molecular formula C7H8N2O2 B1368143 2-Ethylpyrimidine-5-carboxylic acid CAS No. 72790-16-0

2-Ethylpyrimidine-5-carboxylic acid

Cat. No.: B1368143
CAS No.: 72790-16-0
M. Wt: 152.15 g/mol
InChI Key: KWYVXQIUKALVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYVXQIUKALVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethylpyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and synthetic chemistry. We will delve into its core chemical properties, synthesis, reactivity, and spectroscopic profile, offering field-proven insights into its application.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules like the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has driven extensive research into synthetic pyrimidine derivatives, which exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound serves as a valuable and versatile intermediate, providing a synthetically accessible platform for the development of novel, highly functionalized therapeutic agents. Its structure combines the stable, aromatic pyrimidine core with a reactive carboxylic acid handle and an ethyl group that can influence solubility and binding interactions.

Chemical Identity and Physicochemical Properties

Proper characterization begins with a clear understanding of the molecule's fundamental properties. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with close analogs like 2-methylpyrimidine-5-carboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₇H₈N₂O₂Calculated
Molecular Weight 152.15 g/mol Calculated
CAS Number 133930-81-7Chemical Abstract Service
Canonical SMILES CCC1=NC=C(C=N1)C(=O)OStructure-based
InChI Key QXDMQLYNEJBSQZ-UHFFFAOYSA-NStructure-based
Appearance White to off-white solid (Predicted)Analog Comparison
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (Predicted)Functional Group Analysis

Synthesis and Manufacturing

The synthesis of 2-substituted pyrimidine-5-carboxylic esters is well-documented, providing a robust and adaptable route to the target compound. A highly effective method involves the cyclocondensation of an amidinium salt with a propen-1-ol derivative.[1][2][3] This approach is favored for its high yields and the ability to construct the pyrimidine ring directly with the desired C2-substituent, avoiding more complex multi-step procedures.[1]

Synthetic Workflow: Cyclocondensation Route

The synthesis begins with the preparation of a key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which then reacts with ethylamidinium salt to form the pyrimidine ring.[1] The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.

G cluster_prep Intermediate Preparation cluster_cyclo Cyclocondensation cluster_hydrolysis Final Step A Methyl 3,3-dimethoxypropionate + Methyl Formate C Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol A->C Claisen Condensation B Sodium Hydride (NaH) in THF E Methyl 2-ethylpyrimidine- 5-carboxylate C->E Reaction in DMF, ~100 °C D Ethylamidinium Chloride D->E G 2-Ethylpyrimidine- 5-carboxylic acid E->G Saponification F NaOH (aq) / MeOH H Acidic Workup (e.g., HCl) G->H Protonation

A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)

Causality: This protocol is based on a general procedure for similar pyrimidines, chosen for its efficiency.[1] The use of sodium hydride, a strong base, is critical for deprotonating the propionate to initiate the Claisen condensation. The subsequent cyclization with an amidinium salt is a classic and reliable method for pyrimidine ring formation.[3]

  • Preparation of the Sodium Salt Intermediate : To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature until the condensation is complete (monitored by TLC). The resulting solid is filtered, washed with THF, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

  • Cyclocondensation : The prepared sodium salt (1.0 eq) and ethylamidinium chloride (1.1 eq) are suspended in DMF. The mixture is heated to 100 °C and stirred for 1-2 hours. The causality here is that heat provides the activation energy for the condensation and ring-closing reaction.

  • Ester Hydrolysis : After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are concentrated, and the crude ester is dissolved in a mixture of methanol and aqueous sodium hydroxide (2.0 eq). This mixture is stirred at room temperature until saponification is complete.

  • Isolation : The methanol is removed under reduced pressure. The aqueous residue is washed with ether, then acidified to a pH of ~3-4 with concentrated HCl. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its carboxylic acid functional group, making it an excellent precursor for a variety of derivatives. The pyrimidine ring itself is relatively electron-deficient and generally stable to oxidation but can undergo specific nucleophilic substitutions under harsh conditions.

The primary value of this molecule lies in the derivatization of the carboxylic acid. This functional group is a gateway to amides, esters, and other functionalities, which is a cornerstone of structure-activity relationship (SAR) studies in drug development.[4]

G cluster_derivatives Key Derivatives A 2-Ethylpyrimidine- 5-carboxylic acid B Amide Derivatives (R-NH-CO-Py) A->B Amine (R-NH₂) + Coupling Agent (e.g., EDC, HATU) C Ester Derivatives (R-O-CO-Py) A->C Alcohol (R-OH) + Acid Catalyst (Fischer Esterification) D Acid Chloride (Cl-CO-Py) A->D SOCl₂ or (COCl)₂ D->B Amine (R-NH₂)

Primary reactivity and derivatization pathways.
  • Amidation : This is arguably the most critical reaction for medicinal chemistry applications. The carboxylic acid can be coupled with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to generate a library of amides.[4] This allows for systematic exploration of chemical space around the core scaffold.

  • Esterification : Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. Esters can serve as prodrugs or modify the pharmacokinetic properties of the parent molecule.

  • Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (2-ethyl-5-(hydroxymethyl)pyrimidine) using strong reducing agents like LiAlH₄. This alcohol provides another point for further functionalization.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. The predicted data below is based on the analysis of its constituent functional groups.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic.

    • Carboxylic Acid (COOH) : A very broad singlet, significantly downfield, typically in the 10-13 ppm range. This signal disappears upon a D₂O shake.[5]

    • Pyrimidine Protons (C4-H, C6-H) : Two singlets in the aromatic region, likely between 8.5-9.5 ppm. The exact shift depends on the electronic environment.

    • Ethyl Group (CH₂) : A quartet around 2.8-3.2 ppm, coupled to the methyl protons.

    • Ethyl Group (CH₃) : A triplet around 1.2-1.5 ppm, coupled to the methylene protons.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon (COOH) : A signal in the 160-180 ppm range, which is characteristic for a carboxylic acid but less deshielded than a ketone or aldehyde carbonyl.[5]

    • Pyrimidine Carbons : Signals for the three distinct pyrimidine carbons will appear in the aromatic region, typically from ~120 ppm to ~170 ppm.

    • Ethyl Carbons : The -CH₂- carbon will be around 25-35 ppm, and the -CH₃- carbon will be further upfield, around 10-15 ppm.

  • Infrared (IR) Spectroscopy :

    • O-H Stretch : A very broad and strong absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[5]

    • C-H Stretch : Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrimidine ring may appear just above 3000 cm⁻¹.

    • C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹.

    • C=N and C=C Stretches : Medium to strong absorptions in the 1600-1450 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.

Safety and Handling

Based on data from analogous pyrimidine carboxylic acids, this compound should be handled with appropriate care in a laboratory setting.[6]

  • Hazard Classification (Predicted) :

    • Causes skin irritation (H315).[6]

    • Causes serious eye irritation (H319).[6]

    • May cause respiratory irritation (H335).[6]

  • Precautionary Measures :

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a strategically important chemical building block. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group make it an ideal starting material for creating diverse chemical libraries. For researchers in drug discovery, this compound offers a reliable entry point to novel pyrimidine-based structures, enabling the systematic optimization of biological activity and pharmacokinetic properties. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures is essential for its effective utilization in the laboratory.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]

  • Salem, M. A. I., Behalo, M. S., & Elrazaz, E. Z. (2019). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Smodiš, J., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 23(11), 2820. Available at: [Link]

  • Khan, I., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 13(1), 23-45. Available at: [Link]

  • Unacademy. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications [Video]. YouTube. Available at: [Link]

  • SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. Retrieved from SpectraBase. Available at: [Link]

  • PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Szymański, P., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(21), 7309. Available at: [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Furer, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4192. Available at: [Link]

  • LookChem. (n.d.). 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Retrieved from LookChem. Available at: [Link]

Sources

2-Ethylpyrimidine-5-carboxylic acid CAS number 72790-16-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethylpyrimidine-5-carboxylic acid (CAS: 72790-16-0)

Foreword

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals working with this compound. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] this compound is a valuable heterocyclic building block, offering a strategic combination of a reactive carboxylic acid handle and a modifiable pyrimidine core for the synthesis of diverse chemical libraries and target molecules. This guide provides an in-depth look at its synthesis, reactivity, characterization, and potential applications, synthesizing established chemical principles with practical, field-proven insights.

Core Properties and Specifications

This compound is a distinct chemical entity, commercially available from various suppliers, which facilitates its use in research and development.[5][6][7][8] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 72790-16-0[5][6]
Molecular Formula C₇H₈N₂O₂[9]
Molecular Weight 152.15 g/mol [9]
SMILES O=C(C1=CN=C(CC)N=C1)O[9]
InChI Key KWYVXQIUKALVIQ-UHFFFAOYSA-N[5]
Predicted Boiling Point 298.6°C at 760 mmHg[5]
Predicted Density 1.255 g/cm³[5]
Predicted Flash Point 134.4°C[5]

Synthesis and Manufacturing Pathway

Direct, high-yield synthesis of pyrimidines lacking substitution at the 4- and 6-positions can be challenging. However, a robust and well-documented method for preparing 2-substituted pyrimidine-5-carboxylic esters provides a highly plausible route to the title compound via a subsequent hydrolysis step.[10][11] This approach offers excellent regioselectivity and good to excellent yields.

The strategic choice of this pathway is based on its directness and the stability of the key intermediate. The reaction proceeds via the condensation of an amidinium salt with a pre-formed, activated three-carbon building block, ensuring the desired substitution pattern on the final pyrimidine ring.[10][12]

Proposed Synthetic Workflow

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Saponification A Ethyl Amidinium Salt C Methyl 2-Ethylpyrimidine- 5-carboxylate A->C DMF, Heat B Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate B->C D Methyl 2-Ethylpyrimidine- 5-carboxylate E 2-Ethylpyrimidine-5- carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Part A: Synthesis of Methyl 2-Ethylpyrimidine-5-carboxylate

This protocol is adapted from the general procedure described by Zhichkin, Fairfax, and Eisenbeis.[10][11]

  • Reagent Preparation: Prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[10] Prepare ethylamidinium hydrochloride by standard literature methods.

  • Reaction Setup: To a solution of the sodium salt (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add ethylamidinium hydrochloride (1.1 equivalents).

  • Cyclization: Heat the reaction mixture to 100°C and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Quench by pouring into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield methyl 2-ethylpyrimidine-5-carboxylate.

Part B: Hydrolysis to this compound

  • Saponification: Dissolve the methyl ester from Part A in a mixture of methanol and water. Add sodium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Acidification: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl.

  • Isolation: The product, this compound, should precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its two primary functional components: the π-deficient pyrimidine ring and the carboxylic acid group.

  • Pyrimidine Ring: Like pyridine, the pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.[13] Conversely, electrophilic aromatic substitution is disfavored but, when forced, occurs at the C-5 position.[13]

  • Carboxylic Acid Group: This group exhibits typical reactivity, readily undergoing esterification or amidation, making it an excellent handle for conjugating the pyrimidine core to other molecules.[14]

Key Derivatization Pathways

G Core 2-Ethylpyrimidine- 5-carboxylic acid Amide Pyrimidine-5-carboxamide Derivative Core->Amide Amine (R-NH₂), Coupling Agent (HATU) Ester Pyrimidine-5-carboxylate Ester Core->Ester Alcohol (R-OH), Acid Catalyst

Caption: Key derivatization reactions of this compound.

Protocol: Amide Bond Formation

The formation of pyrimidine-5-carboxamides is a critical transformation, as this moiety is found in many biologically active compounds.[15] A United States patent describes the use of this compound in an amidation reaction.[16]

  • Reaction Setup: In a suitable vessel, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), HATU (1.2 eq.), and triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq.) in an anhydrous polar aprotic solvent such as DMF.

  • Coupling: Stir the reaction mixture at room temperature overnight. The causality for using HATU is its high efficiency as a coupling agent, minimizing side reactions and leading to clean formation of the amide bond.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude mixture can be purified by reverse-phase chromatography or standard silica gel chromatography to yield the desired pyrimidine-5-carboxamide derivative.[16]

Analytical Characterization Profile

While specific spectra for this compound are not widely published, a robust analytical profile can be predicted based on the known spectroscopic behavior of its constituent functional groups.[17][18]

TechniqueExpected Features
¹H NMR ~12-13 ppm (bs, 1H): Carboxylic acid proton (O-H).~9.0 ppm (s, 2H): Pyrimidine C4-H and C6-H.~2.9 ppm (q, 2H): Ethyl methylene protons (-CH₂-).~1.3 ppm (t, 3H): Ethyl methyl protons (-CH₃-).
¹³C NMR ~165 ppm: Carboxylic acid carbonyl carbon (C=O).~160-170 ppm: Pyrimidine ring carbons (C2, C4, C6).~120-130 ppm: Pyrimidine ring carbon (C5).~25-30 ppm: Ethyl methylene carbon (-CH₂-).~10-15 ppm: Ethyl methyl carbon (-CH₃-).
FT-IR (cm⁻¹) ~2500-3300 (broad): O-H stretch of the carboxylic acid.~1700-1725: C=O stretch of the carboxylic acid.~1550-1600: C=N and C=C stretching of the pyrimidine ring.
Mass Spec (EI) M⁺ at m/z 152: Molecular ion peak.Fragmentation: Loss of -COOH (m/z 45), loss of C₂H₅ (m/z 29).

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex molecules with potential therapeutic value. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[1][19][20][21]

  • Anticancer Agents: Many kinase inhibitors and antimetabolites are built upon a pyrimidine framework.[1][22]

  • Antiviral & Antibacterial Agents: The pyrimidine nucleus is central to nucleoside analogs and other anti-infective drugs.[1][2]

  • Metabolic Diseases: Novel pyrimidine-5-carboxamide compounds have been disclosed as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for the treatment of diabetes and metabolic syndrome.[15]

  • CNS Disorders: Pyrimidine derivatives have been developed as agents for treating a range of neurological conditions.[4]

The presence of the carboxylic acid allows for straightforward coupling to various amines and alcohols, enabling the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

This compound, CAS 72790-16-0, is a well-defined chemical building block with significant potential for researchers in synthetic and medicinal chemistry. While detailed literature on the compound itself is sparse, its synthesis can be reliably achieved through established methods for related pyrimidines. Its chemical reactivity is predictable and allows for facile derivatization, particularly at the carboxylic acid position. Given the vast therapeutic importance of the pyrimidine scaffold, this compound represents a valuable and strategic starting material for the discovery and development of novel chemical entities and future pharmaceuticals.

References

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link][23]

  • BuyersGuideChem. This compound | 72790-16-0. Available from: [Link][6]

  • Salem, M. A. I., Behalo, M. S., & Elrazaz, E. Z. (2019). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. Available from: [Link][22]

  • Unknown Author. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available from: [Link][1]

  • Unknown Author. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. OUCI. Available from: [Link][19]

  • Unknown Author. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link][2]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. Available from: [Link][3]

  • Unknown Author. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. Available from: [Link][20]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Available from: [Link][24]

  • Unknown Author. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available from: [Link][25]

  • SpectraBase. Pyrimidine-2-carboxylic acid. Available from: [Link][17]

  • Unknown Author. (2016). United States Patent. Googleapis.com. Available from: [Link][16]

  • Unknown Author. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Available from: [Link][15]

  • Unknown Author. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link][21]

  • Wikipedia. Pyrimidine. Available from: [Link][13]

  • PubChem. 2-aminopyrimidine-5-carboxylic Acid. Available from: [Link][26]

  • Gotte, G. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available from: [Link][4]

  • Unknown Author. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. ResearchGate. Available from: [Link][11]

  • ACS Publications. Organic Letters Journal. Available from: [Link][14]

  • YouTube. (2011). Spectroscopy of Carboxylic Acids. Available from: [Link][18]

Sources

A Technical Guide to the Physical and Spectroscopic Characterization of 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and spectral properties of 2-Ethylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a functionalized pyrimidine, it serves as a versatile building block for the synthesis of more complex molecular architectures. This document, intended for researchers, scientists, and drug development professionals, details the requisite protocols for its synthesis and purification, and offers an in-depth analysis of its structural and electronic characteristics through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights, ensuring both technical accuracy and practical utility.

Chemical Identity and Significance

Molecular Structure and Identity

This compound belongs to the pyrimidine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. The structure is further functionalized with an ethyl group at the C2 position and a carboxylic acid group at the C5 position.

Key Identifiers:

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol

  • IUPAC Name: this compound

Caption: Molecular structure of this compound.

Scientific and Industrial Relevance

Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties[1]. The presence of both a carboxylic acid handle and a lipophilic ethyl group makes this compound a valuable intermediate for creating libraries of novel compounds through amide coupling or esterification, facilitating structure-activity relationship (SAR) studies in drug discovery programs[2].

Synthesis and Sample Preparation

The synthesis of 2-substituted pyrimidine-5-carboxylic acids is reliably achieved through a multi-step process that begins with the construction of the corresponding ester, followed by hydrolysis. This strategy offers high yields and accommodates a variety of functional groups[3][4].

Synthetic Workflow Rationale

The chosen pathway involves the condensation of an amidinium salt with a propen-1-ol derivative to form the pyrimidine ring directly functionalized with a carboxylic ester[3]. This method is advantageous as it avoids harsh conditions and provides direct access to the desired substitution pattern. The final hydrolysis step is a robust and high-yielding transformation.

SynthesisWorkflow start Ethyl Amidinium Salt + Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reaction1 Cyclocondensation (e.g., in DMF, 100°C) start->reaction1 intermediate Methyl or Ethyl 2-Ethylpyrimidine-5-carboxylate reaction1->intermediate reaction2 Alkaline Hydrolysis (e.g., NaOH or KOH (aq)) intermediate->reaction2 product This compound reaction2->product purification Purification (Acidification, Recrystallization) product->purification

Sources

An In-depth Technical Guide to 2-Ethylpyrimidine-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Development

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. Its prevalence in nature as a key component of nucleobases has made it a privileged scaffold in the design of molecules that can interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific, yet highly significant derivative: 2-Ethylpyrimidine-5-carboxylic acid. The presence of an ethyl group at the 2-position and a carboxylic acid at the 5-position creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel drug candidates.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical and physical properties, explore synthetic methodologies for its preparation, discuss its potential applications in medicinal chemistry, and provide essential safety and handling information. The insights provided herein are grounded in established chemical principles and supported by relevant scientific literature, aiming to empower researchers in their quest for the next generation of therapeutics.

Chemical and Physical Properties

Based on the structure of a pyrimidine ring with an ethyl group at the 2-position and a carboxylic acid at the 5-position, the following properties can be determined:

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
IUPAC Name This compound

The presence of both a basic pyrimidine ring and an acidic carboxylic acid group suggests that the molecule is amphoteric. The carboxylic acid moiety is a key feature, as it can participate in hydrogen bonding and act as a bioisostere for other functional groups, a common strategy in drug design.[1][2]

Synthesis of this compound and its Esters

The synthesis of 2-substituted pyrimidine-5-carboxylic acids and their esters is a well-documented area of organic chemistry. A general and high-yielding method for the preparation of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with a suitable three-carbon building block.[3][4] This approach is particularly advantageous as it allows for the direct installation of various substituents at the 2-position of the pyrimidine ring.

The synthesis of ethyl 2-ethylpyrimidine-5-carboxylate, a common precursor to the target carboxylic acid, can be achieved through the reaction of ethyl acetamidine with a derivative of ethyl formate and ethyl 3-ethoxyacrylate. The subsequent hydrolysis of the ester furnishes the desired this compound.

Experimental Protocol: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

This protocol is adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3]

Step 1: Preparation of the Amidinium Salt (Ethyl Acetamidine Hydrochloride)

  • Bubble dry hydrogen chloride gas through a solution of ethyl acetimidate in anhydrous diethyl ether at 0°C.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyl acetamidine hydrochloride.

Step 2: Cyclocondensation Reaction

  • To a solution of sodium ethoxide in absolute ethanol, add ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • To this mixture, add the prepared ethyl acetamidine hydrochloride in one portion.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

Step 3: Work-up and Purification

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 2-ethylpyrimidine-5-carboxylate.

Step 4: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-ethylpyrimidine-5-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric amount of sodium hydroxide and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Amidine Formation cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Hydrolysis A Ethyl Acetimidate C Ethyl Acetamidine HCl A->C Anhydrous Ether B HCl (gas) B->C F Ethyl 2-Ethylpyrimidine-5-carboxylate C->F Ethanol, Reflux D Ethyl 2-(ethoxymethylene)-3-oxobutanoate D->F E Sodium Ethoxide E->F H This compound F->H Ethanol/Water G NaOH G->H

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would be performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and two singlets for the pyrimidine protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: Characteristic signals for the carboxylic acid carbonyl, the pyrimidine ring carbons, and the ethyl group carbons would be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 152.15 g/mol would confirm the identity of the compound.

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid, C-H stretches from the ethyl group and the aromatic ring, and a strong C=O stretch from the carboxylic acid would be the key characteristic peaks.

Applications in Research and Drug Development

The pyrimidine scaffold is a versatile building block in drug discovery, and this compound serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for screening.

Potential Therapeutic Areas:

  • Oncology: Pyrimidine derivatives have been extensively investigated as anticancer agents, targeting various enzymes and receptors involved in cancer cell proliferation and survival.[5]

  • Antiviral and Antibacterial Agents: The structural similarity of pyrimidines to nucleobases makes them ideal candidates for the development of antiviral and antibacterial drugs that can interfere with nucleic acid synthesis.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The 2-ethyl and 5-carboxylic acid groups can be modified to optimize potency and selectivity.

Applications A This compound B Amide Coupling A->B C Esterification A->C D Reduction A->D E Library of Amides B->E F Bioactive Esters C->F G Hydroxymethyl Pyrimidine D->G H Oncology E->H I Antiviral E->I J Kinase Inhibitors E->J F->H F->I G->J

Caption: Potential derivatization and applications of the core compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling pyrimidine carboxylic acids should be followed. These compounds are typically crystalline solids and should be handled in a well-ventilated area, preferably in a fume hood.[6][7][8]

Personal Protective Equipment (PPE):

  • Wear appropriate safety glasses or goggles.

  • Use chemical-resistant gloves.

  • A lab coat should be worn to prevent skin contact.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

For detailed safety information, it is always recommended to consult the SDS of a closely related and commercially available compound, such as 2-methylpyrimidine-5-carboxylic acid.[9]

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is achievable through established methodologies, and its strategic functionalization opens up avenues for the discovery of novel therapeutic agents across a range of diseases. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, with the aim of facilitating its use in the scientific community. As with any chemical compound, adherence to proper safety protocols is paramount to ensure a safe and productive research environment.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Mihovilovic, M. D., & Stanetty, P. (2003).
  • PubChem. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-15.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.

Sources

solubility of 2-Ethylpyrimidine-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Ethylpyrimidine-5-carboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and theoretical principles for determining the . Given the specificity of this compound, this document focuses on establishing a robust experimental framework rather than presenting pre-existing data. It is designed to empower researchers to generate reliable and reproducible solubility data for this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development. It influences everything from reaction kinetics in synthesis, purification strategies, and formulation design to bioavailability and pharmacokinetics. This compound, as a heterocyclic carboxylic acid, presents a unique profile of polarity, hydrogen bonding capabilities, and potential acid-base interactions that govern its behavior in different solvent environments. Understanding and quantifying its solubility is paramount for its advancement as a potential therapeutic agent.

This guide will detail the theoretical underpinnings of solubility, provide a systematic approach to qualitative and quantitative solubility determination, and describe the analytical techniques required for accurate measurement.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between this compound and a given organic solvent.

Key Molecular Characteristics of this compound:

  • Polarity: The presence of the pyrimidine ring with two nitrogen atoms and the carboxylic acid group imparts significant polarity to the molecule.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors.

  • Acidic Nature: The carboxylic acid moiety allows the compound to act as a proton donor, particularly in the presence of basic solvents or additives.

These characteristics suggest that this compound will exhibit higher solubility in polar, protic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.

Qualitative Solubility Assessment: A Foundational Step

A systematic qualitative solubility analysis provides initial insights into the compound's properties and helps in the selection of solvents for quantitative studies. This is typically performed by observing the dissolution of a small, measured amount of the solute in a specific volume of the solvent.[1][2][3][4]

Experimental Protocol for Qualitative Solubility Testing
  • Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the test solvent in portions, agitating the mixture vigorously after each addition.

  • Observation: Record whether the solid dissolves completely.

  • Classification: Classify the compound as soluble or insoluble in the test solvent.

A suggested flowchart for a systematic qualitative analysis is presented below.

Caption: Flowchart for systematic qualitative solubility testing.

Interpretation of Qualitative Results
  • Solubility in Water: Indicates the presence of highly polar functional groups.[4][5] A low pH in the aqueous solution would confirm the acidic nature of the carboxylic acid.[4]

  • Solubility in 5% NaOH: Dissolution in a basic solution is a strong indicator of an acidic functional group like a carboxylic acid.[1][5]

  • Solubility in 5% NaHCO3: Sodium bicarbonate is a weaker base than sodium hydroxide. Solubility in this solution suggests a relatively strong acid.[1][3]

  • Solubility in 5% HCl: This test is used to identify basic functional groups, such as amines. This compound is not expected to be soluble in acidic solutions.

  • Solubility in Concentrated H2SO4: Solubility in cold, concentrated sulfuric acid suggests the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium solubility, determined by the shake-flask method, is the gold standard for quantitative solubility measurement. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Protocol for the Shake-Flask Method
  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.[5]

  • Phase Separation: Allow the vials to stand undisturbed at a constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique.

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (settling/centrifugation) B->C D Withdraw and dilute a known volume of supernatant C->D E Quantify concentration using an analytical method D->E

Caption: Workflow for the shake-flask solubility determination method.

Analytical Techniques for Quantification

The choice of analytical technique is critical for accurate and reliable solubility data. The method must be sensitive, selective for this compound, and validated for linearity, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of organic acids.[6]

  • Principle: The sample is injected into a liquid mobile phase that flows through a packed column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

  • Detection:

    • UV-Vis Detection: Suitable if the compound possesses a chromophore. Pyrimidine rings typically exhibit UV absorbance.

    • Mass Spectrometry (MS) Detection: Offers high sensitivity and selectivity, especially for complex matrices.[6][7]

  • Method Development: A reverse-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point for method development.

Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility.[8] Derivatization is often required to convert the carboxylic acid into a more volatile ester or silyl ester.[8]

  • Derivatization: Common derivatizing agents include silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[8]

  • Detection: Flame ionization detection (FID) or mass spectrometry (MS) can be used for quantification.[9]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to quantify carboxylic acid concentration by measuring the absorbance of the carbonyl (C=O) stretching band, which typically appears around 1700-1725 cm⁻¹.[10] This method is particularly useful for in-situ measurements or for analyzing thin films.[10]

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format. A tabular format is recommended for comparing the solubility in different solvents at a specific temperature.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7
Ethanol24.6
Acetone20.7
Acetonitrile37.5
Dichloromethane8.9
Toluene2.4
Hexane1.9

Note: The values in this table are for illustrative purposes and need to be determined experimentally.

The influence of solvent properties, such as polarity (dielectric constant), hydrogen bonding capacity, and acid-base properties, should be discussed in relation to the observed solubility data.

Safety and Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12][14]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[11][12][14]

  • Avoid contact with skin and eyes.[11][12][14] In case of contact, rinse thoroughly with water.[11][12]

  • Refer to the material safety data sheet (MSDS) for detailed handling and disposal information.

Conclusion

This guide has outlined a comprehensive framework for the systematic determination of the . By combining qualitative assessments with robust quantitative methods like the shake-flask technique and appropriate analytical quantification, researchers can generate the high-quality data necessary to support drug development activities. A thorough understanding of the solubility profile of this compound will be instrumental in unlocking its full therapeutic potential.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Course Hero. Retrieved from [Link]

  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (2017). National Institutes of Health (NIH). Retrieved from [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-port derivatization followed by gas chromatography-mass spectrometry. (2017). ScienceDirect. Retrieved from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2013). LMA Leidykla. Retrieved from [Link]

  • Experiment 2 Determination of Solubility Class. (n.d.). StuDocu. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • How can you determine the solubility of organic compounds?. (2017). Quora. Retrieved from [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. Retrieved from [Link]

Sources

Navigating the Stability of 2-Ethylpyrimidine-5-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Ethylpyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this molecule is paramount for ensuring the integrity, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This document synthesizes foundational principles of chemical stability with practical, field-proven insights to empower researchers, scientists, and drug development professionals in their handling and utilization of this compound.

The Chemical Profile of this compound: A Foundation for Stability Assessment

This compound belongs to the pyrimidine carboxylic acid class of heterocyclic compounds. The pyrimidine ring, a diazine, is an electron-deficient aromatic system, which inherently influences its reactivity and stability. The presence of both a carboxylic acid group and an ethyl substituent further modulates the electronic properties and potential degradation pathways of the molecule. A thorough understanding of its chemical structure is the first step in predicting its stability under various environmental conditions.

While specific experimental stability data for this compound is not extensively published, we can infer its stability profile by examining structurally related compounds and applying established principles of chemical degradation. The primary factors influencing the stability of this compound are expected to be temperature, humidity, light, and pH.

Recommended Storage and Handling: Preserving Chemical Integrity

Based on safety data sheets (SDS) for analogous pyrimidine carboxylic acids, the following storage and handling conditions are recommended to maintain the long-term stability of this compound:

ParameterRecommendationRationale
Temperature Store in a cool place.[1] Some related compounds are stored at -20°C for long-term stability.[2]Lower temperatures slow down the rate of chemical degradation reactions.
Humidity Keep container tightly closed in a dry and well-ventilated place.[1][3] The compound is likely moisture-sensitive.[1][3]Moisture can facilitate hydrolytic degradation of the carboxylic acid group and potentially the pyrimidine ring.
Light Store in a light-resistant container.Pyrimidine derivatives can be susceptible to photodegradation.
Inert Atmosphere For solutions, purging with an inert gas is advisable.[2]To prevent oxidative degradation.

Handling Precautions:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use in a well-ventilated area.[1]

  • In case of accidental release, sweep up and shovel, avoiding dust creation, and keep in suitable, closed containers for disposal.[1]

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradation products and pathways.[4] While specific degradation products for this compound have not been detailed in the available literature, we can postulate the following primary degradation pathways based on the functional groups present and the general chemistry of pyrimidines.

Hydrolytic Degradation

The carboxylic acid moiety is generally stable to hydrolysis. However, under certain pH and temperature conditions, the pyrimidine ring itself can be susceptible to hydrolytic cleavage. The rate of hydrolysis is often pH-dependent.[5]

Oxidative Degradation

The pyrimidine ring and the ethyl group can be susceptible to oxidation. The presence of oxidizing agents, often initiated by light or heat, can lead to the formation of N-oxides or degradation of the side chain. It is recommended to handle the compound in an environment free of strong oxidizing agents.[6][7]

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in the pyrimidine ring, potentially leading to dimerization or other rearrangements.[8] Therefore, protection from light is crucial during storage and handling.

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway. Thermal analysis of some pyrimidine derivatives has shown that decomposition characteristics vary depending on the structure and substitutions.[6]

The following diagram illustrates the potential degradation pathways of this compound.

G cluster_stressors Stress Conditions cluster_compound cluster_products Potential Degradation Products Hydrolysis Hydrolysis (Acid/Base) Compound This compound C₇H₈N₂O₂ Oxidation Oxidation (e.g., H₂O₂) Photolysis Photolysis (UV/Vis Light) Thermal Thermal (Heat) RingCleavage Ring Cleavage Products Compound->RingCleavage Hydrolysis Decarboxylation Decarboxylated Product Compound->Decarboxylation Thermal Oxidized Oxidized Derivatives (N-oxides, side-chain oxidation) Compound->Oxidized Oxidation Photoproducts Photodimers/ Isomers Compound->Photoproducts Photolysis

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment: A Self-Validating System

To ensure the scientific integrity of stability studies, it is crucial to follow established protocols. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products (ICH Q1A).[1][7]

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish the intrinsic stability of the molecule.[4]

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

  • Data Evaluation:

    • Determine the percentage of degradation.

    • Identify and characterize the major degradation products using techniques like LC-MS.

    • Assess the mass balance to ensure that all degradation products are accounted for.

The following diagram outlines the workflow for a forced degradation study.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Start Start: Single Batch of This compound Prepare Prepare Solutions (e.g., 1 mg/mL) Start->Prepare Acid Acid Hydrolysis (0.1M HCl, 60°C) Prepare->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prepare->Base Oxidation Oxidation (3% H₂O₂, RT) Prepare->Oxidation Thermal Thermal (Solid) (80°C) Prepare->Thermal Photo Photostability (ICH Q1B) Prepare->Photo Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify MassBalance Assess Mass Balance Identify->MassBalance Pathway Elucidate Degradation Pathways MassBalance->Pathway

Sources

The Ascendant Therapeutic Potential of 2-Ethylpyrimidine-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this vast chemical space, derivatives of pyrimidine-5-carboxylic acid are emerging as a class of molecules with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of a specific subclass: 2-Ethylpyrimidine-5-carboxylic acid derivatives. While direct research on this subclass is nascent, this document synthesizes data from structurally related pyrimidine derivatives to build a comprehensive understanding of their potential applications in oncology, infectious diseases, and inflammatory conditions. We will delve into established synthetic routes, detail key biological evaluation assays, and explore the mechanisms of action that underpin the therapeutic promise of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate and innovate within this promising area of medicinal chemistry.

Introduction: The Pyrimidine Nucleus as a Privileged Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, most notably as a constituent of the nucleobases uracil, thymine, and cytosine.[2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutic agents. The versatility of the pyrimidine core allows for substitutions at various positions, leading to a vast array of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The introduction of a carboxylic acid moiety at the 5-position of the pyrimidine ring often enhances the molecule's drug-like properties and provides a handle for further chemical modification. This guide will focus on the largely unexplored potential of derivatives bearing an ethyl group at the 2-position, a substitution that can influence the molecule's lipophilicity, steric profile, and interaction with biological targets.

Synthesis of this compound Derivatives

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through several established methods. A general and high-yielding approach involves the condensation of amidinium salts with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[3] This method is particularly advantageous as it allows for the direct synthesis of pyrimidines without substitution at the 4-position.

General Synthetic Pathway

A robust method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. This approach offers good yields and is applicable to a wide range of functional groups.[3] For the synthesis of this compound derivatives, propanamidine hydrochloride would be the appropriate amidinium salt.

Experimental Protocol: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

  • Preparation of the Amidinium Salt (Propanamidine Hydrochloride): This can be prepared from propionitrile via the Pinner reaction.

  • Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: This key reagent is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[3]

  • Cyclocondensation Reaction:

    • To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in an appropriate solvent (e.g., DMF), add propanamidine hydrochloride.

    • Heat the reaction mixture at a suitable temperature (e.g., 100°C) for a specified time (e.g., 1-2 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-ethylpyrimidine-5-carboxylate.

  • Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

Diagram: Synthetic Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis Propionitrile Propionitrile Propanamidine_HCl Propanamidine_HCl Propionitrile->Propanamidine_HCl Pinner Reaction Cyclocondensation Cyclocondensation Propanamidine_HCl->Cyclocondensation DMF, 100°C Methyl_formate Methyl formate Sodium_salt Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol Methyl_formate->Sodium_salt Condensation Methyl_dimethoxypropionate Methyl 3,3-dimethoxypropionate Methyl_dimethoxypropionate->Sodium_salt Condensation NaH Sodium Hydride NaH->Sodium_salt Condensation Sodium_salt->Cyclocondensation DMF, 100°C Workup Workup Cyclocondensation->Workup Aqueous workup Purification Purification Workup->Purification Column Chromatography Ester_product Ester_product Purification->Ester_product Ethyl 2-ethylpyrimidine- 5-carboxylate Hydrolysis Hydrolysis Ester_product->Hydrolysis 1. NaOH(aq) 2. H+ Acid_product Acid_product Hydrolysis->Acid_product 2-Ethylpyrimidine- 5-carboxylic acid

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound derivatives are limited, the extensive research on structurally similar pyrimidine derivatives provides a strong foundation for predicting their therapeutic potential.

Anticancer Activity

Pyrimidine derivatives are well-established as potent anticancer agents.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[5] For example, certain furopyrimidine derivatives bearing a 5-carboxylic acid side chain have demonstrated significant EGFR inhibition.[5] It is plausible that this compound derivatives could also exhibit EGFR inhibitory activity, with the ethyl group potentially influencing binding to the ATP-binding pocket of the kinase.

3.1.2. Dual PI3K/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is another critical regulator of cell growth and proliferation that is frequently dysregulated in cancer. Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent dual PI3K/mTOR inhibitors. The ethyl group at the 2-position could potentially be explored for optimizing the selectivity and potency of these inhibitors.

Diagram: PI3K/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor 2-Ethylpyrimidine-5- carboxylic acid derivative Inhibitor->PI3K Inhibitor->mTORC1

Sources

An In-Depth Technical Guide to 2-Ethylpyrimidine-5-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Promise of 2-Ethylpyrimidine-5-carboxylic Acid

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1][2] As a privileged scaffold, pyrimidine derivatives have found applications as anti-infectives, anticancer agents, and treatments for immunological and neurological disorders.[1][3] This guide focuses on a specific, yet under-explored derivative, this compound. While direct literature on this exact molecule is sparse, this document will provide a comprehensive technical overview by extrapolating from established synthetic methodologies for closely related analogues and discussing its potential biological significance based on the known activities of similar pyrimidine-based compounds.

This whitepaper will serve as a valuable resource for researchers in drug discovery and development by providing a foundational understanding of the synthesis, potential properties, and therapeutic avenues for this compound and its derivatives.

Core Synthesis Strategies for 2-Substituted Pyrimidine-5-carboxylic Acids

The primary challenge in the synthesis of this compound lies in the regioselective introduction of the ethyl group at the C2 position and the carboxylic acid at the C5 position. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed, which can be adapted for the synthesis of the target molecule.[4][5]

Key Synthetic Approach: Condensation with Amidinium Salts

A robust method for the preparation of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[4][5] This approach is significant as it provides a direct route to pyrimidines without substitution at the 4-position.[4]

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters [4]

  • Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: Methyl formate is condensed with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride. The resulting sodium salt is stable at room temperature under an inert atmosphere (e.g., nitrogen).

  • Reaction with Amidinium Salt: The stable sodium salt is then reacted with an appropriate amidinium salt (in this case, the ethylamidinium salt) to yield the corresponding 2-ethylpyrimidine-5-carboxylic ester. This reaction typically proceeds in moderate to excellent yields.

  • Hydrolysis to the Carboxylic Acid: The resulting ester can be hydrolyzed to the desired this compound using standard procedures, such as treatment with aqueous base (e.g., NaOH or KOH) followed by acidification.

Synthesis_Pathway Methyl formate Methyl formate Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Methyl formate->Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Condensation Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate->Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Sodium hydride Sodium hydride Sodium hydride->Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol 2-Ethylpyrimidine-5-carboxylic ester 2-Ethylpyrimidine-5-carboxylic ester Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol->2-Ethylpyrimidine-5-carboxylic ester Reaction Ethylamidinium salt Ethylamidinium salt Ethylamidinium salt->2-Ethylpyrimidine-5-carboxylic ester This compound This compound 2-Ethylpyrimidine-5-carboxylic ester->this compound Hydrolysis Hydrolysis Hydrolysis Hydrolysis->this compound

Caption: General synthetic pathway for this compound.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C7H8N2O2Based on chemical structure
Molecular Weight 168.15 g/mol Calculated from the molecular formula
Physical Form Likely a solid at room temperatureBased on similar compounds like 2-(ethylamino)pyrimidine-5-carboxylic acid
Solubility Expected to have limited solubility in water and better solubility in organic solventsGeneral characteristic of small organic molecules with both polar (carboxylic acid) and non-polar (ethyl group) moieties.
Acidity (pKa) The carboxylic acid proton is expected to be acidic.The pyrimidine ring is electron-withdrawing, which would increase the acidity of the carboxylic acid.

Potential Biological Activities and Therapeutic Applications

The pyrimidine scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities. The introduction of an ethyl group at the C2 position and a carboxylic acid at the C5 position can significantly influence the molecule's interaction with biological targets.

Anticancer Potential

Pyrimidine derivatives are well-established as anticancer agents.[2][6] The carboxylic acid group at the 5-position is particularly interesting, as it can act as a zinc-binding group.[7] This is relevant for targeting metalloenzymes, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the methylerythritol phosphate (MEP) pathway, which is a target for antibacterial agents.[7] While the MEP pathway is absent in mammals, the principle of targeting metalloenzymes is applicable to cancer therapy, for instance, in the inhibition of matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

Biological_Activity This compound This compound Potential Biological Targets Potential Biological Targets This compound->Potential Biological Targets Metalloenzymes Metalloenzymes Potential Biological Targets->Metalloenzymes Kinases Kinases Potential Biological Targets->Kinases Folic Acid Pathway Enzymes Folic Acid Pathway Enzymes Potential Biological Targets->Folic Acid Pathway Enzymes Therapeutic Applications Therapeutic Applications Potential Biological Targets->Therapeutic Applications Anticancer Anticancer Metalloenzymes->Anticancer Kinases->Anticancer Antibacterial Antibacterial Folic Acid Pathway Enzymes->Antibacterial Therapeutic Applications->Anticancer Therapeutic Applications->Antibacterial Anti-inflammatory Anti-inflammatory Therapeutic Applications->Anti-inflammatory

Caption: Potential biological targets and therapeutic applications.

Antibacterial Activity

Derivatives of pyrimidine-5-carboxylic acid have been investigated for their antibacterial properties.[7] One possible mechanism of action is the inhibition of folic acid synthesis, a pathway essential for bacterial survival.[7] The structural similarity of pyrimidines to components of the folic acid pathway makes them attractive candidates for the development of novel antibacterial agents.

Anti-inflammatory Activity

The pyrimidine nucleus is also found in compounds with anti-inflammatory properties.[5] The development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity is an active area of research.

Future Directions and Conclusion

While this compound itself has not been extensively studied, the foundational knowledge of pyrimidine chemistry and the biological activities of its derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The synthetic routes outlined in this guide offer a clear path to obtaining this compound for further study.

Future research should focus on:

  • Optimized Synthesis: Developing a high-yield, scalable synthesis of this compound.

  • In Vitro Screening: Evaluating the compound's activity against a panel of cancer cell lines, bacterial strains, and inflammatory targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand the impact of modifications to the pyrimidine core on biological activity.

  • Mechanism of Action Studies: Elucidating the specific biological targets and pathways through which this compound exerts its effects.

References

  • Poulsen, S. A., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE, 14(9), e0221582. [Link]

  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • MDPI. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 23(10), 2483. [Link]

  • Vlasova, O. D., Vlasov, S. V., & Vlasov, V. S. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 29-41. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(13), 5085. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 987. [Link]

  • PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(18), 5449. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]

  • PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • PubChem. (n.d.). 2-Phenylpyrimidine-5-carboxylic acid. Retrieved from [Link]

Sources

The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-5-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of this pivotal class of molecules. We will traverse the early days of pyrimidine chemistry, from the initial isolation of related derivatives to the first rational syntheses. The guide will then chronicle the development of synthetic methodologies, offering insights into the chemical reasoning that drove the progression from classical condensation reactions to modern, highly efficient catalytic and multi-component strategies. By understanding the historical context and the evolution of synthetic thought, researchers and drug development professionals can gain a deeper appreciation for the versatility of the pyrimidine-5-carboxylic acid core and its enduring importance in the quest for novel therapeutics.

The Dawn of Pyrimidine Chemistry: Setting the Stage

The story of pyrimidine-5-carboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The journey began not with the specific carboxylic acid, but with the recognition of the pyrimidine ring system as a fundamental unit in nature.

The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli.[1] However, it was the landmark laboratory synthesis of barbituric acid by Grimaux in 1879, through the condensation of urea and malonic acid, that marked the true beginning of synthetic pyrimidine chemistry.[2] This opened the door for systematic investigation. The term "pyrimidin" (pyrimidine) was first proposed in 1885 by Pinner, who was instrumental in developing early synthetic methods by condensing ethyl acetoacetate with amidines.[3] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Gabriel and Colman.[2]

These early discoveries, while not directly involving pyrimidine-5-carboxylic acids, were crucial in establishing the fundamental reactivity and stability of the pyrimidine core, paving the way for the synthesis of more complex, functionalized derivatives.

The Emergence of a Key Intermediate: Orotic Acid

One of the most significant early examples of a naturally occurring pyrimidine-5-carboxylic acid is orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid). Historically known as vitamin B13, it is now understood to be a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the formation of DNA and RNA.[4]

The biosynthesis of orotic acid in microbial systems is a multi-step enzymatic pathway starting from simple precursors like glutamine, bicarbonate, and aspartate.[5] This natural pathway underscores the fundamental biological importance of the pyrimidine-5-carboxylic acid scaffold.

The recognition of orotic acid's central role in biochemistry spurred significant interest in its chemical synthesis and the synthesis of its derivatives. Early synthetic approaches laid the groundwork for many of the methods still in use today for preparing a wide range of pyrimidine-5-carboxylic acids.

The Evolution of Synthetic Strategies: From Classical to Contemporary

The synthesis of pyrimidine-5-carboxylic acids has evolved significantly over the past century, driven by the need for greater efficiency, diversity, and milder reaction conditions. This evolution can be broadly categorized into several key phases.

The Principle Synthesis: Building the Core

The foundational approach to constructing the pyrimidine ring is the "principal synthesis," which involves the cyclization of a three-carbon β-dicarbonyl compound (or a synthetic equivalent) with an N-C-N containing fragment like urea, thiourea, or an amidine.[3][6]

This classical approach is exemplified by the condensation of a suitably substituted three-carbon component with urea to form the pyrimidine ring, with the carboxylic acid or a precursor group at the 5-position. The choice of starting materials is critical, as it dictates the substitution pattern of the final product. The rationale behind this approach lies in the inherent electrophilicity of the carbonyl carbons and the nucleophilicity of the nitrogen atoms in the amidine-like component, leading to a cyclocondensation reaction.

Experimental Protocol: A Classical Approach

A general representation of this classical synthesis involves the reaction of a β-ketoester with urea or a substituted amidine in the presence of a base like sodium ethoxide. The base serves to deprotonate the active methylene group of the β-ketoester, initiating the condensation cascade.

Multi-Component Reactions: The Rise of Efficiency

A significant leap in the synthesis of functionalized pyrimidines came with the advent of multi-component reactions (MCRs), most notably the Biginelli reaction . This one-pot synthesis combines an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.[7]

The elegance of the Biginelli reaction lies in its convergence and atom economy. The mechanism is thought to proceed through a series of acid-catalyzed steps, including the formation of an acyliminium ion intermediate, which then undergoes nucleophilic attack by the β-ketoester enol, followed by cyclization and dehydration. The causality here is the orchestrated sequence of reactions in a single pot, avoiding the need for isolation of intermediates and significantly streamlining the synthetic process.

Diagram: The Biginelli Reaction Workflow

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde OnePot One-Pot Reaction (Acid Catalyst) Aldehyde->OnePot BetaKetoester β-Ketoester BetaKetoester->OnePot Urea Urea/Thiourea Urea->OnePot DHPM Dihydropyrimidine OnePot->DHPM caption Biginelli Reaction Workflow

Caption: A simplified workflow of the Biginelli multi-component reaction.

Modern Catalytic and Advanced Methods

The 21st century has witnessed a surge in the development of sophisticated methods for pyrimidine-5-carboxylic acid synthesis, often employing metal catalysis and novel activation strategies. These methods offer improved yields, broader substrate scope, and greater functional group tolerance.[8][9]

  • Metal-Catalyzed Reactions: Transition metals like palladium and copper have been utilized in cross-coupling reactions to introduce substituents onto the pyrimidine ring. More advanced methods involve metal-catalyzed annulation reactions to construct the ring itself.[8] The rationale for using metal catalysts lies in their ability to facilitate bond formations that are difficult to achieve through traditional methods, often via oxidative addition and reductive elimination cycles.

  • Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound has been shown to significantly accelerate reaction times and improve yields in many pyrimidine syntheses.[10] This is due to the efficient and uniform heating provided by microwaves and the cavitation effects of ultrasound, which enhance mass transfer and reaction rates.

  • Direct Functionalization: A growing area of research focuses on the direct C-H functionalization of pre-formed pyrimidine rings.[9] This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.

Table: Comparison of Synthetic Methodologies

MethodologyKey FeaturesAdvantagesDisadvantages
Classical Synthesis Stepwise condensationWell-established, reliableOften requires harsh conditions, limited scope
Biginelli Reaction One-pot, multi-componentHigh efficiency, atom economyCan produce dihydropyrimidine intermediates
Metal-Catalyzed Synthesis Use of transition metalsBroad substrate scope, high yieldsCatalyst cost and toxicity, air/moisture sensitivity
Microwave/Ultrasound Non-conventional energy sourcesRapid reaction times, improved yieldsRequires specialized equipment

The Role in Drug Discovery and Development

The pyrimidine-5-carboxylic acid scaffold is a privileged structure in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The carboxylic acid group, in particular, can act as a key hydrogen bond donor and acceptor, or as a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

Derivatives of pyrimidine-5-carboxylic acid have demonstrated a wide spectrum of biological activities, including:

  • Anticancer: Many pyrimidine derivatives are potent inhibitors of kinases and other enzymes involved in cell proliferation.[4]

  • Antiviral: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for antiviral drug development.

  • Antibacterial and Antifungal: Pyrimidine-based compounds have shown efficacy against a range of microbial pathogens.[6]

  • Anti-inflammatory: Certain derivatives have been found to modulate inflammatory pathways.[8]

The versatility of the pyrimidine-5-carboxylic acid core allows medicinal chemists to fine-tune the properties of a lead compound to optimize its efficacy, selectivity, and safety profile.

Diagram: The Drug Discovery Pipeline for Pyrimidine-5-Carboxylic Acid Derivatives

Drug_Discovery_Pipeline Start Pyrimidine-5-Carboxylic Acid Core Synthesis Synthesis of Diverse Library Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical caption Drug Discovery Pipeline

Caption: A generalized workflow for the development of drugs based on the pyrimidine-5-carboxylic acid scaffold.

Conclusion and Future Perspectives

The journey of pyrimidine-5-carboxylic acids, from their conceptual origins in early pyrimidine chemistry to their current status as a cornerstone of modern drug discovery, is a testament to the enduring power of organic synthesis. The evolution of synthetic methodologies has been remarkable, progressing from classical, often harsh, condensation reactions to elegant and efficient multi-component and catalytic strategies. This has enabled the creation of vast libraries of diverse pyrimidine-5-carboxylic acid derivatives for biological screening.

Looking ahead, the field is poised for further innovation. The development of even more sustainable and atom-economical synthetic methods, such as direct C-H functionalization, will continue to be a major focus. Furthermore, the integration of computational chemistry and artificial intelligence into the design of novel pyrimidine-5-carboxylic acid-based therapeutics holds immense promise for accelerating the discovery of new medicines to address unmet medical needs. The rich history and dynamic present of pyrimidine-5-carboxylic acid chemistry ensure its continued prominence in the landscape of scientific research and drug development for years to come.

References

  • Gabriel, S., & Colman, J. (1900). Ueber das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-992.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2023). ACS Omega, 8(42), 38663–38694. [Link]

  • The synthesis of orotic acid in microbial systems. (2025). Baishixing Co.,Ltd. Retrieved from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). ChemistrySelect, 9(24), e202400949. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. (1960). The Journal of Organic Chemistry, 25(11), 1937–1940. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4783-4796. [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797. [Link]

  • Wiley, R. H., & Yamamoto, Y. (1960). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 25(11), 1937–1940. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(2), 121-138. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(6), 56. [Link]

  • Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position. (1970). U.S.
  • Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. (2011). Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foreword: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanisms of Action of 2-Ethylpyrimidine-5-carboxylic Acid Analogs for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural molecules, including the nucleobases of DNA and RNA, and a vast array of synthetic therapeutic agents.[1][2] Its versatile chemical nature and ability to form multiple hydrogen bonds and other non-covalent interactions have made it a cornerstone for the design of targeted therapies.[2] This guide focuses on analogs of this compound, a class of compounds that has demonstrated a broad spectrum of biological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[2][3] As a Senior Application Scientist, my objective is to provide not just a catalog of these activities, but a deeper understanding of the underlying molecular mechanisms and the experimental rationale used to elucidate them. This document is structured to provide actionable insights for researchers actively engaged in the discovery and development of novel pyrimidine-based therapeutics.

Unraveling the Molecular Targets: A Multi-Mechanistic Landscape

Analogs of 2-pyrimidine-5-carboxylic acid do not conform to a single mechanism of action. Instead, their therapeutic potential stems from their ability to be chemically tailored to interact with a diverse array of biological targets. The following sections explore some of the well-documented mechanisms for distinct classes of these analogs.

Inhibition of Protein Kinases: Targeting Aberrant Cell Signaling in Cancer

A significant number of pyrimidine analogs have been developed as potent inhibitors of protein kinases, which are often dysregulated in various cancers.[4]

Mechanism of Action: Furo[2,3-d]pyrimidine derivatives, which are structurally related to the core topic, have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] These receptor tyrosine kinases are key nodes in signaling pathways that control cell growth, proliferation, and survival. The pyrimidine scaffold often acts as a hinge-binder, occupying the ATP-binding pocket of the kinase domain. The carboxylic acid moiety, or its ester or amide derivatives, can form crucial hydrogen bonds with amino acid residues in the active site, contributing to the potency and selectivity of the inhibitor.[4] The inhibition of EGFR and HER2 blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Validation: The inhibitory activity of these compounds is typically first assessed using in vitro kinase assays, followed by cellular assays to confirm their effects on downstream signaling and cell proliferation.[4]

Experimental Protocols: A Guide to Mechanistic Elucidation

The following protocols are representative of the methodologies employed to characterize the mechanism of action of novel pyrimidine analogs.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound analog) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well microplates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • In a 384-well plate, add the test compound at various concentrations to the assay wells. Include control wells with DMSO only (no inhibition) and a known EGFR inhibitor as a positive control.

    • Add the EGFR enzyme and the peptide substrate to the wells and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the enzyme.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Modulation of Transcription Factors: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, and the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) are central regulators of the inflammatory response.

Mechanism of Action: Certain analogs, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, have been shown to inhibit AP-1 and NF-κB mediated gene expression.[5] The precise mechanism can vary, but it often involves the inhibition of upstream signaling kinases (e.g., IKK for NF-κB, or JNK/p38 for AP-1) or direct interference with the DNA binding or transcriptional activity of the transcription factors themselves. By inhibiting these pathways, the pyrimidine analogs can suppress the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

Experimental Workflow:

G cluster_cell Cell-Based Assay Workflow cluster_assays Downstream Analysis start Treat Jurkat T cells with pyrimidine analog stimulate Stimulate with PMA/Ionomycin to activate AP-1/NF-κB start->stimulate lyse Lyse cells and prepare extracts stimulate->lyse reporter Luciferase Reporter Assay for promoter activity lyse->reporter western Western Blot for phosphorylation of signaling proteins (e.g., IκBα, c-Jun) lyse->western elisa ELISA for cytokine production (e.g., IL-2) lyse->elisa

Caption: Workflow for assessing the impact of pyrimidine analogs on NF-κB/AP-1 signaling.

Inhibition of Metabolic Enzymes: A Strategy for Cancer and Infectious Diseases

Targeting cellular metabolism is a rapidly growing area of drug discovery. Pyrimidine analogs have been found to inhibit several key metabolic enzymes.

  • Lactate Dehydrogenase (LDH): Some ethyl pyrimidine-quinolinecarboxylate derivatives are potent inhibitors of human lactate dehydrogenase A (hLDHA).[6][7] Cancer cells often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect), and hLDHA is crucial for regenerating NAD+ to sustain high glycolytic rates. Inhibition of hLDHA can lead to a metabolic crisis and cell death in cancer cells.[6]

  • Nicotinamide N-methyltransferase (NNMT): Pyrimidine-5-carboxamide compounds have been identified as inhibitors of NNMT.[8] This enzyme plays a role in metabolic regulation, and its increased expression is linked to obesity and type 2 diabetes. NNMT inhibition is being explored as a therapeutic strategy for these metabolic disorders.[8]

  • 2-C-methyl-D-erythritol-2,4-cyclodiphosphate Synthase (IspF): In the realm of infectious diseases, 2-amino-4-hydroxypyrimidine-5-carboxylates have been designed to target the zinc ion in the active site of IspF, an enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in bacteria.[9] Since this pathway is absent in humans, IspF is an attractive target for developing novel antibacterial agents with selective toxicity.[9] The pyrimidine scaffold, with its 4-hydroxyl and 5-carboxylate groups, can act as a bidentate chelator for the active site zinc ion.[9]

Data Summary: Inhibitory Potency of Pyrimidine Analogs

Compound ClassTarget EnzymeReported IC50 ValuesReference
Ethyl pyrimidine-quinolinecarboxylateshLDHA~1 µM[6][7]
Anilino-furo[2,3-d]pyrimidinesEGFRSub-micromolar[4]
Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)...AP-1/NF-κB0.5 - 2.0 µM[5]
Pyrimidine-4-carboxamidesNAPE-PLDNanomolar potency[10][11]

Structure-Activity Relationships (SAR): Rational Design of Potent Analogs

The development of potent and selective pyrimidine-based drugs relies heavily on understanding the structure-activity relationship (SAR). For instance, in the development of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, systematic modifications at three key positions (R1, R2, and R3) on the pyrimidine scaffold led to the identification of highly potent analogs.[10][11] These studies revealed that specific substitutions, such as a cyclopropylmethyl group at one position and a phenylpiperidine at another, dramatically improved inhibitory activity.[11] Such SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

General Signaling Pathway Inhibition by Pyrimidine Analogs

Caption: Generalized pathway showing inhibition points for pyrimidine analogs.

Conclusion and Future Directions

The analogs of this compound represent a versatile and highly adaptable class of molecules with significant therapeutic potential across multiple disease areas. Their success lies in the tunability of the pyrimidine scaffold, which allows for the rational design of inhibitors against a wide range of biological targets, from kinases and transcription factors to metabolic enzymes. The future of drug discovery with this scaffold will likely involve the use of computational methods, such as virtual screening and molecular docking, to identify novel analogs with enhanced potency and selectivity.[6] Furthermore, a deeper understanding of the structural biology of pyrimidine analog-target interactions will continue to guide the development of the next generation of targeted therapies.

References

  • Palanki, M. S., et al. (2000). Structure–Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression. Bioorganic & Medicinal Chemistry Letters, 10(12), 1241-1244.
  • El-Sayed, M. A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 8(5), 13-23.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
  • Smolecule. (2024). 2-(2-Amino-2-oxoethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid.
  • Abdel-Aziem, A., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 330-348. [Link]

  • Nishimura, S., et al. (2001). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of Agricultural and Food Chemistry, 49(9), 4143-4147.
  • García-Alonso, P., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4215. [Link]

  • Redfern, C., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126639. [Link]

  • American Chemical Society. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 548-549. [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 589-612. [Link]

  • García-Alonso, P., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4215. [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 589-612. [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the spectroscopic characterization of 2-Ethylpyrimidine-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The unique arrangement of a pyrimidine ring, an ethyl substituent, and a carboxylic acid functional group necessitates a multi-faceted analytical approach for unambiguous structural elucidation and purity assessment. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the application of key spectroscopic techniques.

Introduction: The Structural Significance of this compound

Pyrimidine derivatives are fundamental scaffolds in numerous pharmaceuticals due to their diverse biological activities, including anticancer and antiviral properties. The title compound, this compound (C₇H₈N₂O₂), combines the key pharmacophoric features of a pyrimidine core with a carboxylic acid moiety, which can participate in crucial hydrogen bonding interactions with biological targets. The ethyl group at the 2-position further modulates the molecule's lipophilicity and steric profile. Accurate and thorough spectroscopic analysis is therefore paramount to confirming its chemical identity, understanding its electronic properties, and ensuring its quality for downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electronegative atoms and aromatic rings, such as the pyrimidine core, will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The splitting of signals (multiplicity) due to spin-spin coupling provides information about the number of neighboring protons.

Expected ¹H NMR Spectrum:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)The acidic proton's chemical shift is concentration and solvent dependent and may be broadened due to hydrogen bonding and chemical exchange.[1][2][3][4][5] This signal will disappear upon addition of D₂O.[4][5]
Pyrimidine H-4/H-68.5 - 9.5Singlet(s) or Doublet(s)The two protons on the pyrimidine ring are in a highly deshielded environment. Their exact shifts and coupling will depend on the specific electronic effects of the substituents.
Ethyl (-CH₂-)2.8 - 3.2QuartetThis methylene group is adjacent to the electron-withdrawing pyrimidine ring and a methyl group, leading to a downfield shift and a quartet splitting pattern (n+1 rule, coupled to 3 protons).
Ethyl (-CH₃)1.2 - 1.5TripletThe terminal methyl group will be a triplet, as it is coupled to the adjacent methylene group (2 protons).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set a spectral width of approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[1]

G Sample (5-10mg) Sample (5-10mg) Dissolve in Deuterated Solvent (0.5mL) Dissolve in Deuterated Solvent (0.5mL) Sample (5-10mg)->Dissolve in Deuterated Solvent (0.5mL) NMR Tube NMR Tube Dissolve in Deuterated Solvent (0.5mL)->NMR Tube NMR Spectrometer (≥400 MHz) NMR Spectrometer (≥400 MHz) NMR Tube->NMR Spectrometer (≥400 MHz) Acquire FID Acquire FID NMR Spectrometer (≥400 MHz)->Acquire FID Process Data (FT, Phasing) Process Data (FT, Phasing) Acquire FID->Process Data (FT, Phasing) Analyze Spectrum Analyze Spectrum Process Data (FT, Phasing)->Analyze Spectrum

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Framework: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Carbonyl carbons of carboxylic acids are particularly deshielded and appear far downfield.

Expected ¹³C NMR Spectrum:

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-C OOH)165 - 185This is a characteristic downfield shift for a carboxylic acid carbon. Aromatic and α,β-unsaturated acids tend to be at the upfield end of this range.[2][3][4]
Pyrimidine C -2160 - 170The carbon bearing the ethyl group will be significantly deshielded due to the two adjacent nitrogen atoms.
Pyrimidine C -4/C -6150 - 160These carbons are also deshielded due to the ring nitrogens.
Pyrimidine C -5120 - 130The carbon attached to the carboxylic acid group.
Ethyl (-C H₂-)25 - 35The methylene carbon is deshielded by the attached pyrimidine ring.
Ethyl (-C H₃)10 - 15The terminal methyl carbon will be the most upfield signal.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A slightly more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is often required compared to ¹H NMR.

  • Instrumentation: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • A wider spectral width (e.g., 200-220 ppm) is necessary.

    • Proton decoupling (e.g., broadband decoupling) is typically used to simplify the spectrum to single lines for each carbon.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are needed due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR an excellent tool for functional group identification.

Expected IR Absorptions:

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Very broadThis broadness is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[2][3][4][6]
C-H Stretch (Aromatic/Aliphatic)2850 - 3100Sharp peaks often superimposed on the broad O-H band.
C=O Stretch (Carboxylic Acid)1710 - 1760Strong, sharpThe exact position depends on hydrogen bonding. Dimeric acids absorb around 1710 cm⁻¹.[2][3][4] Conjugation with the pyrimidine ring may lower this frequency slightly.[3]
C=N and C=C Stretch (Pyrimidine)1400 - 1650Medium to strongA series of bands is expected for the aromatic ring stretches.
C-O Stretch (Carboxylic Acid)1210 - 1320Medium

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment or KBr pellet. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis Solid Sample Solid Sample ATR Crystal ATR Crystal Solid Sample->ATR Crystal Direct Application Grind with KBr Grind with KBr Solid Sample->Grind with KBr Acquire Sample Spectrum Acquire Sample Spectrum ATR Crystal->Acquire Sample Spectrum Press into Pellet Press into Pellet Grind with KBr->Press into Pellet Press into Pellet->Acquire Sample Spectrum FTIR Spectrometer FTIR Spectrometer Ratio and Analyze Spectrum Ratio and Analyze Spectrum FTIR Spectrometer->Ratio and Analyze Spectrum Acquire Background Acquire Background Acquire Background->FTIR Spectrometer Acquire Sample Spectrum->FTIR Spectrometer

Caption: Workflow for obtaining an IR spectrum via ATR or KBr pellet methods.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

Theoretical Framework: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In organic molecules, the most important transitions are n→π* and π→π*.

Expected UV-Vis Absorption:

  • n→π* transition: Carboxylic acids typically show a weak absorption in the 200-215 nm range.[7][8]

  • π→π* transition: The conjugated pyrimidine ring system is expected to have a more intense absorption at a longer wavelength than a simple unconjugated system. The presence of the carboxylic acid and ethyl groups as substituents on the pyrimidine ring will influence the exact position of the absorption maximum (λ_max). An absorption maximum in the range of 230-280 nm would be expected due to the conjugated system.[9]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as the blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.

Expected Mass Spectrum:

  • Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (152.15 g/mol ). The intensity of this peak for aromatic acids is typically prominent.[10]

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids, resulting in an acylium ion.

    • Loss of -COOH (M-45): Another characteristic fragmentation, representing the loss of the entire carboxylic acid group.

    • Fragmentation of the Ethyl Group: Loss of a methyl radical (•CH₃, M-15) or an ethyl radical (•CH₂CH₃, M-29) can also occur.

    • Pyrimidine Ring Fragmentation: The stable pyrimidine ring may undergo characteristic ring-opening fragmentations.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like GC or LC.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Ionization (EI) can also be used, particularly with GC-MS, and often provides more extensive fragmentation.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

G Sample Solution Sample Solution Ionization Source (e.g., ESI) Ionization Source (e.g., ESI) Sample Solution->Ionization Source (e.g., ESI) Mass Analyzer (e.g., TOF) Mass Analyzer (e.g., TOF) Ionization Source (e.g., ESI)->Mass Analyzer (e.g., TOF) Detector Detector Mass Analyzer (e.g., TOF)->Detector Generate Mass Spectrum Generate Mass Spectrum Detector->Generate Mass Spectrum Analyze M⁺• and Fragments Analyze M⁺• and Fragments Generate Mass Spectrum->Analyze M⁺• and Fragments

Sources

theoretical studies on 2-Ethylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Ethylpyrimidine-5-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrimidine-5-carboxylic acid derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point of intensive research.[3][4][5] This technical guide provides a comprehensive theoretical framework for the investigation of a specific analogue, this compound. We will explore its structural, spectroscopic, and electronic properties through advanced computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for in-silico analysis, from fundamental quantum chemical calculations to predictive molecular docking studies, thereby elucidating its potential as a viable drug candidate.

Molecular Architecture and Synthetic Considerations

The foundational structure of this compound consists of a pyrimidine ring substituted with an ethyl group at the C2 position and a carboxylic acid group at the C5 position. This arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.

While numerous synthetic routes exist for pyrimidine derivatives, a common and effective approach for 2-substituted pyrimidine-5-carboxylic esters involves the cyclocondensation of amidinium salts with a suitable three-carbon precursor, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[6] Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization S1 Amidinium Salt + 3C Precursor S2 Cyclocondensation Reaction S1->S2 S3 Ester Intermediate (2-Ethylpyrimidine-5-carboxylate) S2->S3 S4 Hydrolysis S3->S4 S5 Final Product (this compound) S4->S5 C1 Spectroscopy (FT-IR, NMR, Mass Spec) S5->C1 C2 Purity Analysis (HPLC) S5->C2 C3 Structural Confirmation C1->C3 C2->C3

Caption: General workflow for synthesis and characterization.

Quantum Chemical Calculations: A DFT Approach

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing profound insights into their geometry, stability, and reactivity.[7][8] For a molecule like this compound, a typical and robust level of theory is the B3LYP functional combined with the 6-311++G(d,p) basis set, which offers a good balance between accuracy and computational cost for organic molecules.[1][3][4]

Geometric Optimization

The first step in any DFT study is to find the molecule's lowest energy conformation. This is achieved by performing a geometry optimization, which adjusts bond lengths, bond angles, and dihedral angles to find a stable structure on the potential energy surface. The resulting optimized geometry provides the basis for all subsequent calculations.

ParameterPredicted Value (Å/°)Typical Range for Pyrimidines/Carboxylic Acids
Bond Lengths (Å)
C=O (Carboxyl)~1.211.20 - 1.23
C-O (Carboxyl)~1.351.33 - 1.37
O-H (Carboxyl)~0.970.96 - 0.98
C-N (Ring)~1.33 - 1.381.32 - 1.39
C-C (Ring)~1.39 - 1.421.38 - 1.43
**Bond Angles (°) **
O=C-O (Carboxyl)~123122 - 126
C-C-N (Ring)~115 - 124114 - 125
N-C-N (Ring)~127126 - 129
Note: Predicted values are estimations based on similar structures. Actual DFT calculations are required for precise values.
Vibrational Analysis (Theoretical FT-IR Spectroscopy)

Once the geometry is optimized, a frequency calculation can be performed. This not only confirms that the structure is a true energy minimum (no imaginary frequencies) but also predicts the molecule's vibrational spectrum.[9] These theoretical frequencies can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectroscopy data to confirm the molecular structure.[10]

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Experimental Range (cm⁻¹)[10][11][12]
O-H Stretch (Carboxylic Acid Dimer)Scaled ~2500-3300Broad, 2500 - 3300
C-H Stretch (Ethyl & Aromatic)Scaled ~2850-31002850 - 3100
C=O Stretch (Carboxylic Acid)Scaled ~1700-17201710 - 1760
C=N, C=C Stretch (Pyrimidine Ring)Scaled ~1550-16501500 - 1650
O-H BendScaled ~1400-14401400 - 1440
C-O StretchScaled ~1210-13201210 - 1320
Note: Theoretical wavenumbers are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[13] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial parameter for molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[7][9]

LUMO LUMO (Acceptor) Energy (ELUMO) HOMO HOMO (Donor) Energy (EHOMO) Gap ΔE = ELUMO - EHOMO (Energy Gap) Indicates Chemical Reactivity & Kinetic Stability LUMO->Gap HOMO->LUMO e⁻ excitation HOMO->Gap EnergyAxis Energy

Caption: HOMO-LUMO energy level diagram.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile.[14][15]

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2

  • Electronegativity (χ) = (I + A) / 2

  • Electrophilicity Index (ω) = χ² / (2η)

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[16][17] The MEP surface is color-coded to represent different potential values.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack. For this compound, these would be concentrated around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring.[18]

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack. This region is expected around the acidic hydrogen of the carboxyl group.[18]

  • Green Regions: Represent neutral or near-zero potential.

The MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[4][19]

In-Silico Prediction of Biological Activity: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[20] It is widely used in drug discovery to screen virtual libraries of compounds and to understand potential binding mechanisms.[3][5] Given the known activities of pyrimidine derivatives, a relevant target could be a protein kinase or a cyclooxygenase (COX) enzyme.[3][21]

Protocol for Molecular Docking

P1 1. Target Selection & Preparation - Download protein structure (PDB) - Remove water, add hydrogens P3 3. Binding Site Definition - Identify the active site of the protein P1->P3 P2 2. Ligand Preparation - Optimize 3D structure of This compound (DFT) - Assign charges P4 4. Docking Simulation - Run docking algorithm (e.g., AutoDock) - Generate multiple binding poses P2->P4 P3->P4 P5 5. Analysis of Results - Score poses by binding energy (kcal/mol) - Analyze interactions (H-bonds, etc.) P4->P5

Caption: A typical molecular docking workflow.

The primary output of a docking simulation is the binding affinity or docking score, usually expressed in kcal/mol. A lower (more negative) value indicates a more favorable and stable binding interaction.[21] Analysis of the best-scoring pose reveals key interacting amino acid residues within the protein's active site, providing a structural hypothesis for the molecule's biological activity. For instance, the carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with polar residues like Arginine or Lysine, while the pyrimidine and ethyl groups can engage in hydrophobic or π-stacking interactions.[3]

Conclusion and Future Directions

This guide outlines a robust theoretical framework for the comprehensive analysis of this compound. Through the synergistic application of DFT calculations and molecular docking, researchers can gain deep insights into its structural stability, chemical reactivity, and potential as a modulator of biological targets. The computational data generated from these studies—including optimized geometry, vibrational spectra, FMO energies, MEP maps, and docking poses—provide a strong foundation for prioritizing its synthesis and subsequent experimental validation. These theoretical studies are an indispensable first step in modern drug discovery, enabling a more rational, cost-effective, and accelerated path toward developing novel therapeutic agents.

References

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Google Scholar.
  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. (n.d.). Semantic Scholar.
  • DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. (2023).
  • Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calcul
  • 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid (EVT-13309723). (n.d.). EvitaChem.
  • Comparative Docking Analysis of Ethyl 2-aminopyrimidine-5-carboxylate Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. (2022). PMC - NIH.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis.
  • A One-pot Rapid Synthesis, Docking Study and Biological Evaluation of Some Tetrahydropyrimidine-5-carboxylates. (2020).
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal of Advanced Research.
  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibr
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors. (n.d.). ChemRxiv.
  • Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. (2019).
  • Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. (n.d.). PMC - NIH.
  • Electrostatic potential value plotted on the surface of 2a, 2d, 2e, 2f,... (n.d.).
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Jiaxing Jlight Chemicals Co., Ltd..
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI.
  • 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2. (n.d.). PubChem.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. (2013). PubMed.
  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (n.d.).
  • Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar.
  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. (n.d.). NIH.
  • Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. (n.d.). PMC - NIH.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.).
  • An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. (n.d.). MDPI.
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (n.d.). MDPI.
  • Ethyl 5-pyrimidinecarboxyl
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021).
  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calcul

Sources

An In-depth Technical Guide to the Safety and Hazards of Pyrimidine Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Pyrimidine Carboxylic Acids in Drug Discovery

Pyrimidine carboxylic acids represent a cornerstone scaffold in medicinal chemistry and drug development. Their structural resemblance to endogenous pyrimidines allows for their integration into a multitude of biological pathways, offering therapeutic potential across oncology, virology, and beyond.[1] The carboxylic acid moiety, while often crucial for target engagement and pharmacokinetic properties, introduces a unique set of safety and handling challenges. This guide provides a comprehensive overview of the hazards associated with pyrimidine carboxylic acids, grounded in the principles of chemical reactivity, toxicology, and laboratory safety. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to handle these valuable compounds with the respect and caution they demand, ensuring both personal safety and the integrity of their research.

Chapter 1: Hazard Identification and Classification

The primary hazards associated with pyrimidine carboxylic acids stem from their acidic nature and the biological activity of the pyrimidine core. While specific toxicity data for every derivative is not available, a consistent pattern of irritant properties is observed across the class.

GHS Hazard Profile

Based on available Safety Data Sheets (SDS) for isomers such as pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid, the following Globally Harmonized System (GHS) classifications are common[2][3][4]:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

It is prudent to assume that novel pyrimidine carboxylic acids will exhibit similar irritant properties until proven otherwise through specific testing.

The "Why": Mechanistic Insights into Irritation

The irritant effects of pyrimidine carboxylic acids are a direct consequence of their chemical properties. As organic acids, they can cause skin and eye irritation through a combination of factors including pH and concentration.[5] Studies on other organic acids have shown that at sufficient concentrations (e.g., 1M), they can disrupt the stratified structure of the epidermis.[5] Inhalation of powdered forms of these compounds can lead to irritation of the respiratory tract.

Chapter 2: Toxicological Profile

A comprehensive toxicological profile is essential for risk assessment, particularly in a drug development context where these molecules are intended for biological systems.

Acute Toxicity

Quantitative acute toxicity data for pyrimidine carboxylic acids is sparse in publicly available literature. For pyrimidine-2-carboxylic acid, an oral LD50 in rats has been reported as 2500 mg/kg, suggesting low acute toxicity by ingestion.[6] The closely related pyridine-2-carboxylic acid (picolinic acid) has a reported oral LD50 in rats of 2000 mg/kg.[7]

CompoundCAS NumberRouteSpeciesLD50Reference
Pyrimidine-2-carboxylic acid31519-62-7OralRat2500 mg/kg[6]
Pyridine-2-carboxylic acid98-98-6OralRat2000 mg/kg[7]

This table summarizes available acute toxicity data. The lack of comprehensive data for all isomers necessitates a cautious approach to handling.

Dermal and Ocular Irritation

As established by their GHS classification, pyrimidine carboxylic acids are considered skin and eye irritants.[2][3][4] The mechanism of eye irritation for some chemical classes has been linked to the activation of nociceptor TRPV1 channels.[8] While specific studies on pyrimidine carboxylic acids are lacking, their acidic nature is the primary driver of this irritant potential.

Sensitization

While not a universally reported hazard, there is a documented case of allergic contact dermatitis in a laboratory chemist working with a 4-chloro-2-[methylthio]pyrimidine-5-carboxylic acid ethyl ester.[9] This highlights the potential for certain derivatives to act as sensitizers, and underscores the importance of minimizing skin contact.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Currently, there is no evidence to suggest that common pyrimidine carboxylic acids are carcinogenic, mutagenic, or pose a reproductive hazard.[6][10] However, for any novel derivative, these endpoints must be thoroughly evaluated as part of a standard drug development toxicology program.

Chapter 3: Reactivity and Stability

Understanding the chemical stability and reactivity of pyrimidine carboxylic acids is crucial for safe storage, handling, and for preventing hazardous reactions.

Incompatibilities

The primary incompatibility for this class of compounds is with strong oxidizing agents .[10] Contact with strong oxidizers can lead to vigorous and potentially explosive reactions. They should also be stored away from strong bases, with which they will undergo an exothermic neutralization reaction.

Thermal and Photostability

Pyrimidine carboxylic acids are generally stable solids at room temperature.[11] However, thermal decomposition can occur at elevated temperatures, leading to the release of hazardous gases, including oxides of carbon and nitrogen.[12] Some pyrimidine derivatives can undergo decarboxylation at high temperatures.[13] The pyrimidine ring itself is not inherently responsible for the photostability of nucleobases, suggesting that substituted pyrimidines may be susceptible to photodegradation upon exposure to UV light.[14] Therefore, it is recommended to store these compounds in well-sealed, opaque containers in a cool, dry place.

Chapter 4: Risk Assessment and Safe Handling Protocols

A proactive approach to safety, beginning with a thorough risk assessment, is paramount when working with any chemical, including novel pyrimidine carboxylic acids.

Risk Assessment Workflow for New Pyrimidine Carboxylic Acids

The introduction of a new pyrimidine carboxylic acid into the laboratory should trigger a formal risk assessment process. This process should be a self-validating system to ensure all hazards are identified and controlled.

Sources

An In-Depth Technical Guide to the Structural Analogs of 2-Ethylpyrimidine-5-carboxylic Acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analogs of 2-Ethylpyrimidine-5-carboxylic acid, a core scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies for creating a diverse library of these analogs, detail the experimental protocols for evaluating their biological activity, and synthesize the current understanding of their structure-activity relationships (SAR). This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of novel therapeutics based on the pyrimidine framework.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The 2-substituted pyrimidine-5-carboxylic acid framework, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The ethyl group at the 2-position and the carboxylic acid at the 5-position serve as key anchor points for exploring chemical space and optimizing interactions with biological targets.

Synthetic Strategies for 2-Substituted Pyrimidine-5-Carboxylic Acid Analogs

The efficient synthesis of a diverse library of analogs is the cornerstone of any successful drug discovery program. For the 2-substituted pyrimidine-5-carboxylic acid core, a robust and versatile synthetic approach is the reaction of amidinium salts with a propenolate derivative, followed by ester hydrolysis.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the formation of a 2-substituted pyrimidine-5-carboxylic ester, followed by its hydrolysis to the corresponding carboxylic acid. This approach allows for the introduction of a wide variety of substituents at the 2-position through the selection of the appropriate amidinium salt.

G cluster_0 Stage 1: Pyrimidine Ring Formation cluster_1 Stage 2: Hydrolysis AmidiniumSalt Amidinium Salt (R-C(NH2)2+) Ester 2-Substituted Pyrimidine-5-Carboxylic Ester AmidiniumSalt->Ester Propenolate Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Propenolate->Ester Acid 2-Substituted Pyrimidine-5-Carboxylic Acid Ester->Acid Alkaline Hydrolysis caption General Synthetic Workflow.

Caption: General Synthetic Workflow.

Detailed Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is adapted from a general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2][3] The causality behind this experimental choice lies in its directness and its ability to produce pyrimidines without substitution at the 4-position, a common challenge with other methods.[2]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[3]

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester

  • To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous dimethylformamide (DMF), add the desired amidinium salt (1.1 equivalents).

  • Heat the reaction mixture to 100°C for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[3]

Detailed Experimental Protocol: Hydrolysis to 2-Substituted Pyrimidine-5-Carboxylic Acids

The conversion of the synthesized esters to the final carboxylic acid analogs is a critical step. Alkaline hydrolysis is a standard and effective method for this transformation.[4]

  • Dissolve the 2-substituted pyrimidine-5-carboxylic ester (1.0 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid, such as hydrochloric acid, to a pH of approximately 2-3.

  • The resulting precipitate, the 2-substituted pyrimidine-5-carboxylic acid, can be collected by filtration, washed with cold water, and dried.

Biological Evaluation of Structural Analogs

A systematic evaluation of the biological activity of the synthesized analogs is essential to establish structure-activity relationships. Based on the known activities of pyrimidine derivatives, primary screening should focus on anticancer and antimicrobial activities.

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[5][6] Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[5] Pyrimidine derivatives have been extensively studied as EGFR inhibitors.[7] They typically act by competing with ATP for binding to the catalytic domain of the receptor, thereby blocking downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways.[5][6]

cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation & Survival ERK->CellPro AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellPro caption EGFR Signaling Pathway Inhibition.

Caption: EGFR Signaling Pathway Inhibition.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrimidine analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[11]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[12][13]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 2- and 5-positions of the pyrimidine ring and correlation of these changes with biological activity are crucial for lead optimization.

Influence of the 2-Substituent

The nature of the substituent at the 2-position significantly impacts the biological activity. Generally, the introduction of various alkyl, aryl, and amino groups allows for the exploration of different binding pockets of the target protein.

  • Alkyl Groups: Small alkyl groups like ethyl can provide a good balance of lipophilicity and steric bulk. Increasing the chain length or branching may enhance binding in some cases but could also lead to steric hindrance.

  • Aryl Groups: The introduction of aryl or heteroaryl rings can lead to beneficial π-π stacking or hydrophobic interactions with the target. Substituents on these rings can be further modified to fine-tune activity.

  • Amino Groups: The presence of an amino group at the 2-position can act as a hydrogen bond donor, potentially forming crucial interactions with the target protein.

Role of the 5-Carboxylic Acid

The carboxylic acid group at the 5-position is a key pharmacophoric feature. It is a potential hydrogen bond acceptor and can also engage in ionic interactions with positively charged residues in the binding site of a target protein.

Modification at 2-PositionModification at 5-PositionExpected Impact on ActivityRationale
Small Alkyl (e.g., Ethyl)Carboxylic AcidBaseline activityGood balance of lipophilicity and potential for key interactions.
Bulky Alkyl (e.g., t-Butyl)Carboxylic AcidPotentially decreased activitySteric hindrance may prevent optimal binding.
PhenylCarboxylic AcidPotentially increased activityAromatic ring can engage in additional binding interactions.
Substituted PhenylCarboxylic AcidActivity dependent on substituentElectron-donating or withdrawing groups can modulate electronic properties and binding.
AminoCarboxylic AcidPotentially increased activityHydrogen bonding potential of the amino group can enhance binding affinity.
EthylEsterGenerally decreased in vitro activityThe ester may act as a prodrug, being hydrolyzed to the active carboxylic acid in vivo.[14]
EthylAmideVariable activityThe amide group can alter hydrogen bonding capabilities and physicochemical properties.

Table 1: General Structure-Activity Relationship Trends for 2,5-Substituted Pyrimidines

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear path to generating a diverse library of analogs. The detailed protocols for biological evaluation will enable the systematic assessment of their anticancer and antimicrobial potential. Future research should focus on exploring a wider range of substituents at the 2-position, including various heterocyclic and functionalized alkyl chains. Furthermore, derivatization of the 5-carboxylic acid to bioisosteres could lead to improved pharmacokinetic properties. A thorough understanding of the structure-activity relationships, guided by computational modeling and empirical data, will be paramount in optimizing the potency and selectivity of these promising compounds.

References

  • PubMed.

  • Frontiers in Chemistry.

  • National Institutes of Health.

  • ResearchGate.

  • BenchChem.

  • ResearchGate.

  • Taylor & Francis Online.

  • BenchChem.

  • National Institutes of Health.

  • Sigma-Aldrich.

  • Abcam.

  • Karlsruhe Institute of Technology.

  • Hancock Lab at UBC.

  • Microbe Online.

  • Thieme Connect.

  • National Institutes of Health.

  • BenchChem.

  • YouTube.

  • Wikipedia.

  • ResearchGate.

  • International Journal of Pharmacy and Pharmaceutical Research.

  • PubMed.

  • ResearchGate.

  • National Institutes of Health.

  • ResearchGate.

  • MDPI.

  • PubMed.

  • ResearchGate.

  • PubMed.

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. Pyrimidine-5-carboxylic acid derivatives, in particular, serve as critical intermediates and structural motifs in drug discovery.[1][2] The nature of the substituent at the 2-position of the pyrimidine ring is a key determinant in modulating the compound's pharmacological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties.[2]

This guide provides a detailed, two-stage protocol for the synthesis of 2-Ethylpyrimidine-5-carboxylic acid, a valuable building block for the development of novel therapeutic agents. The methodology is grounded in established chemical principles, prioritizing yield, purity, and reproducibility. We will first construct the ethyl 2-ethylpyrimidine-5-carboxylate intermediate via a highly efficient cyclocondensation reaction, followed by a clean hydrolysis to yield the final carboxylic acid.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis is logically divided into two primary protocols. This strategy isolates the formation of the core heterocyclic structure from the final functional group modification, allowing for clear optimization and purification at each stage.

  • Protocol 1: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate. This stage employs a robust method for constructing 2-substituted pyrimidine-5-carboxylic esters.[3][4] It involves the reaction of a pre-formed, activated vinylogous ester salt with an appropriate amidinium salt, which directly installs the desired ethyl group at the 2-position. This approach is advantageous as it offers a direct route to pyrimidines lacking substitution at the 4-position, a common challenge in other synthetic pathways.[3]

  • Protocol 2: Saponification to this compound. The second stage is a standard ester hydrolysis (saponification). By using a base like lithium hydroxide, the ethyl ester is efficiently converted to the corresponding carboxylate salt, which upon acidic work-up, yields the final high-purity carboxylic acid.[5]

G cluster_0 Protocol 1: Ester Synthesis cluster_1 Protocol 2: Hydrolysis A Ethyl Formate + Ethyl 3,3-diethoxypropionate C Sodium 3-ethoxy-2-(ethoxycarbonyl)prop-2-en-1-olate (Key Intermediate Salt) A->C Condensation B Sodium Hydride (NaH) B->C Base E Ethyl 2-Ethylpyrimidine-5-carboxylate C->E Cyclocondensation D Propanamidinium Acetate D->E Reagent G This compound E->G Starting Material F Lithium Hydroxide (LiOH) F->G Saponification

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

This protocol is performed in two parts: the preparation of the key sodium salt intermediate, followed by the cyclocondensation to form the pyrimidine ring.

Part A: Preparation of Sodium 3-ethoxy-2-(ethoxycarbonyl)prop-2-en-1-olate

Rationale: This Claisen-type condensation creates a stable, activated three-carbon synthon that is primed for cyclization. The use of sodium hydride, a strong, non-nucleophilic base, ensures complete deprotonation, driving the reaction to completion. Anhydrous conditions are critical to prevent quenching the sodium hydride.

  • Materials:

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Diethyl Ether (Et₂O)

    • Ethyl 3,3-diethoxypropionate

    • Ethyl formate

    • Nitrogen (N₂) gas supply

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.0 eq).

    • Wash the sodium hydride with anhydrous diethyl ether (2 x 20 mL) to remove the mineral oil, decanting the ether carefully under a stream of nitrogen.

    • Suspend the washed sodium hydride in anhydrous diethyl ether (approx. 10 mL per gram of NaH).

    • In the dropping funnel, prepare a solution of ethyl 3,3-diethoxypropionate (1.0 eq) and ethyl formate (1.2 eq) in anhydrous diethyl ether.

    • Add the solution dropwise to the stirred sodium hydride suspension at room temperature under a nitrogen atmosphere.

    • Stir the resulting mixture at room temperature for 16-20 hours. A precipitate will form.

    • Collect the solid precipitate by filtration under nitrogen, wash thoroughly with anhydrous diethyl ether, and dry under high vacuum. The resulting sodium salt is a stable solid that should be stored under nitrogen.[2]

Part B: Cyclocondensation to form Ethyl 2-Ethylpyrimidine-5-carboxylate

Rationale: This is the key ring-forming step. The pre-formed sodium salt reacts with propanamidinium acetate. The amidine provides the N-C-N fragment that closes the pyrimidine ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the salts.

  • Materials:

    • Sodium 3-ethoxy-2-(ethoxycarbonyl)prop-2-en-1-olate (from Part A)

    • Propanamidinium acetate (or hydrochloride) (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the sodium salt (1.0 eq) in anhydrous DMF.

    • Add the propanamidinium acetate (1.1 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction to room temperature and quench by pouring it into a saturated aqueous sodium bicarbonate solution.[2]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.[2]

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-ethylpyrimidine-5-carboxylate.[2]

Figure 2: Conceptual reaction mechanism for pyrimidine ring formation. Note: This is a simplified representation.

Protocol 2: Hydrolysis of Ethyl 2-Ethylpyrimidine-5-carboxylate

Rationale: The final step is a simple saponification. Lithium hydroxide is an effective reagent for this transformation, and using a water/THF mixture ensures the solubility of both the ester and the hydroxide salt. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, which provides a simple and effective purification method.

  • Materials:

    • Ethyl 2-Ethylpyrimidine-5-carboxylate (from Protocol 1)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl), 2N solution

    • Deionized water

  • Procedure:

    • Dissolve the ethyl 2-ethylpyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly acidify the solution to pH ~3-4 by adding 2N HCl dropwise. The product will precipitate as a solid.

    • Stir the cold slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove inorganic salts.

    • Dry the product under high vacuum to a constant weight to yield pure this compound.

Quantitative Data Summary

The following table provides an example of reagent quantities for a laboratory-scale synthesis. Actual yields may vary.

Step Compound MW ( g/mol ) Equivalents Amount Product Theoretical Yield
1A Ethyl 3,3-diethoxypropionate176.211.0e.g., 10.0 gSodium Salte.g., 12.3 g
Ethyl formate74.081.2e.g., 5.0 g
Sodium Hydride (60%)40.001.05e.g., 2.38 g
1B Sodium Salt (from 1A)218.181.0e.g., 12.3 gEthyl 2-Ethylpyrimidine-5-carboxylatee.g., 9.2 g
Propanamidinium acetate118.131.1e.g., 7.3 g
2 Ethyl 2-Ethylpyrimidine-5-carboxylate180.201.0e.g., 9.0 gThis compounde.g., 7.7 g
Lithium Hydroxide (monohydrate)41.961.5e.g., 3.1 g

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including the ethyl group and pyrimidine ring protons.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point: To assess purity.

References

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. [Link][1]

  • ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate Publication. [Link][4]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. [Link][5]

Sources

Introduction: The Central Role of 2-Substituted Pyrimidine-5-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Yield Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active molecules. Within this structural class, 2-substituted pyrimidine-5-carboxylic esters have emerged as a privileged scaffold in medicinal chemistry and materials science. The strategic placement of substituents at the 2-position profoundly influences the pharmacological and physicochemical properties of these compounds, making them key building blocks for the development of novel therapeutics. This guide provides detailed protocols and expert insights into two robust and high-yielding synthetic methodologies for accessing these valuable compounds: a direct synthesis via a propen-1-olate salt and a microwave-assisted Biginelli-type reaction.

Methodology 1: Direct Synthesis via Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

This approach offers a direct and efficient route to 2-substituted pyrimidine-5-carboxylic esters, notably without substitution at the 4-position, which can be a synthetic challenge with other methods.[1] The key to this method is the stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which readily reacts with a variety of amidinium salts to afford the desired pyrimidine derivatives in moderate to excellent yields.[1]

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages: the preparation of the sodium salt intermediate and the subsequent cyclization with an amidinium salt to form the pyrimidine ring.

Method_1_Workflow cluster_prep Preparation of Sodium Salt cluster_pyrimidine Pyrimidine Synthesis Methyl_formate Methyl formate Condensation Condensation Methyl_formate->Condensation Methyl_3_3_dimethoxypropionate Methyl 3,3-dimethoxypropionate Methyl_3_3_dimethoxypropionate->Condensation NaH Sodium Hydride (in Diethyl Ether) NaH->Condensation Sodium_Salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Condensation->Sodium_Salt Sodium_Salt->Sodium_Salt_input Amidinium_Salt Amidinium Salt (in DMF) Cyclization Cyclization Amidinium_Salt->Cyclization Product 2-Substituted Pyrimidine- 5-Carboxylic Ester Cyclization->Product Sodium_Salt_input->Cyclization

Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via a sodium salt intermediate.

Detailed Experimental Protocol

Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • Reaction Setup: To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[2]

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.[2]

  • Isolation: Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[2]

Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

  • Reaction Setup: To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous dimethylformamide (DMF), add the desired amidinium salt (1.1 equivalents).[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[2] Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2] Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[2]

Data Summary: Substrate Scope and Yields
2-Substituent (from Amidinium Salt)Yield (%)
Hydrogen75
Methyl82
Phenyl85
4-Chlorophenyl78
2-Thienyl72

Yields are representative and may vary based on the specific amidinium salt and reaction scale.[1]

Methodology 2: Microwave-Assisted Biginelli-Type Reaction

The Biginelli reaction is a classic multi-component reaction that provides access to a wide range of dihydropyrimidines and their derivatives.[3] The use of microwave irradiation can significantly accelerate the reaction rate and improve yields.[4] This protocol outlines a microwave-assisted approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Reaction Mechanism and Workflow

The Biginelli reaction proceeds through a series of condensation and cyclization steps involving an aldehyde, a β-ketoester, and a urea or thiourea derivative.[3] The use of a suitable catalyst, such as copper(II) triflate, is often employed to enhance the reaction efficiency.[4]

Method_2_Workflow Aldehyde Aldehyde Microwave_Reaction Microwave-Assisted One-Pot Reaction Aldehyde->Microwave_Reaction Beta_Ketoester β-Ketoester Beta_Ketoester->Microwave_Reaction Urea_Thiourea Urea/Thiourea Derivative Urea_Thiourea->Microwave_Reaction Catalyst Catalyst (e.g., Cu(OTf)2) Catalyst->Microwave_Reaction Product 2-Substituted Dihydropyrimidine- 5-Carboxylic Ester Microwave_Reaction->Product

Caption: General workflow for the microwave-assisted Biginelli-type synthesis.

Detailed Experimental Protocol
  • Reaction Mixture: In a microwave vial equipped with a magnetic stirrer, combine the aldehyde (1.0 equivalent), the β-ketoester (1.0 equivalent), the urea or thiourea derivative (1.5 equivalents), and a catalytic amount of copper(II) triflate (10 mol%) in ethanol.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Data Summary: Representative Examples and Yields
Aldehydeβ-KetoesterUrea/ThioureaYield (%)
BenzaldehydeEthyl acetoacetateUrea92
4-ChlorobenzaldehydeMethyl acetoacetateThiourea88
4-MethoxybenzaldehydeEthyl benzoylacetateUrea85
2-NaphthaldehydeEthyl acetoacetateUrea90

Yields are representative and may vary based on the specific substrates and reaction conditions.[4]

Conclusion: A Versatile Toolkit for Pyrimidine Synthesis

The two methodologies detailed in this guide provide researchers with a versatile and high-yielding toolkit for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The direct synthesis via the sodium salt is particularly advantageous for accessing products without substitution at the 4-position, while the microwave-assisted Biginelli reaction offers a rapid and efficient one-pot procedure for a broad range of substrates. Both protocols are robust and scalable, making them suitable for applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.
  • Ovsepyan, T. R., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
  • ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF.
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

  • Mercer University. (n.d.). Biginelli Dihydropyrimidine Synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • PMC. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.
  • RSC Publishing. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • PubMed. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • PubMed. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Retrieved from [Link]

Sources

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of diverse heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrimidine core is of paramount importance, featuring in a vast array of biologically active molecules. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 2-substituted pyrimidine-5-carboxylic esters through the reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with a variety of amidinium salts. This method offers a direct and high-yield route to a valuable class of compounds, avoiding substitution at the 4-position, a common challenge in other synthetic approaches.[1]

Theoretical Framework: A Modified Pinner-Type Condensation

The synthesis of pyrimidines from β-dicarbonyl compounds and amidines is a well-established transformation in heterocyclic chemistry, famously known as the Pinner pyrimidine synthesis.[2][3] This reaction class involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine to form the pyrimidine ring. The reaction detailed herein can be understood as a sophisticated variant of the Pinner synthesis, where sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate serves as a highly activated and versatile C3 synthon.

The sodium salt is an enolate, which enhances the nucleophilicity of the carbon framework. The dimethoxy acetal at the 3-position acts as a protected aldehyde, which is unmasked during the reaction sequence to participate in the cyclization. The methoxycarbonyl group at the 2-position serves as an activating group and remains in the final product as the ester functionality at the 5-position of the pyrimidine ring.

The Reaction Mechanism Unveiled

The reaction proceeds through a stepwise mechanism involving nucleophilic attack, cyclization, and subsequent aromatization. The process is initiated by the reaction of the amidinium salt with the enolate.

graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="Sodium 3,3-dimethoxy-\n2-methoxycarbonylpropen-1-olate", fillcolor="#F1F3F4"]; B [label="Amidinium Salt\n(R-C(NH2)2+)", fillcolor="#F1F3F4"]; C [label="Initial Adduct\n(Michael Addition)", fillcolor="#F1F3F4"]; D [label="Cyclization Intermediate\n(Intramolecular Condensation)", fillcolor="#F1F3F4"]; E [label="Elimination of Methanol", fillcolor="#F1F3F4"]; F [label="Aromatization", fillcolor="#F1F3F4"]; G [label="2-Substituted Pyrimidine-\n5-carboxylic Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C [label="+ Amidinium Salt"]; B -> C; C -> D [label="Tautomerization &\nIntramolecular Attack"]; D -> E [label="- MeOH"]; E -> F [label="- MeOH"]; F -> G [label="Proton Transfer"]; }

A simplified mechanistic pathway for the formation of 2-substituted pyrimidine-5-carboxylic esters.
  • Nucleophilic Attack: The reaction commences with the nucleophilic attack of the enolate carbon of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate on the electrophilic carbon of the amidinium salt. This forms a linear intermediate.

  • Cyclization: The intermediate undergoes an intramolecular condensation. One of the amino groups of the former amidine attacks one of the methoxy-bearing carbons, leading to the formation of a six-membered ring.

  • Elimination and Aromatization: The cyclic intermediate then undergoes sequential elimination of two molecules of methanol. This process is driven by the formation of the stable aromatic pyrimidine ring, yielding the final 2-substituted pyrimidine-5-carboxylic ester.

Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[4][5] The 2-substituted pyrimidine-5-carboxylic esters synthesized via this method are valuable scaffolds for the development of novel therapeutic agents.

Therapeutic AreaTarget/Mechanism of ActionReference Example
Oncology EGFR Tyrosine Kinase InhibitionPyrimidine-5-carbonitrile derivatives have shown potent anticancer activity.[6]
Oncology Topoisomerase II Inhibition, DNA IntercalationNovel pyrimidine derivatives have demonstrated inhibitory activity against cancer cell proliferation.[7]
Antimicrobial Dihydrofolate Reductase (DHFR) InhibitionPyrimidine scaffolds are used to design DHFR inhibitors with antibacterial and antifungal properties.
Anti-inflammatory Lipoxygenase (LOX) InhibitionCertain pyrimidine derivatives have been identified as potent LOX inhibitors.[8]

The ability to readily introduce a wide variety of substituents at the 2-position by selecting the appropriate amidinium salt makes this synthetic route particularly attractive for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[9]

Experimental Protocols

The following protocols are based on established and verified procedures, providing a reliable method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_salt [label="Preparation of Sodium Salt", fillcolor="#FBBC05"]; react [label="Pyrimidine Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Work-up and Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification", fillcolor="#F1F3F4"]; analyze [label="Characterization", fillcolor="#F1F3F4"]; end [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_salt; prep_salt -> react [label="Use in next step"]; react -> workup [label="Reaction complete"]; workup -> purify [label="Crude product"]; purify -> analyze [label="Purified product"]; analyze -> end; }

A generalized workflow for the synthesis and purification of the target compounds.
Protocol 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

This protocol details the synthesis of the key starting material.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Nitrogen atmosphere

  • Schlenk flask or equivalent inert atmosphere setup

Procedure:

  • To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether in a flask under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting white precipitate by filtration under a nitrogen atmosphere.

  • Wash the precipitate with anhydrous diethyl ether.

  • Dry the solid under vacuum to afford sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate as a stable solid that can be stored under nitrogen.

Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol describes the general procedure for the cyclocondensation reaction.

Materials:

  • Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (from Protocol 1)

  • Amidinium salt (e.g., acetamidinium chloride, benzamidinium chloride) (1.1 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 equivalent) in anhydrous DMF, add the desired amidinium salt (1.1 equivalents).

  • Stir the reaction mixture at a temperature between 25°C and 100°C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the pyrimidine ring and the nature of the substituent at the 2-position.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the ester carbonyl and the aromatic ring vibrations.

Trustworthiness and Self-Validation

The protocols described are designed to be robust and reproducible. The purity of the starting materials, particularly the dryness of the solvents and the quality of the sodium hydride, is critical for achieving high yields. The progress of the reaction can be easily monitored by thin-layer chromatography, allowing for optimization of the reaction time. The final products are typically stable, crystalline solids or oils that can be purified by standard chromatographic techniques. The spectroscopic data obtained should be consistent with the expected structure, providing a self-validating system for the successful synthesis of the target compounds.

References

  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2845-2852. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(34), 15535-15553. Available at: [Link]

  • Gomha, S. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. Available at: [Link]

  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087-2095. Available at: [Link]

  • Kalogirou, A. S., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4995. Available at: [Link]

  • Pinner Pyrimidine Synthesis. (n.d.). In Slideshare. Retrieved from [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). Molecules, 21(11), 1474. Available at: [Link]

  • Pinner Pyrimidine Synthesis. (2023, February 25). YouTube. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Healthcare Research, 8(4). Available at: [Link]

  • Pyrimidine -5-carbonitril derivatives as anticancer agents. (n.d.). In ResearchGate. Retrieved from [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). In ResearchGate. Retrieved from [Link]

  • (PDF) Pharmacoligical activity and synthesis of pyrimidine and their derivative a review. (2019). R.N.T. Journal of Current Discovery in Chemistry, 8. Available at: [Link]

  • a review on pyrimidine heterocycles. (n.d.). WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. Retrieved from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). International Journal of Molecular Sciences, 24(5), 4691. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2024). Nature, 629(8011), 356-362. Available at: [Link]

  • Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. (2011). Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. Available at: [Link]

  • Examples of bioactive thioethers and bioactive compounds containing pyrimidine ring. (n.d.). In ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrimidine. (n.d.). In ChemTube3D. Retrieved from [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (n.d.). In ResearchGate. Retrieved from [Link]

Sources

The Strategic Application of 2-Ethylpyrimidine-5-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Drug Discovery

The pyrimidine ring system is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of FDA-approved therapeutics.[1] Its inherent ability to engage in hydrogen bonding, coupled with its versatile substitution patterns, allows for the fine-tuning of physicochemical and pharmacological properties. Within this privileged scaffold, 2-Ethylpyrimidine-5-carboxylic acid emerges as a particularly valuable building block. The ethyl group at the 2-position can modulate lipophilicity and steric interactions within target binding pockets, while the carboxylic acid at the 5-position serves as a versatile synthetic handle for the introduction of diverse functional groups, most notably through amide bond formation. This guide provides an in-depth exploration of the strategic use of this compound in drug discovery, complete with detailed synthetic protocols and application insights.

Core Applications in Medicinal Chemistry

The utility of this compound spans several therapeutic areas, primarily driven by its capacity to be elaborated into potent and selective inhibitors of various biological targets.

As a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, and pyrimidine-based compounds have proven to be highly effective inhibitors.[2] The 2-ethylpyrimidine-5-carboxamide core can be strategically employed to target the ATP-binding site of kinases. The pyrimidine ring can mimic the adenine of ATP, forming key hydrogen bonds with the hinge region of the kinase, while substituents appended to the carboxamide can be designed to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Application Example: EGFR Inhibitors

Mutations in the Epidermal Growth Factor Receptor (EGFR) are implicated in various cancers.[3] Derivatives of 2-(substituted-anilino)pyrimidine have shown promise as EGFR inhibitors. By utilizing this compound, medicinal chemists can synthesize libraries of compounds where diverse anilines are coupled to the carboxylic acid, allowing for the exploration of the structure-activity relationship (SAR) at the solvent-exposed region of the ATP-binding site.[4]

Development of STAT6 Inhibitors for Allergic and Inflammatory Diseases

Signal Transducer and Activator of Transcription 6 (STAT6) is a key mediator in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to Th2-mediated allergic and inflammatory responses.[5] Inhibition of STAT6 is therefore a promising therapeutic strategy for conditions like asthma and atopic dermatitis.[6] Research has demonstrated that 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives are potent STAT6 inhibitors.[5][6] The this compound scaffold can be used to generate novel analogs with improved potency and pharmacokinetic profiles.

Quantitative Data: STAT6 Inhibition

The following table summarizes the inhibitory activity of a known STAT6 inhibitor, providing a benchmark for the development of new analogs based on the this compound core.

Compound ReferenceTargetIC50 (nM)Cellular Activity (IC50, nM)Reference
AS1517499STAT6212.3 (IL-4-induced Th2 differentiation)[5][6]
Targeting Metabolic Diseases: NNMT Inhibitors

Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in metabolic disorders, including type 2 diabetes.[7] Inhibition of NNMT is a validated therapeutic approach. Recent patent literature has disclosed novel pyrimidine-5-carboxamide compounds as potent NNMT inhibitors.[7] The this compound core provides a robust starting point for the design and synthesis of novel NNMT inhibitors with desirable drug-like properties.

Synthetic Protocols and Methodologies

The successful application of this compound in medicinal chemistry relies on robust and efficient synthetic methodologies. The following section details key protocols for the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[8] It involves the condensation of an amidinium salt with a propen-1-olate intermediate.

Experimental Workflow Diagram

G cluster_0 Intermediate Preparation cluster_1 Pyrimidine Ring Formation Ethyl Formate Ethyl Formate Condensation Condensation Ethyl Formate->Condensation Ethyl 3,3-diethoxypropionate Ethyl 3,3-diethoxypropionate Ethyl 3,3-diethoxypropionate->Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate Sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate Condensation->Sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate Cyclocondensation Cyclocondensation Sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate->Cyclocondensation Propanamidine Hydrochloride Propanamidine Hydrochloride Propanamidine Hydrochloride->Cyclocondensation Ethyl 2-Ethylpyrimidine-5-carboxylate Ethyl 2-Ethylpyrimidine-5-carboxylate Cyclocondensation->Ethyl 2-Ethylpyrimidine-5-carboxylate

Caption: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate.

Step-by-Step Procedure:

  • Preparation of Sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate: To a stirred solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add a solution of ethyl 3,3-diethoxypropionate (1.0 eq) and ethyl formate (1.2 eq) in ethanol dropwise at 0 °C under a nitrogen atmosphere.[3] Allow the reaction mixture to warm to room temperature and stir for 16 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the sodium salt.

  • Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate: To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add propanamidine hydrochloride (1.1 eq).[8] Heat the reaction mixture to 100 °C and stir for 4 hours. Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Protocol 2: Saponification to this compound
  • To a solution of Ethyl 2-Ethylpyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Protocol 3: Amide Coupling with a Primary Amine

This protocol details a standard procedure for the formation of a 2-ethylpyrimidine-5-carboxamide derivative using a carbodiimide coupling agent.

G This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Primary Amine Primary Amine Primary Amine->Amide Coupling EDC EDC EDC->Amide Coupling HOBt HOBt HOBt->Amide Coupling DIPEA DIPEA DIPEA->Amide Coupling 2-Ethylpyrimidine-5-carboxamide Derivative 2-Ethylpyrimidine-5-carboxamide Derivative Amide Coupling->2-Ethylpyrimidine-5-carboxamide Derivative

Sources

The Versatility of 2-Ethylpyrimidine-5-carboxylic Acid: A Strategic Building Block for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a "privileged scaffold". Its prevalence in biologically active molecules, from antiviral agents to kinase inhibitors, underscores its importance.[1][2][3] The strategic functionalization of this core allows for the precise tuning of physicochemical properties, enabling researchers to optimize potency, selectivity, and pharmacokinetic profiles. Among the myriad of pyrimidine-based synthons, 2-ethylpyrimidine-5-carboxylic acid emerges as a particularly valuable building block. Its unique arrangement of a reactive carboxylic acid handle and a modulating ethyl group on the pyrimidine ring provides a versatile platform for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Part 1: Synthesis of the Building Block: this compound

The synthesis of this compound is most effectively approached through a two-step sequence: the initial construction of the corresponding ester, followed by its hydrolysis. This strategy leverages a robust and high-yielding method for the formation of 2-substituted pyrimidine-5-carboxylic esters.[4]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis start_materials Methyl 3,3-dimethoxypropionate + Methyl formate na_salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate start_materials->na_salt NaH, Et2O ester Ethyl 2-ethylpyrimidine-5-carboxylate na_salt->ester 1. DMF 2. Propionamidine HCl amidinium Propionamidine HCl amidinium->ester acid This compound ester->acid aq. NaOH, then H+

Caption: Synthetic pathway to this compound.

Protocol 1.1: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

This protocol is adapted from the general procedure developed by Zhichkin, Fairfax, and Eisenbeis, which provides a high-yielding route to 2-substituted pyrimidine-5-carboxylic esters.[4] The key to this synthesis is the preparation of a stable sodium salt of an enol ether, which then undergoes cyclocondensation with an appropriate amidinium salt.

Materials:

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Propionamidine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the resulting white precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to afford the sodium salt. This salt is stable at room temperature under a nitrogen atmosphere.[4]

  • Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add propionamidine hydrochloride (1.1 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-ethylpyrimidine-5-carboxylate.

Protocol 1.2: Hydrolysis to this compound

The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

Materials:

  • Ethyl 2-ethylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

Procedure:

  • Dissolve ethyl 2-ethylpyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5-2.0 eq) in water.

  • Heat the mixture to reflux and stir for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether to remove any remaining organic impurities.

  • Dry the product under vacuum to yield pure this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
Ethyl 2-ethylpyrimidine-5-carboxylateC9H12N2O2180.2075-85%
This compoundC7H8N2O2152.15>90%

Part 2: Applications in the Synthesis of Heterocyclic Compounds

This compound is a versatile precursor for a variety of more complex heterocyclic structures, primarily through transformations of its carboxylic acid functionality.

Application 1: Synthesis of Bioactive Amides

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[5] The carboxylic acid of our building block can be readily coupled with a diverse range of amines to generate libraries of 2-ethylpyrimidine-5-carboxamides. These amides are of significant interest as they can serve as potent inhibitors for various biological targets, such as STAT6.[6]

Workflow for Amide Coupling

Amide_Coupling acid 2-Ethylpyrimidine- 5-carboxylic Acid amide 2-Ethylpyrimidine- 5-carboxamide acid->amide Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) amine Primary or Secondary Amine (R1R2NH) amine->amide

Caption: General scheme for amide synthesis.

Protocol 2.1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for less reactive amines or when aiming to minimize racemization.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-ethylpyrimidine-5-carboxamide.

Application 2: Synthesis of Fused Pyrimidine Systems: Pyrimido[4,5-c]pyridazines

The pyrimidine ring can be annulated to form fused heterocyclic systems with diverse biological activities. One such example is the synthesis of pyrimido[4,5-c]pyridazines. This transformation involves the reaction of a pyrimidine derivative with a hydrazine, leading to the formation of a new six-membered pyridazine ring fused to the pyrimidine core. These fused systems are of interest in medicinal chemistry as scaffolds for various therapeutic agents.[7]

Protocol 2.2: Synthesis of 2-Ethyl-5-hydrazinocarbonylpyrimidine and Cyclization

This protocol involves a two-step process: first, the conversion of the carboxylic acid to a hydrazide, followed by a cyclization reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Anhydrous Dichloromethane (DCM)

  • Hydrazine hydrate

  • Triethyl orthoformate

  • Ethanol

Procedure:

  • Formation of the Acid Chloride:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride, co-evaporating with toluene to ensure complete removal. The crude acid chloride is used directly in the next step.

  • Formation of the Hydrazide:

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add a solution of hydrazine hydrate (2.0 eq) in DCM.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-ethyl-5-hydrazinocarbonylpyrimidine, which can be purified by crystallization or used directly.

  • Cyclization to form the Pyrimido[4,5-c]pyridazine Ring:

    • A mixture of the 2-ethyl-5-hydrazinocarbonylpyrimidine (1.0 eq) and triethyl orthoformate (excess) in ethanol is heated at reflux for 4-6 hours.

    • Monitor the reaction by TLC for the formation of the cyclized product.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the desired 2-ethyl-substituted pyrimido[4,5-c]pyridazinone.

Conclusion: A Gateway to Novel Heterocycles

This compound represents a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for its synthesis and subsequent elaboration into complex molecular architectures. The ability to readily form amides and engage in cyclization reactions opens the door to the creation of novel compound libraries for screening in drug discovery programs. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern medicinal chemistry.

References

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Available at: [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2011). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society, 58(3), 344-352. Available at: [Link]

  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Sharma, V., Kumar, P., & Kumar, M. (2004). Synthesis and QSAR studies of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 14(16), 4185-4190. DOI: 10.1016/j.bmcl.2004.06.014. Available at: [Link]

  • Riveiro, M. E., De Kimpe, N., & Moglioni, A. (2019). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 24(15), 2793. DOI: 10.3390/molecules24152793. Available at: [Link]

  • Kim, J., & Movassaghi, M. (2018). Single-Step Formation of Pyrimido[4,5-d]pyridazines by a Pyrimidine-Tetrazine Tandem Reaction. Organic Letters, 20(21), 6843-6847. DOI: 10.1021/acs.orglett.8b02931. Available at: [Link]

  • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds. Chemistry & Biodiversity, 2(1), 1-50.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure, 1301, 137387.
  • Nagashima, S., Yokota, M., Nakai, E. I., Kuromitsu, S., Ohga, K., Takeuchi, M., ... & Ohta, M. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & medicinal chemistry, 15(2), 1044-1055. DOI: 10.1016/j.bmc.2006.10.015. Available at: [Link]

  • PubChem. (n.d.). Pyrimido[4,5-c]pyridazine. Retrieved January 12, 2026, from [Link]

  • Van den Bossche, S., & De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 282-299. DOI: 10.3390/org3040020. Available at: [Link]

  • Aher, J. S., Labhade, K. R., & Narale, D. D. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-7. Available at: [Link]

Sources

Quantitative Analysis of 2-Ethylpyrimidine-5-carboxylic Acid: A Guide to Robust Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Ethylpyrimidine-5-carboxylic acid, a key heterocyclic scaffold relevant in pharmaceutical development and chemical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to ensure technical accuracy and methodological reproducibility. All protocols are framed within the context of international regulatory standards for analytical method validation, ensuring the trustworthiness and integrity of the generated data.

Introduction: The Analytical Imperative

This compound belongs to the pyrimidine carboxylic acid class of compounds, which are foundational structures in numerous biologically active molecules. Its accurate quantification is critical for various applications, including:

  • Drug Development: Determining the purity of active pharmaceutical ingredients (APIs) and quantifying related impurities or degradation products.

  • Process Chemistry: Monitoring reaction kinetics and optimizing synthetic yields.

  • Pharmacokinetic Studies: Measuring metabolite concentrations in biological matrices.

The inherent chemical properties of this analyte—a polar carboxylic acid functional group combined with a UV-active pyrimidine ring—dictate the selection of appropriate analytical strategies. This guide provides a multi-tiered approach, from the accessible HPLC-UV method for routine analysis to the highly sensitive and specific LC-MS/MS method for trace-level quantification.

Core Principles of Method Selection

The choice of an analytical method is governed by the specific requirements of the study, primarily sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quantification in relatively clean sample matrices. It leverages the UV absorbance of the pyrimidine ring for detection. The carboxylic acid group ensures sufficient polarity for good retention and peak shape in reversed-phase chromatography when an appropriate mobile phase is used.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices or when low limits of detection are required, LC-MS/MS is the gold standard. Its unparalleled selectivity allows for the differentiation of the analyte from co-eluting matrix components, while its sensitivity enables quantification at picogram levels. The carboxylic acid group is readily ionized using electrospray ionization (ESI), typically in negative mode.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of the carboxylic acid group, direct analysis by GC is not feasible.[4] However, after chemical derivatization to a more volatile and less polar ester form (e.g., a methyl or silyl ester), GC-MS can provide excellent chromatographic resolution and structural confirmation.[5][6] This method is particularly useful for confirming analyte identity and in settings where LC-MS is unavailable.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for assay and purity determinations of the bulk substance or in simple formulations. The chromophoric pyrimidine ring allows for sensitive UV detection.

Scientific Rationale

The methodology is based on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By acidifying the mobile phase with an agent like formic or phosphoric acid, the ionization of the carboxylic acid group is suppressed. This converts the analyte to its more nonpolar, protonated form, leading to better retention, reduced peak tailing, and improved chromatographic efficiency on the C18 column.[7] UV detection is selected based on the absorbance spectrum of the pyrimidine moiety.[8]

Detailed Experimental Protocol

A. Materials and Reagents:

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Formic Acid (≥98%) or Phosphoric Acid (ACS Grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

B. Instrumentation and Conditions:

  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    10.0 10 90
    12.0 10 90
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or determined λmax)

  • Run Time: 15 minutes

C. Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase initial condition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range. If particulates are present, filter the final solution through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the column with the initial mobile phase for at least 30 minutes. Inject the calibration standards, followed by the samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Std Prepare Calibration Curve Standards Dissolve_Std->Dilute_Std Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Inject Inject into HPLC System Dilute_Std->Inject Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify

Caption: Workflow for quantification by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the preferred choice for analyzing this compound in complex matrices like plasma, urine, or tissue homogenates, and for trace-level impurity analysis.

Scientific Rationale

The power of this technique lies in its two stages of mass filtering. The first mass spectrometer (Q1) selects the deprotonated molecule of the analyte ([M-H]⁻), which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) monitors for a specific, characteristic fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interferences.[2] The carboxylic acid group readily loses a proton in ESI negative mode, making this an efficient ionization strategy. While reversed-phase chromatography is common, for highly polar analytes in biological fluids, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from salts.

Detailed Experimental Protocol

A. Materials and Reagents:

  • All reagents from Method 1, but of LC-MS grade.

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., D4-2-Ethylpyrimidine-5-carboxylic acid). If not, a structurally similar compound can be used.

  • Ammonium Hydroxide or Ammonium Acetate (for mobile phase modification).

B. Instrumentation and Conditions:

  • LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for fast analysis) or a HILIC column.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Optimized for analyte retention and elution (a fast 5-minute gradient is typical).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

C. Mass Spectrometer Settings (Example):

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: To be determined by infusing a standard solution. For this compound (MW ≈ 152.15), a plausible transition would be:

    • Precursor Ion (Q1): m/z 151.1

    • Product Ion (Q3): m/z 107.1 (corresponding to loss of CO₂)

  • Collision Energy: Optimize for maximum product ion intensity.

D. Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions as in Method 1.

    • For biological samples (e.g., plasma), perform a protein precipitation. Add 3 parts cold acetonitrile (containing the internal standard) to 1 part plasma. Vortex, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. Calculate sample concentrations from this curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate UPLC Separation Inject->Separate Ionize ESI Negative Separate->Ionize Select Q1: Select [M-H]⁻ Ionize->Select Fragment Q2: Fragment Select->Fragment Monitor Q3: Monitor Product Ion Fragment->Monitor Integrate Integrate MRM Peak Areas Monitor->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Workflow for quantification by LC-MS/MS.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a chemical modification (derivatization) step but provides high chromatographic efficiency and definitive mass spectral identification.

Scientific Rationale

To make this compound suitable for GC, its polar carboxylic acid group must be derivatized to a nonpolar, volatile ester. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[6][9] BSTFA replaces the acidic proton of the -COOH group with a trimethylsilyl (TMS) group. The resulting TMS ester is much more volatile and thermally stable, allowing it to be analyzed by GC. Electron Ionization (EI) in the MS source provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.

Detailed Experimental Protocol

A. Materials and Reagents:

  • Reference Standard and Solvents (Anhydrous grade is critical)

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane)

  • Derivatization Solvent: Anhydrous Pyridine or Acetonitrile

B. Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph with a capillary column inlet coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection).

  • Oven Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

C. Derivatization and Analysis Procedure:

  • Preparation: Prepare standard and sample solutions in an anhydrous solvent (e.g., acetonitrile) and place in a reaction vial. Evaporate the solvent to complete dryness under a stream of nitrogen. The absence of water is crucial as BSTFA is moisture-sensitive.[6]

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: For quantification, use SIM mode, monitoring characteristic ions of the derivatized analyte. Build a calibration curve as described in previous methods.

Workflow Diagram

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aliquot Sample or Standard Solution Dry Evaporate to Dryness (N₂) Sample->Dry Add_Reagent Add Pyridine and BSTFA Dry->Add_Reagent Heat Heat at 70°C for 30 min Add_Reagent->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject Separate GC Separation (DB-5ms) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect MS Detection (Scan or SIM) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Identify Identify via Mass Spectrum Integrate->Identify Quantify Quantify against Calibration Curve Integrate->Quantify

Caption: Workflow for quantification by GC-MS.

Method Validation: Ensuring Trustworthiness and Compliance

A described protocol is only trustworthy if it is validated to be fit for its intended purpose.[10] Method validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R2).[11]

Key Validation Parameters
ParameterPurposeHow to Assess
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[10]Analyze blank matrix, placebo, and samples spiked with known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate separation of the main peak from degradation products.[12][13]
Linearity To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range.[14]Analyze a minimum of 5 concentrations across the desired range. Plot response vs. concentration and evaluate using linear regression (Correlation coefficient r ≥ 0.99).
Range The concentration interval over which the method is precise, accurate, and linear.[14]Confirmed by the linearity, accuracy, and precision experiments.
Accuracy The closeness of the measured value to the true value.[14]Analyze samples of known concentration (e.g., spiked matrix) at a minimum of 3 levels across the range (e.g., 80%, 100%, 120%). Express as percent recovery.
Precision The degree of scatter between a series of measurements from the same sample.Repeatability (Intra-assay): Analyze a minimum of 6 replicates at 100% concentration or 9 replicates across the range on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. Express results as percent relative standard deviation (%RSD).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.Typically calculated based on the signal-to-noise ratio (S/N ≈ 3) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[12]Typically calculated based on S/N ≈ 10 or by establishing the concentration at which precision (%RSD) and accuracy (%recovery) meet predefined acceptance criteria.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) and observe the effect on the results.
Logical Relationship of Validation Parameters

Validation_Logic cluster_core Core Performance Characteristics cluster_limits Performance Limits Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness FitForPurpose Fit for Purpose Specificity->FitForPurpose Range Range Linearity->Range Accuracy->FitForPurpose Accuracy->Range Precision->FitForPurpose LOQ LOQ Precision->LOQ Precision->Range LOD LOD LOQ->FitForPurpose LOQ->LOD Range->FitForPurpose Robustness->FitForPurpose

Caption: Interdependence of ICH method validation parameters.

References

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • ICH Guidelines for Analytical Method Valid
  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent Technologies, Inc..
  • Analysis of Organic Acids by Ion Exclusion Chromatography and Single Quadrupole LC/MS. Agilent.
  • Acids: Derivatiz
  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Unknown Source.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Ferment
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
  • Forced Degrad
  • Forced Degrad
  • The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Unknown Source.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.

Sources

Application and Protocol Guide for the Structural Elucidation of 2-Ethylpyrimidine-5-carboxylic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is paramount. 2-Ethylpyrimidine-5-carboxylic acid, a heterocyclic compound featuring a pyrimidine core, represents a scaffold of significant interest due to the prevalence of pyrimidine derivatives in medicinal chemistry. The efficacy, safety, and intellectual property surrounding such a molecule are fundamentally reliant on its confirmed structure. This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Molecular Structure and Analytical Overview

This compound possesses a distinct molecular architecture that lends itself to detailed spectroscopic analysis. The key structural features to be confirmed are the pyrimidine ring, the ethyl substituent at the C2 position, and the carboxylic acid group at the C5 position.

Caption: Molecular structure of this compound.

Our analytical strategy will employ a suite of NMR techniques (¹H, ¹³C, COSY, HSQC) to elucidate the proton and carbon framework and their connectivity. This will be complemented by high-resolution mass spectrometry (HRMS) with both Electrospray Ionization (ESI) and Electron Impact (EI) to confirm the molecular weight and deduce fragmentation patterns that corroborate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The protocols and interpretations below are tailored for a standard 400 MHz spectrometer.

Protocol: NMR Sample Preparation

The quality of NMR data is directly contingent on meticulous sample preparation.[1][2][3][4]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and the wide chemical shift window it provides. The acidic proton of the carboxylic acid is more likely to be observed in DMSO-d₆ than in solvents like CDCl₃ or D₂O where it might undergo rapid exchange.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[4][5]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[2][3]

  • Referencing: The residual solvent peak of DMSO-d₆ will serve as the internal reference (δH = 2.50 ppm, δC = 39.52 ppm).[6]

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad signal at a very downfield chemical shift.[7]
~9.2Singlet1HH4Protons on pyrimidine rings are typically deshielded. This proton is adjacent to two nitrogen atoms and the carboxylic acid group, leading to a significant downfield shift.
~8.9Singlet1HH6This proton is also on the pyrimidine ring and is deshielded, though slightly less so than H4.
~3.0Quartet2H-CH₂-The methylene protons of the ethyl group are adjacent to the pyrimidine ring and will be deshielded. They will be split into a quartet by the neighboring methyl protons.
~1.3Triplet3H-CH₃The methyl protons of the ethyl group are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[7][8]
~160C2This pyrimidine carbon is attached to two nitrogen atoms and the ethyl group, resulting in a significant downfield shift.
~158C4Aromatic carbons adjacent to nitrogen atoms are deshielded.
~155C6Similar to C4, this carbon is deshielded due to the adjacent nitrogen.
~125C5The carbon bearing the carboxylic acid group will be shifted downfield.
~30-CH₂-The methylene carbon of the ethyl group.
~12-CH₃The methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.
2D NMR Spectroscopy: COSY and HSQC

To confirm the assignments made from the 1D spectra, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[9][10][11] A key expected correlation will be between the methylene quartet (~3.0 ppm) and the methyl triplet (~1.3 ppm) of the ethyl group, confirming their connectivity. The aromatic protons (H4 and H6) are expected to be singlets and thus will not show cross-peaks to other protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[4][9][10] The expected correlations are:

    • H4 (~9.2 ppm) with C4 (~158 ppm)

    • H6 (~8.9 ppm) with C6 (~155 ppm)

    • -CH₂- protons (~3.0 ppm) with the -CH₂- carbon (~30 ppm)

    • -CH₃- protons (~1.3 ppm) with the -CH₃- carbon (~12 ppm)

cluster_0 NMR Workflow Sample Prep Sample Prep 1D 1H NMR 1D 1H NMR Sample Prep->1D 1H NMR 1D 13C NMR 1D 13C NMR 1D 1H NMR->1D 13C NMR 2D COSY 2D COSY 1D 13C NMR->2D COSY 2D HSQC 2D HSQC 2D COSY->2D HSQC Structure Confirmation Structure Confirmation 2D HSQC->Structure Confirmation

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and invaluable structural information through fragmentation analysis.

Protocol: Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. For analysis, dilute this stock to a final concentration of 1-10 µg/mL in the mobile phase.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for determining the molecular weight of polar molecules like carboxylic acids.[12][13]

    • Mode: Both positive and negative ion modes should be employed. In positive mode, the protonated molecule [M+H]⁺ is expected. In negative mode, the deprotonated molecule [M-H]⁻ will be observed, which is often more intense for carboxylic acids.

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Electron Impact (EI): EI is a higher-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule.[14][15]

    • Sample Introduction: The sample can be introduced via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

    • Energy: A standard electron energy of 70 eV is used to induce fragmentation.[14]

Predicted Mass Spectra and Fragmentation Patterns

Molecular Formula: C₇H₈N₂O₂ Monoisotopic Mass: 152.0586 g/mol

ESI-MS:

  • Positive Mode: Expect a prominent ion at m/z 153.0664, corresponding to [C₇H₉N₂O₂]⁺.

  • Negative Mode: Expect a strong signal at m/z 151.0512, corresponding to [C₇H₇N₂O₂]⁻.

EI-MS Fragmentation: The fragmentation of pyrimidine derivatives is influenced by the substituents and the stability of the heterocyclic ring.[14][15][16] The molecular ion (M⁺˙) is expected at m/z 152.

Key predicted fragmentation pathways include:

  • Loss of a hydroxyl radical (•OH): M⁺˙ → [M - OH]⁺ at m/z 135.

  • Loss of formic acid (HCOOH): M⁺˙ → [M - HCOOH]⁺˙ at m/z 106.

  • Loss of a methyl radical (•CH₃) from the ethyl group: M⁺˙ → [M - CH₃]⁺ at m/z 137. This is a common fragmentation for ethyl-substituted aromatics.

  • Cleavage of the pyrimidine ring: The pyrimidine ring can undergo characteristic cleavages, often involving the loss of HCN or other small neutral molecules, leading to a complex fragmentation pattern at lower m/z values.

M+ (m/z 152) M+ (m/z 152) m/z 137 m/z 137 M+ (m/z 152)->m/z 137 - •CH3 m/z 135 m/z 135 M+ (m/z 152)->m/z 135 - •OH m/z 106 m/z 106 M+ (m/z 152)->m/z 106 - HCOOH Ring Fragments Ring Fragments M+ (m/z 152)->Ring Fragments - Ring Cleavage

Sources

Application Notes and Protocols for the Purification of 2-Ethylpyrimidine-5-carboxylic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of biological assays. This document provides a comprehensive guide to the purification of this compound using column chromatography, a fundamental technique for the separation of organic compounds. We will explore two robust protocols, one employing normal-phase chromatography on silica gel and the other utilizing reversed-phase chromatography, to provide researchers with versatile options to achieve high purity of the target compound.

The inherent chemical properties of this compound, namely its polarity due to the pyrimidine ring and the carboxylic acid moiety, present unique challenges for chromatographic purification. The acidic proton can interact strongly with the stationary phase, potentially leading to peak tailing and poor separation. The protocols outlined herein are designed to mitigate these effects and deliver a highly purified product.

Understanding the Chromatographic Behavior of Pyrimidine Carboxylic Acids

The purification of polar, ionizable compounds like this compound requires careful consideration of the stationary and mobile phases. The presence of both a basic pyrimidine ring and an acidic carboxylic acid group means the compound's charge state is pH-dependent.

  • Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. For carboxylic acids, the interaction between the acidic proton of the analyte and the acidic silanol groups on the silica surface can lead to strong adsorption and peak tailing. To counteract this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This suppresses the ionization of the analyte's carboxylic acid group, leading to a more uniform interaction with the stationary phase and improved peak shape.[1]

  • Reversed-Phase Chromatography (RPC): RPC employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This technique is particularly well-suited for the purification of polar compounds.[2][3] Similar to NPC, the addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial. This ensures that the carboxylic acid remains in its protonated, less polar form, leading to better retention and separation on the non-polar stationary phase.[2]

Protocol 1: Normal-Phase Column Chromatography on Silica Gel

This protocol is a classical and widely accessible method for the purification of moderately polar organic compounds. The key to success is the use of an acidic modifier in the mobile phase to ensure good peak shape.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (EtOAc), (HPLC grade)

  • Acetic Acid (AcOH), glacial

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware for column chromatography

  • Rotary evaporator

Experimental Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane/methanol).

    • Spot the TLC plate and develop it in a solvent system of Hexanes:EtOAc (e.g., starting with 7:3 or 1:1) with the addition of 1% acetic acid.

    • Visualize the plate under UV light (254 nm). The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexanes:EtOAc with 1% AcOH).

    • Wet pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Direct Loading: If the crude product is soluble in a small volume of the mobile phase or a less polar solvent like dichloromethane, dissolve it and carefully apply it to the top of the column.

    • Dry Loading: If the compound has poor solubility, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in hexanes (always containing 1% acetic acid).

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Reversed-Phase Column Chromatography (C18)

Reversed-phase chromatography is an excellent alternative, especially for polar compounds that may be difficult to purify by normal-phase chromatography.

Materials and Reagents
  • Crude this compound

  • C18-functionalized silica gel

  • Water (HPLC grade)

  • Acetonitrile (ACN), (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Standard laboratory glassware for column chromatography

  • Rotary evaporator and lyophilizer (optional)

Experimental Protocol
  • Column Conditioning:

    • Pack the column with C18 silica gel.

    • Wash the column with 100% acetonitrile.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Sample Preparation:

    • Dissolve the crude product in a small amount of the initial mobile phase or a suitable solvent like methanol or DMF. Ensure the sample is fully dissolved and filtered before loading.

  • Elution:

    • Load the sample onto the equilibrated column.

    • Begin elution with the initial mobile phase.

    • Gradually increase the concentration of acetonitrile in the mobile phase (e.g., from 5% to 50% ACN, always with 0.1% TFA).

    • Collect fractions and monitor by TLC (using a reversed-phase TLC plate if available) or HPLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) or lyophilized to obtain the purified product.

Data Presentation

ParameterProtocol 1: Normal-PhaseProtocol 2: Reversed-Phase
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18-functionalized Silica Gel
Mobile Phase A Hexanes + 1% Acetic AcidWater + 0.1% Trifluoroacetic Acid
Mobile Phase B Ethyl Acetate + 1% Acetic AcidAcetonitrile + 0.1% Trifluoroacetic Acid
Elution Mode Gradient ElutionGradient Elution
Typical Gradient 10% to 50% Mobile Phase B5% to 50% Mobile Phase B
Analyte State Protonated (Ion-suppressed)Protonated (Ion-suppressed)

Experimental Workflow Visualization

PurificationWorkflow Crude Crude 2-Ethylpyrimidine- 5-carboxylic acid TLC TLC Analysis Crude->TLC Solubility Assess Solubility TLC->Solubility NPC Normal-Phase Chromatography (Silica Gel) Solubility->NPC Good solubility in non-polar solvents RPC Reversed-Phase Chromatography (C18) Solubility->RPC Good solubility in polar solvents DryLoad Dry Loading NPC->DryLoad Poorly soluble DirectLoad Direct Loading NPC->DirectLoad Soluble in eluent EluteRPC Elute with Water/ACN + TFA RPC->EluteRPC EluteNPC Elute with Hexanes/EtOAc + Acetic Acid DryLoad->EluteNPC DirectLoad->EluteNPC Fractions Collect & Analyze Fractions EluteNPC->Fractions EluteRPC->Fractions PureProduct Pure Product Fractions->PureProduct

Caption: Workflow for the purification of this compound.

Conclusion

The successful purification of this compound is readily achievable through careful selection of chromatographic conditions. Both normal-phase and reversed-phase column chromatography offer effective means of purification, provided that the ionization of the carboxylic acid moiety is suppressed through the use of an acidic modifier in the mobile phase. The choice between the two methods will often depend on the nature of the impurities present in the crude material and the available resources. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently obtain high-purity this compound for their scientific endeavors.

References

  • Urakami, K., Kurosaki, Y., & Kimura, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. [Link]

  • Organic Syntheses. Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. [Link]

  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. r/chemistry. [Link]

Sources

derivatization of 2-Ethylpyrimidine-5-carboxylic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 2-Ethylpyrimidine-5-carboxylic Acid for Biological Screening Library Generation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the kinase inhibitor Imatinib and the antiviral Zidovudine. Its nitrogen atoms act as hydrogen bond acceptors, and the aromatic system allows for π-π stacking interactions, making it a versatile anchor for engaging with biological targets. The this compound core, in particular, offers three key points for chemical diversification: the carboxylic acid handle, the ethyl group, and the pyrimidine ring itself.

This document provides a comprehensive guide to the strategic derivatization of this compound to generate a chemically diverse library of compounds suitable for high-throughput biological screening. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic choices that enable the creation of a high-quality, information-rich screening library.

Strategic Overview: From Core to Library

The primary goal is to explore the chemical space around the this compound core in a systematic and efficient manner. The most accessible and functionally impactful point of diversification is the C5-carboxylic acid. By converting this acid into a range of amides and esters, we can rapidly introduce a wide variety of functional groups, probing for key interactions with a biological target.

The overall workflow is designed to maximize efficiency and data quality, moving from the starting material to a plate-based library ready for screening.

G cluster_prep Phase 1: Preparation & Strategy cluster_synthesis Phase 2: Library Synthesis (Parallel Format) cluster_analysis Phase 3: Quality Control & Plating A Start: 2-Ethylpyrimidine- 5-carboxylic acid B Selection of Building Blocks (Amines, Alcohols) C Reaction Condition Scouting & Optimization B->C Informs D Amide Coupling Reactions (e.g., HATU, EDC) C->D Optimized Conditions E Esterification Reactions (e.g., Mitsunobu, Fischer) C->E F Workup & High-Throughput Purification (e.g., SPE, Prep-LCMS) D->F E->F G QC Analysis (LCMS, Purity Check) F->G Purified Compounds H Hit Confirmation & Resynthesis G->H Fails Criteria I Final Library Plating (DMSO Stocks) G->I Meets Criteria J Biological Screening I->J Ready for HTS

Figure 1: High-level workflow for the generation of a screening library from the this compound scaffold.

Primary Derivatization Pathways: Amides and Esters

The carboxylic acid is the ideal handle for diversification due to the robustness and high efficiency of amide and ester bond formation. These reactions are well-understood and amenable to parallel synthesis formats.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis Core 2-Ethylpyrimidine- 5-carboxylic acid Coupling Coupling Agent (HATU, EDC, etc.) + Base (DIPEA) Core->Coupling EsterCond Reaction Conditions (Mitsunobu or Acid Catalysis) Core->EsterCond Amine R1-NH2 (Diverse Amines) Amine->Coupling Amide Amide Product Coupling->Amide Alcohol R2-OH (Diverse Alcohols) Alcohol->EsterCond Ester Ester Product EsterCond->Ester

Figure 2: Primary derivatization pathways via the C5-carboxylic acid functional group.

Protocol 1: Parallel Amide Synthesis via HATU Coupling

Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. Despite its cost, HATU offers significant advantages for library synthesis:

  • High Reactivity: Efficiently couples even electron-deficient pyrimidine carboxylic acids with a wide range of amines, including less nucleophilic anilines.

  • Low Epimerization Risk: Crucial if chiral amines are used.

  • Favorable Byproducts: The byproducts (tetramethylurea and HOAt) are water-soluble, simplifying purification.

Materials & Reagents:

ReagentSupplier (Example)Purpose
This compoundSigma-AldrichStarting Material
HATUCombi-BlocksCoupling Agent
N,N-Diisopropylethylamine (DIPEA)Acros OrganicsNon-nucleophilic base
Diverse Amine Library (e.g., 96 amines)EnamineDiversification building blocks
Anhydrous Dimethylformamide (DMF)Fisher ScientificReaction Solvent
96-well reaction block with sealing matWhatmanParallel synthesis vessel

Step-by-Step Protocol (per well of a 96-well block):

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

  • Reagent Dispensing:

    • To each well of the 96-well reaction block, add 100 µL (20 µmol, 1.0 equiv) of the carboxylic acid stock solution.

    • Add a solution of the unique amine for that well (22 µmol, 1.1 equiv) in DMF.

    • Add 100 µL (22 µmol, 1.1 equiv) of the HATU stock solution.

  • Initiation & Incubation:

    • Initiate the reaction by adding 80 µL (40 µmol, 2.0 equiv) of the DIPEA stock solution.

    • Seal the reaction block securely with a Teflon-lined sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 12-16 hours.

  • Workup & Purification (High-Throughput):

    • Quenching: Add 200 µL of water to each well to quench the reaction and precipitate the product while solubilizing byproducts.

    • Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, sealing, vortexing, and centrifuging the block to separate layers. Remove the aqueous layer. Repeat once.

    • Drying & Concentration: Transfer the organic layer to a new 96-well block and concentrate to dryness using a centrifugal evaporator.

  • Quality Control & Plating:

    • Re-dissolve the dried material in a known volume of DMSO (e.g., 200 µL to make a 100 mM nominal stock).

    • Transfer a small aliquot (e.g., 5 µL) to a separate 96-well plate for LCMS analysis to confirm product formation and assess purity.

    • The master plate containing the DMSO stocks is now ready for biological screening.

Protocol 2: Parallel Ester Synthesis via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful method for forming esters, particularly from secondary alcohols where Fischer esterification may be sluggish or lead to side reactions. It proceeds under mild, neutral conditions, which is ideal for complex substrates. The reaction is driven by the formation of a very stable phosphine oxide byproduct.

Trustworthiness Note: The Mitsunobu reaction requires strictly anhydrous conditions, as water will hydrolyze the reagents and quench the reaction. All solvents and reagents must be carefully dried.

Materials & Reagents:

ReagentSupplier (Example)Purpose
This compoundSigma-AldrichStarting Material
Triphenylphosphine (PPh3)Alfa AesarReagent
Diisopropyl azodicarboxylate (DIAD)TCI ChemicalsReagent
Diverse Alcohol LibraryMaybridgeDiversification building blocks
Anhydrous Tetrahydrofuran (THF)Sigma-AldrichReaction Solvent
96-well reaction block with sealing matWhatmanParallel synthesis vessel

Step-by-Step Protocol (per well of a 96-well block):

  • Reagent Dispensing:

    • To each well of a 96-well reaction block, add a solution of this compound (20 µmol, 1.0 equiv) in anhydrous THF.

    • Add a solution of the unique alcohol for that well (24 µmol, 1.2 equiv) in THF.

    • Add a solution of PPh3 (30 µmol, 1.5 equiv) in THF.

  • Initiation & Incubation:

    • Cool the reaction block to 0 °C using a cooling plate.

    • Scientist's Note: DIAD is added slowly at 0 °C to control the exothermic reaction and minimize side product formation.

    • Slowly add a solution of DIAD (30 µmol, 1.5 equiv) in THF to each well.

    • Once the addition is complete, remove the block from the cooling plate, seal it, and allow it to stir at room temperature for 4-8 hours. Monitor progress by LCMS if possible.

  • Workup & Purification:

    • Concentrate the reaction mixture to dryness in a centrifugal evaporator.

    • The primary byproducts are triphenylphosphine oxide and the DIAD-hydrazine. These can be removed via solid-phase extraction (SPE).

    • Re-dissolve the residue in a minimal amount of dichloromethane (DCM).

    • Load onto a pre-equilibrated silica SPE cartridge.

    • Wash with a non-polar solvent (e.g., 10% Ethyl Acetate in Hexanes) to elute less polar byproducts.

    • Elute the desired ester product with a more polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Quality Control & Plating:

    • Proceed as described in Protocol 1, Section 5.

Advanced Derivatization & Scaffold Hopping

While the C5-position is primary, advanced modifications can further explore the chemical space.

  • Modification of the C2-Ethyl Group: The ethyl group can be a site for metabolic oxidation. It can be replaced with other alkyl groups, cyclopropyl groups (to improve metabolic stability), or functionalized handles by starting from a different synthetic precursor.

  • Ring Modification (C-H Activation/Halogenation): The pyrimidine ring itself can be functionalized. Halogenation at the C4 or C6 positions (if accessible) can serve as a handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig, attaching new aryl or heteroaryl fragments. This dramatically increases the three-dimensional complexity of the library.

Data Analysis and Library Design Principles

Property-Based Design: When selecting amines and alcohols, it is crucial to go beyond random selection. Design the library to cover a range of physicochemical properties.

PropertyRecommended Range for Screening LibraryRationale
Molecular Weight250 - 450 DaBalances complexity with good absorption and distribution properties (a key part of Lipinski's Rule of 5).
cLogP1.0 - 4.0Controls solubility and membrane permeability.
TPSA40 - 120 ŲPolar Surface Area is a key predictor of cell permeability.
Rotatable Bonds≤ 8Fewer rotatable bonds generally lead to better oral bioavailability and less conformational entropy loss upon binding.

By using a diverse set of building blocks that systematically vary these properties, the resulting screening data will be more informative for building structure-activity relationships (SAR).

Conclusion

The this compound scaffold is a highly valuable starting point for the construction of a diverse small molecule library. By employing robust and scalable chemistries such as HATU-mediated amide coupling and the Mitsunobu reaction, a large number of analogs can be generated efficiently in a parallel format. A focus on strategic building block selection based on physicochemical properties and rigorous, integrated quality control will ensure the final library is of high quality and poised to deliver valuable hits in a biological screening campaign.

References

  • Title: HATU: A Potent Coupling Reagent for Amide Bond Formation Source: Chemical Communications, Royal Society of Chemistry URL: [Link]

  • Title: The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis Source: Organic Reactions URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]

  • Title: Recent Advances in the Suzuki–Miyaura Reaction Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Buchwald–Hartwig Amination Source: Chemical Reviews, American Chemical Society URL: [Link]

Application Notes and Protocols for the Experimental Synthesis of Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Core in Drug Discovery

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology.[1] Its derivatives are fundamental to life itself, forming the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA, and RNA.[1][] Beyond this central biological role, the pyrimidine scaffold is a privileged structure found in a vast array of synthetic compounds with a wide spectrum of therapeutic applications. These include anticancer agents like Capecitabine, antihypertensives such as Minoxidil, and antibacterials like Sulfamethazine.[3][4]

The versatility and potent bioactivity of pyrimidine derivatives have driven continuous innovation in their synthetic methodologies. For researchers, scientists, and drug development professionals, mastering the efficient construction of these scaffolds is critical for generating novel chemical entities with therapeutic potential. This guide provides an in-depth analysis of field-proven experimental workflows for pyrimidine synthesis, moving beyond mere procedural lists to explain the causality behind experimental choices. We will explore classical cornerstone reactions, modern catalytic and microwave-assisted enhancements, and provide detailed, self-validating protocols designed for practical laboratory application.

Core Synthetic Strategies: From Classic Condensations to Modern Innovations

The synthesis of the pyrimidine ring typically involves the cyclization of a C-C-C fragment with an N-C-N building block.[5] While numerous methods exist, a few key strategies have become indispensable tools for the synthetic chemist.

The Biginelli Reaction: A Robust Three-Component Condensation

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction remains one of the most reliable and widely used methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] The reaction condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) under acidic catalysis.[8] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and direct access to a densely functionalized and pharmacologically relevant scaffold.

Mechanistic Insight: The reaction is believed to proceed through a series of bimolecular reactions. The rate-limiting step is often the initial acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[6][8]

Diagram: Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Iminium Acyliminium Ion [Ar-CH=N(C=O)NH2]+ Aldehyde->Iminium + Urea, H+ Urea H2N(C=O)NH2 Adduct Open-Chain Adduct Iminium->Adduct Attack by Enol Ketoester β-Ketoester (Enol form) Ketoester->Adduct Adduct2 Cyclized Intermediate Adduct->Adduct2 Intramolecular Condensation DHPM Final DHPM Product Adduct2->DHPM - H2O

Caption: Acid-catalyzed mechanism of the Biginelli condensation reaction.

Protocol 1: General Procedure for Acid-Catalyzed Biginelli Synthesis [9]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (10 mmol, 1.0 eq), β-ketoester (10 mmol, 1.0 eq), urea or thiourea (15 mmol, 1.5 eq), and a suitable solvent (e.g., ethanol, 30 mL).

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 3-4 drops; or Yb(OTf)₃, 10 mol%). The choice of catalyst can significantly impact reaction time and yield.[8]

  • Reaction: Heat the mixture to reflux (typically ~80°C for ethanol) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure dihydropyrimidinone.

Data Presentation: Comparison of Catalytic Systems for the Biginelli Reaction

CatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
HCl (conc.)EthanolReflux4-24 h60-90%[6]
Yb(OTf)₃Solvent-free100°C30-60 min85-95%[8]
Sulfamic AcidSolvent-freeNot Specified (MW)2-5 min88-95%[10]
Indium(III) ChlorideAcetonitrileReflux2-3 h82-95%[8]
Polyphosphate Ester (PPE)THF / MWReflux / MW<2 min (MW)>90%[11]
The Pinner Synthesis: A Classic Route to Hydroxypyrimidines

The Pinner synthesis, one of the earliest methods developed, involves the condensation of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with an amidine.[12][13] This reaction is typically promoted by an acid or base and is a versatile method for preparing a variety of substituted pyrimidines, particularly 4-hydroxypyrimidines.[14]

Mechanistic Insight: The mechanism involves the initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration sequence to form the stable aromatic pyrimidine ring.[13]

Diagram: General Workflow for Pinner Pyrimidine Synthesis

Pinner_Workflow start Start reagents Combine: - 1,3-Dicarbonyl (1.0 eq) - Amidine HCl (1.2 eq) - Solvent (e.g., Ethanol) start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup Cool & Concentrate monitor->workup Reaction Complete purify Purify Product (Recrystallization or Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for the Pinner synthesis of pyrimidines.

Protocol 2: General Procedure for the Pinner Synthesis [9]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 10 mmol, 1.0 eq) and the amidine hydrochloride (e.g., acetamidine hydrochloride, 12 mmol, 1.2 eq) in a suitable solvent like ethanol (25 mL).

  • Base Addition (if required): If starting from the amidine salt, a base such as sodium ethoxide or potassium carbonate may be added to liberate the free amidine. Alternatively, the reaction can proceed under the acidic conditions of the hydrochloride salt.

  • Reaction: Heat the solution to reflux with stirring. The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by either recrystallization from an appropriate solvent or by silica gel column chromatography to afford the pure pyrimidine derivative.

Microwave-Assisted Synthesis: A Modern Approach to Efficiency

The application of microwave irradiation has revolutionized many areas of organic synthesis, and pyrimidine construction is no exception.[3] Microwave heating can dramatically reduce reaction times—from hours to mere minutes—while often improving product yields and purity.[4][15] This is due to efficient and uniform heating of the reaction mixture through mechanisms like dipolar polarization and ionic conduction.[4] This technique can be applied to classical reactions like the Biginelli synthesis, often under solvent-free conditions, aligning with the principles of green chemistry.[3][16]

Protocol 3: Microwave-Assisted, Solvent-Free Biginelli Reaction [16]

  • Reaction Setup: In a 10 mL sealed microwave process vial, place the aldehyde (1 mmol, 1.0 eq), ethyl acetoacetate (1 mmol, 1.0 eq), urea (1.2 mmol, 1.2 eq), and a catalytic amount of trimethylsilyl chloride (TMSCl, 1 mmol, 1.0 eq) or another suitable catalyst like sulfamic acid.[10][16]

  • Solvent: For a truly solvent-free reaction, no solvent is added. Alternatively, a high-boiling polar solvent like DMF can be used in small quantities.[16]

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short period (e.g., 5-15 minutes).[16] The optimal time and temperature should be determined for the specific substrates.

  • Workup and Isolation: After irradiation, cool the vial to room temperature. Add cold water to the reaction mixture, and the solid product will typically precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol. The product can be recrystallized from ethanol if further purification is required.

Purification and Characterization of Pyrimidine Derivatives

Regardless of the synthetic route, proper purification and rigorous characterization are essential to validate the identity and purity of the final compound.

  • Purification:

    • Recrystallization: This is the most common method for purifying solid pyrimidine derivatives. The choice of solvent is critical; ethanol, ethyl acetate, and acetonitrile are frequently used.

    • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.[17]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's structure.[17]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[16]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as N-H stretches (around 3100-2900 cm⁻¹), C=O bonds (1670-1690 cm⁻¹), and C=N bonds (~1555 cm⁻¹) in the pyrimidine ring.[17]

    • Melting Point: A sharp melting point range is a good indicator of the purity of a crystalline solid compound.[18]

Troubleshooting Common Experimental Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming these hurdles.

Diagram: Troubleshooting Workflow for Pyrimidine Synthesis

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurities) check_reactants Verify Purity & Stoichiometry of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity (Is it fresh? Correct loading?) start->check_catalyst analyze_byproducts Characterize Byproducts (NMR, MS) start->analyze_byproducts decision Identify Likely Cause check_reactants->decision check_conditions->decision check_catalyst->decision analyze_byproducts->decision optimize Systematically Optimize - Temperature - Catalyst - Reaction Time decision->optimize Suboptimal Conditions modify_workup Modify Workup or Purification Strategy decision->modify_workup Purification Issue end Problem Solved optimize->end modify_workup->end

Caption: A logical workflow for troubleshooting common issues in pyrimidine synthesis.

Data Presentation: Common Problems and Solutions in Pyrimidine Synthesis

ProblemLikely Cause(s)Recommended SolutionsReference
Low Yield / No Reaction 1. Inactive or insufficient catalyst.2. Impure starting materials.3. Suboptimal temperature or reaction time.1. Use a fresh batch of catalyst or increase loading. Consider a different catalyst.2. Purify starting materials (e.g., distill aldehyde).3. Increase temperature or extend reaction time; monitor closely with TLC.[19]
Formation of Hantzsch DHP Byproduct (in Biginelli reaction)The reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition at high temperatures).1. Lower the reaction temperature.2. Choose a catalyst that favors the Biginelli pathway.3. Add the urea portion-wise or last to minimize decomposition.[19]
Incomplete Cyclization 1. Insufficient activation of the carbonyl group.2. Steric hindrance from bulky substituents.1. Ensure an adequate amount of acid catalyst is present to facilitate the final dehydration step.2. Consider using a more reactive 1,3-dicarbonyl equivalent.[19]
Difficult Purification 1. Formation of closely related byproducts (e.g., N-acylureas).2. Oily crude product that won't crystallize.1. Optimize reaction conditions to minimize side reactions. Utilize column chromatography with a shallow solvent gradient.2. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.[19]

Conclusion

The synthesis of the pyrimidine core is a mature yet continually evolving field. Classical methods like the Biginelli and Pinner reactions provide a reliable foundation, while modern innovations such as microwave-assisted synthesis offer significant advantages in speed and efficiency. By understanding the mechanisms behind these transformations, adhering to detailed experimental protocols, and employing a logical troubleshooting strategy, researchers can confidently and effectively construct diverse libraries of pyrimidine derivatives. This capability is fundamental to the ongoing quest for novel therapeutic agents and advancing the frontiers of medicinal chemistry.

References

  • Current Chemistry Letters. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Al-Ghorbani, M., & Al-qasmi, A. (n.d.).
  • Kappe, C. O. (2007). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Publications. [Link]

  • Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. PubMed. [Link]

  • Gautam, A. (2015). Pinner pyrimidine synthesis. Slideshare. [Link]

  • Gautam, A. (2015). Pinner pyrimidine synthesis. Slideshare. [Link]

  • Vasyl'ev, A. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

  • Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publishers. [Link]

  • (n.d.). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. [Link]

  • Al-Mousawi, S. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • AbdulRahman, S. M. (2021). Pinner pyrimidine synthesis. Slideshare. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. [Link]

  • Vlase, G., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. [Link]

  • Mondal, B., et al. (2022). A plausible catalytic cycle for pyrimidine synthesis. ResearchGate. [Link]

  • Prasad, D. R. (2023). Pinner Pyrimidine Synthesis. YouTube. [Link]

  • Rawat, K., et al. (2021). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]

  • Bahule, B. B., et al. (2017). Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. [Link]

  • Geronikaki, A., et al. (2016). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]

  • Karki, R. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

  • DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Yadav, T. (2014). Disorders of pyrimidine metabolism. Slideshare. [Link]

  • Schröder, M., et al. (2005). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. [Link]

  • Popat, D. A. (2022). Pyrimidine Synthesis Biochemistry. YouTube. [Link]

  • MSD Manual Professional Edition. (n.d.). Disorders of pyrimidine metabolism. [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Mary, Y. S., et al. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Esterification of 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Esters of 2-Ethylpyrimidine-5-carboxylic acid are a significant class of molecules in the landscape of medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the ester functionality at the 5-position, along with the ethyl group at the 2-position, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[1][2] This guide provides an in-depth analysis and detailed protocols for the common esterification reactions of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will explore various methodologies, from classic acid-catalyzed reactions to milder, coupling agent-mediated transformations, offering insights into the rationale behind procedural choices to empower you in your synthetic endeavors.

Strategic Considerations for Esterification

The choice of an esterification method for this compound is dictated by several factors, including the nature of the alcohol, the scale of the reaction, and the presence of other sensitive functional groups. The pyrimidine ring, being a heteroaromatic system, can influence the reactivity of the carboxylic acid. The ethyl group at the 2-position introduces moderate steric hindrance that must be considered when selecting the appropriate reaction conditions.

Here, we will delve into four primary methods for the synthesis of 2-Ethylpyrimidine-5-carboxylate esters:

  • Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for simple, unhindered primary and secondary alcohols.[3]

  • Steglich Esterification: A mild and versatile method employing a carbodiimide coupling agent, ideal for a broader range of alcohols, including sterically hindered ones, and for substrates sensitive to harsh acidic conditions.[1][4]

  • Mitsunobu Reaction: A powerful and reliable method for the esterification of primary and secondary alcohols under neutral conditions, proceeding with inversion of stereochemistry at the alcohol center.[5]

  • Acid Chloride Formation Followed by Esterification: A two-step approach that offers high reactivity and is often suitable for less reactive alcohols.

The following diagram illustrates the decision-making process for selecting an appropriate esterification method for this compound.

Esterification_Method_Selection Decision Workflow for Esterification of this compound start Start: This compound + Alcohol alcohol_type Nature of Alcohol? start->alcohol_type acid_sensitivity Acid Sensitive Substrate? alcohol_type->acid_sensitivity Primary or Secondary steric_hindrance Sterically Hindered Alcohol? alcohol_type->steric_hindrance Tertiary or Less Reactive inversion_needed Inversion of Stereochemistry Needed? alcohol_type->inversion_needed Chiral Secondary fischer Fischer-Speier Esterification acid_sensitivity->fischer No steglich Steglich Esterification acid_sensitivity->steglich Yes steric_hindrance->steglich Yes acid_chloride Acid Chloride Route steric_hindrance->acid_chloride No inversion_needed->steglich No mitsunobu Mitsunobu Reaction inversion_needed->mitsunobu Yes

Caption: Decision workflow for selecting an esterification method.

Protocol 1: Fischer-Speier Esterification

This method is a straightforward and cost-effective approach for synthesizing simple esters of this compound, particularly with primary and secondary alcohols used in excess.[3] The reaction is an equilibrium process, driven to completion by using the alcohol as the solvent or by removing the water byproduct.[6][7]

Mechanism Insight: The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfer steps followed by the elimination of a water molecule yields the ester.[6]

Detailed Experimental Protocol: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-ethylpyrimidine-5-carboxylate.

Expected Yield: 60-80% (dependent on reaction time and efficiency of water removal).

Characterization Data (Illustrative for a similar structure, Ethyl 2-phenylpyrimidine-5-carboxylate):

  • ¹H NMR (CDCl₃): Chemical shifts will be characteristic of the ethyl groups and the pyrimidine protons. The pyrimidine protons are expected to appear as singlets in the aromatic region.

  • ¹³C NMR (CDCl₃): Signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl groups will be observed.

  • IR (KBr): A strong absorption band around 1720-1730 cm⁻¹ corresponding to the C=O stretching of the ester is expected.[8]

ParameterConditionRationale
Catalyst Conc. H₂SO₄, p-TsOHStrong protic acids are effective at protonating the carbonyl oxygen.
Solvent Excess AlcoholServes as both reactant and solvent, driving the equilibrium towards the product.
Temperature RefluxIncreases the reaction rate to reach equilibrium faster.
Work-up NaHCO₃ washNeutralizes the acid catalyst and any unreacted carboxylic acid.

Protocol 2: Steglich Esterification

The Steglich esterification is a highly versatile and mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][4] This method is particularly advantageous for substrates that are sensitive to acidic conditions and for the esterification of sterically demanding alcohols.[4]

Mechanism Insight: The carboxylic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating DMAP. The byproduct, dicyclohexylurea (DCU) in the case of DCC, is largely insoluble in common organic solvents and can be removed by filtration.[9]

Steglich_Esterification Steglich Esterification Workflow start Start: This compound + Alcohol reagents Add DCC/EDC and catalytic DMAP in aprotic solvent (e.g., DCM) start->reagents reaction Stir at room temperature reagents->reaction filtration Filter to remove urea byproduct reaction->filtration workup Aqueous work-up filtration->workup purification Column Chromatography workup->purification product Pure Ester Product purification->product

Caption: General workflow for the Steglich esterification.

Detailed Experimental Protocol: Synthesis of Isopropyl 2-Ethylpyrimidine-5-carboxylate

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq) or EDC (1.1 eq) portion-wise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC is used).

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the pure isopropyl 2-ethylpyrimidine-5-carboxylate.

Expected Yield: 75-95%.

ReagentMolar Ratio (to acid)Role
Alcohol 1.1 - 1.5Nucleophile
DCC/EDC 1.1 - 1.2Coupling Agent
DMAP 0.05 - 0.2Catalyst

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a highly reliable method for the esterification of primary and secondary alcohols under mild, neutral conditions.[5] It proceeds via a redox process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5] A key feature of this reaction is the inversion of stereochemistry at the chiral center of the alcohol.[10]

Mechanism Insight: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt. The alcohol then adds to this species, leading to the formation of an alkoxyphosphonium salt. The carboxylate anion, acting as the nucleophile, displaces the activated hydroxyl group in an Sₙ2 fashion, resulting in the ester with inverted stereochemistry and triphenylphosphine oxide as a byproduct.[5]

Detailed Experimental Protocol: Synthesis of a Chiral Ester of this compound

Materials:

  • This compound

  • Chiral secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the chiral secondary alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude product by flash column chromatography. The separation of the product from triphenylphosphine oxide can sometimes be challenging.

Expected Yield: 70-90%.

Critical Considerations:

  • The pKa of the carboxylic acid should ideally be below 13 for the reaction to proceed efficiently.[5]

  • The order of addition of reagents can be crucial for success.[5]

Protocol 4: Acid Chloride Route

For less reactive or sterically hindered alcohols, converting the carboxylic acid to the more reactive acid chloride can be an effective strategy. This is a two-step process involving the initial formation of 2-ethylpyrimidine-5-carbonyl chloride, which is then reacted with the alcohol.

Mechanism Insight: Thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly electrophilic acid chloride. The subsequent reaction with an alcohol is a nucleophilic acyl substitution, which is typically fast and high-yielding. A base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethylpyrimidine-5-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Reagent Addition: Add thionyl chloride (2-5 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the evolution of gas ceases.

  • Isolation: Cool the reaction mixture and remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Esterification

Materials:

  • Crude 2-Ethylpyrimidine-5-carbonyl chloride

  • Alcohol

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

Procedure:

  • Reaction Setup: Dissolve the crude 2-Ethylpyrimidine-5-carbonyl chloride in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add the alcohol (1.0-1.2 eq) followed by the slow addition of pyridine or triethylamine (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures described in the previous protocols (e.g., aqueous wash, drying, and column chromatography).

Expected Yield: 70-90% over two steps.

Purification and Characterization

Purification:

  • Column Chromatography: This is the most common method for purifying pyrimidine esters. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification technique.[11][12]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized ester.

  • Infrared (IR) Spectroscopy: A strong C=O stretch in the region of 1700-1750 cm⁻¹ is a key indicator of ester formation.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Melting Point: For solid esters, a sharp melting point is an indicator of purity.

Conclusion

The esterification of this compound can be achieved through several reliable methods. The choice of the most suitable protocol depends on the specific alcohol, the desired scale, and the presence of other functional groups. The Fischer-Speier esterification is a good starting point for simple alcohols, while the Steglich and Mitsunobu reactions offer milder conditions and broader substrate scope. The acid chloride route provides a highly reactive intermediate for challenging esterifications. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently synthesize a diverse range of 2-Ethylpyrimidine-5-carboxylate esters for their research and development programs.

References

  • European Patent Office. (1998).
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • ResearchGate. (2024). (PDF) Mechanochemical Mitsunobu Reactions. [Link]

  • Singh, S., & Sharma, A. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 4, 100494. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • ResearchGate. (2024). Substrate scope of photocatalytic esterification (various acids). [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Organic Syntheses. (n.d.). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • UCLA - Chemistry and Biochemistry. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • ResearchGate. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. [Link]

  • Organic-reaction.com. (n.d.). Acid to Ester - Common Conditions. [Link]

  • European Patent Office. (1998).
  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Link]

  • ResearchGate. (2007). (PDF) Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (1956).
  • National Institutes of Health. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. [Link]

  • Google Patents. (n.d.).
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5936-5944. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • MDPI. (2022). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]

  • ResearchGate. (2018). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

Sources

Application Notes and Protocols for the Amidation of 2-Ethylpyrimidine-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Ethylpyrimidine-5-carboxamides in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[2] Within this privileged heterocyclic family, pyrimidine-5-carboxamides have emerged as a particularly fruitful area of research. The amide moiety at the 5-position acts as a crucial pharmacophore, enabling diverse interactions with biological targets. This has led to the development of potent and selective inhibitors for various enzymes and receptors.

Notably, derivatives of pyrimidine-5-carboxamide have been identified as inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6), a key protein in allergic inflammatory responses, and as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for metabolic diseases.[3][4] The 2-ethyl substituent on the pyrimidine ring can provide advantageous physicochemical properties, such as improved metabolic stability and lipophilicity, which are critical for optimizing drug candidates. Consequently, the efficient and reliable synthesis of a diverse library of amides from 2-Ethylpyrimidine-5-carboxylic acid is a critical step in modern drug discovery programs.

This application note provides detailed, field-proven protocols for the amidation of this compound, focusing on two robust and widely adopted coupling methodologies: HATU-mediated and EDC/HOBt-mediated amidation. The causality behind experimental choices, self-validating system designs, and comprehensive troubleshooting are central to this guide, ensuring researchers can confidently and successfully synthesize their target molecules.

Part 1: Synthesis of the Starting Material: this compound

The starting material, this compound, is commercially available from several chemical suppliers. For researchers opting for in-house synthesis, a general and high-yielding method for the preparation of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted.[5] This typically involves the condensation of an appropriate amidine with a propenoate derivative, followed by hydrolysis of the resulting ester to the carboxylic acid.

Part 2: Amidation Protocols for this compound

Amide bond formation is a cornerstone of medicinal chemistry. The direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxylic acid.[6] This is typically achieved using coupling reagents that convert the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Two of the most reliable and commonly employed methods for the amidation of heteroaromatic carboxylic acids are detailed below. The choice between these methods often depends on the nature of the amine, the scale of the reaction, and cost considerations.

Protocol 1: HATU-Mediated Amidation

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides high yields and short reaction times with minimal side reactions.[7] It is particularly effective for coupling challenging substrates, including heteroaromatic carboxylic acids and sterically hindered amines.

Mechanism of HATU-Mediated Amidation:

HATU_Mechanism RCOOH 2-Ethylpyrimidine- 5-carboxylic acid ActivatedEster OAt-Activated Ester RCOOH->ActivatedEster + HATU, Base Base DIPEA HATU HATU Amine R'-NH2 Amide Target Amide Amine->Amide ActivatedEster->Amide Byproducts Byproducts

Caption: Mechanism of HATU-mediated amidation.

Experimental Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.5 M), add HATU (1.1-1.2 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOBt), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amidation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[4] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. The HOBt ester reacts with the amine to form the amide, and HOBt acts as a catalyst to suppress side reactions and racemization.

Experimental Workflow for EDC/HOBt Amidation:

EDC_HOBt_Workflow Start Dissolve Carboxylic Acid, Amine, and HOBt in DMF AddEDC Add EDC at 0 °C Start->AddEDC Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) AddEDC->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: General workflow for EDC/HOBt mediated amidation.

Experimental Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (1.1-1.2 eq.) in anhydrous DMF or DCM (0.1-0.5 M), add EDC hydrochloride (1.1-1.5 eq.). A base such as DIPEA or triethylamine (TEA) (1.0-2.0 eq.) may be added if the amine is used as a salt.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, dilute with ethyl acetate or DCM.

    • Wash the organic phase with 1M HCl (to remove unreacted amine and base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), water, and brine.

    • The aqueous washes can help remove the urea byproduct formed from EDC.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Part 3: Data Presentation and Comparison of Methods

ParameterHATU-Mediated AmidationEDC/HOBt-Mediated Amidation
Coupling Reagent HATUEDC hydrochloride
Additive None required, but a base is essentialHOBt
Base DIPEA (non-nucleophilic)DIPEA or TEA
Typical Reaction Time 1-4 hours4-24 hours
General Yields Good to excellentModerate to good
Cost HigherLower
Byproduct Removal Aqueous workupAqueous workup (urea byproduct can sometimes be challenging to remove completely)
Substrate Scope Very broad, good for hindered substratesBroad, but may be less effective for very challenging couplings

Part 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Presence of moisture in the reaction.- Increase the amount of coupling reagent (e.g., to 1.5 eq.).- For poorly nucleophilic amines, consider using a more powerful coupling reagent like HATU.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products - Epimerization (if chiral centers are present).- Formation of urea byproduct from EDC.- Reaction of HATU with the amine.- Add HOBt or run the reaction at a lower temperature to minimize racemization.- Perform thorough aqueous washes during workup to remove the urea byproduct.- Avoid using a large excess of HATU.
Difficulty in Purification - Co-elution of the product with byproducts or starting materials.- Optimize the workup procedure to remove as many impurities as possible before chromatography.- Try a different solvent system for column chromatography or consider reverse-phase chromatography.

Conclusion

The amidation of this compound is a pivotal reaction for the generation of novel chemical entities in drug discovery. The HATU and EDC/HOBt mediated protocols detailed in this application note provide robust and versatile methods for the synthesis of a wide array of pyrimidine-5-carboxamides. By understanding the underlying principles of these reactions and following the detailed experimental procedures and troubleshooting guide, researchers can efficiently synthesize their target compounds and accelerate the drug discovery process.

References

  • Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. Available at: [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. Available at: [Link]

  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Available at: [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. Available at: [Link]

  • (12) United States Patent. Google Patents. Available at: [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Publications. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Available at: [Link]

  • Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. UCL Discovery. Available at: [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Available at: [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry. Available at: [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for In Vitro Evaluation of 2-Ethylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Derivatives of pyrimidine have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][3] This guide focuses on a specific, promising subclass: 2-Ethylpyrimidine-5-carboxylic acid derivatives. The presence of the carboxylic acid moiety suggests a high potential for targeted interactions, particularly as enzyme inhibitors, by engaging with active site residues or metal cofactors.[4][5]

This document provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. The protocols are structured to form a self-validating cascade, from initial toxicity screening to functional assays and preliminary mechanism of action (MoA) studies, ensuring robust and reliable data generation for lead candidate selection.[6][7]

Section 1: Preliminary Assessment and Compound Management

Rationale: Before biological evaluation, it is critical to establish the fundamental physicochemical properties of the test compounds. Solubility and stability in assay media are paramount for generating accurate and reproducible results. The use of an inappropriate solvent or concentrations exceeding the solubility limit can lead to compound precipitation, resulting in erroneous data.

Protocol 1.1: Solubility and Stock Solution Preparation
  • Objective: To determine the optimal solvent and concentration for creating a high-concentration stock solution.

  • Materials:

    • Test derivatives of this compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Ethanol, molecular biology grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Prepare a preliminary 100 mM stock solution of each derivative in 100% DMSO. Most small organic molecules are readily soluble in DMSO.

    • Vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter.

    • If solubility is an issue, gentle warming (up to 37°C) or sonication can be attempted.

    • Perform a serial dilution of the stock solution into the intended cell culture medium (e.g., DMEM, RPMI-1640) to determine the highest concentration at which the compound remains soluble. A common final DMSO concentration in-assay is ≤0.5% to avoid solvent-induced cytotoxicity.

    • Centrifuge the final dilutions at high speed (e.g., 14,000 rpm) for 10 minutes and inspect for a pellet. The supernatant is the working stock.

    • Store stock solutions in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

Section 2: Primary Screening: General Cytotoxicity Profile

Rationale: The initial step in characterizing a new compound is to assess its general toxicity across different cell lines. This determines the therapeutic window and informs the concentration range for subsequent functional assays. We will detail two common colorimetric assays, MTT and XTT, which measure cellular metabolic activity as an indicator of cell viability.[8][9]

Visual Workflow: In Vitro Screening Cascade

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & MoA Screening Compound Compound Library (this compound Derivatives) Solubility Solubility & Stock Prep Compound->Solubility Cytotoxicity General Cytotoxicity Screen (e.g., MTT/XTT Assay) Solubility->Cytotoxicity Hit_Triage Hit Triage (Select non-toxic or selectively toxic compounds) Cytotoxicity->Hit_Triage Analyze IC50 Values Anti_Proliferative Anti-Proliferative Assay (e.g., SRB on Cancer Lines) Hit_Triage->Anti_Proliferative Anti_Inflammatory Anti-Inflammatory Assay (e.g., COX Enzyme Inhibition) Hit_Triage->Anti_Inflammatory MoA Mechanism of Action Studies (e.g., Enzyme Kinetics, Apoptosis) Anti_Proliferative->MoA Anti_Inflammatory->MoA Lead Lead Candidate MoA->Lead G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition comp Enzyme (E) + Substrate (S) E + Inhibitor (I) ES Complex (Product) EI Complex (No Product) E+S E+S ES ES E+S->ES E+P E+P ES->E+P E+I E+I EI EI E+I->EI noncomp noncomp E+S_2 E+S ES_2 ES E+S_2->ES_2 E+P_2 E+P ES_2->E+P_2 E+I_2 E+I EI_2 EI E+I_2->EI_2 ES_2I_2 ES_2I_2 ESI_2 ESI ES_2I_2->ESI_2 I_2 I

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

Protocol 4.1: Enzyme Inhibition Kinetics

Principle: To determine if an inhibitor is competitive, non-competitive, or follows another model, the assay is run with varying concentrations of both the inhibitor and the natural substrate. The effect on the enzyme's kinetic parameters (Km and Vmax) reveals the mechanism. [10]

  • Objective: To determine the inhibition constant (Ki) and the mode of inhibition.

  • Procedure:

    • Assay Setup: Use the same setup as the enzyme inhibition assay (e.g., Protocol 3.1).

    • Matrix Design: Create a matrix of reaction conditions. Test at least 5-8 concentrations of the substrate, spanning from below to well above its known Km value. For each substrate concentration, run a full dose-response curve with at least 8 concentrations of the inhibitor.

    • Data Collection: Measure the initial reaction velocity for every condition in the matrix.

    • Data Analysis:

      • Globally fit the entire dataset (velocity vs. substrate and inhibitor concentration) to the appropriate mechanistic equations (e.g., Michaelis-Menten equations for competitive, non-competitive, uncompetitive, and mixed inhibition).

      • Alternatively, create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The pattern of line intersections is characteristic of the inhibition type:

        • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

        • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

        • Uncompetitive: Lines are parallel.

      • The analysis will yield the Ki value, a measure of the inhibitor's potency.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Biology Cell-Based Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). BioIVT. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.). MDPI. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - ResearchGate. (n.d.). ResearchGate. [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - NIH. (n.d.). National Institutes of Health. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. (n.d.). Anticancer Research. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). IJPRA. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

  • Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. (2022, August 23). Taylor & Francis Online. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Institutes of Health. [Link]

  • A highly quantitative in vitro method for mechanistic genotoxicity screening - YouTube. (2021, March 15). YouTube. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. (n.d.). ResearchGate. [Link]

  • Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC. (2020, August 21). National Institutes of Health. [Link]

  • Understanding biocatalyst inhibition by carboxylic acids - Frontiers. (2013, September 2). Frontiers. [Link]

  • Understanding biocatalyst inhibition by carboxylic acids - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. (n.d.). MDPI. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. (n.d.). ResearchGate. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. (n.d.). MDPI. [Link]

Sources

Application Notes and Protocols: The Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic chemistry underpinning the creation of key anti-inflammatory agents. Moving beyond mere procedural lists, we delve into the causality behind synthetic choices, the mechanistic action of these drugs, and provide detailed, field-proven protocols for the synthesis of representative molecules from two major classes: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids.

The Inflammatory Cascade: A Chemist's Therapeutic Target

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for healing, chronic or dysregulated inflammation contributes to a wide range of diseases. The therapeutic intervention in this process is largely a story of precise chemical design, targeting key enzymatic pathways to modulate the inflammatory response. The two most prominent classes of small-molecule anti-inflammatory drugs, NSAIDs and corticosteroids, achieve this through distinct and elegant mechanisms of action.

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): These agents, including common drugs like ibuprofen and celecoxib, exert their effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4]

  • Corticosteroids: This potent class of steroid hormones, such as dexamethasone, functions by binding to the glucocorticoid receptor (GR).[5] The activated GR complex then translocates to the nucleus to directly and indirectly regulate the transcription of a vast array of genes, potently suppressing inflammatory pathways.[6][7]

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Targeting Prostaglandin Synthesis

The discovery of two COX isoenzymes, COX-1 and COX-2, was a landmark in anti-inflammatory drug development. COX-1 is constitutively expressed and plays a "housekeeping" role in protecting the gastric mucosa and maintaining kidney function.[1] Conversely, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][8] This distinction paved the way for the design of drugs with improved safety profiles.

Mechanism of Action: The COX Pathway

NSAIDs function by blocking the active site of COX enzymes, preventing arachidonic acid from being converted into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes.[3] Non-selective NSAIDs inhibit both COX-1 and COX-2, while selective inhibitors, like celecoxib, preferentially target COX-2.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach Protection, Platelet Function) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COXIBs Selective COX-2 Inhibitors (e.g., Celecoxib) COXIBs->COX2 Selectively Inhibit

Figure 1: Simplified signaling pathway of NSAID mechanism of action.
Application Note 1: Synthesis of (S)-Ibuprofen

Ibuprofen is a prototypical propionic acid derivative, a class of NSAIDs known as "profens".[9] A critical feature of profens is the chiral center in the propionic acid moiety; the (S)-enantiomer is responsible for the vast majority of the anti-inflammatory activity.[10][11] While many profens are sold as racemic mixtures, with the (R)-enantiomer undergoing metabolic chiral inversion to the active (S)-form in the body, direct asymmetric synthesis of the (S)-enantiomer is a significant goal for improving efficacy and reducing metabolic load.[12][13]

Modern synthetic strategies have evolved significantly from the original multi-step Boots process to more efficient, greener alternatives like the BHC (Hoechst) process, which boasts superior atom economy.[14][15]

This protocol outlines the greener BHC synthesis, which has become an industry standard.

Ibuprofen_Synthesis Start Isobutylbenzene Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation Intermediate1->Step2 Intermediate2 1-(4-isobutylphenyl)ethanol Step2->Intermediate2 Step3 Step 3: Palladium-Catalyzed Carbonylation Intermediate2->Step3 End Ibuprofen Step3->End

Figure 2: Workflow for the BHC synthesis of Ibuprofen.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Rationale: This electrophilic aromatic substitution reaction efficiently installs an acetyl group onto the isobutylbenzene ring, primarily at the para position due to steric hindrance from the isobutyl group. Anhydrous hydrogen fluoride (HF) serves as both a recyclable catalyst and the solvent.[14][16]

  • Procedure:

    • Charge a suitable pressure reactor with isobutylbenzene (1.0 eq).

    • Cool the reactor to 0-5 °C and carefully add anhydrous hydrogen fluoride (approx. 10 eq).

    • While maintaining the temperature, slowly add acetic anhydride (1.1 eq) to the mixture.

    • Allow the reaction to stir at a controlled temperature (e.g., room temperature, but conditions may vary) until completion, monitored by GC or TLC.

    • Carefully vent the HF and quench the reaction mixture with ice water.

    • Extract the product with an organic solvent (e.g., toluene), wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-isobutylacetophenone.

Step 2: Catalytic Hydrogenation

  • Rationale: The ketone intermediate is reduced to a secondary alcohol using catalytic hydrogenation. This step creates the precursor for the final carbonylation.[14]

  • Procedure:

    • Dissolve 4'-isobutylacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalyst, typically Raney Nickel or Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).

    • Pressurize the reaction vessel with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 psi).

    • Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and rinse with the solvent.

    • Evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol.

Step 3: Palladium-Catalyzed Carbonylation

  • Rationale: This is the key step of the BHC process. The alcohol is directly converted to the carboxylic acid via carbonylation with carbon monoxide (CO), catalyzed by a palladium complex. This avoids the use of harsher reagents like cyanide, which were used in older methods.[15]

  • Procedure:

    • In a pressure-rated autoclave, dissolve 1-(4-isobutylphenyl)ethanol (1.0 eq) in an acidic aqueous medium (e.g., acidified water/acetone).

    • Add a palladium catalyst, such as PdCl₂(PPh₃)₂, and a source of chloride ions.

    • Pressurize the autoclave with carbon monoxide (CO) to a high pressure (e.g., >500 psi).

    • Heat the reaction mixture to >100 °C and stir vigorously for several hours.

    • After cooling and venting, extract the product into an organic solvent.

    • Purify the crude ibuprofen by recrystallization from a suitable solvent like hexane or heptane to yield the final product.

StepKey ReagentsTypical YieldProduct Purity (Post-Purification)
1. Acylation Isobutylbenzene, Acetic Anhydride, HF>95%>98%
2. Hydrogenation 4'-Isobutylacetophenone, H₂, Pd/CQuantitative>99%
3. Carbonylation 1-(4-isobutylphenyl)ethanol, CO, Pd catalyst~80-90%>99.5%
Application Note 2: Synthesis of Celecoxib

Celecoxib was a first-in-class selective COX-2 inhibitor, designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][17] Its synthesis is a classic example of heterocyclic chemistry, forming a pyrazole ring system via a condensation reaction.

The most common synthetic route involves a two-step process: a Claisen condensation to form a key β-diketone intermediate, followed by a cyclocondensation with a substituted hydrazine to build the pyrazole core.[17][18]

Celecoxib_Synthesis Start1 4-Methylacetophenone Step1 Step 1: Claisen Condensation Start1->Step1 Start2 Ethyl Trifluoroacetate Start2->Step1 Intermediate 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione Step1->Intermediate Step2 Step 2: Cyclocondensation Intermediate->Step2 Start3 4-Hydrazinylbenzene- sulfonamide HCl Start3->Step2 End Celecoxib Step2->End

Figure 3: Workflow for the synthesis of Celecoxib.

Step 1: Claisen Condensation

  • Rationale: This reaction forms the 1,3-dicarbonyl intermediate necessary for the subsequent cyclization. A strong base deprotonates the methyl group of 4-methylacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl of ethyl trifluoroacetate.

  • Procedure:

    • To a stirred solution of sodium methoxide (1.2 eq) in a suitable solvent like toluene or methanol, add 4-methylacetophenone (1.0 eq) at room temperature.

    • Slowly add ethyl trifluoroacetate (1.1 eq) to the mixture, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 55-60 °C) for several hours until the reaction is complete (monitored by TLC/HPLC).[18]

    • Cool the mixture and quench by adding it to dilute hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Step 2: Cyclocondensation to Synthesize Celecoxib

  • Rationale: The final step involves the reaction of the β-diketone with 4-hydrazinylbenzenesulfonamide. This reaction forms the thermodynamically stable pyrazole ring, with the regioselectivity dictated by the electronics of the two carbonyls of the dione intermediate.

  • Procedure:

    • In a reaction vessel, suspend the crude 1,3-dione intermediate (1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq) in a solvent such as ethanol or methanol.[17]

    • Heat the mixture to reflux (e.g., 65 °C) and stir for several hours (e.g., 10 hours).[17]

    • Monitor the reaction for completion by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the crude solid by filtration.

    • Purify the crude Celecoxib by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or aqueous ethanol) to obtain the final product as a white solid.[8]

StepKey ReagentsTypical Yield (Overall)Product Purity (Post-Recrystallization)
1 & 2 4-Methylacetophenone, Ethyl Trifluoroacetate, 4-Hydrazinylbenzenesulfonamide HCl75-85%>99.5%

Corticosteroids: Modulating Gene Expression

Synthetic corticosteroids like dexamethasone are powerful anti-inflammatory and immunosuppressive agents. Their synthesis is significantly more complex than that of typical NSAIDs, often involving dozens of steps and leveraging a combination of chemical and biotechnological methods starting from natural steroidal precursors like diosgenin.[19][20]

Mechanism of Action: Glucocorticoid Receptor (GR) Signaling

Corticosteroids diffuse across the cell membrane and bind to the cytosolic GR, which is complexed with heat shock proteins. Ligand binding induces a conformational change, causing the dissociation of these proteins and the translocation of the GR-ligand complex into the nucleus.[5][6] Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased transcription (transactivation) of anti-inflammatory genes and the repression (transrepression) of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[7]

GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Dexamethasone) GR_complex GR + Chaperone Proteins (HSP) GC->GR_complex Binds Activated_GR Activated GR (Dimer) GR_complex->Activated_GR Conformational Change GRE GRE (DNA Binding Site) Activated_GR->GRE Translocates & Binds TF Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) Activated_GR->TF Interferes with Transactivation Increased Transcription of Anti-inflammatory Genes GRE->Transactivation Leads to Transrepression Decreased Transcription of Pro-inflammatory Genes TF->Transrepression Inhibits

Figure 4: The genomic signaling pathway of glucocorticoid action.
Application Note 3: Key Transformations in Dexamethasone Synthesis

The total synthesis of complex steroids like dexamethasone is a monumental undertaking. Industrial production relies on semi-synthesis from more abundant natural steroids.[19] A key feature of dexamethasone is the presence of a 9α-fluoro atom and a 16α-methyl group, which dramatically increase its potency and selectivity compared to natural cortisol. The following highlights a critical sequence in a multi-stage synthesis.[21]

Dexamethasone_Synthesis Intermediate1 Steroid Precursor (e.g., 16-dehydropregnenolone acetate) Step1 Introduction of 16α-methyl group Intermediate1->Step1 Intermediate2 16α-methyl Intermediate Step1->Intermediate2 Step2 Formation of 9,11-epoxide Intermediate2->Step2 Intermediate3 9β,11β-epoxy Intermediate Step2->Intermediate3 Step3 Epoxide opening with HF Intermediate3->Step3 Intermediate4 9α-fluoro-11β-hydroxy Intermediate Step3->Intermediate4 Step4 Further Functionalization & Dehydrogenation Intermediate4->Step4 End Dexamethasone Step4->End

Figure 5: Simplified workflow of key transformations in Dexamethasone synthesis.

This sequence is crucial for installing the 9α-fluoro group. It begins after other synthetic steps have already established much of the core steroid structure.

  • Rationale: Direct fluorination is often unselective and harsh. A common strategy is to form an epoxide ring between the C9 and C11 positions, which can then be opened by a fluoride source. The stereochemistry of the epoxide and the nature of the ring opening reaction ensure the desired 9α-fluoro and 11β-hydroxyl stereochemistry.

  • Procedure (Illustrative Steps):

    • Epoxidation: An intermediate containing a 9(11)-double bond is treated with an epoxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or perbenzoic acid to form the 9β,11β-epoxide.[21] The stereochemistry is directed by the existing steroid backbone.

    • Epoxide Ring Opening: The purified epoxide intermediate is dissolved in a suitable solvent (e.g., a mixture of THF and dichloromethane) and treated with a source of hydrogen fluoride (HF), often as an amine complex like HF-Pyridine, at low temperature.[21]

    • The reaction proceeds via an SN2-like mechanism where the fluoride ion attacks the C9 position from the alpha-face, while the epoxide oxygen is protonated and opens to form the 11β-hydroxyl group.

    • Careful workup and purification yield the 9α-fluorohydrin intermediate, a critical precursor to dexamethasone.[21]

    • Subsequent steps, including microbiological dehydrogenation, are used to install the 1,4-diene system in the A-ring to complete the synthesis.[21]

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the identity, purity, and safety of the final active pharmaceutical ingredient (API).

  • Purification: Recrystallization is the most common method for purifying the final solid products like ibuprofen and celecoxib, as it is highly effective at removing small amounts of impurities.[8] Column chromatography is often used to purify intermediates.

  • Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthesized compounds.[22]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms.[22][23]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide fragmentation data to support the proposed structure.[24]

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of a carboxylic acid, S=O of a sulfonamide).[24]

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to monitor reaction progress.

Conclusion and Future Outlook

The synthesis of anti-inflammatory agents is a testament to the power of organic chemistry to create molecules that precisely interact with biological systems to alleviate disease. The evolution from complex, low-yield syntheses to greener, more efficient industrial processes for drugs like ibuprofen highlights the continuous innovation in the field.[16] Similarly, the rational design of selective inhibitors like celecoxib demonstrates a sophisticated understanding of enzyme structure and function.

Future research continues to push the boundaries, focusing on the development of agents with novel mechanisms of action, targeting other inflammatory mediators like cytokines and components of the inflammasome.[25][26][27] Furthermore, advances in drug delivery, such as nanotechnology-based systems, aim to improve the targeting and efficacy of both new and existing anti-inflammatory drugs, promising therapies with even greater potency and fewer side effects.[25]

References

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Anti-inflammatory drugs and their mechanism of action. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis of Ibuprofen. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

  • New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (n.d.). Via Medica Journals. Retrieved January 12, 2026, from [Link]

  • Glucocorticoid receptor signaling in health and disease. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Glucocorticoid Signaling: Pathway & Mechanism. (n.d.). StudySmarter. Retrieved January 12, 2026, from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

  • Anti-Inflammatory Drugs: NSAIDs & Mechanisms. (n.d.). StudySmarter. Retrieved January 12, 2026, from [Link]

  • Glucocorticoid Receptor Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved January 12, 2026, from [Link]

  • Ibuprofen. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ibuprofen Synthesis | Synaptic. (2019, April 11). Central College. Retrieved January 12, 2026, from [Link]

  • Mechanism of metabolic chiral inversion of profens[28]. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

  • Synthesis of ibuprofen from benzene. (2018, October 11). The Science Snail. Retrieved January 12, 2026, from [Link]

  • Aim at chemical synthesis through Ibuprofen. (2023, January 2). Medicilon. Retrieved January 12, 2026, from [Link]

  • Advances in anti-inflammatory drug development. (n.d.). International Journal of Advanced Chemistry Research. Retrieved January 12, 2026, from [Link]

  • Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

  • NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. (n.d.). Cleveland Clinic. Retrieved January 12, 2026, from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. (2023, May 30). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Advances in the synthesis and manufacturing techniques of ibuprofen: A comprehensive review. (2024, November 19). AIP Publishing. Retrieved January 12, 2026, from [Link]

  • Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

  • Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

    • Review: Synthesis of Cortisone. (2012, April 5). YouTube. Retrieved January 12, 2026, from [Link]

  • Corticosteroids-Mechanisms of Action in Health and Disease. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020, May 30). Zenodo. Retrieved January 12, 2026, from [Link]

  • Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Methods for the synthesis of dexamethasone conjugates. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent advancements in the development of heterocyclic anti-inflammatory agents. (2020, August 15). PubMed. Retrieved January 12, 2026, from [Link]

  • Overview on the Discovery and Development of Anti-Inflammatory Drugs. (2021, February 3). JIR. Retrieved January 12, 2026, from [Link]

  • Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. (2023, April 21). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme. (n.d.). Molecular Biology and Evolution | Oxford Academic. Retrieved January 12, 2026, from [Link]

  • Stereoselective metabolism of anti-inflammatory 2-arylpropionates. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. (2021, March 1). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, isomer characterization, and anti-inflammatory properties of nitroarachidonate. (2007, April 17). PubMed. Retrieved January 12, 2026, from [Link]

  • (PDF) Rapid discovery and identification of anti-inflammatory constituents from traditional Chinese medicine formula by activity index, LC-MS, and NMR. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • PREPARATION METHOD FOR DEXAMETHASONE INTERMEDIATE. (2019, July 4). WIPO Patentscope. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for 2-Ethylpyrimidine-5-carboxylic Acid in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Pyrimidine Carboxylic Acids in Modern Agriculture

The pyrimidine ring is a versatile scaffold that has been extensively explored in the development of bioactive molecules for both pharmaceutical and agricultural applications.[1][2][3] In the realm of agricultural chemistry, pyrimidine derivatives have demonstrated significant utility as herbicides, fungicides, and insecticides.[1][4][5][6] The carboxylic acid functional group, when appended to this heterocyclic core, can impart unique physicochemical properties and biological activities, contributing to the development of novel crop protection agents.[7] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of a specific, yet underexplored, member of this class: 2-Ethylpyrimidine-5-carboxylic acid.

While the broader class of pyrimidine carboxylic acids has seen commercial success, for instance with the herbicide aminocyclopyrachlor, the specific potential of this compound remains an open area for discovery.[8] These application notes and protocols are designed to serve as a comprehensive resource for investigating its synthesis, and potential as a herbicide, fungicide, or plant growth regulator. The methodologies outlined herein are based on established principles in agrochemical research and provide a robust framework for the systematic evaluation of this promising compound.

Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicSignificance in Agricultural Applications
Molecular Formula C7H8N2O2Influences molecular weight and uptake by plants.
Molecular Weight 152.15 g/mol Affects mobility and transport within the plant.
Appearance Likely a white to off-white crystalline solidImportant for formulation and handling.
Solubility Expected to have moderate solubility in polar organic solvents and limited solubility in water. The carboxylic acid moiety will allow for salt formation, potentially increasing aqueous solubility at higher pH.Critical for formulation as either a soluble concentrate (SC) or an emulsifiable concentrate (EC).
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5.Influences the compound's charge state in different environments (soil, plant tissues), which affects its uptake and translocation.
LogP Predicted to be in the range of 1-2.A key determinant of membrane permeability and soil mobility. A balanced LogP is often desirable for systemic activity.

Synthesis of this compound

The synthesis of 2-substituted pyrimidine-5-carboxylic acids can be achieved through various synthetic routes. A general and effective method involves the condensation of an amidine with a suitable three-carbon building block.[9][10] The following protocol is a proposed, robust method for the laboratory-scale synthesis of this compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Propionamidine_HCl Propionamidine hydrochloride Reaction_Vessel Condensation Reaction (Sodium Ethoxide, Ethanol) Propionamidine_HCl->Reaction_Vessel Ethyl_ethoxymethylenemalonate Ethyl ethoxymethylenemalonate Ethyl_ethoxymethylenemalonate->Reaction_Vessel Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification 1. Reaction Mixture Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction 2. Crude Product Purification Purification (e.g., Recrystallization or Chromatography) Extraction->Purification 3. Extracted Product Final_Product This compound Purification->Final_Product 4. Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

  • Propionamidine hydrochloride

  • Ethyl ethoxymethylenemalonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amidine: To the stirred solution, add propionamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

  • Addition of the Three-Carbon Synthon: Slowly add ethyl ethoxymethylenemalonate (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Hydrolysis and Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and then acidify to pH 2-3 with concentrated HCl. This step hydrolyzes the initially formed ester and protonates the carboxylic acid.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Ethoxide as Base: A strong base is required to deprotonate the amidine hydrochloride, allowing it to act as a nucleophile in the condensation reaction.

  • Anhydrous Conditions: The reagents are sensitive to moisture, which can lead to unwanted side reactions and lower yields.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring the completion of the condensation.

  • Acidification: This step is crucial for the in-situ hydrolysis of the ester intermediate to the desired carboxylic acid and for precipitating the product from the aqueous solution.

Potential Applications in Agricultural Chemistry

The structural features of this compound suggest several potential applications in agriculture. The pyrimidine core is a known toxophore in many pesticides, and the carboxylic acid group can influence the mode of action and translocation properties.

Herbicidal Activity

Many commercial pyrimidine-based herbicides function by inhibiting key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) or dihydroorotate dehydrogenase (DHODH).[1][11][12][13]

Pyridine and pyrimidine carboxylic acids can act as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[8] This mode of action is a plausible hypothesis for this compound.

Herbicidal_Mode_of_Action cluster_uptake Uptake & Translocation cluster_action Cellular Action cluster_effect Phenotypic Effect Uptake Uptake by roots and foliage Translocation Translocation via xylem and phloem Uptake->Translocation Binding This compound binds to auxin receptors Translocation->Binding Gene_Expression Altered gene expression Binding->Gene_Expression Hormonal_Imbalance Hormonal imbalance Gene_Expression->Hormonal_Imbalance Uncontrolled_Growth Uncontrolled and disorganized cell division and elongation Hormonal_Imbalance->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: A hypothetical mode of action for this compound as an auxinic herbicide.

Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound against a panel of representative monocot and dicot weed species.

Materials:

  • Seeds of test weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Setaria faberi (giant foxtail), Echinochloa crus-galli (barnyardgrass)).

  • Crop seeds for selectivity testing (e.g., corn, soybean, wheat).

  • Potting soil mix.

  • Pots or trays.

  • This compound, technical grade.

  • Solvent (e.g., acetone or DMSO).

  • Surfactant.

  • Spray chamber.

Procedure:

  • Planting:

    • Pre-emergence: Fill pots with soil, sow seeds of weed and crop species at the appropriate depth, and lightly water.

    • Post-emergence: Sow seeds and allow plants to grow to the 2-3 leaf stage.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to achieve the desired application rates (e.g., 10, 100, 500, 1000 g a.i./ha). Add a surfactant to the spray solution for post-emergence applications.

  • Application:

    • Pre-emergence: Apply the test solutions uniformly to the soil surface of the seeded pots using a spray chamber.

    • Post-emergence: Apply the test solutions to the foliage of the emerged seedlings until runoff.

  • Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: Assess the herbicidal effects at 7, 14, and 21 days after treatment (DAT). Use a rating scale (e.g., 0 = no effect, 100 = complete kill) to score phytotoxicity symptoms such as chlorosis, necrosis, stunting, and malformations.

Fungicidal Activity

Pyrimidine derivatives are also known to exhibit fungicidal properties. For example, some pyrimidine-based fungicides inhibit methionine biosynthesis in fungi.

Objective: To determine the inhibitory effect of this compound on the mycelial growth of various plant pathogenic fungi.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani).

  • Potato Dextrose Agar (PDA).

  • Petri dishes.

  • This compound.

  • Solvent (e.g., DMSO).

Procedure:

  • Media Preparation: Prepare PDA and autoclave. Cool to 45-50°C.

  • Compound Incorporation: Add appropriate volumes of a stock solution of this compound in DMSO to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended agar into Petri dishes. A control plate with DMSO only should also be prepared.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the respective fungus in the dark.

  • Evaluation: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish. Calculate the percentage of inhibition of mycelial growth compared to the control.

Plant Growth Regulation

Certain pyrimidine carboxylic acids have been shown to act as plant growth stimulants at low concentrations.[14]

Objective: To assess the effect of this compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish).

  • Filter paper.

  • Petri dishes.

  • This compound.

  • Distilled water.

Procedure:

  • Treatment Solutions: Prepare aqueous solutions of this compound at various low concentrations (e.g., 0.01, 0.1, 1, 10 mg/L). A distilled water control is essential.

  • Seed Treatment: Place a specified number of seeds (e.g., 25-50) on filter paper in each Petri dish. Add a fixed volume of the respective treatment solution to each dish.

  • Incubation: Place the Petri dishes in a growth chamber with controlled light and temperature conditions.

  • Evaluation:

    • Germination: Count the number of germinated seeds daily for 7 days and calculate the germination percentage.

    • Seedling Vigor: After 7-10 days, measure the root length and shoot length of the seedlings. Also, determine the fresh and dry weight of the seedlings.

Conclusion

This compound represents a molecule of interest for discovery and development in agricultural chemistry. Its structural similarity to known bioactive pyrimidine carboxylic acids suggests a high potential for herbicidal, fungicidal, or plant growth regulatory activities. The protocols detailed in this document provide a comprehensive framework for the synthesis and systematic biological evaluation of this compound. Through rigorous and well-designed experiments, the true potential of this compound as a novel crop protection agent can be elucidated, potentially leading to the development of new tools for sustainable agriculture.

References

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Europe PMC.
  • Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • Pyrimidine-4-carboxylic acid. Chem-Impex.
  • Pyrimidine-2-carboxylic acid. Chem-Impex.
  • Carboxylic Acid Deriv
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme.
  • Pyrimidine-5-carboxylic acid. Chem-Impex.
  • 2-(2-Amino-2-oxoethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid. Smolecule.
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosph
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
  • 2-Chloro-pyrimidine-5-carboxylic acid. J&K Scientific.
  • 2-Chloro-pyrimidine-5-carboxylic acid. Chem-Impex.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
  • 2-Methylpyrimidine-5-carboxylic acid. PubChem.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. MDPI.
  • Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron ledebourii Pojark and Rhododendron smirnowii Trautv. University of Ljubljana Press Journals.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Ethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Drawing from established synthetic methodologies and extensive troubleshooting experience, this document provides practical, in-depth guidance in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing the ethyl ester precursor of this compound?

A1: A robust and high-yielding approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, including the ethyl variant, involves the condensation of an activated propen-1-ol salt with an appropriate amidinium salt.[1][2] Specifically, the sodium salt of a 3-alkoxy-2-formylacrylate derivative can be reacted with acetamidine hydrochloride to afford ethyl 2-ethylpyrimidine-5-carboxylate. This method is particularly advantageous as it often proceeds with good to excellent yields and avoids substitution at the 4-position of the pyrimidine ring, a common challenge in other synthetic routes.[1][2]

Q2: I am experiencing low yields in my pyrimidine synthesis. What are the primary areas I should investigate?

A2: Low yields in pyrimidine synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended, focusing on the following areas:

  • Purity of Starting Materials: Impurities in your reactants, such as the amidine salt or the three-carbon synthon, can lead to undesirable side reactions and a reduction in the yield of the desired product.[3]

  • Reaction Conditions: Suboptimal parameters, including temperature, reaction time, solvent, and the choice and stoichiometry of the base or catalyst, can significantly impact the reaction efficiency.[3][4]

  • Side Reactions: The formation of byproducts is a common cause of low yields. Identifying these side products can provide valuable insights into optimizing the reaction conditions to favor the desired pathway.

  • Work-up and Purification: Product loss can occur during aqueous work-up, extraction, and purification steps.[3] Reviewing and optimizing these procedures can often lead to a significant improvement in the isolated yield.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A3: The formation of multiple products, including isomers, is a common challenge in heterocyclic synthesis. To improve selectivity, consider the following strategies:

  • Control of Reaction Temperature: Temperature can have a profound effect on the selectivity of a reaction. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.[1]

  • Choice of Catalyst: The catalyst can play a crucial role in directing the reaction towards the desired product. For instance, in Biginelli-type reactions, the choice of a Lewis or Brønsted acid catalyst can influence the product distribution.[4]

  • Order of Reagent Addition: In some cases, the order in which the reagents are added can impact the formation of side products.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems encountered during the synthesis of this compound and its precursors, along with actionable solutions.

Issue 1: Low Yield of Ethyl 2-Ethylpyrimidine-5-carboxylate
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials.[4] - Increase reaction time: Some reactions may require longer periods to reach completion. - Increase reaction temperature: Cautiously increase the temperature, as excessive heat can lead to decomposition.
Decomposition of starting materials or product - Optimize temperature: Avoid excessively high temperatures that can lead to degradation. - Inert atmosphere: If reactants or products are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal base/catalyst concentration - Titrate the base/catalyst: Experiment with varying the amount of base or catalyst to find the optimal concentration.
Poor quality of acetamidine hydrochloride - Ensure dryness: Acetamidine hydrochloride is hygroscopic; ensure it is thoroughly dried before use. - Use freshly prepared or purified acetamidine: If in doubt about the quality, consider purification or using a fresh batch.
Issue 2: Difficulties in the Hydrolysis of Ethyl 2-Ethylpyrimidine-5-carboxylate
Potential Cause Troubleshooting Steps
Incomplete hydrolysis - Increase base concentration: Use a higher concentration of NaOH or LiOH. - Increase reaction temperature: Gently heat the reaction mixture to accelerate the hydrolysis. - Extend reaction time: Monitor the reaction by TLC until the starting ester is fully consumed.
Degradation of the pyrimidine ring - Use milder conditions: Employ a weaker base (e.g., K₂CO₃) or conduct the reaction at a lower temperature for a longer duration.[5] The pyrimidine ring can be susceptible to hydrolysis under harsh basic conditions.[6] - Careful pH adjustment during work-up: Avoid strongly acidic conditions during acidification, as this can also lead to degradation of some pyrimidine derivatives.[6]
Formation of side products - Deamination: In some cases, pyrimidines can undergo deamination under harsh conditions.[7] Using milder hydrolysis conditions can mitigate this.
Issue 3: Challenges in Purification of this compound
Potential Cause Troubleshooting Steps
Co-crystallization of impurities - Recrystallization from a different solvent system: Experiment with various solvents or solvent mixtures to find one that effectively separates the product from the impurities.[8] - Acid-base extraction: Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-precipitate the acid by adding acid.[8]
Product is an oil or does not crystallize - Trituration: Add a solvent in which the product is poorly soluble and stir or sonicate to induce crystallization. - Seed crystals: If a small amount of pure product is available, use it to seed the supersaturated solution.
Contamination with residual solvent (e.g., acetic acid) - Azeotropic removal: Co-evaporate the product with a solvent that forms an azeotrope with the residual solvent (e.g., toluene or heptane for acetic acid).[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2]

Materials:

  • Ethyl 2-(ethoxymethylidene)-3-oxopentanoate

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol under an inert atmosphere.

  • Add acetamidine hydrochloride (1.1 eq.) to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add a solution of ethyl 2-(ethoxymethylidene)-3-oxopentanoate (1.0 eq.) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-ethylpyrimidine-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 2-Ethylpyrimidine-5-carboxylate

Materials:

  • Ethyl 2-ethylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Methanol/Water mixture

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve ethyl 2-ethylpyrimidine-5-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 eq.) in water.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the hydrolysis by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway

G cluster_0 Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate cluster_1 Hydrolysis Ethyl 2-(ethoxymethylidene)-3-oxopentanoate Ethyl 2-(ethoxymethylidene)-3-oxopentanoate Cyclocondensation Cyclocondensation Ethyl 2-(ethoxymethylidene)-3-oxopentanoate->Cyclocondensation Acetamidine HCl Acetamidine HCl Acetamidine HCl->Cyclocondensation NaOEt / EtOH NaOEt / EtOH NaOEt / EtOH->Cyclocondensation Ethyl 2-Ethylpyrimidine-5-carboxylate Ethyl 2-Ethylpyrimidine-5-carboxylate Cyclocondensation->Ethyl 2-Ethylpyrimidine-5-carboxylate Hydrolysis_step Hydrolysis Ethyl 2-Ethylpyrimidine-5-carboxylate->Hydrolysis_step NaOH / H2O, EtOH NaOH / H2O, EtOH NaOH / H2O, EtOH->Hydrolysis_step This compound This compound Hydrolysis_step->this compound

Caption: Synthetic pathway to this compound.

Troubleshooting Workflow for Low Yield

G Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Optimize Reaction Conditions Optimize Reaction Conditions Check Starting Material Purity->Optimize Reaction Conditions If pure Investigate Side Reactions Investigate Side Reactions Optimize Reaction Conditions->Investigate Side Reactions If optimal Review Work-up & Purification Review Work-up & Purification Investigate Side Reactions->Review Work-up & Purification If minimal Yield Improved Yield Improved Review Work-up & Purification->Yield Improved If efficient

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Wang, Y., & Liu, J. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic letters, 16(19), 5254–5257. Available from: [Link]

  • ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. Available from: [Link]

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Available from: [Link]

  • El-Gaby, M. S. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Organic Syntheses. (2015). PYRIMIDINE-5-CARBOXYLIC ACID p-TOLYLAMIDE METHANESULFONATE. 92, 237-247. Available from: [Link]

  • ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. Available from: [Link]

  • ResearchGate. (2008). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Available from: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. (2022). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • Burton, K., & Petersen, G. B. (1960). Stability of Pyrimidine Oligodeoxyribonucleotides Released During Degradation of Deoxyribonucleic Acid With Formic Acid-Diphenylamine Reagent. Biochimica et Biophysica Acta, 40, 364-365. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available from: [Link]

  • ResearchGate. (2024). How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful?. Available from: [Link]

  • Tolba, M. S., Kamal, M. M., & El-Nassry, S. M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. Available from: [Link]

  • Google Patents. (1995). US5387713A - Process for purification of carboxylic acids.
  • Organic Syntheses. (1955). Indole-2-carboxylic acid, ethyl ester. 35, 61. Available from: [Link]

  • Semantic Scholar. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib. Available from: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available from: [Link]

  • MDPI. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available from: [Link]

  • MDPI. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Available from: [Link]

  • ResearchGate. (2019). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Available from: [Link]

  • MDPI. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve purification challenges effectively.

Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound possessing both a basic pyrimidine ring and an acidic carboxylic acid group. This amphoteric nature, combined with its moderate polarity, presents unique challenges in its purification. Understanding its likely properties is the first step to troubleshooting.

PropertyPredicted CharacteristicImplication for Purification
pKa The carboxylic acid group is predicted to have a pKa in the range of 3-4, while the pyrimidine ring will have a basic pKa.[1]Solubility is highly pH-dependent. The compound will be soluble in aqueous base (as the carboxylate salt) and aqueous acid (as the protonated pyrimidine). It will be least soluble at its isoelectric point.
Polarity Moderately polar molecule.Influences choice of chromatography and recrystallization solvents.
Stability The pyrimidine ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[2] The compound may also be sensitive to the acidic nature of standard silica gel.[2]Purification methods should aim to use mild conditions.

Part 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions for this compound can be challenging. Here are some common issues and their solutions.

Q1: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

Answer: This is a common problem for molecules with complex functionalities. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4] Given the nature of this compound, a single solvent might not provide the optimal solubility differential.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities. Good starting points for a moderately polar, hydrogen-bond-donating and -accepting molecule like this would be water, ethanol, isopropanol, ethyl acetate, and acetonitrile.[3][5] Observe the solubility at room temperature and upon heating.

  • Consider a Two-Solvent System: A two-solvent (or mixed-solvent) system is often effective when a single solvent fails.[6] In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, a small amount of the "good" solvent is added back to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

    • Recommended Solvent Pairs:

      • Ethanol/Water

      • Isopropanol/Hexane

      • Ethyl Acetate/Hexane

    A table of common recrystallization solvents and their properties is provided below for your reference.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but high boiling point can sometimes lead to "oiling out".[3]
Ethanol78HighA versatile solvent for moderately polar compounds.[3]
Isopropanol82MediumSimilar to ethanol, good for creating two-solvent systems with non-polar solvents.
Ethyl Acetate77MediumA good choice for compounds of intermediate polarity.
Acetonitrile82MediumA polar aprotic solvent that can be effective.
Hexane69LowOften used as the "poor" solvent in a two-solvent system.[3]
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is often due to a high concentration of impurities or too rapid cooling.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower cooling rate provides more time for crystal lattice formation.[4]

  • Use a More Dilute Solution: Oiling out can be caused by using too little solvent. Try dissolving the crude product in a larger volume of the hot solvent.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.

Q3: I am getting very low recovery of my purified product after recrystallization. Why is this happening and how can I improve it?

Answer: Low recovery can be due to several factors, including using too much solvent, premature crystallization during filtration, or the chosen solvent being too good at dissolving the compound even at low temperatures.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in solution upon cooling.

  • Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.

  • Cool the Solution Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.

  • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.

Part 2: Troubleshooting Column Chromatography

Column chromatography is a common technique for purifying compounds based on their differential adsorption to a stationary phase. For an acidic and moderately polar compound like this compound, silica gel chromatography can present some challenges.

Q4: My compound is streaking or tailing on the TLC plate and the column, leading to poor separation. What is the cause and how can I prevent it?

Answer: Streaking or tailing of acidic compounds on silica gel is often caused by strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface. This can lead to a slow and uneven elution from the column.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent can help to suppress the ionization of your carboxylic acid.[7][8] This keeps the compound in its less polar, protonated form, reducing its interaction with the silica gel and resulting in sharper peaks.

  • Use a More Polar Solvent System: Sometimes, a mobile phase that is not polar enough can lead to tailing. A gradual increase in the polarity of the eluent (gradient elution) can help to move the compound along the column more effectively.

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.

    • Neutral or Basic Alumina: These can be good alternatives for acid-sensitive compounds.[2]

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an excellent option for purifying polar and ionizable compounds.

Q5: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are my options?

Answer: Pyrimidine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[2]

Confirmation of Decomposition:

  • 2D TLC: Spot your compound on a TLC plate and run it in a suitable solvent system. After the first run, rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear that were not on the diagonal, it indicates that the compound is decomposing on the silica.

Troubleshooting Steps:

  • Neutralize the Silica Gel: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (1-2%), to your eluent system.[2] This will neutralize the acidic sites on the silica.

  • Use a Less Acidic Stationary Phase: As mentioned previously, neutral alumina or Florisil can be gentler alternatives to silica gel.[2]

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.

Troubleshooting Workflow for Column Chromatography

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrimidines, a cornerstone of medicinal chemistry and drug development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, offering in-depth troubleshooting guides and frequently asked questions to optimize your experimental outcomes.

Section 1: Troubleshooting Guide - Common Issues in Pyrimidine Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: My pyrimidine synthesis, particularly a Biginelli or related multi-component reaction, is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a frequent hurdle in pyrimidine synthesis, often stemming from suboptimal reaction conditions or catalyst inefficiency.[4] A systematic approach to troubleshooting is key.

Causality and Solutions:

  • Catalyst Choice and Activity: The reaction is often acid-catalyzed.[4][5] The absence or inactivity of a catalyst can severely hinder product formation.[4][6]

    • Troubleshooting:

      • Verify Catalyst Presence: Ensure a suitable Brønsted or Lewis acid catalyst is being used, as uncatalyzed reactions often fail.[4][6]

      • Assess Catalyst Activity: If using a reusable catalyst, it may require regeneration to restore its activity.[6][7] For acid catalysts, confirm the concentration is appropriate.[6][7]

    • Optimization:

      • Screen Catalysts: Experiment with a variety of Brønsted acids (e.g., HCl, p-TsOH) or milder Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) to find the optimal catalyst for your specific substrates.[6][8]

      • Consider Greener Alternatives: Explore the use of green and reusable catalysts like heteropolyacids, ionic liquids, or even natural catalysts like orange juice under solvent-free conditions.[6][9]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that dictate the reaction's progress.[6]

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[6][7]

    • Optimization:

      • Adjust Temperature: If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary.[4][7] However, excessively high temperatures can promote side reactions.[6] For many Biginelli reactions, a temperature range of 80-100°C is effective.[4]

      • Extend Reaction Time: Some reactions, especially with sterically hindered substrates, may require longer durations to reach completion.[6][7]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate.[6][7]

    • Troubleshooting:

      • Assess Solubility: Ensure all reactants are adequately solubilized in the chosen solvent. Poor solubility can significantly hinder the reaction.[10]

    • Optimization:

      • Solvent Screening: While ethanol is commonly used, exploring other polar solvents like acetonitrile can improve yields.[6][7] Solvent-free conditions, including ball milling or microwave-assisted synthesis, have also proven highly effective and offer environmental benefits.[6][11] A mixture of water and ethanol has also been shown to be effective in some cases.[12]

  • Purity of Reagents: Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted byproducts.[6][8]

    • Solution: Ensure all starting materials, including the aldehyde, β-ketoester, and urea/thiourea, are of high purity.[6][8]

Issue 2: Significant Byproduct Formation

Question: My reaction mixture contains significant byproducts, complicating purification and reducing the yield of my target pyrimidine. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common challenge, with the Hantzsch dihydropyridine being a frequent culprit in Biginelli-type reactions.

Common Byproducts and Mitigation Strategies:

  • Hantzsch Dihydropyridine Byproduct: This fluorescent, often yellow, byproduct arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[7]

    • Mitigation:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the Hantzsch byproduct.[7]

      • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4][7]

      • Order of Addition: Adding the urea last may help minimize its decomposition to ammonia.[7]

  • Knoevenagel Condensation Products: Side reactions between the aldehyde and the β-ketoester can lead to impurities.

    • Mitigation:

      • Use a Milder Catalyst: Employing a milder catalyst can sometimes suppress competing side reactions.[8]

      • Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture can help control its concentration and minimize side reactions.[8]

  • Uncyclized Intermediates: The accumulation of open-chain intermediates suggests that the final cyclization and dehydration steps are hindered.

    • Mitigation:

      • Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can facilitate the final ring closure.[13]

      • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for cyclization.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the Biginelli reaction? A1: The Biginelli reaction is typically catalyzed by an acid.[4] The catalyst activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the urea. It also facilitates the final cyclization and dehydration steps to form the dihydropyrimidine ring.[13] Both Brønsted and Lewis acids can be effective.[5][6]

Q2: Can I run the pyrimidine synthesis under solvent-free conditions? A2: Yes, solvent-free conditions are a viable and often advantageous approach for pyrimidine synthesis.[6] Techniques like heating a neat mixture of reactants with a catalyst or using ball milling can lead to high yields, shorter reaction times, and a greener process.[6][11]

Q3: How can microwave irradiation improve my pyrimidine synthesis? A3: Microwave-assisted synthesis can significantly accelerate pyrimidine formation, often reducing reaction times from hours to minutes and improving yields.[14][15] The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[16]

Q4: My purified pyrimidine derivative has poor solubility. What can I do? A4: Poor solubility is a common issue with heterocyclic compounds. A systematic approach to solvent screening is the first step.[10] Test a range of solvents from non-polar to polar aprotic and protic.[10] Gently heating the solvent can also improve solubility.[10] For ionizable pyrimidines, adjusting the pH can dramatically alter solubility.[10]

Q5: How do I monitor the progress of my pyrimidine synthesis reaction? A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of the product spot, helping you determine the optimal reaction time.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Catalyzed Biginelli Reaction
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[6]

  • Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[6]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.[6]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[4]

Protocol 2: Microwave-Assisted Pyrimidine Synthesis
  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and amidine hydrochloride (1.2 mmol) in a suitable solvent (e.g., DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-160°C) for a specified time (e.g., 10-30 minutes).[15][16]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Data Presentation: Catalyst and Solvent Effects on Biginelli Reaction Yield
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanolReflux12<10[6]
2HCl (10)EthanolReflux485[4]
3Yb(OTf)₃ (5)Acetonitrile60292[4]
4FeCl₃ (10)Solvent-free100195[6]
5Orange JuiceSolvent-free (Grinding)RT0.590[9]

This table is a representative summary based on literature data and actual results may vary depending on the specific substrates used.

Section 4: Visualizing Reaction Mechanisms and Workflows

Diagram 1: The Acid-Catalyzed Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, H⁺ Urea Urea Ketoester β-Ketoester Michael_Adduct Michael Adduct Acyliminium->Michael_Adduct + Ketoester (Enolate) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized_Intermediate->DHPM - H₂O (Dehydration)

Caption: Acid-catalyzed mechanism of the Biginelli reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

Troubleshooting_Workflow Start Low Yield or No Product Check_Catalyst Is a catalyst present and active? Yes No Start->Check_Catalyst Add_Catalyst Add appropriate Brønsted or Lewis acid Check_Catalyst:no->Add_Catalyst Screen_Catalysts Screen different catalysts (e.g., Lewis acids) Check_Catalyst:yes->Screen_Catalysts Check_Conditions Are reaction time and temperature optimized? Yes No Add_Catalyst->Check_Conditions Screen_Catalysts->Check_Conditions Optimize_Conditions Increase temperature/time Monitor by TLC Check_Conditions:no->Optimize_Conditions Check_Solvent Is the solvent appropriate? Yes No Check_Conditions:yes->Check_Solvent Optimize_Conditions->Check_Solvent Screen_Solvents Try different polar solvents or solvent-free conditions Check_Solvent:no->Screen_Solvents Check_Reagents Are reagents pure? Yes No Check_Solvent:yes->Check_Reagents Screen_Solvents->Check_Reagents Purify_Reagents Purify starting materials Check_Reagents:no->Purify_Reagents Success Improved Yield Check_Reagents:yes->Success Purify_Reagents->Success

Caption: A decision tree for troubleshooting low yields.

References

  • ACS Omega. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • RSC Advances. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones. [Link]

  • ACS Omega. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • PubMed. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link]

  • ResearchGate. Optimization of the reaction conditions. [a]. [Link]

  • ResearchGate. Effect of solvent for the synthesis of pyrimidine derivative 3 b. [Link]

  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. [Link]

  • ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

  • Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • PMC - NIH. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]

  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • YouTube. Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • ACS Sustainable Chemistry & Engineering. “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • ResearchGate. (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. [Link]

  • Pharmacy 180. Pyrimidine Synthesis and Degradation - Biochemistry. [Link]

  • Learning from the Hantzsch synthesis. [Link]

  • ResearchGate. Catalysts and conditions for Biginelli reaction. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Harper's Illustrated Biochemistry (31st). Purine & Pyrimidine Metabolism | Chapter 33. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. [Link]

Sources

Technical Support Center: Synthesis of 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethylpyrimidine-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and side product formations encountered during the synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method involves a two-step process:

  • Cyclocondensation: Reaction of an activated three-carbon synthon with propionamidine hydrochloride to form an ester of the target molecule, typically ethyl 2-ethylpyrimidine-5-carboxylate. A common and high-yielding approach uses the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with the amidinium salt to form the pyrimidine ring.[1][2]

  • Saponification: Hydrolysis of the resulting ester, usually with a strong base like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid.[3]

Q2: I've isolated my final product, but analytical data (NMR, LC-MS) shows a persistent impurity with a slightly higher molecular weight and lower polarity. What is it likely to be?

This is the most common issue encountered. The impurity is almost certainly the unhydrolyzed starting material, Ethyl 2-ethylpyrimidine-5-carboxylate . Incomplete saponification is a frequent problem, leading to a mixture that can be difficult to separate due to similar structural features.

Q3: My overall yield is very low, and the reaction mixture from the first step (cyclization) is complex. What could be the primary cause?

Low yields in the cyclization step often point to issues with the starting materials or reaction conditions. The key reactants, particularly the amidine, are sensitive to moisture. Propionamidine can hydrolyze back to propionamide, which is unreactive in the cyclization, drastically reducing the yield. Furthermore, improper stoichiometry or side reactions of the activated propenoate can lead to a complex mixture of byproducts.

Troubleshooting Guide: Common Side Products & Mitigation Strategies

This section details specific problems, identifies the likely side products responsible, explains their formation mechanism, and provides actionable solutions.

Problem 1: Incomplete Ester Hydrolysis
  • Observation: The final product contains a significant amount of Ethyl 2-ethylpyrimidine-5-carboxylate . This is often seen as a less polar spot on TLC and will show characteristic ethyl group signals (a quartet ~4.4 ppm, a triplet ~1.4 ppm) in the ¹H NMR spectrum.

  • Mechanism of Formation: The saponification reaction is a reversible equilibrium. Insufficient base, short reaction times, low temperatures, or poor solubility of the ester can prevent the reaction from reaching completion.

  • Solutions & Protocol Adjustments:

    • Increase Base Equivalents: Use a larger excess of NaOH or KOH (e.g., 2-4 equivalents) to drive the equilibrium toward the carboxylate salt.

    • Optimize Reaction Time & Temperature: While the reaction can proceed at room temperature, gentle heating to 40-50°C can significantly increase the rate. Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.

    • Improve Solubility: Use a co-solvent system like THF/water or Methanol/water to ensure the ester remains fully dissolved throughout the reaction.

    • Purification: If incomplete hydrolysis cannot be avoided, a careful acid-base extraction can be used. At a pH of ~7-8, the desired carboxylic acid will be deprotonated and soluble in the aqueous phase, while the neutral ester will remain in the organic phase.

Problem 2: Formation of Decarboxylated Byproduct
  • Observation: Presence of 2-ethylpyrimidine in the final product. This impurity is more volatile and less polar than the desired acid. It will be identified by a significantly simpler NMR spectrum and a mass loss of 44 Da (CO₂) in mass spectrometry.

  • Mechanism of Formation: Pyrimidine carboxylic acids can undergo decarboxylation when subjected to excessive heat, particularly under acidic or harsh basic conditions during workup or purification.

  • Solutions & Protocol Adjustments:

    • Avoid High Temperatures: Conduct the hydrolysis at the lowest effective temperature. During workup and solvent evaporation, use a rotary evaporator with a water bath temperature below 50°C.

    • Controlled Acidification: During the workup, add acid slowly and with cooling to avoid localized heating.

    • Drying Conditions: Dry the final product under vacuum at a moderate temperature (e.g., 40°C). Avoid oven drying at high temperatures.

Problem 3: Amidine-Related Impurities
  • Observation: Low yield of the pyrimidine ester and the presence of polar, water-soluble impurities in the crude product.

  • Mechanism of Formation: The starting amidine salt is hygroscopic and can hydrolyze to the corresponding amide (propionamide) if exposed to moisture. Propionamide is inactive in the cyclization reaction, thus reducing the overall yield.

    • CH₃CH₂C(=NH)NH₂·HCl + H₂O → CH₃CH₂C(=O)NH₂ + NH₄Cl

  • Solutions & Protocol Adjustments:

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF or ethanol) for the cyclization step.[2] Dry all glassware thoroughly.

    • Handle Reagents Carefully: Use fresh, dry propionamidine hydrochloride. Store it in a desiccator.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Data Summary & Analytical Signatures

The table below summarizes the key characteristics of the target molecule and its most common side products to aid in their identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm in CDCl₃/DMSO-d₆)
This compound (Product) C₇H₈N₂O₂152.15~9.2 (s, 2H, pyrimidine H), ~13.5 (br s, 1H, COOH), ~3.0 (q, 2H, CH₂), ~1.4 (t, 3H, CH₃)
Ethyl 2-ethylpyrimidine-5-carboxylateC₉H₁₂N₂O₂180.20~9.2 (s, 2H, pyrimidine H), ~4.4 (q, 2H, OCH₂), ~3.0 (q, 2H, pyrimidine-CH₂), ~1.4 (t, 6H, overlapping CH₃)
2-EthylpyrimidineC₆H₈N₂108.14~8.9 (d, 2H, pyrimidine H4/6), ~7.2 (t, 1H, pyrimidine H5), ~2.9 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃)

Visualizing Side Product Formation

The following diagram illustrates the primary synthesis pathway and the critical junctures where side reactions occur.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Saponification SM1 Propionamidine HCl Ester Ethyl 2-ethylpyrimidine- 5-carboxylate SM1->Ester SP3 Propionamide (Unreactive) SM1->SP3 Moisture (H₂O) SM2 Activated C3 Synthon (e.g., Propenoate Salt) SM2->Ester Acid 2-Ethylpyrimidine-5- carboxylic Acid (Product) Ester->Acid NaOH, H₂O then H₃O⁺ SP1 Incomplete Hydrolysis (Starting Ester) Ester->SP1 Insufficient NaOH / Time SP2 Decarboxylation Product (2-Ethylpyrimidine) Acid->SP2 Excess Heat

Caption: Synthesis pathway and formation of common side products.

Recommended Protocol: Two-Step Synthesis

This protocol is adapted from established literature procedures and includes expert annotations to minimize side product formation.[1][2]

Part 1: Synthesis of Ethyl 2-ethylpyrimidine-5-carboxylate
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, suspend propionamidine hydrochloride (1.1 eq) in anhydrous ethanol (5 mL per gram of amidine).

  • Base Addition: To the suspension, add sodium ethoxide (1.05 eq) portion-wise while stirring under nitrogen. Stir the resulting mixture for 30 minutes at room temperature.

  • Cyclization: Add a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (or a similar activated C3 synthon) (1.0 eq) in anhydrous ethanol dropwise to the amidine mixture.

    • Scientist's Note: This step is exothermic. Maintain the temperature below 30°C to prevent side reactions. The use of anhydrous ethanol and a nitrogen atmosphere is critical to prevent hydrolysis of the amidine.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure ester.

Part 2: Saponification to this compound
  • Hydrolysis: Dissolve the purified ethyl 2-ethylpyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio). Add sodium hydroxide (2.5 eq) and stir the mixture at 40°C.

    • Scientist's Note: Monitor the disappearance of the starting ester by TLC (typically every hour). The reaction is usually complete in 2-4 hours. Avoid higher temperatures to prevent potential decarboxylation.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Extraction: Wash the aqueous solution with ethyl acetate or dichloromethane to remove any unreacted ester or non-polar impurities.

  • Acidification: While keeping the solution cool in an ice bath, slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is approximately 3-4. The product should precipitate as a solid.

    • Scientist's Note: The product is amphoteric. Adjusting the pH carefully to its isoelectric point maximizes precipitation and minimizes its solubility in the aqueous phase.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold diethyl ether or hexane to aid in drying.

  • Drying: Dry the isolated solid under vacuum at 40-50°C to a constant weight.

References

  • Urh, I., & Cernigoj, U. (2010). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 15(7), 4485-4496. Available at: [Link]

Sources

Technical Support Bulletin: Stability of 2-Ethylpyrimidine-5-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 2-Ethylpyrimidine-5-carboxylic acid in solution. As Senior Application Scientists, we have synthesized data from analogous compounds and established chemical principles to offer field-proven insights and troubleshooting strategies.

This guide is designed to be a dynamic resource, directly addressing the practical challenges encountered during experimentation. Our goal is to empower you with the knowledge to ensure the integrity of your results by maintaining the stability of this key chemical entity.

Section 1: Core Stability Profile and Handling

This compound is a heterocyclic compound whose utility in research and development hinges on its structural integrity in solution. While specific degradation kinetics for this exact molecule are not extensively published, its structure—featuring a pyrimidine ring and a carboxylic acid group—provides a strong basis for predicting its stability profile based on well-understood chemical principles and data from closely related analogs.[1][2][3]

Key Factors Influencing Stability: The primary drivers of degradation for pyrimidine carboxylic acids in solution are pH, temperature, and light.[2][4]

  • pH: The acidity or basicity of the solution is a critical factor. Like other pyrimidine carboxylic acids, this compound is susceptible to acid-catalyzed decarboxylation.[3] In highly acidic environments, protonation of the pyrimidine ring can facilitate the loss of the carboxyl group as carbon dioxide.

  • Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways.[4] Long-term storage at room temperature or above, especially in solution, is generally not recommended.

  • Light: While less documented for this specific class, many complex organic molecules are sensitive to photo-degradation. It is a standard best practice to protect solutions from light.[4]

  • Oxidation: The presence of oxidizing agents can potentially affect the pyrimidine ring, although this is generally a less common issue than hydrolysis or decarboxylation under typical laboratory conditions.[4]

Recommended Handling and Storage: For the solid compound, storage should be in a tightly sealed container in a dry, cool, and well-ventilated area to protect it from moisture.[5][6]

For solutions, the following best practices are recommended:

ParameterRecommendationRationale
Solvent Choice DMSO, DMF, or Ethanol for organic stocks. For aqueous experiments, use buffered solutions (e.g., PBS pH 7.2).Pyrimidine carboxylic acids show good solubility in polar organic solvents.[7][8] Buffered systems prevent pH shifts that can accelerate degradation.
Storage Temperature Store stock solutions at -20°C or -80°C.Low temperatures significantly slow the rate of all potential degradation reactions.
Light Conditions Store in amber vials or wrap containers in aluminum foil.Protects against potential photo-degradation.[4]
Working Solutions Prepare fresh from frozen stock for each experiment. Avoid repeated freeze-thaw cycles.Ensures the compound's integrity and concentration are consistent for each experiment.

Section 2: Troubleshooting Guide

This section addresses common issues observed during experiments in a direct question-and-answer format.

Q1: I've observed a color change (e.g., yellowing) in my stock solution. What's happening?

Answer: A color change is a common visual indicator of chemical degradation. The formation of conjugated systems or impurities can lead to the absorption of visible light. While the exact chromophore may be unknown without further analysis, it signifies a change in the chemical composition of your solution.

Immediate Actions:

  • Quarantine: Do not use the discolored solution for critical experiments.

  • Verify: Prepare a fresh solution from your solid compound and compare its appearance.

  • Analyze: If the problem persists or is critical to your research, consider analytical verification via HPLC-UV to check for the appearance of new peaks (see Protocol 4.2).

Q2: A precipitate has formed in my aqueous working solution after dilution from a DMSO stock. What should I do?

Answer: This is a common solubility issue. This compound, like many organic compounds, is significantly less soluble in aqueous buffers than in organic solvents like DMSO.[9] When a concentrated DMSO stock is diluted into a buffer, the compound can crash out of solution if its solubility limit is exceeded.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is often to work at a lower final concentration in your aqueous medium.

  • Check Buffer pH: The protonation state of the carboxylic acid affects solubility. Ensure your buffer pH is appropriate. Solubility may increase at a pH above the compound's pKa.

  • Increase Co-solvent: In some cell-based assays, a small final percentage of DMSO (e.g., 0.1-0.5%) is tolerated and can help maintain solubility. Verify the tolerance of your experimental system.

  • Gentle Warming/Sonication: Briefly warming the solution to 37°C or sonicating can sometimes help redissolve the precipitate, but be cautious as heat can also promote degradation.[4] This is a temporary fix and the compound may precipitate again upon cooling.

Q3: My experimental results are inconsistent. I suspect my compound is degrading. How can I confirm this?

Answer: Result inconsistency is a hallmark of an unstable reagent. Degradation reduces the concentration of the active compound, leading to diminished or variable effects. The best way to confirm degradation is through analytical chemistry.

Confirmation Workflow:

G cluster_0 Troubleshooting Suspected Degradation A Inconsistent Experimental Results B Prepare a Fresh Stock Solution (See Protocol 4.1) A->B C Analyze Old vs. Fresh Solution via HPLC (See Protocol 4.2) B->C D Compare Chromatograms C->D E New peaks or decreased main peak area? D->E F Degradation Confirmed. Discard old stock. Review storage/handling. E->F Yes G No Significant Change. Investigate other experimental variables (e.g., assay, cell health). E->G No

Sources

Technical Support Center: Navigating the Scale-Up of 2-Ethylpyrimidine-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Ethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this vital chemical intermediate from bench-scale discovery to larger-scale production. We will address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles and field-proven experience.

Section 1: Synthesis & Reaction Control

The successful scale-up of any process begins with a robust and well-understood reaction at the laboratory scale. This section addresses common issues related to reaction yield, purity, and byproduct formation.

Q1: My initial lab-scale synthesis of this compound suffers from low and inconsistent yields. What are the primary factors to investigate?

A1: Low conversion and yield in pyrimidine synthesis are often multifactorial. The root cause typically falls into one of three categories: reactant integrity, suboptimal reaction conditions, or competing side reactions.

  • Reactant & Reagent Quality: On a larger scale, the purity and source of starting materials become critical.[1] Ensure that your amidine salt is pure and anhydrous, as amidines can be hygroscopic and hydrolyze over time, inhibiting the reaction.[2]

  • Reaction Conditions: A reaction that works at the gram scale may require re-optimization for larger batches. Key parameters to reassess include:

    • Temperature Control: Exothermic events that are negligible in a small flask can lead to thermal runaways in a large reactor, promoting side reactions.[1] Careful monitoring of the internal temperature is crucial.

    • Reaction Time: Mixing is often less efficient at scale, meaning reactions may require longer times to reach completion.[3] Progress should be monitored diligently by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Stoichiometry & Order of Addition: Carefully controlling the stoichiometry of reactants is essential to suppress the formation of byproducts.[4]

  • Catalyst Activity: If using a catalyst, ensure it is active and not poisoned by impurities in the starting materials or solvent. For reusable catalysts, regeneration may be necessary.[2][4]

Q2: I'm observing a persistent, highly fluorescent yellow byproduct in my crude reaction mixture. What is this impurity, and how can I prevent its formation?

A2: This is a classic issue in pyrimidine syntheses that use components similar to the Biginelli reaction. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[2][4] This side reaction competes with your desired pyrimidine formation, consuming starting materials and reducing your yield.

Mechanism of Formation: The Hantzsch pathway becomes significant when two equivalents of the β-ketoester (or a related dicarbonyl compound) react with the aldehyde component and an ammonia source.[2][4]

Prevention Strategies:

StrategyRationale & Causality
Temperature Control The Hantzsch reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly improve selectivity for the desired pyrimidine pathway.[2][4]
Catalyst Selection The choice of Lewis or Brønsted acid catalyst can influence the reaction pathway. Some catalysts may preferentially promote the desired pyrimidine cyclization.[2]
Controlled Addition Adding the ammonia source or its precursor (e.g., urea, amidine) last and in a controlled manner can minimize its availability for the competing Hantzsch reaction.[2]

Below is a logical workflow for troubleshooting byproduct formation.

G start Fluorescent Byproduct Observed check_temp Is Reaction Temperature > 80°C? start->check_temp lower_temp Action: Lower Temperature (e.g., to 50-60°C) check_temp->lower_temp Yes check_cat Evaluate Catalyst Choice check_temp->check_cat No lower_temp->check_cat change_cat Action: Screen Alternative Catalysts (e.g., different Lewis acids) check_cat->change_cat Yes check_add Review Order of Addition check_cat->check_add No change_cat->check_add control_add Action: Add Amidine/Ammonia Source Last & Slowly check_add->control_add Yes end Byproduct Minimized check_add->end No control_add->end

Caption: Troubleshooting workflow for fluorescent byproduct.

Section 2: Work-up & Purification Challenges

Isolating the target compound at high purity is paramount, especially for pharmaceutical applications. Carboxylic acids present unique purification challenges that are exacerbated at scale.

Q3: My crude this compound is an oil or sticky solid that is difficult to handle and purify by crystallization. What is the recommended purification protocol?

A3: The physical properties of your crude product are likely due to the presence of unreacted starting materials, solvents, and byproducts. A multi-step purification strategy combining chemical and physical separation is most effective. Acid-base extraction is a highly powerful technique for separating carboxylic acids from neutral or basic impurities.[5][6]

Step-by-Step Purification Protocol:

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acid-Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous basic solution, such as 1M sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[5][7] Caution: Add the base slowly and vent the funnel frequently, as CO₂ evolution can cause pressure buildup if using bicarbonate.

    • Gently mix the layers. The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral and basic impurities will remain in the organic layer.

    • Separate the layers. Retain the aqueous layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Re-acidification & Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a strong acid, such as 2M HCl, while stirring until the pH is acidic (pH ~2-3). Your product will precipitate as the free carboxylic acid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

  • Final Purification (Recrystallization):

    • Dry the crude solid product.

    • Perform a recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) to achieve high purity.[7]

Q4: I'm having trouble with column chromatography. The product streaks badly on silica gel TLC plates, making separation impossible. What's the cause and solution?

A4: This is a very common problem. The streaking (or tailing) of carboxylic acids on silica gel is caused by a strong interaction between the acidic proton of your compound and the slightly acidic silica gel stationary phase.[5] This leads to a mixture of protonated and deprotonated forms on the column, resulting in poor separation.

Solution: To ensure your compound remains fully protonated and elutes as a sharp band, you must add a small amount of a volatile acid to your eluting solvent system.

  • Recommended Additive: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[5]

  • Alternative Stationary Phases: If streaking persists or your compound is acid-sensitive, consider using a different stationary phase like neutral alumina.[8]

G cluster_0 Without Additive cluster_1 With Acetic Acid (AcOH) Additive a Carboxylic Acid (R-COOH) c Strong Interaction (H-Bonding, Deprotonation) a->c b Silica Gel (Si-OH) b->c d Result: Tailing/Streaking on TLC c->d e Carboxylic Acid (R-COOH) g Equilibrium Shifted (R-COOH remains protonated) e->g f Mobile Phase + AcOH f->g h Result: Sharp Spot on TLC g->h

Caption: Effect of acidic additive in chromatography.

Section 3: Scale-Up Specific Issues & Stability

Transitioning from the bench to a pilot plant introduces new variables that can dramatically affect the outcome of a synthesis.

Q5: When I scaled the reaction from 10g to 1kg, I encountered a dangerous exotherm that wasn't apparent at the smaller scale, and the final product was darker and less pure. What went wrong?

A5: This is a critical scale-up challenge related to thermodynamics and heat transfer. The surface-area-to-volume ratio decreases dramatically as you increase the reactor size.[1]

  • Heat Transfer: A small flask has a large surface area relative to its volume, allowing for efficient dissipation of heat into the environment. A large reactor has a much smaller surface area relative to its volume, trapping heat. An exothermic reaction that causes a mild warming in a flask can become a dangerous, runaway reaction at scale.[9]

  • Impurity Formation: The excessive heat from the poor temperature control likely caused decomposition of your starting materials or product, leading to the darker color and lower purity.[4]

Mitigation Strategies for Scale-Up:

ParameterLaboratory ScalePotential Scale-Up IssueMitigation Strategy
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Poor heat dissipation leading to exotherms and potential runaways.Use a jacketed reactor with an efficient cooling system. Control the rate of reagent addition to manage the rate of heat generation.[9]
Mixing Efficient mixing with a small magnetic stir bar.Inefficient mixing, leading to localized "hot spots" and concentration gradients.Use appropriate overhead mechanical stirring with a properly designed impeller to ensure homogeneity.
Addition Rate Reagents often added all at once.Rapid addition can overwhelm the cooling capacity.Add reactive or exothermic reagents slowly via an addition funnel or pump to control the reaction rate.[10]
Q6: My purified, off-white this compound develops a yellow or brown tint upon storage. Is the compound unstable, and how should it be stored?

A6: Yes, pyrimidine derivatives can be susceptible to degradation over time.[11] The discoloration you are observing is likely due to slow oxidation or photodegradation. The pyrimidine ring, while aromatic, can be sensitive to environmental conditions.[8]

Key Instability Factors:

  • Oxidation: The compound may be sensitive to atmospheric oxygen, especially if trace metal impurities are present.[8]

  • Photodegradation: Many heterocyclic compounds are light-sensitive and can decompose upon exposure to UV or even ambient light.[8][12]

  • pH Sensitivity: The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, though this is less of a concern for the solid material.[8]

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Temperature: Store in a cool, dry place.

  • Container: Use a tightly sealed container to protect from moisture.

By implementing these protocols, you can ensure the long-term stability and quality of your scaled-up this compound.

References

  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved from [Link]

  • Hicks, F. A. (1994). Process for purification of carboxylic acids. U.S. Patent No. 5,387,713. Washington, DC: U.S. Patent and Trademark Office.
  • How can I purify carboxylic acid? (2013). ResearchGate. Retrieved from [Link]

  • Paulik, F. E., & Roth, J. F. (1973). Purification of carboxylic acids by chemical treatment and distillation. U.S. Patent No. 3,709,795. Washington, DC: U.S. Patent and Trademark Office.
  • Pyrimidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved from [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025). Pure Synth. Retrieved from [Link]

  • Looking for tips on scaling up organic syntheses. (2024). Reddit. Retrieved from [Link]

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager Magazine. Retrieved from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. (2025). ResearchGate. Retrieved from [Link]

  • Instructions for Articles. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Substituted Pyrimidine-5-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-substituted pyrimidine-5-carboxylic esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) encountered during the purification of this important class of heterocyclic compounds. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you achieve your desired purity and yield.

Introduction: The Challenge of Purifying 2-Substituted Pyrimidine-5-Carboxylic Esters

2-Substituted pyrimidine-5-carboxylic esters are crucial scaffolds in medicinal chemistry.[1][2] However, their synthesis can often result in complex crude mixtures containing unreacted starting materials, regioisomers, and various byproducts.[3] The inherent polarity and potential for varied functional group interactions within these molecules can make their purification a non-trivial task. This guide will walk you through common purification challenges and provide robust solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-substituted pyrimidine-5-carboxylic ester, and how can I get a preliminary idea of my crude purity?

Common impurities often stem from the synthetic route employed. For instance, in a typical condensation reaction, you might encounter:

  • Unreacted Starting Materials: Such as the amidinium salt or the β-ketoester equivalent.[1][4][5]

  • Reaction Byproducts: These can include self-condensation products of your starting materials or regioisomers.[3]

  • Over-alkylated or Acylated Byproducts: Depending on the reaction conditions and the nature of your substituents.[6]

  • Hydrolyzed Product: The ester can be partially hydrolyzed to the corresponding carboxylic acid, especially during aqueous workups.[7][8]

A preliminary assessment of your crude product can be efficiently performed using Thin Layer Chromatography (TLC). Developing a TLC system with a solvent mixture (e.g., hexane/ethyl acetate or dichloromethane/methanol) will give you a visual representation of the number of components in your mixture.[9][10] For a more quantitative initial assessment, High-Performance Liquid Chromatography (HPLC) or Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be invaluable.[11][12]

Q2: I am having trouble getting my pyrimidine derivative to crystallize. It either oils out or remains in solution. What should I do?

Failure to crystallize is a frequent issue and can be tackled systematically.[6]

  • "Oiling Out": This often occurs when the solution is too concentrated or cooled too rapidly. Try adding a small amount of solvent to dissolve the oil and then allow for slower cooling.[6] Choosing a solvent with a lower boiling point might also be beneficial.

  • No Crystal Formation: This suggests the solution is not supersaturated or the presence of impurities is inhibiting crystallization.[6]

    • Inducing Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[13] Adding a seed crystal from a previous successful batch is also a highly effective method.[13]

    • Solvent System Modification: If your compound is too soluble, even at low temperatures, consider using a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent and slowly add a "poor" solvent (in which your compound is insoluble) until the solution becomes turbid, then warm gently until it clears and allow to cool slowly.[9][13]

Part 2: Troubleshooting Guide

This section is designed to address specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My compound is a solid, but recrystallization gives poor recovery.

Q: I've managed to crystallize my 2-substituted pyrimidine-5-carboxylic ester, but my yield is very low. How can I improve my recovery?

A: Low recovery during recrystallization typically points to the compound having significant solubility in the cold solvent.[6] Here are some strategies to mitigate this:

  • Optimize Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14] A thorough solvent screen with small amounts of your crude material is crucial. Common solvents to test include ethanol, methanol, isopropanol, and ethyl acetate.[6][13]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[15] Any excess solvent will retain more of your compound in solution upon cooling, thereby reducing your yield.

  • Maximize Precipitation: After slow cooling to room temperature, place your flask in an ice bath to further decrease the solubility of your compound and maximize crystal formation.[6][15]

  • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of your product.[6][9]

Table 1: Solvent Properties for Recrystallization of Pyrimidine Derivatives

SolventBoiling Point (°C)PolarityCommon Use Notes
Ethanol78PolarGood for many pyrimidine derivatives, often used in solvent/anti-solvent systems with water or hexanes.[13][14]
Methanol65PolarSimilar to ethanol but with a lower boiling point.[6][14]
Ethyl Acetate77MediumA versatile solvent, often used in combination with hexanes.[6][13]
Isopropanol82PolarCan be a good alternative to ethanol.[6]
Hexane/AcetoneVariesNon-polar/PolarA common solvent mixture for compounds with intermediate polarity.[14]
Hexane/THFVariesNon-polar/PolarAnother useful solvent pair for tuning polarity.[14]
Issue 2: My compound is an oil or a low-melting solid, making recrystallization difficult.

Q: My crude product is an oil, or it melts at a low temperature. How can I effectively purify it?

A: For oils or low-melting solids, column chromatography is the preferred method of purification.[9]

  • Choosing the Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrimidine derivatives.[10] For highly polar compounds, alumina or reverse-phase silica (C18) may be more suitable.[10]

  • Selecting the Mobile Phase: The choice of mobile phase is critical for good separation. Use TLC to screen different solvent systems. A common mobile phase for normal-phase chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9][10] The polarity is increased by adding more of the polar solvent. For reverse-phase chromatography, a polar mobile phase, such as water and acetonitrile or methanol, is used.[10]

  • Addressing Tailing on Silica Gel: Basic pyrimidine derivatives can interact with acidic silanol groups on the silica surface, leading to peak tailing.[6] To mitigate this, you can add a small amount of a basic modifier like triethylamine (1-2%) to your eluent system.[16]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[9]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and pack your column.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often leads to better separation.[16]

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.[1]

Issue 3: My compound seems to be degrading during purification.

Q: I'm observing new spots on my TLC plates after column chromatography, suggesting my compound is decomposing. What could be the cause and how can I prevent it?

A: Decomposition on silica gel is often due to the acidic nature of the stationary phase.[16] Pyrimidine rings can be sensitive to both acidic and basic conditions.[16]

  • Neutralize the Silica Gel: As mentioned previously, adding a small amount of triethylamine to the eluent can neutralize the acidic sites on the silica gel.[16]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[16]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[16]

  • pH Considerations during Workup: The stability of your ester is pH-dependent. Strong acidic or basic conditions during aqueous workup can lead to hydrolysis of the ester to the carboxylic acid.[17] It's advisable to perform extractions at a neutral or near-neutral pH if your compound's stability is a concern.

Workflow for Troubleshooting Purification Issues

Caption: A decision-making workflow for purifying 2-substituted pyrimidine-5-carboxylic esters.

Issue 4: How can I remove highly polar or ionic impurities?

Q: My crude product contains impurities that are very polar and streak on my TLC plates. How can I effectively remove them?

A: Highly polar or ionic impurities can often be removed with a simple liquid-liquid extraction or an aqueous wash.[6][18]

  • Aqueous Wash: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water or a saturated brine solution. This can remove highly polar, water-soluble impurities.

  • Acid-Base Extraction: If your impurities have acidic or basic functional groups, you can use an acid-base extraction.[13]

    • Washing with a dilute aqueous acid (e.g., 1M HCl) will protonate basic impurities, making them water-soluble and pulling them into the aqueous layer.

    • Washing with a dilute aqueous base (e.g., saturated sodium bicarbonate) will deprotonate acidic impurities, making them water-soluble. Be cautious with basic washes, as they can potentially hydrolyze your ester.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.[18]

  • Aqueous Wash: Add an equal volume of the aqueous washing solution (e.g., water, dilute acid, or dilute base).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure.[18]

  • Separation: Allow the layers to separate. Drain the lower (denser) layer.

  • Repeat: Repeat the washing process 1-2 more times with fresh aqueous solution.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to recover the purified product.[1]

Diagram of a Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_0 Separatory Funnel cluster_1 Post-Extraction Crude Mixture Crude Mixture in Organic Solvent Aqueous Wash Add Aqueous Washing Solution Crude Mixture->Aqueous Wash Shake & Vent Shake and Vent Aqueous Wash->Shake & Vent Separate Layers Separate Layers Shake & Vent->Separate Layers Dry Organic Layer Dry Organic Layer (e.g., Na2SO4) Separate Layers->Dry Organic Layer Organic Layer Filter & Concentrate Filter and Concentrate Dry Organic Layer->Filter & Concentrate Purified Product Purified Product Filter & Concentrate->Purified Product

Caption: A simplified workflow for purification using liquid-liquid extraction.

References

  • Technical Support Center: Purification of Pyrimidine Deriv
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem.
  • Technical Support Center: Purification Strategies for Pyrazolo[1,5-a]pyrimidine Deriv
  • Technical Support Center: Recrystallization of Pyrimidine Carboxylate Deriv
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Applic
  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). Synthesis, (05), 720-722.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2025).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2018). PMC - PubMed Central.
  • Liquid-Liquid Extraction. (2022). YouTube.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.
  • Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. (n.d.).
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (1995). PubMed.

Sources

Technical Support Center: Method Refinement for Consistent Yields in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the nuanced art of pyrimidine synthesis. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to troubleshoot and refine your methodologies for consistent, high-yield outcomes. We will explore the intricacies of common synthetic routes, dissect potential pitfalls, and offer field-proven solutions to elevate your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries encountered during pyrimidine synthesis.

Q1: My Biginelli reaction is giving a low yield, and I see a lot of unreacted starting material by TLC. What's the likely cause?

A: Low conversion in a Biginelli reaction can stem from several factors. The most common culprits are inefficient catalysis, suboptimal reaction conditions, or impure reagents. Ensure your acid catalyst (Brønsted or Lewis) is active and used in the appropriate concentration. The reaction may require longer heating or a modest temperature increase to proceed to completion. Always monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]

Q2: I've isolated a yellow, highly fluorescent byproduct from my Biginelli reaction instead of the expected dihydropyrimidinone. What is it?

A: This is a classic sign of the competing Hantzsch 1,4-dihydropyridine (DHP) synthesis. This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures. To minimize this, consider lowering the reaction temperature.[1]

Q3: My Pinner synthesis is failing, and the workup is messy. What are the most critical parameters to control?

A: The Pinner synthesis is notoriously sensitive to moisture. The intermediate imidate salt (Pinner salt) is highly susceptible to hydrolysis, which will lead to ester byproducts instead of the desired pyrimidine. Strict anhydrous conditions are paramount. This includes using freshly distilled, dry solvents, oven-dried glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

A: Yes, but it's often more challenging. Aliphatic aldehydes are more prone to self-condensation and other side reactions, which can lead to lower yields compared to their aromatic counterparts. For better success with aliphatic aldehydes, consider the "Atwal modification," which involves pre-forming the enone intermediate.

Q5: My purified pyrimidine derivative shows peak tailing during HPLC analysis. How can I improve the peak shape?

A: Peak tailing for polar, basic compounds like many pyrimidines is common in reverse-phase HPLC. This is often due to strong interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, you can use a polar-endcapped column, add a small amount of a basic modifier (like triethylamine or ammonia) to the mobile phase to saturate the active sites, or consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation technique.[2]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting workflows for common pyrimidine synthesis reactions.

The Biginelli Reaction: Navigating the One-Pot Triad

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of pyrimidine synthesis.[3][4] While elegant in its simplicity, achieving consistently high yields requires careful control of reaction parameters.

start Low Yield or Byproduct Formation check_byproduct Identify Byproduct(s) (TLC, NMR, MS) start->check_byproduct fluorescent_dhp Yellow Fluorescent Spot? (Hantzsch DHP) check_byproduct->fluorescent_dhp Yes unreacted_sm Mainly Unreacted Starting Materials? check_byproduct->unreacted_sm No lower_temp Lower Reaction Temperature (e.g., 60-80°C) fluorescent_dhp->lower_temp other_byproduct Other Byproducts (e.g., Knoevenagel adduct)? unreacted_sm->other_byproduct No check_catalyst Catalyst Inactive/Insufficient? unreacted_sm->check_catalyst Yes optimize_stoichiometry Adjust Stoichiometry: Use a slight excess of urea (1.2-1.5 eq.) other_byproduct->optimize_stoichiometry Yes catalyst_select_dhp Optimize Catalyst: Some Lewis acids show higher selectivity. lower_temp->catalyst_select_dhp increase_catalyst Increase Catalyst Loading or Use a More Active Catalyst (e.g., Yb(OTf)3, InCl3) check_catalyst->increase_catalyst Yes check_temp_time Optimize Temp & Time: Increase temperature moderately or extend reaction time. Monitor by TLC. check_catalyst->check_temp_time No check_reagents Check Reagent Purity: Use purified aldehydes and high-purity urea. check_temp_time->check_reagents solvent_effect Evaluate Solvent: Polar solvents (EtOH, MeCN, DMF) are generally preferred. Consider solvent-free conditions. optimize_stoichiometry->solvent_effect

Caption: Troubleshooting workflow for the Biginelli reaction.

The formation of the Hantzsch dihydropyridine byproduct is a classic example of a competing reaction pathway. The key determinant is the presence of ammonia. At higher temperatures, urea can decompose to generate ammonia and isocyanic acid. This in-situ generated ammonia then participates in the Hantzsch condensation with the aldehyde and two molecules of the β-ketoester.

cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) b_start Aldehyde + β-Ketoester + Urea b_iminium Acyliminium Ion Intermediate b_start->b_iminium Acid Catalyst b_adduct Open-Chain Adduct b_iminium->b_adduct b_product Dihydropyrimidinone (DHPM) b_adduct->b_product Cyclization/ Dehydration h_start Aldehyde + 2x β-Ketoester + NH3 h_enamine Enamine Intermediate h_start->h_enamine h_adduct Michael Adduct h_enamine->h_adduct h_product Dihydropyridine (DHP) h_adduct->h_product Cyclization/ Dehydration urea_decomp Urea --(High Temp)--> NH3 urea_decomp->h_start Provides NH3

Caption: Competing reaction pathways in the Biginelli synthesis.

The choice of catalyst and solvent can dramatically influence the yield of the Biginelli reaction. Lewis acids have often been shown to be superior to traditional Brønsted acids.

Table 1: Influence of Catalyst on Biginelli Reaction Yield Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) at room temperature or slightly elevated temperatures.

Catalyst (mol%)Time (h)Yield (%)Reference
None24<10[4]
HCl (catalytic)4~40-60[5]
Yb(OTf)₃ (2)392[4]
InCl₃ (5)290[4]
CuCl₂·2H₂O (10)0.5 (grinding)>90[6]

Table 2: Influence of Solvent on Biginelli Reaction Yield Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), catalyst at reflux.

SolventTime (h)Yield (%)
Ethanol578
Acetonitrile485
Dichloromethane845
Tetrahydrofuran (THF)662
Solvent-free (100°C)0.7591
The Pinner Synthesis: Mastering Anhydrous Conditions

The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing 2-substituted pyrimidines.[7][8] Its primary challenge is the strict requirement for anhydrous conditions to prevent hydrolysis of key intermediates.

start Low Yield or Reaction Failure check_conditions Verify Anhydrous Conditions start->check_conditions reagent_purity Check Reagent Purity check_conditions->reagent_purity No dry_solvents Use freshly distilled, anhydrous solvents (EtOH, Dioxane). check_conditions->dry_solvents Yes incomplete_cyclization Incomplete Cyclization? reagent_purity->incomplete_cyclization No fresh_amidine Use high-purity or freshly prepared amidine hydrochloride. reagent_purity->fresh_amidine Yes add_catalyst Add/optimize acid catalyst to promote final dehydration step. incomplete_cyclization->add_catalyst Yes dry_glassware Oven-dry all glassware. dry_solvents->dry_glassware inert_atm Run reaction under inert atmosphere (N2, Ar). dry_glassware->inert_atm hcl_gas Consider using dry HCl gas for in-situ Pinner salt formation. inert_atm->hcl_gas purify_dicarbonyl Ensure purity of 1,3-dicarbonyl compound (distillation/recrystallization). fresh_amidine->purify_dicarbonyl increase_temp_time Increase reaction temperature or extend reaction time. add_catalyst->increase_temp_time

Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.

Section 3: Detailed Experimental Protocols

These protocols are provided as a validated starting point. Optimization may be required for specific substrates.

Protocol: High-Yield Biginelli Synthesis of a Dihydropyrimidinone (DHPM)

This protocol utilizes a Lewis acid catalyst under solvent-free conditions for an efficient and environmentally conscious synthesis.[5]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.2 mmol, 2 mol%)

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.2 mmol).

  • Place the flask in a preheated oil bath at 100°C.

  • Stir the reaction mixture vigorously. The mixture will become a paste and then solidify as the reaction progresses.

  • Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 30-45 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add 20 mL of cold water and stir for 5 minutes to break up the solid.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol outlines the general procedure for the Pinner synthesis under strictly anhydrous conditions.[7]

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride) (12 mmol)

  • Anhydrous Ethanol (50 mL)

  • Sodium ethoxide (prepared fresh or from a commercial solution)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (10 mmol) in anhydrous ethanol (20 mL) under a nitrogen atmosphere.

  • To the main reaction flask, add the amidine hydrochloride (12 mmol) and the remaining anhydrous ethanol (30 mL).

  • Slowly add the freshly prepared sodium ethoxide solution to the amidine suspension. Stir for 15 minutes at room temperature.

  • Add the 1,3-diketone (10 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture carefully with dilute HCl.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrimidine derivative.

Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[9][10]

Procedure:

  • Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, ethyl acetate, water) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling chip) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for more rational troubleshooting and optimization.

The Biginelli Reaction Mechanism

The currently accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an acyliminium ion intermediate.

aldehyde Aldehyde iminium Acyliminium Ion aldehyde->iminium urea Urea urea->iminium + H+ ketoester β-Ketoester (Enol form) adduct Open-Chain Adduct ketoester->adduct Nucleophilic Attack iminium->adduct cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization product Dihydropyrimidinone cyclized->product - H2O

Caption: Key steps in the Biginelli reaction mechanism.[3][4]

The Pinner Reaction Mechanism

The Pinner reaction begins with the acid-catalyzed formation of an imino ester salt (Pinner salt) from a nitrile and an alcohol. This intermediate is then used in the subsequent condensation. The pyrimidine synthesis variant uses an amidine as the nitrogen source.

dicarbonyl 1,3-Dicarbonyl Compound nuc_attack1 Initial Adduct dicarbonyl->nuc_attack1 amidine Amidine amidine->nuc_attack1 Nucleophilic Attack dehydration1 Dehydrated Intermediate nuc_attack1->dehydration1 - H2O cyclization Cyclized Intermediate dehydration1->cyclization Intramolecular Nucleophilic Attack product Pyrimidine cyclization->product - H2O

Caption: Generalized mechanism for the Pinner pyrimidine synthesis.[11][12]

References

  • Wikipedia. (2023). Biginelli reaction. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. [Link]

  • ResearchGate. (2023). Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. [Link]

  • Organic Chemistry Portal. (2018). Biginelli Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Slideshare. (2016). Pinner pyrimidine synthesis. [Link]

  • Sustainable Chemistry & Pharmacy. (2023). Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques. [Link]

  • Arkivoc. (2007). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]

  • Journal of Chemical Reviews. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Slideshare. (2015). Pinner pyrimidine synthesis. [Link]

  • MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

  • ResearchGate. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. [Link]

  • ACS Publications. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • YouTube. (2021). Preparation of Dihydropyrimidone. [Link]

  • ResearchGate. (2019). Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [Link]

  • LabXchange. (2023). Lab Procedure: Recrystallization. [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of York. (n.d.). Solvent Selection Guide. [Link]

  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]

Sources

Technical Support Center: Analytical Method Validation for 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analytical method validation for 2-Ethylpyrimidine-5-carboxylic acid. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of developing and validating a robust analytical method for this compound.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For a molecule like this compound, which is a potential pharmaceutical intermediate or active ingredient, robust and reliable analytical methods are crucial for quality control, stability testing, and regulatory submissions. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its versatility and wide applicability in the pharmaceutical industry.[3]

The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2][4][5][6]

Physicochemical Properties of this compound (Estimated)

PropertyEstimated Value/CharacteristicRationale and Impact on HPLC Method Development
Molecular Weight ~152.15 g/mol Influences mass spectrometry detection and molar concentration calculations.
pKa ~3-4 (for the carboxylic acid)The carboxylic acid moiety will be the primary ionizable group. To ensure good peak shape and consistent retention in reversed-phase HPLC, the mobile phase pH should be at least 1.5-2 pH units below the pKa, ideally around pH 2.5-3.0, to keep the analyte in its neutral, protonated form.
UV Absorbance (λmax) ~240-270 nmPyrimidine rings typically exhibit strong UV absorbance in this region. An initial UV scan of a standard solution is essential to determine the optimal wavelength for detection to maximize sensitivity. A wavelength of 254 nm is a common starting point for aromatic compounds.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.The carboxylic acid group provides some polarity, but the pyrimidine ring and ethyl group contribute to its organic character. Solubility in the mobile phase is critical to prevent precipitation in the HPLC system. Dissolving the sample in a diluent similar in composition to the mobile phase is recommended.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analytical method validation for this compound.

Q1: What are the essential validation parameters I need to assess for an HPLC assay of this compound?

A1: According to ICH Q2(R2) guidelines, the core validation parameters for a quantitative impurity assay or an assay of the main component include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are crucial for impurity methods.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: How do I perform a specificity study for this compound?

A2: Specificity is demonstrated by showing that there is no interference from placebo, impurities, or degradation products at the retention time of the analyte peak. A comprehensive specificity study involves:

  • Placebo Analysis: Injecting a solution of the formulation's excipients (placebo) to ensure no peaks co-elute with the analyte.

  • Impurity Spiking: If known impurities are available, spike them into the analyte solution to demonstrate separation.

  • Forced Degradation Studies: Subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[7] The analytical method must be able to separate the main peak from all significant degradation products. The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).

Q3: What is a good starting point for an HPLC method for this compound?

A3: Based on the estimated physicochemical properties, a good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution: Start with a gradient elution (e.g., 10% B to 90% B over 20 minutes) to determine the approximate retention time and elution strength required. Then, an isocratic method can be developed for routine analysis if the sample is not complex.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at the determined λmax (start at 254 nm).

  • Injection Volume: 10 µL.

Q4: How do I prepare my samples and standards for analysis?

A4: The choice of diluent is critical. It should be a solvent that completely dissolves the sample and is compatible with the mobile phase. A good practice is to use a diluent that is the same as or weaker than the initial mobile phase composition to avoid peak distortion. For this compound, a mixture of water and acetonitrile or methanol (e.g., 50:50 v/v) is a reasonable starting point. Ensure all solutions are filtered through a 0.45 µm filter before injection to protect the HPLC system.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps Scientific Rationale
Secondary Silanol Interactions 1. Lower the mobile phase pH to 2.5-3.0. 2. Use a column with end-capping. 3. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime).The pyrimidine ring contains basic nitrogen atoms that can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Lowering the pH protonates these basic sites and the silanols, minimizing these secondary interactions.
Column Overload 1. Reduce the injection volume. 2. Decrease the sample concentration.Injecting too much sample can saturate the stationary phase, leading to peak fronting.
Sample Solvent Effects 1. Dissolve the sample in the initial mobile phase composition. 2. If the sample is not soluble in the mobile phase, use a weaker solvent.If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a distorted peak.
Column Contamination or Degradation 1. Flush the column with a strong solvent (e.g., 100% acetonitrile, then isopropanol). 2. Reverse flush the column (if permitted by the manufacturer). 3. Replace the column if the issue persists.Accumulation of strongly retained compounds can block active sites and lead to poor peak shape.
Problem 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps Scientific Rationale
Mobile Phase pH Instability 1. Ensure the mobile phase is well-buffered. 2. Prepare fresh mobile phase daily.The retention of this compound is highly dependent on the mobile phase pH due to its ionizable carboxylic acid and pyrimidine groups. Small changes in pH can lead to significant shifts in retention time.
Inadequate Column Equilibration 1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. 2. Ensure sufficient re-equilibration time between gradient runs.The stationary phase needs to be fully equilibrated with the mobile phase to ensure a consistent chromatographic environment for each injection.
Fluctuations in Column Temperature 1. Use a column oven to maintain a constant temperature.Retention times can be sensitive to temperature changes. A stable temperature ensures reproducible chromatography.
Pump Malfunction 1. Check for leaks in the pump and connections. 2. Degas the mobile phase to remove dissolved air. 3. Check and clean the pump's check valves.Leaks or air bubbles in the pump can lead to an inconsistent flow rate, which directly affects retention times.[8][9][10]
Problem 3: No or Low Peak Response
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Detector Wavelength 1. Perform a UV scan of the analyte to determine the λmax. 2. Check the detector settings to ensure the correct wavelength is set.The detector response is maximized at the wavelength of maximum absorbance of the analyte.
Sample Degradation 1. Prepare fresh samples and standards. 2. Investigate the stability of the analyte in the chosen diluent.This compound may be unstable under certain conditions.
Injector Issue 1. Ensure the injection loop is completely filled. 2. Check for blockages in the needle or injection port.A partial injection will result in a smaller peak than expected.
Analyte Not Eluting 1. Increase the organic content of the mobile phase (for reversed-phase). 2. Check for strong adsorption to the column (may require a different column chemistry).The analyte may be too strongly retained on the column under the current conditions.

Experimental Protocols

Protocol 1: System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of this compound at a concentration that will be used for the assay (e.g., 100 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Protocol 2: Forced Degradation Study

Objective: To assess the stability-indicating nature of the HPLC method.

Procedure:

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (254 nm) and visible light for a specified period (e.g., as per ICH Q1B guidelines).

  • Analyze all stressed samples by the proposed HPLC method and compare the chromatograms to that of an unstressed sample.

  • Ensure that the main peak is well-resolved from all degradation product peaks.

Visualizations

Workflow for HPLC Method Validation

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation MD1 Define Analytical Target Profile (ATP) MD2 Select HPLC Mode and Column MD1->MD2 MD3 Optimize Mobile Phase and Gradient MD2->MD3 MD4 Optimize Detector Settings MD3->MD4 V1 Specificity (Forced Degradation) MD4->V1 Proceed to Validation V2 Linearity and Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 Quantitation Limit (QL) V4->V5 V6 Robustness V5->V6 MI1 Routine Analysis V6->MI1 MI2 Method Transfer MI1->MI2 MI3 Lifecycle Management MI2->MI3

Caption: A typical workflow for HPLC method development and validation.

Troubleshooting Decision Tree for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH > pKa - 2? Start->Check_pH Adjust_pH Lower mobile phase pH to 2.5-3.0 Check_pH->Adjust_pH Yes Check_Overload Is sample concentration too high? Check_pH->Check_Overload No End Problem Resolved Adjust_pH->End Reduce_Conc Decrease sample concentration or injection volume Check_Overload->Reduce_Conc Yes Check_Solvent Is sample solvent stronger than mobile phase? Check_Overload->Check_Solvent No Reduce_Conc->End Change_Solvent Dissolve sample in mobile phase or weaker solvent Check_Solvent->Change_Solvent Yes Check_Column Is the column old or contaminated? Check_Solvent->Check_Column No Change_Solvent->End Clean_Column Flush or replace the column Check_Column->Clean_Column Yes Clean_Column->End

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • common HPLC problems and solutions for organic acid analysis. - Benchchem. (n.d.).
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016).
  • Forced Degradation Studies - SciSpace. (2016).
  • This compound - Sigma-Aldrich. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. (2025).
  • 2-ethylamino pyrimidine-5-carboxylic acid - Sigma-Aldrich. (n.d.).
  • HPLC Separation of Carboxylic Acids - SIELC Technologies. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Impurity Reduction and Process Optimization

Welcome to the technical support center for the synthesis of 2-Ethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize impurities and optimize your reaction outcomes.

The synthesis of this compound, a key building block in pharmaceutical development, typically proceeds via a two-step route: a cyclocondensation reaction to form the pyrimidine core, followed by hydrolysis of the resulting ester. While robust, this pathway can be prone to the formation of specific impurities that can complicate purification and affect final product quality. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the expected key intermediates?

A common and efficient method is a two-step process. The first step is a cyclocondensation reaction, often a variation of the Pinner synthesis, between a C3-dicarbonyl equivalent and propionamidine hydrochloride to yield ethyl 2-ethylpyrimidine-5-carboxylate. This is followed by the saponification (hydrolysis) of the ethyl ester to the desired this compound.

Q2: I'm observing a significant amount of unreacted starting materials in my crude product after the initial cyclocondensation. What are the likely causes?

This is a common issue and can often be traced back to several factors related to the reaction conditions and reagent quality.[1] Key areas to investigate include the activity of your catalyst or base, reaction time and temperature, and the purity of your starting materials, particularly the amidine which can be hygroscopic.[1]

Q3: After hydrolysis, my final product is contaminated with the starting ethyl ester. How can I drive the hydrolysis to completion?

Incomplete hydrolysis is a frequent problem. To ensure complete conversion of the ethyl ester to the carboxylic acid, consider extending the reaction time, increasing the equivalents of the base (e.g., NaOH or KOH), or raising the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting ester.

Q4: My final product has a brownish tint and is difficult to purify. What could be the cause?

Color impurities often arise from side reactions or the degradation of starting materials or intermediates, especially at elevated temperatures.[1] Overly aggressive heating during either the cyclocondensation or hydrolysis step can lead to the formation of polymeric or colored byproducts.

Troubleshooting Guides: Impurity-Specific Issues

This section provides detailed troubleshooting for specific impurities that may be encountered during the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Materials
  • Impurity A: Unreacted C3-Dicarbonyl Synthon (e.g., Ethyl 2-(ethoxymethylene)-3-oxobutanoate)

    • Root Cause: Inefficient cyclocondensation. This could be due to suboptimal stoichiometry, insufficient base to neutralize the amidine hydrochloride and catalyze the reaction, or low reaction temperature.

    • Troubleshooting:

      • Stoichiometry Check: Ensure at least a 1:1 molar ratio of the C3 synthon to the amidine.

      • Base Selection and Amount: Use a strong enough base (e.g., sodium ethoxide) in sufficient quantity (at least 2 equivalents when starting from the amidine salt) to drive the reaction.

      • Temperature and Time: Gradually increase the reaction temperature and monitor by TLC until the C3 synthon is consumed.

  • Impurity B: Unreacted Propionamidine

    • Root Cause: Propionamidine can be hygroscopic and may have partially hydrolyzed, reducing its effective concentration.[1] It may also be due to poor solubility in the chosen solvent.

    • Troubleshooting:

      • Amidine Quality: Use freshly prepared or purchased propionamidine hydrochloride and ensure it is stored in a desiccator.

      • Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]

      • Solvent Choice: Select a solvent in which both reactants have good solubility at the reaction temperature. Anhydrous ethanol is a common choice.

Issue 2: Side-Product Formation During Cyclocondensation
  • Impurity C: Regioisomers or Self-Condensation Products

    • Root Cause: If an unsymmetrical β-dicarbonyl compound is used, the formation of regioisomers is possible. Self-condensation of the dicarbonyl compound can also occur, particularly under strong basic conditions.

    • Troubleshooting:

      • Choice of Synthon: Employ a symmetrical C3 synthon like diethyl ethoxymethylenemalonate to avoid regioselectivity issues.

      • Controlled Addition: Add the base slowly to a solution of the reactants to minimize localized high concentrations that can promote self-condensation.

Issue 3: Incomplete Reaction or Side-Products from Hydrolysis
  • Impurity E: Residual Ethyl 2-Ethylpyrimidine-5-carboxylate

    • Root Cause: The hydrolysis reaction has not gone to completion. This can be due to insufficient base, inadequate reaction time, or lower-than-required temperature.

    • Troubleshooting:

      • Optimize Hydrolysis Conditions: Increase the equivalents of NaOH or KOH (typically 1.1 to 2.0 equivalents).

      • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) to accelerate the rate of hydrolysis.

      • Monitor Progress: Use TLC to track the disappearance of the starting ester spot. The ester will be less polar (higher Rf) than the carboxylate salt intermediate.

  • Impurity F: Pyrimidine Ring Degradation Products

    • Root Cause: The pyrimidine ring can be susceptible to cleavage under harsh basic conditions, especially at high temperatures for prolonged periods.

    • Troubleshooting:

      • Milder Conditions: Use the minimum temperature and reaction time necessary for complete hydrolysis.

      • Aqueous Work-up: Upon completion, cool the reaction mixture and proceed with the acidic work-up without undue delay.

Data Presentation and Analytical Protocols

Table 1: Troubleshooting Summary for Impurity Reduction
Impurity IDImpurity NamePotential CauseRecommended Action
AUnreacted C3-Dicarbonyl SynthonInefficient cyclocondensationOptimize stoichiometry, base, and temperature.
BUnreacted PropionamidinePoor quality amidine, presence of waterUse fresh, dry amidine and maintain anhydrous conditions.[1]
CRegioisomers/Self-Condensation ProductsUse of unsymmetrical synthons, harsh basic conditionsUse a symmetrical C3 synthon and control the addition of the base.
EEthyl 2-Ethylpyrimidine-5-carboxylateIncomplete hydrolysisIncrease equivalents of base, reaction time, or temperature. Monitor by TLC.
FRing Degradation ProductsHarsh hydrolysis conditionsUse milder hydrolysis conditions (lower temperature, shorter time).

Experimental Protocols

Protocol 1: Optimized Recrystallization for this compound

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[2]

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold. A water/ethanol mixture is often a good starting point.[3]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to your crude product to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature without disturbance.[4] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Analytical HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your final product and identifying the presence of impurities.[6]

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for separating the carboxylic acid from less polar impurities like the ethyl ester.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase or a suitable solvent like methanol.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis C3_Synthon C3 Dicarbonyl Equivalent Ethyl_Ester Ethyl 2-Ethylpyrimidine- 5-carboxylate C3_Synthon->Ethyl_Ester Propionamidine Propionamidine HCl Propionamidine->Ethyl_Ester Final_Product 2-Ethylpyrimidine- 5-carboxylic Acid Ethyl_Ester->Final_Product NaOH, H2O/EtOH

Caption: General two-step synthesis pathway for this compound.

Impurity_Formation cluster_impurities Potential Impurities Reaction_Mixture Crude Reaction Mixture Unreacted_SM Unreacted Starting Materials (A, B) Reaction_Mixture->Unreacted_SM Inefficient Reaction Side_Products Side-Products (C) Reaction_Mixture->Side_Products Suboptimal Conditions Incomplete_Hydrolysis Incomplete Hydrolysis (E) Reaction_Mixture->Incomplete_Hydrolysis Insufficient Base/Time Degradation Degradation Products (F) Reaction_Mixture->Degradation Harsh Conditions

Caption: Origins of common impurities in the synthesis process.

Troubleshooting_Workflow decision decision action action Start Crude Product Purity Check (TLC/HPLC) Impurity_Present Impurity Detected? Start->Impurity_Present Identify_Impurity Identify Impurity (e.g., via HPLC-MS) Impurity_Present->Identify_Impurity Yes Pure_Product Pure Product Impurity_Present->Pure_Product No Check_SM Unreacted Starting Material? Identify_Impurity->Check_SM Check_Ester Residual Ester? Check_SM->Check_Ester No Optimize_Cyclo Optimize Cyclocondensation Check_SM->Optimize_Cyclo Yes Check_Other Other Byproduct? Check_Ester->Check_Other No Optimize_Hydrolysis Optimize Hydrolysis Check_Ester->Optimize_Hydrolysis Yes Purify Purify (Recrystallization/ Chromatography) Check_Other->Purify Yes Optimize_Cyclo->Start Optimize_Hydrolysis->Start Purify->Start

Sources

troubleshooting guide for Biginelli-type reactions for pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Biginelli-type reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives. Here, we address common experimental challenges with in-depth, field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Biginelli reaction and why is it significant? The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] First reported by Pietro Biginelli in 1891, its enduring importance lies in its efficiency and the significant pharmacological activities of its products, which include calcium channel blockers, antihypertensive agents, and antiviral compounds.[1][4]

Q2: What is the general mechanism of the Biginelli reaction? The reaction mechanism involves a series of acid-catalyzed bimolecular reactions.[1] While debated, a widely accepted pathway begins with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[2][5][6] This electrophilic intermediate is then attacked by the enol of the β-ketoester. The final step is a cyclization via nucleophilic attack of the second urea nitrogen onto a carbonyl group, followed by dehydration to yield the final DHPM product.[1][5][6]

Q3: Is a catalyst always necessary for the Biginelli reaction? While some Biginelli reactions can proceed without a catalyst, particularly under high temperatures or solvent-free conditions, product formation is often difficult, resulting in poor yields.[7][8][9] An acid catalyst, either a Brønsted or Lewis acid, is crucial for activating the reactants and facilitating the key condensation and cyclization steps, making it a highly recommended component for efficient synthesis.[1][8][10]

Troubleshooting Guide: Problem & Solution

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.

Issue 1: Low or No Product Yield

Q: My Biginelli reaction is resulting in a very low yield, or I'm not isolating any product. What are the likely causes and how can I fix this?

Low yields are the most common hurdle in Biginelli synthesis, especially with substituted aromatic or aliphatic aldehydes.[10] The issue typically stems from one or more of the following factors:

A1: Ineffective Catalysis The choice and activity of the acid catalyst are paramount.[8]

  • Causality: The catalyst activates the aldehyde's carbonyl group for nucleophilic attack by urea and facilitates the dehydration steps.[6] Without an effective catalyst, the rate-limiting steps hinder product formation.[1][8]

  • Troubleshooting Steps:

    • Verify Catalyst Presence: The reaction often fails without a catalyst.[10] If you are not using one, add a suitable Brønsted or Lewis acid.

    • Assess Catalyst Type: Traditional Brønsted acids (e.g., HCl, H₂SO₄) can be harsh and promote side reactions.[10][11] Consider milder, more efficient Lewis acids like Yb(OTf)₃, InCl₃, FeCl₃, or solid-supported catalysts, which often improve yields and simplify workup.[5][10]

    • Check Catalyst Loading & Activity: Ensure the catalyst loading is optimal (typically 1-20 mol%).[7] If using a reusable catalyst, it may require regeneration to restore its activity.[7][12]

A2: Suboptimal Reaction Conditions Temperature and reaction time are critical, interdependent parameters.

  • Causality: Sufficient thermal energy is needed to overcome the activation barriers of the reaction steps. However, excessive heat can cause reagent decomposition or promote side reactions.[7]

  • Troubleshooting Steps:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time instead of relying on a fixed duration.[7][13]

    • Optimize Temperature: If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 80-100 °C).[10][12] Many protocols use the reflux temperature of the solvent.[7]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields, representing a powerful "green" alternative.[14][15][16]

A3: Improper Solvent or Reagent Issues The reaction environment and starting material quality are crucial.

  • Causality: The solvent influences the solubility of reactants and the stability of intermediates. Impurities in reagents can act as inhibitors or participate in unwanted side reactions.[7]

  • Troubleshooting Steps:

    • Solvent Selection: While ethanol is common, its polarity may not be optimal for all substrates.[7][17] Experiment with other polar solvents (e.g., acetonitrile) or consider solvent-free conditions, which have been shown to be highly effective and environmentally friendly.[7][12][13]

    • Reagent Purity: Use high-purity aldehydes, β-ketoesters, and urea. Purify reagents if their quality is questionable.[7]

    • Stoichiometry: A slight excess of the urea/thiourea component (e.g., 1.5 equivalents) is often used to drive the reaction to completion.[7][14]

Issue 2: Significant Side Product Formation

Q: My TLC and NMR analysis show multiple spots/peaks, indicating significant byproduct formation. What are these impurities and how can I minimize them?

Side reactions compete with the main Biginelli pathway, reducing the yield and complicating purification.

A1: Knoevenagel Condensation

  • Identification: This is a common side product arising from the condensation between the aldehyde and the β-ketoester.[11]

  • Causality: Strong Brønsted acids or high temperatures can favor this competing reaction pathway.

  • Corrective Actions:

    • Switch from a strong Brønsted acid (like HCl) to a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂).[11]

    • Optimize the reaction temperature; running the reaction at the lowest effective temperature can disfavor byproduct formation.[18]

A2: Aldehyde Self-Condensation (Aldol Reaction)

  • Identification: This is particularly problematic with aliphatic aldehydes.[11]

  • Causality: The enolizable nature of some aldehydes allows them to self-condense under acidic or basic conditions.

  • Corrective Actions:

    • Ensure high purity of the aldehyde to remove any acidic or basic impurities that might catalyze self-condensation.

    • Maintain careful control over stoichiometry and consider adding the aldehyde slowly to the reaction mixture.[11]

A3: Incomplete Cyclization

  • Identification: Accumulation of an open-chain ureide intermediate, which stalls before the final ring-closing and dehydration step.

  • Causality: This often points to insufficient catalytic activity or reaction conditions that are too mild to drive the final, often difficult, cyclodehydration step.[10]

  • Corrective Actions:

    • Increase the catalyst loading or switch to a more potent Lewis acid catalyst.[10]

    • Increase the reaction temperature or extend the reaction time, monitoring carefully by TLC to ensure the intermediate is converted to the final product.[10]

Issue 3: Product Purification and Isolation Challenges

Q: The reaction seems to work, but I am struggling to isolate a pure product. It either precipitates as an oil or is difficult to recrystallize.

Effective purification is key to obtaining the final DHPM.

A1: Product Precipitation

  • Problem: The product does not precipitate upon cooling or addition of water, or it separates as an oil.

  • Causality: The product may have high solubility in the reaction solvent, or impurities are preventing crystallization.

  • Corrective Actions:

    • Solvent Removal: If no precipitate forms, cool the mixture and concentrate it under reduced pressure to remove the solvent.[7] The resulting crude solid or oil can then be subjected to purification.

    • Induce Crystallization: After cooling the reaction mixture in an ice bath, scratch the inside of the flask with a glass rod to create nucleation sites.[19]

    • Workup: A common workup involves pouring the reaction mixture into ice-cold water.[14] The solid product that crashes out can be filtered, washed with cold water to remove excess urea, and then recrystallized.[10][14]

A2: Recrystallization Failure

  • Problem: The crude product does not yield clean crystals upon recrystallization.

  • Causality: The chosen recrystallization solvent may be inappropriate, or the crude product is too impure for recrystallization alone.

  • Corrective Actions:

    • Solvent Screening: Ethanol is a very common and effective solvent for recrystallizing DHPMs.[10][14] If it fails, screen other polar solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).

    • Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[10]

Visual Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common Biginelli reaction issues.

Biginelli_Troubleshooting start Problem Encountered low_yield Low / No Yield start->low_yield byproducts Significant Byproducts start->byproducts purification_issue Purification Difficulty start->purification_issue check_catalyst 1. Check Catalyst - Type & Loading - Activity low_yield->check_catalyst Is catalysis effective? change_catalyst 1. Change Catalyst (e.g., Lewis Acid) byproducts->change_catalyst Knoevenagel product? workup 1. Modify Workup - Pour into ice-water - Concentrate solvent purification_issue->workup Product won't precipitate? optimize_conditions 2. Optimize Conditions - Temperature & Time - Monitor by TLC check_catalyst->optimize_conditions Yes check_reagents 3. Check Reagents - Purity - Solvent Choice - Stoichiometry optimize_conditions->check_reagents Still low yield success Successful Synthesis check_reagents->success Problem solved lower_temp 2. Lower Temperature change_catalyst->lower_temp Yes check_purity_by 3. Ensure Reagent Purity lower_temp->check_purity_by Aldol product? check_purity_by->success Problem solved recrystallize 2. Optimize Recrystallization - Screen solvents (Ethanol) workup->recrystallize Crude solid obtained chromatography 3. Use Column Chromatography recrystallize->chromatography Fails / Oiling out chromatography->success Problem solved

Sources

Technical Support Center: Optimization of Catalyst for 2-Ethylpyrimidine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization protocols. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring efficiency, high yield, and purity.

Synthetic Strategy Overview

The synthesis of this compound is typically approached as a two-step process. The primary and most crucial phase is the catalyzed cyclocondensation reaction to form the pyrimidine ring as an ester, followed by a hydrolysis step to yield the final carboxylic acid. A robust and high-yielding method involves the reaction of an activated three-carbon building block with propanamidine hydrochloride.[1][2]

This guide will focus on the optimization of the catalyst for the key cyclocondensation step and provide troubleshooting for the entire synthetic workflow.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Propanamidine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Iron(II) Chloride (FeCl₂))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[2]

Step 2: Cyclocondensation to Ethyl 2-Ethylpyrimidine-5-carboxylate

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add propanamidine hydrochloride (1.1 eq) and the chosen Lewis acid catalyst (e.g., ZnCl₂ 0.1-0.2 eq).[3]

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-ethylpyrimidine-5-carboxylate.[2]

Protocol 2.2: Hydrolysis to this compound
  • Dissolve the purified ethyl 2-ethylpyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid. The process is irreversible as the carboxylate formed is unreactive towards the alcohol.[4]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield of Ethyl 2-Ethylpyrimidine-5-carboxylate

Q: My cyclocondensation reaction is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue and can be traced back to several factors. A systematic approach is necessary for diagnosis.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Propanamidine Hydrochloride: This reagent can be hygroscopic and may hydrolyze over time. Ensure it is dry and of high purity. Consider preparing it fresh if necessary.

    • Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: Incomplete formation or degradation of this intermediate will directly impact the yield. Ensure the initial condensation reaction goes to completion.

  • Suboptimal Reaction Conditions:

    • Anhydrous Conditions: The presence of water can lead to the hydrolysis of intermediates. Ensure all solvents and reagents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: The reaction may require optimization of the temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature could cause degradation of starting materials or products. We recommend starting at 80 °C and incrementally increasing if conversion is low.

  • Inefficient Catalysis:

    • Catalyst Choice: Not all Lewis acids will be equally effective. Aminophilic Lewis acids like ZnCl₂ or FeCl₂ are often good choices for reactions involving amidines.[3] If one is not working, a screening of other Lewis acids may be necessary (see Section 4).

    • Catalyst Loading: Insufficient catalyst will result in a sluggish or incomplete reaction. Conversely, excessive amounts can sometimes lead to side reactions. A typical starting point is 10-20 mol%.

  • Incomplete Reaction:

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor closely with TLC until the starting material is consumed.

Issue 2: Formation of Significant Byproducts

Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these likely to be and how can I prevent them?

A: Side reactions can compete with the desired cyclocondensation, reducing the yield and complicating purification.

Potential Side Reactions & Prevention Strategies:

  • Self-Condensation of Starting Materials: The activated propen-1-olate may react with itself under the reaction conditions.

    • Solution: Control the stoichiometry carefully and consider the slow addition of the propanamidine hydrochloride to the reaction mixture.

  • Formation of Hantzsch-type Dihydropyridine: This is a common byproduct in similar pyrimidine syntheses, especially if there are traces of ammonia.[6]

    • Solution: Ensure the purity of your propanamidine. Running the reaction at a lower temperature can also disfavor this pathway.[6]

  • Incomplete Cyclization: An open-chain intermediate may be present if the final ring-closing step is slow.

    • Solution: Ensure sufficient reaction time and optimal temperature. The choice of catalyst is also critical for promoting efficient cyclization.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final this compound. What are the best practices?

A: Purification of carboxylic acids can be challenging due to their polarity.

Purification Strategy:

  • Initial Workup: After hydrolysis and acidification, ensure the pH is low enough (at least 2-3 units below the pKa of the carboxylic acid) to ensure complete protonation and precipitation.[5]

  • Washing: Wash the crude solid with cold water to remove any inorganic salts.

  • Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems such as ethanol/water, toluene, or acetic acid.[5]

  • Acid-Base Extraction: If the product is not precipitating cleanly, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. Then, re-acidify the aqueous layer to precipitate the pure carboxylic acid.

Catalyst Optimization Protocol

The choice of catalyst is paramount for achieving high yield and selectivity. Lewis acids are known to catalyze the condensation of amidines.[3][7][8][9]

Objective: To identify the optimal Lewis acid catalyst and its loading for the synthesis of ethyl 2-ethylpyrimidine-5-carboxylate.

Experimental Setup:

  • Set up a parallel reaction block or a series of small-scale reactions (e.g., 0.5 mmol scale) to screen multiple catalysts simultaneously.

  • Maintain consistent reaction parameters (temperature, solvent, stoichiometry of reactants) across all screening reactions.

Screening Table:

EntryCatalyst (20 mol%)Reaction Time (h)Conversion (%) (by LC-MS/¹H NMR)
1None8< 10
2ZnCl₂885
3FeCl₂890
4CuCl875
5SmCl₃888
6Sc(OTf)₃882
7InCl₃878

This is a representative table. Actual results may vary.

Procedure:

  • Based on the initial screening, select the most promising catalyst (e.g., FeCl₂ in the example above).

  • Perform a second round of optimization by varying the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%, 20 mol%) to find the minimum amount required for maximum conversion.

  • Further optimization of temperature and reaction time can be conducted with the best catalyst and loading.

Visual Diagrams

Overall Synthetic Workflow

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Propanamidine HCl Propanamidine HCl Cyclocondensation Cyclocondensation Propanamidine HCl->Cyclocondensation Activated C3 Synthon Activated C3 Synthon Activated C3 Synthon->Cyclocondensation Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Cyclocondensation Crude Ester Crude Ester Cyclocondensation->Crude Ester Purification Purification Crude Ester->Purification Pure Ester Pure Ester Purification->Pure Ester Base Hydrolysis Base Hydrolysis Pure Ester->Base Hydrolysis Base (NaOH/LiOH) Base (NaOH/LiOH) Base (NaOH/LiOH)->Base Hydrolysis Acidification Acidification Base Hydrolysis->Acidification Final Product Final Product Acidification->Final Product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials (Propanamidine, etc.) Start->CheckPurity Impure Impure CheckPurity->Impure TLC/NMR shows impurities Pure Pure CheckPurity->Pure Clean starting materials ActionPurify Purify or Replace Reagents Impure->ActionPurify CheckConditions Review Reaction Conditions (Anhydrous?, Temp?) Pure->CheckConditions YieldOptimized Yield Optimized ActionPurify->YieldOptimized Suboptimal Suboptimal CheckConditions->Suboptimal Optimal Optimal CheckConditions->Optimal ActionAdjust Adjust Temperature, Ensure Dry Conditions Suboptimal->ActionAdjust CheckCatalyst Evaluate Catalyst Performance (Activity, Loading) Optimal->CheckCatalyst ActionAdjust->YieldOptimized Inefficient Inefficient CheckCatalyst->Inefficient Efficient Efficient CheckCatalyst->Efficient ActionScreen Screen Different Catalysts / Optimize Loading Inefficient->ActionScreen MonitorTime Monitor Reaction Over Longer Time Efficient->MonitorTime ActionScreen->YieldOptimized MonitorTime->YieldOptimized

Caption: A decision tree for troubleshooting low reaction yield.

Catalytic Role of Lewis Acid

G Catalyst Lewis Acid (e.g., ZnCl2) Activated_Complex Activated Intermediate Catalyst->Activated_Complex Coordination C3_Synthon Activated C3 Synthon (Enolate) C3_Synthon->Activated_Complex Propanamidine Propanamidine Michael_Adduct Michael Adduct Propanamidine->Michael_Adduct Activated_Complex->Michael_Adduct Nucleophilic Attack by Amidine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Pyrimidine Ester Cyclized_Intermediate->Product Aromatization (Elimination) Product->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for Lewis acid-promoted pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction without isolating the intermediate ester? A: While it might be possible, a two-step process is highly recommended. The cyclocondensation often requires anhydrous conditions and a non-aqueous solvent, whereas the hydrolysis is performed in an aqueous medium. Isolating and purifying the intermediate ester will likely lead to a cleaner final product and higher overall yield.

Q2: What analytical techniques are best for monitoring the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring of the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of hard-to-separate impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are recommended.[10]

Q3: My final carboxylic acid product is showing a low melting point and looks oily. What could be the issue? A: This often indicates the presence of impurities. Residual solvent or unreacted starting materials from the hydrolysis step can lead to a depressed and broad melting point. Ensure your product is thoroughly dried under vacuum. If the problem persists, repurification via recrystallization or acid-base extraction is necessary.[5]

Q4: Can I use a Brønsted acid instead of a Lewis acid as a catalyst? A: While some pyrimidine syntheses utilize Brønsted acids, Lewis acids are generally more effective for activating the carbonyl components towards nucleophilic attack by the amidine in this type of condensation.[3] A Brønsted acid might lead to a slower reaction or require higher temperatures.

Q7: Is it possible to use propanamidine free base instead of the hydrochloride salt? A: It is possible, but using the hydrochloride salt is generally more practical. The salt is more stable and less prone to degradation. A base is typically added to the reaction mixture to generate the free amidine in situ. If you use the free base, ensure it is pure and handled under an inert atmosphere.

References

  • Herrmann, W. A. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.
  • ResearchGate. (2025). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process | Request PDF.
  • Sciforum. (n.d.).
  • ResearchGate. (2025). A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides | Request PDF.
  • MDPI. (2019).
  • ResearchGate. (2025). (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ARKIVOC. (2003).
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.
  • MDPI. (2023).
  • Chemistry Steps. (n.d.).
  • Nature. (2022).
  • National Institutes of Health. (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase.
  • Chempedia - LookChem. (n.d.).
  • Indiana State University. (1997). Purine and Pyrimidine Metabolism.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
  • ResearchGate. (2025). Solvent and Catalyst-Free Three-Component Reaction with β-Ketoamides for the Stereoselective One-Pot Access to 1,4-Diazepines.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid.
  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • MDPI. (2020). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach.
  • ResearchGate. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
  • ResearchGate. (n.d.). Effect of base and solvent on the yield for the synthesis of 2a.
  • National Institutes of Health. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • PubMed. (2020). Radical coupling of β-ketoesters and amides promoted by Brønsted/Lewis acids.
  • Sigma-Aldrich. (n.d.). 2-ethylamino pyrimidine-5-carboxylic acid.
  • (n.d.). Synthesis of 4-(2-propenylamino)-2-phenyl-5-pyrimidine carboxylic acid ethyl ester.
  • Higher Education Press. (n.d.). Synthesis and antitumor activities of novel 2-substituted pyrimidinone-5-carboxylic acid benzylamides.
  • Creative Proteomics. (2024).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2024).

Sources

Technical Support Center: Reaction Monitoring for 2-Ethylpyrimidine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to empower you to effectively monitor your reaction, ensuring high yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and implementation of analytical techniques for monitoring the synthesis of this compound.

Q1: What are the most effective techniques for monitoring the synthesis of this compound?

A1: The choice of technique depends on the specific reaction conditions, available equipment, and the desired level of detail (qualitative vs. quantitative). The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, cost-effective, and qualitative tracking of reaction progress.[1][2] It is excellent for quickly determining the consumption of starting materials and the formation of the product, especially when there is a significant polarity difference between them.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis.[1][2][3] HPLC allows you to accurately determine the percentage conversion of reactants to products, monitor for the formation of impurities, and assess the purity of the final compound.[4] Given the carboxylic acid moiety, reversed-phase HPLC is typically the method of choice.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection specificity of mass spectrometry. It is invaluable for identifying unexpected peaks, confirming the molecular weight of your target compound, and characterizing byproducts with high sensitivity.[1][3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecules in your reaction mixture.[6] It can be used to confirm the structure of the final product and intermediates. For advanced analysis, in-situ or real-time NMR monitoring can provide deep mechanistic insights by observing the formation and decay of reactive intermediates.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[1][2] For a non-volatile compound like this compound, a derivatization step (e.g., methylation to form the ester) is required to increase volatility before analysis.[8]

Q2: My starting materials and product have very similar Rf values on TLC. How can I improve separation?

A2: Co-elution on TLC is a common challenge. Here are several strategies to improve separation:

  • Optimize the Solvent System: Experiment with different solvent mixtures (mobile phases). Vary the ratio of polar to non-polar solvents. Adding a small amount of acetic or formic acid to the mobile phase can often improve the spot shape and separation of acidic compounds like your product.

  • Try Different Stationary Phases: While silica gel is most common, consider using alumina plates or reversed-phase TLC plates (C18), which separate compounds based on different principles.

  • Use a Longer Plate: A longer development distance can sometimes enhance the separation between spots with close Rf values.

  • Employ 2D TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. This can resolve overlapping spots.

Q3: Why is HPLC preferred over TLC for purity analysis in a drug development setting?

A3: While TLC is an excellent screening tool, HPLC is preferred for purity analysis in regulated environments for several key reasons:

  • Quantitative Accuracy: HPLC provides precise quantitative data (peak area), allowing for the accurate determination of purity and impurity levels, which is critical for regulatory submissions.[1][3]

  • Higher Resolution: HPLC columns offer vastly superior separation efficiency compared to TLC plates, enabling the resolution of closely related impurities that would appear as a single spot on TLC.

  • Reproducibility and Validation: HPLC methods are highly reproducible and can be rigorously validated for linearity, accuracy, precision, and robustness, which is a requirement in pharmaceutical development.[4]

  • Automation: Modern HPLC systems are fully automated, allowing for high-throughput analysis of many samples with minimal user intervention.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a structured approach to diagnosing and resolving common problems encountered during reaction monitoring.

Issue Possible Cause(s) Recommended Solution(s)
1. Reaction Appears Stalled (No Change in TLC/HPLC) A. Reagent Degradation: One of the starting materials or catalysts may have degraded.• Verify the purity and activity of all reagents. Use freshly opened or purified starting materials.
B. Incorrect Temperature: The reaction may require higher or lower temperatures to proceed efficiently.• Confirm the reaction temperature with a calibrated thermometer. • Cautiously increase the temperature in small increments, monitoring for product formation and byproduct generation.
C. Catalyst Poisoning: The catalyst may have been deactivated by impurities in the reagents or solvent.• Use high-purity, dry solvents. • If applicable, add a fresh portion of the catalyst.
2. Unexpected Peaks in HPLC/LC-MS Chromatogram A. Side Reactions: The reaction conditions may be promoting the formation of byproducts or isomers.[1]• Use LC-MS to determine the molecular weight of the unexpected peaks. This can help postulate their structures based on potential side reactions (e.g., dimerization, incomplete cyclization).[9][10] • Optimize reaction conditions (temperature, concentration, reaction time) to minimize byproduct formation.
B. Impure Starting Materials: The impurities may be carried over from the initial reagents.• Analyze all starting materials by HPLC or GC-MS before starting the reaction to confirm their purity.
C. Product Degradation: The target molecule may be unstable under the reaction or workup conditions.• Take aliquots at different time points to check if the product peak decreases after reaching a maximum. • Adjust pH, temperature, or exposure to air/light during workup and analysis.
3. Poor Peak Shape (Tailing/Fronting) in HPLC A. Column Overload: Injecting too much sample can saturate the column.• Dilute the sample and reinject.
B. Incompatible Injection Solvent: The sample solvent may be too strong, causing the peak to distort.• Dissolve the sample in the initial mobile phase or a weaker solvent.
C. Secondary Interactions: The carboxylic acid group can interact with residual silanols on the silica-based column, causing tailing.• Add a modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid and silanols. • Use a column with end-capping or a different stationary phase.
4. NMR Spectrum Shows Complex Mixture Despite Clean HPLC A. Presence of Tautomers or Rotamers: The molecule may exist in multiple forms that are in equilibrium but are not separated by HPLC.• Acquire the NMR spectrum at a higher temperature. This can often cause the signals from interconverting species to coalesce into a single, averaged set of peaks.
B. Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.• Pass the NMR sample through a small plug of silica or celite to remove metal contaminants.
C. Co-elution in HPLC: A structurally similar impurity may be perfectly co-eluting with your main product peak.• Change the HPLC method (e.g., different column, mobile phase, or gradient) and re-analyze. • Rely on high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the material in the peak.
Troubleshooting Workflow: Investigating Unexpected HPLC Peaks

The following diagram illustrates a logical workflow for diagnosing the source of unknown peaks in your HPLC chromatogram.

G start Unexpected Peak Observed in HPLC check_blank Inject a Solvent Blank start->check_blank is_contaminant Peak is from Solvent or System Contamination check_blank->is_contaminant  Yes run_lcms Run Sample by LC-MS check_blank->run_lcms No get_mw Determine Molecular Weight (MW) of Peak run_lcms->get_mw mw_match_start Does MW match any starting material or reagent? get_mw->mw_match_start is_starting_material Peak is Unreacted Starting Material mw_match_start->is_starting_material Yes mw_match_side Does MW match a plausible side product or intermediate? mw_match_start->mw_match_side No is_side_product Peak is a Side Product or Intermediate mw_match_side->is_side_product Yes is_unknown Peak is an Unknown Impurity mw_match_side->is_unknown No

Caption: Troubleshooting flowchart for identifying unknown HPLC peaks.

Experimental Protocols

These protocols provide a starting point for developing your own validated methods. Always perform appropriate system suitability tests before analysis.

Protocol 1: Reaction Monitoring by HPLC

This method is designed for quantitative analysis of the reaction mixture.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting it in a known volume (e.g., 1.0 mL) of a suitable solvent, which is often the mobile phase. This stops the reaction and prepares the sample for injection.

    • Vortex the sample to ensure it is homogeneous.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[1]

  • Instrument Setup (Example Conditions):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector set to a wavelength where the pyrimidine ring absorbs, typically around 254 nm.[1]

    • Injection Volume: 5-10 µL.

  • Data Interpretation:

    • Identify the peaks corresponding to starting materials and the this compound product by comparing their retention times with those of authentic standards.

    • Calculate the percent conversion by monitoring the decrease in the starting material's peak area and the increase in the product's peak area over time.

    • Relative peak areas can be used to estimate purity, but for accurate results, response factors should be determined using standards.

Protocol 2: Reaction Monitoring by TLC

This method is for rapid, qualitative assessment of reaction progress.

  • Sample Preparation:

    • Using a capillary tube, take a tiny drop of the reaction mixture.

    • Dilute this drop in a small vial with a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Procedure:

    • Spotting: On a silica gel TLC plate, use a capillary tube to spot the starting material(s), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.

    • Development: Place the spotted plate in a developing chamber containing an appropriate mobile phase (e.g., 70:30 Hexane:Ethyl Acetate with a few drops of acetic acid). Ensure the chamber is saturated with solvent vapor.

    • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front. After the plate dries, visualize the spots under a UV lamp (254 nm).[1] Alternatively, use a chemical stain like potassium permanganate if the compounds are not UV-active.

    • Analysis: Monitor the disappearance of the starting material spot(s) and the appearance of a new product spot in the reaction mixture lane. The Rf value (distance traveled by spot / distance traveled by solvent) should be different for the product and reactants.

General Workflow for Selecting a Monitoring Technique

G start Need to Monitor Synthesis of This compound qual_quant Qualitative or Quantitative Data? start->qual_quant qualitative Qualitative: Quick Check qual_quant->qualitative Qualitative quantitative Quantitative: Purity/Kinetics qual_quant->quantitative Quantitative tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc hplc Use High-Performance Liquid Chromatography (HPLC) quantitative->hplc need_id Need to Identify Unknowns? hplc->need_id lcms Use LC-MS need_id->lcms Yes need_structure Need Detailed Structural Confirmation? need_id->need_structure No lcms->need_structure nmr Use NMR Spectroscopy need_structure->nmr Yes

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

References

  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. (2025). BenchChem.
  • Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. (2025). BenchChem.
  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central.
  • Pyrimidine Biosynthesis Analysis Service.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • 2-Cyclopropyl-4-ethylpyrimidine-5-carboxylic acid. EvitaChem.
  • This compound. Sigma-Aldrich.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Deriv
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters.
  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
  • 2-ethylamino pyrimidine-5-carboxylic acid. Sigma-Aldrich.
  • Mass spectrometry for analysis of purine and pyrimidine compounds.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
  • 2-Methylpyrimidine-5-carboxylic acid. PubChem.
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed.
  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ioniz
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Pyrimidine-2-carboxylic acid. Sigma-Aldrich.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.

Sources

Validation & Comparative

A Spectroscopic Roadmap: Confirming the Structure of 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Rigorous Structural Verification

This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of 2-Ethylpyrimidine-5-carboxylic acid. We will dissect the expected spectral data, providing a logical framework for interpretation and comparison with potential isomeric alternatives.

The Spectroscopic Toolkit: A Multi-faceted Approach

No single spectroscopic technique provides a complete structural picture. Instead, we leverage the complementary nature of NMR, FT-IR, and MS to build a comprehensive and self-validating dataset.

dot

Caption: Workflow for structural confirmation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment, connectivity, and spatial relationships of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group, the pyrimidine ring, and the carboxylic acid.

Expected ¹H NMR Data:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Carboxylic Acid (-COOH)~12.0 - 13.0Broad Singlet1HHighly deshielded proton, characteristic of a carboxylic acid; its broadness is due to hydrogen bonding and exchange.[1][2]
Pyrimidine H-4/H-6~9.0 - 9.3Singlet2HDeshielded aromatic protons due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.[3][4][5][6]
Ethyl (-CH₂-)~3.0 - 3.2Quartet2HAdjacent to the electron-withdrawing pyrimidine ring, causing a downfield shift. The quartet arises from coupling to the three protons of the methyl group.
Ethyl (-CH₃)~1.3 - 1.5Triplet3HShielded aliphatic protons. The triplet is a result of coupling to the two protons of the methylene group.

Causality in Chemical Shifts and Splitting:

  • The significant downfield shift of the pyrimidine protons is a direct consequence of the anisotropic effect and the electronegativity of the adjacent nitrogen atoms, which reduce electron density around the protons.[3][5]

  • The splitting patterns of the ethyl group (quartet and triplet) are governed by the n+1 rule, providing definitive evidence for the -CH₂CH₃ connectivity.

  • The broadness of the carboxylic acid proton signal is a classic indicator of its acidic nature and participation in intermolecular hydrogen bonding.[1][2]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and their electronic nature.

Expected ¹³C NMR Data:

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Key Insights
Carboxylic Acid (C=O)~165 - 175Deshielded carbon due to the attached electronegative oxygen atoms.[7][8]
Pyrimidine C-2~160 - 165Attached to two nitrogen atoms and the ethyl group, leading to a significant downfield shift.[9][10]
Pyrimidine C-4/C-6~155 - 160Deshielded due to the adjacent nitrogen atoms.[9][10]
Pyrimidine C-5~120 - 125Attached to the carboxylic acid group.
Ethyl (-CH₂-)~25 - 30Aliphatic carbon, shifted slightly downfield due to attachment to the pyrimidine ring.[7]
Ethyl (-CH₃)~10 - 15Shielded aliphatic carbon.[7]

Self-Validation through NMR:

The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, respectively. Furthermore, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be employed to directly correlate each proton with its attached carbon, leaving no ambiguity in the assignment of the ethyl group signals.

dot

Caption: Key NMR correlations for this compound.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for rapidly identifying the presence of key functional groups.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)AppearanceVibrational Mode
Carboxylic Acid O-H2500 - 3300Very BroadO-H Stretch
C-H (Aromatic)3000 - 3100Sharp, MediumC-H Stretch
C-H (Aliphatic)2850 - 3000Sharp, MediumC-H Stretch
Carboxylic Acid C=O1680 - 1720Strong, SharpC=O Stretch
Pyrimidine C=N/C=C1400 - 1600Medium to StrongRing Stretching
Carboxylic Acid C-O1200 - 1300MediumC-O Stretch

Interpretation and Causality:

  • The most characteristic feature will be the extremely broad O-H stretching vibration of the carboxylic acid, which is a result of strong intermolecular hydrogen bonding.[1][2] This broadness is a hallmark of carboxylic acids and distinguishes them from alcohols.

  • The strong, sharp absorption in the carbonyl region (C=O stretch) confirms the presence of the carboxylic acid.[1] Its position can be influenced by conjugation with the pyrimidine ring.

  • The presence of both aromatic and aliphatic C-H stretching vibrations further supports the proposed structure.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization. For this compound (C₇H₈N₂O₂), the expected molecular weight is approximately 152.15 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the intact molecule with one electron removed. The intensity of this peak will depend on the stability of the molecule.

  • Loss of H₂O: A peak at m/z = 134, resulting from the loss of a water molecule from the carboxylic acid group.

  • Loss of -OH: A peak at m/z = 135, corresponding to the loss of a hydroxyl radical from the carboxylic acid.

  • Loss of -COOH: A peak at m/z = 107, representing the loss of the entire carboxylic acid group as a radical.

  • Loss of C₂H₅: A peak at m/z = 123, due to the cleavage of the ethyl group.

  • Characteristic Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavage, leading to smaller fragment ions.[11]

dot

Fragmentation_Pathway M [M]⁺˙ m/z = 152 M_minus_OH [M-OH]⁺ m/z = 135 M->M_minus_OH -OH M_minus_H2O [M-H₂O]⁺˙ m/z = 134 M->M_minus_H2O -H₂O M_minus_C2H5 [M-C₂H₅]⁺ m/z = 123 M->M_minus_C2H5 -C₂H₅ M_minus_COOH [M-COOH]⁺ m/z = 107 M->M_minus_COOH -COOH

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Comparison with Alternatives: Ruling out Isomers

The true power of this multi-spectroscopic approach lies in its ability to distinguish this compound from its isomers. For instance, consider 4-Ethylpyrimidine-5-carboxylic acid. While it would have the same molecular weight and likely similar IR and mass spectral fragmentation patterns related to the carboxylic acid, its NMR spectra would be distinctly different due to the altered substitution pattern on the pyrimidine ring, leading to different chemical shifts and coupling patterns for the ring protons.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with analyte signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a synergistic spectroscopic approach. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, while FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers corroborating structural information through fragmentation analysis. By understanding the principles behind each technique and adhering to rigorous experimental protocols, researchers can confidently and definitively elucidate the structures of novel chemical entities, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 685-694. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

Sources

A Comparative Analysis of Synthetic Routes to 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylpyrimidine-5-carboxylic acid is a key heterocyclic building block in the development of novel therapeutic agents and other functional organic molecules. Its structural motif is of significant interest to researchers in medicinal chemistry and drug discovery due to the versatile pharmacological properties exhibited by pyrimidine derivatives. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a data-driven comparison to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Zhichkin-Fairfax-Eisenbeis Synthesis via Amidinium Salt Condensation

A highly effective and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters was developed by Zhichkin, Fairfax, and Eisenbeis.[1] This approach offers a significant advantage by providing a high-yielding pathway to pyrimidines without substitution at the 4-position, a common challenge in other synthetic strategies.[1] The core of this method involves the condensation of a pre-formed sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. For the synthesis of the target molecule, propionamidine hydrochloride is the amidinium salt of choice.

Causality Behind Experimental Choices

The initial step involves a Claisen condensation between methyl formate and methyl 3,3-dimethoxypropionate using sodium hydride as a strong base. This creates a stable sodium enolate, the key three-carbon synthon for the pyrimidine ring. The dimethoxyacetal group serves as a protected aldehyde, which is crucial for the subsequent cyclization. The use of propionamidine hydrochloride allows for the direct introduction of the ethyl group at the 2-position of the pyrimidine ring. The final step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Visualizing the Pathway

Zhichkin_Fairfax_Eisenbeis_Synthesis cluster_0 Step 1: Formation of the Sodium Salt cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Hydrolysis Methyl_formate Methyl formate Sodium_salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Methyl_formate->Sodium_salt Methyl_3_3_dimethoxypropionate Methyl 3,3-dimethoxypropionate Methyl_3_3_dimethoxypropionate->Sodium_salt Sodium_hydride NaH Sodium_hydride->Sodium_salt Diethyl ether, RT Methyl_2_ethylpyrimidine_5_carboxylate Methyl 2-ethylpyrimidine- 5-carboxylate Sodium_salt->Methyl_2_ethylpyrimidine_5_carboxylate Propionamidine_HCl Propionamidine HCl Propionamidine_HCl->Methyl_2_ethylpyrimidine_5_carboxylate DMF Final_Product 2-Ethylpyrimidine- 5-carboxylic acid Methyl_2_ethylpyrimidine_5_carboxylate->Final_Product Heat NaOH NaOH(aq) NaOH->Final_Product

Caption: Synthesis of this compound via the Zhichkin-Fairfax-Eisenbeis route.

Experimental Protocol

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [2]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.

Step 2: Synthesis of Methyl 2-Ethylpyrimidine-5-carboxylate [2]

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add propionamidine hydrochloride (1.1 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 2-ethylpyrimidine-5-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the methyl 2-ethylpyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 3-4 with 1 M hydrochloric acid.

  • The resulting precipitate is the desired this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

Route 2: Modified Biginelli-Type Reaction

The Biginelli reaction, a classic multi-component reaction, traditionally yields dihydropyrimidines.[3][4] However, modifications of this reaction can be envisioned to synthesize fully aromatic pyrimidines. A plausible, albeit less documented for this specific product, route involves a three-component condensation of ethyl propiolate, propionaldehyde, and urea (or a related amidine source) followed by an oxidation step.

Causality Behind Experimental Choices

This one-pot approach is attractive for its atom economy and operational simplicity. Ethyl propiolate serves as the three-carbon backbone with the required carboxylic ester functionality. Propionaldehyde introduces the precursor to the ethyl group at a different position initially, which would require a subsequent oxidation step to achieve the desired aromatic pyrimidine ring. The choice of catalyst, often a Lewis or Brønsted acid, is critical for driving the condensation and cyclization steps.[4] An in-situ or subsequent oxidation step is necessary to convert the initially formed dihydropyrimidine intermediate to the aromatic pyrimidine.

Visualizing the Pathway

Biginelli_Type_Reaction cluster_0 Step 1: Three-Component Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis Ethyl_propiolate Ethyl propiolate Dihydropyrimidine Dihydropyrimidine Intermediate Ethyl_propiolate->Dihydropyrimidine Propionaldehyde Propionaldehyde Propionaldehyde->Dihydropyrimidine Urea Urea Urea->Dihydropyrimidine Catalyst Acid Catalyst Catalyst->Dihydropyrimidine Ethyl_2_ethylpyrimidine_5_carboxylate Ethyl 2-ethylpyrimidine- 5-carboxylate Dihydropyrimidine->Ethyl_2_ethylpyrimidine_5_carboxylate Oxidant Oxidizing Agent (e.g., DDQ, MnO2) Oxidant->Ethyl_2_ethylpyrimidine_5_carboxylate Final_Product 2-Ethylpyrimidine- 5-carboxylic acid Ethyl_2_ethylpyrimidine_5_carboxylate->Final_Product Heat NaOH NaOH(aq) NaOH->Final_Product

Caption: A plausible modified Biginelli-type route to this compound.

Plausible Experimental Protocol

Step 1 & 2: One-Pot Condensation and Oxidation

  • To a solution of ethyl propiolate (1.0 eq) and propionaldehyde (1.2 eq) in a suitable solvent (e.g., ethanol, acetonitrile), add urea (1.5 eq) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, InCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).[4]

  • Heat the reaction mixture to reflux and monitor the formation of the dihydropyrimidine intermediate by TLC.

  • After completion of the initial condensation, add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂)) to the reaction mixture.

  • Continue to heat at reflux until the oxidation is complete.

  • Cool the mixture, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 2-ethylpyrimidine-5-carboxylate.

Step 3: Hydrolysis to this compound

  • The hydrolysis procedure would be similar to that described in Route 1.

Comparative Analysis

FeatureRoute 1: Zhichkin-Fairfax-EisenbeisRoute 2: Modified Biginelli-Type
Overall Yield High (often >70% for the ester)[1]Moderate to Good (highly variable)
Versatility Broad scope for the 2-substituent by varying the amidine.[1]Generally good for various aldehydes and β-keto esters.[3][4]
Reaction Conditions Stepwise, requires pre-formation of the sodium salt. Moderate temperatures.Often a one-pot procedure. May require an additional oxidation step.
Starting Materials Methyl formate, methyl 3,3-dimethoxypropionate, propionamidine HCl.Ethyl propiolate, propionaldehyde, urea.
Scalability Reported to be scalable.Can be challenging to scale up due to the multi-component nature and potential side reactions.
Key Advantages High regioselectivity, good yields, reliable.Atom economy, operational simplicity (one-pot).
Potential Challenges Requires handling of sodium hydride. Stepwise procedure.Potential for side products, may require optimization of the oxidation step.

Conclusion

For researchers seeking a reliable and high-yielding synthesis of this compound, the Zhichkin-Fairfax-Eisenbeis route (Route 1) is the recommended method. Its well-defined, stepwise nature allows for better control over the reaction and generally results in higher yields and purity of the desired product. The broad applicability of this method to various amidinium salts also makes it an attractive choice for the synthesis of a library of 2-substituted pyrimidine-5-carboxylic acids.

The modified Biginelli-type reaction (Route 2) presents an interesting alternative, particularly for its potential in a one-pot synthesis. However, this route would likely require significant optimization, especially for the oxidation step, to achieve comparable yields and purity to Route 1. It may be a more suitable approach for exploratory synthesis or when the specific starting materials are more readily available.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale, available starting materials, and the importance of yield versus operational simplicity.

References

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Ethylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activity of 2-Ethylpyrimidine-5-carboxylic acid derivatives, contextualizing their potential within the broader landscape of therapeutic development. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of this class of compounds, outlines robust experimental protocols for their validation, and offers a comparative assessment against established alternatives. Our focus will be on the inhibition of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a validated target in oncology, immunology, and virology.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] Modifications to the pyrimidine ring have yielded compounds with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents.[3][4][5] The 5-carboxylic acid moiety, in particular, has been shown to be a critical feature for the biological activity of many pyrimidine derivatives, often involved in key binding interactions with their molecular targets.[6][7] This guide focuses on this compound derivatives, a subclass with significant therapeutic promise.

Dihydroorotate Dehydrogenase (DHODH): A Prime Target for Pyrimidine Derivatives

A crucial enzyme in the de novo pyrimidine biosynthesis pathway is Dihydroorotate Dehydrogenase (DHODH).[8][9][10] This mitochondrial enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[3][9] Consequently, rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, are highly dependent on this pathway.[3][8] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of proliferation, making it an attractive target for therapeutic intervention.[8][11]

Several drugs targeting DHODH have been developed and are in clinical use, including Leflunomide and its active metabolite Teriflunomide for autoimmune diseases, and Brequinar, which has been investigated for its anticancer and antiviral activities.[10][11] These compounds serve as important benchmarks for the evaluation of new DHODH inhibitors.

This compound Derivatives as Potential DHODH Inhibitors

While direct experimental data for "this compound" is not extensively available in the public domain, the broader class of 2-alkylpyrimidine-5-carboxylic acid derivatives has been explored as inhibitors of DHODH. The pyrimidine-5-carboxylic acid scaffold is a key pharmacophore that can mimic the natural substrate or bind to allosteric sites of the enzyme. The 2-ethyl substituent can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Mechanistic Hypothesis

We hypothesize that this compound derivatives act as competitive or non-competitive inhibitors of DHODH. The carboxylic acid at the 5-position is likely to form key hydrogen bonds or ionic interactions within the enzyme's active site or an allosteric pocket, while the 2-ethyl group can be tailored to fit into a hydrophobic pocket, thereby enhancing binding affinity and inhibitory activity.

DHODH_Inhibition_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Derivative 2-Ethylpyrimidine- 5-carboxylic acid Derivative DHODH_enzyme DHODH Derivative->DHODH_enzyme Blocks Catalysis Cell_Cycle_Arrest Cell Cycle Arrest Inhibition Inhibition Apoptosis Apoptosis

Figure 1: Proposed mechanism of action for this compound derivatives as DHODH inhibitors.

Comparative Bioactivity of DHODH Inhibitors

To provide a clear benchmark for the evaluation of novel this compound derivatives, the following table summarizes the bioactivity of established DHODH inhibitors.

CompoundTargetBioactivity (IC50)Therapeutic Area
Brequinar Human DHODH5.2 nM[9]Anticancer, Antiviral
Leflunomide (active metabolite A77 1726) Human DHODH~600 nMAutoimmune Disease
Teriflunomide (A77 1726) Human DHODH~600 nMAutoimmune Disease
BAY-2402234 Human DHODHSelective inhibitorMyeloid Malignancies
Hypothetical this compound derivativeHuman DHODHTo be determinedPotential: Anticancer, Anti-inflammatory, Antiviral

Table 1: Comparative bioactivity of selected DHODH inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols for Validation

The following protocols are essential for the independent verification of the biological activity of this compound derivatives as DHODH inhibitors.

In Vitro DHODH Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of test compounds.

Materials:

  • Human recombinant DHODH enzyme

  • Dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) (colorimetric indicator)

  • Assay buffer (e.g., Tris-HCl with detergent)

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., Brequinar)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the DHODH enzyme to each well.

  • Add the diluted test compounds or reference inhibitor to the respective wells and incubate for a pre-determined time.

  • Initiate the reaction by adding a mixture of dihydroorotate and decylubiquinone.

  • Immediately before reading, add DCIP. The reduction of DCIP by the enzyme reaction will cause a decrease in absorbance.

  • Measure the absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilutions Prepare serial dilutions of test compounds and reference Plate_Setup Add enzyme and compounds to 96-well plate Serial_Dilutions->Plate_Setup Enzyme_Prep Prepare DHODH enzyme solution Enzyme_Prep->Plate_Setup Incubation Incubate Plate_Setup->Incubation Reaction_Start Add substrate mix (Dihydroorotate + Decylubiquinone) Incubation->Reaction_Start Color_Development Add DCIP Reaction_Start->Color_Development Measurement Measure absorbance change over time Color_Development->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition IC50_Determination Determine IC50 values Calc_Inhibition->IC50_Determination

Figure 2: Workflow for the in vitro DHODH inhibition assay.
Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the test compounds on cancer cell lines, which are highly dependent on de novo pyrimidine synthesis.

Materials:

  • Cancer cell line (e.g., A549, HeLa)[1]

  • Cell culture medium and supplements

  • Test compounds

  • Reference compound (e.g., Brequinar or a standard chemotherapeutic)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[1]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and reference compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The inhibition of DHODH presents a compelling strategy for the development of novel therapeutics. This compound derivatives represent a promising class of compounds for this target. The experimental framework provided in this guide offers a robust methodology for validating their biological activity and comparing their performance against established DHODH inhibitors. Further structure-activity relationship (SAR) studies, focusing on modifications of the 2-ethyl group and other positions of the pyrimidine ring, will be crucial for optimizing the potency and drug-like properties of these derivatives. Additionally, exploring their efficacy in relevant animal models of cancer and autoimmune diseases will be a critical next step in their preclinical development.

References

  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30.
  • Poulsen, S. A., et al. (2019).
  • Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
  • Molecules. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6916.
  • Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress? Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5569-5596.
  • Stegmann, K. M., et al. (2022).
  • El-Sayed, M. A., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 145, 50-63.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(54), 34098-34114.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 27(23), 115161.
  • Kageyama, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(10), 105241.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(54), 34098-34114.
  • El-Sayed, W. M., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 18451.
  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved January 12, 2026, from [Link]

  • Kumar, A., et al. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5345-5353.
  • Kandefer-Szerszeń, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.

Sources

A Comparative Guide to the Efficacy of 2-Substituted Pyrimidine-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers, the pyrimidine scaffold represents a cornerstone of therapeutic design.[1] Its presence in the natural architecture of nucleic acids and its synthetic versatility have made it a privileged structure in the pursuit of novel drugs targeting a vast array of diseases, from cancers to inflammatory disorders.[2][3] This guide provides an in-depth, objective comparison of the efficacy of 2-substituted pyrimidine-5-carboxylic acid analogs, a class of compounds demonstrating significant potential as targeted enzyme inhibitors.

The core structure, characterized by a pyrimidine ring with a crucial carboxylic acid moiety at the 5-position and a variable substituent at the 2-position, allows for fine-tuning of physicochemical properties and target-binding affinity. The carboxylic acid group often acts as a key interaction point with biological targets, while modifications at the 2-position significantly influence the compound's potency, selectivity, and pharmacokinetic profile.[1] This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of these analogs, supported by experimental data from peer-reviewed studies.

Comparative Efficacy: Targeting Key Pathological Pathways

The therapeutic efficacy of 2-substituted pyrimidine-5-carboxylic acid analogs is best understood by examining their performance as inhibitors of specific enzymes implicated in disease. Below, we compare the inhibitory activities of various analogs against different enzyme targets. The choice of the substituent at the 2-position, ranging from simple alkyl groups to more complex anilino or heterocyclic moieties, dramatically alters the inhibitory profile.

Table 1: Comparative Inhibitory Activity of 2-Substituted Pyrimidine Analogs
Compound Class/AnalogTarget Enzyme/PathwayCell Line/AssayIC₅₀ ValueKey Structural FeaturesReference
Anilino-furo[2,3-d]pyrimidine (Cmpd 10)EGFREnzyme AssaySub-micromolarFused furo-pyrimidine core, 5-carboxylic acid[4]
Anilino-furo[2,3-d]pyrimidine (Ester Prodrug 7h)Anti-proliferativeA549 (Lung Cancer)0.5 µM5-ethyl ester (prodrug form of Cmpd 10)[4]
Oxazine-linked Pyrimidine (TRX-01)Anti-proliferative (NF-κB inhibitor)MCF-7 (Breast Cancer)9.17 µMOxazine linkage at 2-position[5]
Pyrazolo[1,5-a]pyrimidine (Cmpd 4)α-glucosidaseEnzyme Assay15.2 ± 0.4 µMFused pyrazolo-pyrimidine core[6]
2-amino-steroidal[17,16-d]pyrimidine (Cmpd 3a-l)Anti-proliferativeSGC-7901, A549, HepG2Generally < 10 µMFused steroidal ring system[7]

Expert Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 underscores a critical principle in medicinal chemistry: the substituent at the 2-position of the pyrimidine ring is a primary determinant of target specificity and potency.

  • For Kinase Inhibition (e.g., EGFR): Analogs featuring anilino-furo[2,3-d]pyrimidine structures have demonstrated potent, sub-micromolar inhibition of EGFR.[4] The fused ring system and the anilino group at the 4-position (structurally related to the 2-position in a simple pyrimidine) are optimized to fit into the ATP-binding pocket of the kinase. The conversion of the 5-carboxylic acid to its ethyl ester in compound 7h resulted in a highly potent anti-proliferative agent, suggesting a potential prodrug strategy to enhance cellular uptake.[4]

  • For NF-κB Pathway Inhibition: The oxazine-linked pyrimidine TRX-01 shows efficacy in the single-digit micromolar range against breast cancer cells.[5] This highlights that larger, heterocyclic substituents at the 2-position can be tailored to disrupt protein-protein interactions or bind to allosteric sites within signaling complexes, in this case, likely targeting the p65 subunit of NF-κB.[5]

  • For Metabolic Enzyme Inhibition (e.g., α-glucosidase): Fused bicyclic systems, such as the pyrazolo[1,5-a]pyrimidines, exhibit inhibitory activity against metabolic enzymes. The efficacy of these compounds is driven by the specific shape and electronic properties of the fused ring system, which mimics the natural substrate of the enzyme.[6]

While direct data for a simple 2-Ethyl analog is sparse in publicly available comparative studies, the established SAR principles suggest that small alkyl groups like ethyl would primarily contribute to modifying the compound's lipophilicity. This can influence membrane permeability and binding to hydrophobic pockets within a target enzyme, though they are less likely to form the specific, high-affinity interactions seen with more complex substituents designed for specific targets like kinases.

Visualizing the Mechanism: Inhibition of the NF-κB Signaling Pathway

Many pyrimidine analogs derive their anti-inflammatory and anti-cancer effects from their ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8] This pathway is a central regulator of genes involved in inflammation, cell survival, and proliferation.[9] Constitutive activation of NF-κB is a hallmark of many cancers and chronic inflammatory diseases.[9]

The diagram below illustrates the canonical NF-κB pathway and highlights the potential points of inhibition by 2-substituted pyrimidine analogs.

Caption: Canonical NF-κB signaling pathway and points of inhibition by pyrimidine analogs.

As depicted, pyrimidine inhibitors can act at multiple points. Some may prevent the activation of the IKK complex, thereby blocking the phosphorylation and subsequent degradation of IκBα.[10] Others may directly interfere with the nuclear translocation of the active p65/p50 dimer or inhibit its binding to DNA.[5][8]

Standardized Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are paramount. The following outlines a general workflow for screening and characterizing novel 2-substituted pyrimidine-5-carboxylic acid analogs.

General Workflow for Efficacy Screening

Caption: A generalized workflow for screening and validating the efficacy of new chemical entities.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is fundamental for assessing the anti-proliferative efficacy of the synthesized analogs against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput nature, and its direct measurement of metabolic activity, which serves as a robust proxy for cell viability. The 48-72 hour incubation period is selected to allow sufficient time for the compounds to exert their anti-proliferative effects, which may involve multiple cell cycles.

Conclusion

The 2-substituted pyrimidine-5-carboxylic acid scaffold is a remarkably versatile platform for the development of targeted inhibitors. Structure-activity relationship studies consistently demonstrate that while the 5-carboxylic acid moiety often serves as an anchor, the substituent at the 2-position is the key driver of potency and selectivity. By rationally designing analogs with substituents that complement the topology of a specific enzyme's active site—from the ATP-binding pocket of kinases to allosteric sites on signaling proteins—researchers can develop highly efficacious therapeutic candidates. The systematic application of validated screening protocols, as outlined in this guide, is essential for identifying and advancing the most promising of these compounds toward clinical application.

References

  • Al-Ostoot, F. H., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. PubMed Central. Available at: [Link]

  • Chen, Y., et al. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. PubMed Central. Available at: [Link]

  • Gilmore, T. D., & Herscovitch, M. (2006). Design of small molecules targeting transcriptional activation by NF-kappaB: overview of recent advances. Semantic Scholar. Available at: [Link]

  • Katsori, A. M., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. ResearchGate. Available at: [Link]

  • Katsori, A. M., & Chatzopoulou, M. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 20(1), 863-878. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Available at: [Link]

  • Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PubMed Central. Available at: [Link]

  • Geronikaki, A., et al. (2016). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed Central. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • Bryndal, I., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed Central. Available at: [Link]

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, P., et al. (2022). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. PubMed Central. Available at: [Link]

  • Palanki, M. S., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. Available at: [Link]

  • ResearchGate. Inhibitors of de novo pyrimidine synthesis. Available at: [Link]

  • Chatterjee, S., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. Available at: [Link]

  • ResearchGate. Pyrimidine analog structures and calculated IC50 values. Available at: [Link]

  • Wang, Y., et al. (2023). Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships. National Institutes of Health. Available at: [Link]

Sources

structure-activity relationship (SAR) studies of 2-Ethylpyrimidine-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Ethylpyrimidine-5-Carboxylic Acid Derivatives

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a privileged scaffold, it is a key component of natural compounds, including the nucleobases uracil, thymine, and cytosine, and is central to numerous approved pharmaceuticals.[1][2] Its versatile nature, arising from multiple hydrogen bond donors and acceptors and points for chemical modification, allows for fine-tuning of interactions with diverse biological targets.

This guide focuses on a specific, promising class: derivatives of this compound. We will provide a detailed analysis of their structure-activity relationships (SAR), compare their performance against alternative chemical scaffolds, and present supporting experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical series for therapeutic innovation.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this scaffold is critically dependent on the nature and position of substituents around the core ring. The following analysis dissects the molecule into key regions and explores the impact of chemical modifications on biological activity against various targets, including kinases, Dihydroorotate Dehydrogenase (DHODH), and Cyclooxygenase-2 (COX-2).

The Central Pyrimidine Core

The pyrimidine nucleus serves as the fundamental anchor, orienting the various functional groups for optimal interaction with the target's binding site. Its nitrogen atoms frequently act as hydrogen bond acceptors, a crucial interaction for anchoring ligands within enzyme active sites. The overall electronic character of the ring, modulated by its substituents, influences the molecule's pKa, solubility, and metabolic stability. For many derivatives, this scaffold is considered optimal for activity.[3]

The 5-Position: Carboxylic Acid and Its Bioisosteres

The carboxylic acid group at the 5-position is a pivotal feature. It can act as a strong hydrogen bond donor and acceptor and can form critical salt-bridge interactions with positively charged residues (e.g., lysine or arginine) in an enzyme's active site.

  • Carboxylic Acid: In many furo[2,3-d]pyrimidine derivatives targeting EGFR/HER2 kinases, the presence of a 5-carboxylic acid side chain was found to be crucial for potent, submicromolar inhibition.[4]

  • Esters: Esterification of the carboxylic acid can serve as a prodrug strategy. For instance, an ethyl ester derivative of a furo[2,3-d]pyrimidine showed potent in-vivo antitumor activity, likely due to metabolic conversion back to the active carboxylic acid form.[4]

  • Amides: Conversion to amides is a common strategy to modulate properties. In a series of pyrimidine-4-carboxamides designed as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, the nature of the amide substituent (termed the R1 group) was critical. A cyclopropylmethylamide was identified as the optimal R1 group for high potency.[3][5]

  • Nitriles: Replacing the carboxylic acid with a cyano group (carbonitrile) has led to highly potent compounds. Pyrimidine-5-carbonitrile derivatives have demonstrated significant activity as dual EGFR/COX-2 inhibitors and as VEGFR-2 inhibitors.[6][7] The cyano group is a potent hydrogen bond acceptor and its linear geometry can be favorable for fitting into narrow binding pockets.

The 2-Position: Modulating Selectivity and Potency

The ethyl group at the 2-position provides a lipophilic interaction point. Modifications here can significantly impact both potency and selectivity.

  • Alkyl/Aryl Groups: While this guide focuses on the 2-ethyl series, SAR studies on related pyrimidines show that this position can tolerate a range of substituents. For instance, in a series of pyrimidine-4-carboxamides, the 2-position was substituted with various amine-linked groups, such as (S)-3-phenylpiperidine, which led to a potent NAPE-PLD inhibitor.[5]

  • Thioethers: In the synthesis of pyrido[2,3-d]pyrimidines, a 2-methylsulfanyl group serves as a versatile synthetic handle that can be displaced by various amines to generate a library of kinase inhibitors.[8]

Positions 4 and 6: The Gateway to Physicochemical Properties and Target Engagement

Substitutions at the 4 and 6 positions of the pyrimidine ring are crucial for defining the molecule's vector towards the solvent-exposed region or deeper into the binding pocket. These modifications profoundly influence activity, selectivity, and physicochemical properties like solubility and membrane permeability.

  • Aryl/Heteroaryl Groups: The introduction of substituted phenyl rings at these positions is a common strategy. In COX-2 inhibitors, the nature of substitution on these rings (electron-donating vs. electron-withdrawing) can fine-tune inhibitory activity.[9]

  • Amino Substituents: Aniline derivatives at the 4-position are a hallmark of many kinase inhibitors, where the amino group acts as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region. In furo[2,3-d]pyrimidine derivatives, 3-chloroanilino and 3-bromoanilino groups at this position conferred significant EGFR inhibitory activity.[4]

  • Cyclic Amines: In the development of NAPE-PLD inhibitors, introducing cyclic amines like (S)-3-hydroxypyrrolidine at the 6-position resulted in a 10-fold increase in activity, yielding a highly potent compound with an IC50 of 72 nM.[3][5]

Comparative Analysis with Alternative Scaffolds

While the this compound scaffold is highly effective, it is important to consider it in the context of other privileged structures used to target similar enzymes.

ScaffoldTarget ClassAdvantagesDisadvantagesRepresentative Drug/Compound
Pyrimidine Kinases, DHODH, COX-2High versatility, multiple points for modification, well-established synthetic routes, proven clinical success.[1]Potential for off-target effects due to scaffold prevalence; may require careful optimization of physicochemical properties.Imatinib (kinase), Leflunomide (DHODH)
Pyrido[2,3-d]pyrimidine KinasesFused ring system provides conformational rigidity, which can enhance binding affinity and selectivity.[8]Synthesis can be more complex than for simple pyrimidines.PD-0332991 (CDK4/6 inhibitor)[8]
Quinoline/Quinazoline KinasesEstablished hinge-binding scaffold for many ATP-competitive inhibitors.Can suffer from poor solubility and potential for hERG channel interactions.Gefitinib, Erlotinib (EGFR inhibitors)
Pyrazolo[1,5-a]pyridine DHODHNovel scaffold demonstrating potent inhibition of human DHODH.[10]Less explored in clinical development compared to pyrimidine-based inhibitors.Preclinical inhibitors[10]

Key Biological Targets and Mechanisms of Action

Derivatives of this scaffold have shown potent activity against several key therapeutic targets.

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[11][12] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines to synthesize DNA and RNA and are therefore particularly sensitive to DHODH inhibition.[10][12] This makes DHODH an attractive target for anticancer and immunosuppressive therapies.[11][13]

DHODH_Pathway cluster_mito Mitochondrial Inner Membrane carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate Steps 1-3 DHODH DHODH dihydroorotate->DHODH orotate Orotate ump UMP orotate->ump PRPP downstream UTP, CTP (RNA/DNA Synthesis) ump->downstream DHODH->orotate Oxidation inhibitor Pyrimidine Derivatives inhibitor->DHODH Inhibition

Caption: DHODH pathway in pyrimidine synthesis.

Protein Kinases (EGFR, CDK4, etc.)

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common driver of cancer. Many pyrimidine derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing phosphorylation of downstream substrates.[8] The pyrido[2,3-d]pyrimidine derivative PD-0332991, for example, is highly specific for CDK4 and CDK6.[8]

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6] Overexpression of COX-2 is also linked to the development and progression of various cancers. Pyrimidine derivatives have been developed as potent and selective COX-2 inhibitors with anti-inflammatory and anticancer properties.[9][14][15]

Quantitative SAR Data Summary

The following table summarizes representative SAR data for pyrimidine derivatives against various targets, illustrating the impact of substitutions.

Core ScaffoldR1 (Position 5)R2 (Position 2)R3 (Positions 4/6)TargetActivity (IC₅₀)Reference
Pyrimidine-5-carbonitrile-CN-NH-Ar-ArylCOX-20.16 µM[9]
Pyrimidine-5-carbonitrile-CN-S-CH₂-Ar-ArylVEGFR-20.53 µM[7]
Furo[2,3-d]pyrimidine-COOH-H-NH-(3-Br-Ph)EGFRSubmicromolar[4]
Pyrido[2,3-d]pyrimidine-CN-NH-Ar-Cyclopentyl (N8)CDK40.011 µM[8]
Pyrimidine-4-carboxamide-CONH-cyclopropylmethyl-(S)-3-phenylpiperidine-(S)-3-hydroxypyrrolidineNAPE-PLD72 nM[3][5]

Experimental Protocols and Workflows

A systematic approach is essential for robust SAR studies. The general workflow involves iterative cycles of design, synthesis, and biological evaluation.

SAR_Workflow cluster_design Design Phase cluster_synthesis Chemistry Phase cluster_testing Biological Evaluation target_id Target Identification & Validation hit_id Hit Identification (HTS) target_id->hit_id lead_gen Lead Generation (SAR Analysis) hit_id->lead_gen synthesis Chemical Synthesis of Analogs lead_gen->synthesis in_vitro In Vitro Assays (Enzyme & Cell) synthesis->in_vitro in_vivo In Vivo Models (PK/PD, Efficacy) in_vitro->in_vivo data_analysis Data Analysis & Iteration in_vitro->data_analysis data_analysis->lead_gen New Design Cycle

Caption: General workflow for SAR-driven drug discovery.

Protocol 1: DHODH Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against human DHODH.

Objective: To quantify the IC₅₀ value of a test compound against recombinant human DHODH.

Principle: The assay measures the DHODH-catalyzed reduction of a ubiquinone analog (coenzyme Q) coupled to the reduction of a colorimetric probe, 2,6-dichloroindophenol (DCIP). Enzyme inhibition results in a decreased rate of DCIP reduction, measured spectrophotometrically.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • Dihydroorotate (DHO)

  • Coenzyme Q₁ (Ubiquinone)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.

  • Prepare the reaction mixture in the assay buffer containing DHO, Coenzyme Q₁, and DCIP at their final desired concentrations.

  • Add 178 µL of the reaction mixture to each well of the 96-well plate.

  • Initiate the reaction by adding 20 µL of a pre-diluted solution of the DHODH enzyme to each well.

  • Immediately place the plate in a plate reader and monitor the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes at 37°C.

  • Data Analysis: a. Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percent inhibition versus the logarithm of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative (MTT) Assay

This protocol measures the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on a cancer cell line (e.g., MCF-7, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the diluted test compounds. Include wells with medium and DMSO only as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the GI₅₀ value.

References

  • Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Singh, P., & Kaur, M. (2018). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 8(39), 22071-22103. [Link]

  • Fritz, G., et al. (2011). Dual binding mode of a novel series of DHODH inhibitors. Journal of Molecular Biology, 407(4), 566-578. [Link]

  • Rathos, M. J., et al. (2011). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 54(21), 7513-7526. [Link]

  • Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed, 36400033. [Link]

  • Al-Ostath, A., et al. (2022). (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]

  • Sato, S., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15288. [Link]

  • Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11333-11347. [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 489-510. [Link]

  • Muehler, A., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem, e202400292. [Link]

  • Begum, S., & Latha, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(6), e170522204929. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 13(1), 1083. [Link]

  • Pontiki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4792. [Link]

  • Sykes, D. B., & Scadden, D. T. (2020). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 24(5), 405-413. [Link]

  • Das, S., et al. (2024). Molecular Docking, Synthesis, In-vitro Alpha Amylase and Antibacterial Activities of Newer Generation Pyrimidine Derivatives. Advanced Journal of Chemistry, Section A, 7(4), 335-349. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

  • El-Damasy, D. A., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 146, 680-694. [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications, 64(1), 489-510. [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 134, 106458. [Link]

  • Abdel-Aziz, M., et al. (2024). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

  • Nikolova, S., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(14), 5363. [Link]

  • El-Gamal, K. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3698. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold - A Cornerstone of Modern Therapeutics

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules like thymine, cytosine, and uracil, the building blocks of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a vast array of therapeutics with applications in oncology, virology, and inflammatory diseases.[2][3][4][5] Marketed drugs such as 5-Fluorouracil (anticancer), Zidovudine (anti-HIV), and Rosuvastatin (antihyperlipidemic) underscore the scaffold's versatility and therapeutic impact.

The journey from a newly synthesized pyrimidine compound to a clinically approved drug is a rigorous, multi-stage process heavily reliant on two fundamental pillars of preclinical evaluation: in vitro and in vivo studies. In vitro (Latin for "in the glass") studies are performed in a controlled laboratory environment, typically using isolated cells or molecules. They are the first proving ground, designed to answer critical questions about a compound's potency, mechanism of action, and cellular effects. In contrast, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, most often animal models. These studies are indispensable for understanding how a compound behaves in a complex physiological system, providing vital data on its efficacy, safety, and pharmacokinetic profile.

This guide provides an in-depth comparison of these two essential methodologies for the evaluation of pyrimidine-based compounds. As researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each approach—and, crucially, the gap between them—is paramount for making informed decisions, optimizing resource allocation, and ultimately, increasing the probability of translational success.

Part 1: The Proving Ground: In Vitro Evaluation of Pyrimidine Compounds

In vitro assays are the workhorse of early-stage drug discovery. They offer a rapid, cost-effective, and high-throughput method to screen vast libraries of pyrimidine derivatives and select promising candidates for further investigation. The primary goal is to characterize a compound's biological activity in a simplified, reductionist system.

Key Questions Answered by In Vitro Studies:
  • Potency: How much of the compound is needed to produce a desired biological effect? (e.g., IC₅₀, EC₅₀)

  • Cytotoxicity: Does the compound kill cancer cells? At what concentration?

  • Mechanism of Action: How does the compound work at a molecular level? Does it inhibit a specific enzyme (like a kinase or dihydrofolate reductase) or induce a specific cellular process (like apoptosis)?

  • Selectivity: Does the compound affect cancer cells more than normal cells? Does it inhibit the target enzyme without affecting related enzymes?

Core In Vitro Experimental Workflows

The following diagram illustrates a typical screening cascade for a novel pyrimidine-based anticancer agent.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Decision Point Compound_Library Pyrimidine Compound Library Primary_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Compound_Library->Primary_Assay Potency_Determination Determine IC₅₀ Values Primary_Assay->Potency_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Potency_Determination->Apoptosis_Assay Active 'Hits' Enzyme_Assay Target-Based Assay (e.g., Kinase Inhibition) Potency_Determination->Enzyme_Assay Active 'Hits' Selectivity_Assay Selectivity Panel (Normal vs. Cancer Cells) Potency_Determination->Selectivity_Assay Active 'Hits' Go_NoGo Go/No-Go Decision for In Vivo Studies Apoptosis_Assay->Go_NoGo Enzyme_Assay->Go_NoGo Selectivity_Assay->Go_NoGo InVivo_Workflow cluster_0 Model Preparation cluster_1 Treatment & Monitoring cluster_2 Endpoint & Analysis Cell_Culture Culture Human Cancer Cells Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Vehicle Groups Dosing Administer Compound (e.g., Oral, IP) Daily Randomization->Dosing Monitoring Monitor Tumor Volume, Body Weight, and Health Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) & Analyze Data Endpoint->Analysis

Caption: Workflow for a typical in vivo subcutaneous xenograft study.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol describes a standard model to evaluate the anti-tumor activity of a pyrimidine-based compound. [6] Causality Behind Choices:

  • Animal Strain: Immunodeficient mice (e.g., BALB/c nude) are used so that the human tumor xenograft is not rejected by the mouse's immune system.

  • Tumor Measurement: Tumor volume is calculated using the formula (Length x Width²)/2, providing a quantitative measure of growth over time.

  • Randomization: Mice are randomized into groups to ensure that the average starting tumor volume is similar across all groups, preventing bias.

  • Ethical Endpoint: Studies are terminated when tumors reach a predetermined size or if animals show signs of excessive toxicity, in accordance with animal welfare guidelines.

Step-by-Step Methodology:

  • Cell Implantation: Inject approximately 5-10 million human cancer cells (e.g., HCT-116) suspended in Matrigel subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³.

  • Group Assignment: Randomize mice into treatment groups (e.g., Vehicle Control, Pyrimidine Compound at 10 mg/kg, Positive Control Drug). A typical group size is 8-10 mice.

  • Compound Administration: Administer the pyrimidine compound and controls via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and record animal body weights twice or thrice weekly. Monitor the animals for any clinical signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the dosing period.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between groups.

Data Presentation: Summarizing In Vivo Efficacy

In vivo data should clearly present efficacy and tolerability.

Table 2: Example In Vivo Efficacy of Pyrimidine Compound XYZ-73 in a 4T1 Syngeneic Mouse Model

Treatment Group Dose (mg/kg, IP) Mean Tumor Volume at Day 21 (mm³) % Tumor Growth Inhibition (TGI) Mean Body Weight Change (%)
Vehicle Control - 1850 ± 210 - +5.2%
Compound XYZ-73 10 980 ± 150* 47% +3.1%
Compound XYZ-73 25 455 ± 95** 75% -1.5%

| Positive Control | 15 | 510 ± 110** | 72% | -4.8% |

*Statistically significant difference from vehicle control: p < 0.05, **p < 0.01. Data is hypothetical but representative of typical study outcomes.[7]

Part 3: Bridging the Translational Gap: The In Vitro-In Vivo Correlation (IVIVC)

The transition from in vitro success to in vivo efficacy is the single greatest hurdle in drug discovery. [8]A compound with nanomolar potency against a cancer cell line (in vitro) may show no activity in a mouse model (in vivo). This discrepancy is known as the "in vitro-in vivo translational gap." Understanding the reasons for this gap is crucial for designing better drugs and more predictive screening funnels.

Common Reasons for IVIVC Failure:
  • Poor Pharmacokinetics (PK): The compound may not be absorbed into the bloodstream, may be metabolized too quickly by the liver, or may not distribute to the tumor tissue in sufficient concentrations. [9]2. Lack of Target Engagement: Even if the drug reaches the tumor, it may not engage its molecular target effectively due to physiological barriers or efflux pumps that actively remove the drug from cancer cells.

  • Off-Target Toxicity: The compound may be toxic to healthy tissues at concentrations required for anti-tumor activity, leading to unacceptable side effects.

  • Model Limitations: The in vitro 2D cell monolayer is a poor representation of a complex 3D tumor microenvironment, which includes stromal cells, blood vessels, and an extracellular matrix that can limit drug penetration and efficacy.

Decision Pathway: Advancing a Compound from Bench to Animal Model

The decision to advance a pyrimidine "hit" from in vitro screening to costly and labor-intensive in vivo studies must be based on a holistic evaluation of its properties.

Decision_Tree Start Promising Hit from In Vitro Screens (Potent IC₅₀) Check1 Good Selectivity? (Cancer vs. Normal Cells) Start->Check1 Check2 Favorable Early ADME? (Metabolic Stability, Permeability) Check1->Check2 Yes Stop1 STOP: Redesign for Selectivity Check1->Stop1 No Check3 Confirmed On-Target Activity in Cells? Check2->Check3 Yes Stop2 STOP: Optimize for PK Properties Check2->Stop2 No Proceed Proceed to In Vivo Efficacy Studies Check3->Proceed Yes Stop3 STOP: Confirm Mechanism of Action Check3->Stop3 No

Caption: Go/No-Go decision tree for advancing a compound to in vivo studies.

Conclusion

In vitro and in vivo studies are not mutually exclusive but are two essential, complementary stages in the evaluation of pyrimidine-based compounds. In vitro assays serve as the initial filter, enabling the rapid identification of potent, mechanistically interesting molecules from a large chemical space. In vivo studies provide the crucial physiological context, testing the real-world potential of a compound to become a viable therapeutic.

The path of drug development is fraught with challenges, and the translational gap between the bench and the clinic remains significant. However, by understanding the strengths and limitations of each testing modality, explaining the causality behind our experimental choices, and integrating early pharmacokinetic and safety data into our decision-making, we can navigate this gap more effectively. A thoughtful, integrated preclinical strategy is the most reliable path to identifying and developing pyrimidine-based compounds that can truly make a difference in the treatment of human diseases.

References

  • Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. BenchChem.
  • PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Online Press.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • ijrpr. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences.
  • ResearchGate. (2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds. BenchChem.
  • MDPI. (2021).
  • BenchChem. (n.d.). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. BenchChem.
  • NIH. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • BenchChem. (2025). Pyrimidine Inhibitors Emerge as Potent Challengers to Standard-of-Care Drugs in In Vitro Studies. BenchChem.
  • Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • PubMed. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization.

Sources

Differentiating Isomers of 2-Ethylpyrimidine-5-carboxylic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of active pharmaceutical ingredients (APIs) is paramount. Isomeric purity can profoundly influence a drug's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Ethylpyrimidine-5-carboxylic acid and its primary positional isomers. By understanding the subtle yet significant differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, researchers can confidently distinguish between these closely related compounds.

The Importance of Isomer Differentiation

This compound and its isomers are heterocyclic compounds with potential applications in drug discovery. The position of the ethyl and carboxylic acid functional groups on the pyrimidine ring dictates the molecule's three-dimensional structure, electronic distribution, and potential for intermolecular interactions with biological targets. Consequently, one isomer may exhibit potent therapeutic activity while another could be inactive or even toxic. Robust analytical methods for isomer identification are therefore a critical component of quality control and regulatory compliance.

Key Isomers for Comparison

This guide will focus on the spectroscopic differentiation of three key positional isomers:

  • Isomer 1: this compound

  • Isomer 2: 4-Ethylpyrimidine-5-carboxylic acid

  • Isomer 3: 2-Ethylpyrimidine-4-carboxylic acid

Comparative Spectroscopic Data

The following sections detail the predicted and characteristic spectroscopic features for each isomer. These deductions are based on fundamental principles of spectroscopy and established data for substituted pyrimidine derivatives.[1][2]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the protons on the pyrimidine ring and the ethyl group provide a unique fingerprint for each isomer.

Proton Isomer 1 (this compound) Isomer 2 (4-Ethylpyrimidine-5-carboxylic acid) Isomer 3 (2-Ethylpyrimidine-4-carboxylic acid)
Pyrimidine H4/H6 ~9.2 ppm (s, 2H)H6: ~9.1 ppm (s, 1H), H2: ~9.3 ppm (s, 1H)H6: ~8.9 ppm (d, 1H), H5: ~7.8 ppm (d, 1H)
Ethyl -CH₂- ~3.0 ppm (q, 2H)~3.1 ppm (q, 2H)~2.9 ppm (q, 2H)
Ethyl -CH₃ ~1.3 ppm (t, 3H)~1.4 ppm (t, 3H)~1.3 ppm (t, 3H)
Carboxylic Acid -OH ~12-13 ppm (br s, 1H)~12-13 ppm (br s, 1H)~12-13 ppm (br s, 1H)

Causality Behind a priori Spectral Predictions:

  • Isomer 1: The two pyrimidine protons (H4 and H6) are chemically equivalent due to the molecule's symmetry, resulting in a single singlet.

  • Isomer 2: The protons at the 2 and 6 positions are in distinct electronic environments, leading to two separate singlets.

  • Isomer 3: The protons at the 5 and 6 positions are adjacent and will exhibit coupling, resulting in two doublets. The chemical shift of H5 is expected to be significantly upfield compared to the other pyrimidine protons.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative for distinguishing between the isomers.

Carbon Isomer 1 (this compound) Isomer 2 (4-Ethylpyrimidine-5-carboxylic acid) Isomer 3 (2-Ethylpyrimidine-4-carboxylic acid)
C=O (Carboxylic Acid) ~165 ppm~166 ppm~168 ppm
Pyrimidine C2 ~170 ppm~160 ppm~171 ppm
Pyrimidine C4 ~158 ppm~168 ppm~162 ppm
Pyrimidine C5 ~125 ppm~123 ppm~130 ppm
Pyrimidine C6 ~158 ppm~157 ppm~155 ppm
Ethyl -CH₂- ~25 ppm~26 ppm~24 ppm
Ethyl -CH₃ ~12 ppm~13 ppm~11 ppm

Causality Behind a priori Spectral Predictions:

  • The chemical shift of the pyrimidine carbons is highly dependent on the nature and position of the substituents. The electron-withdrawing carboxylic acid group and the electron-donating ethyl group will have distinct effects on the shielding of the adjacent and remote carbons in each isomer. For example, in Isomer 1 , C2, being directly attached to the ethyl group and adjacent to two nitrogens, will have a characteristic downfield shift. In Isomer 2 , C4 will be significantly deshielded due to its attachment to the ethyl group. In Isomer 3 , C4, bonded to the carboxylic acid, will show a different chemical shift compared to the other isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. While all isomers will exhibit characteristic absorptions for the carboxylic acid and the pyrimidine ring, subtle shifts in the positions of these bands can be used for differentiation.

Vibrational Mode Isomer 1 (this compound) Isomer 2 (4-Ethylpyrimidine-5-carboxylic acid) Isomer 3 (2-Ethylpyrimidine-4-carboxylic acid)
O-H stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)
C-H stretch (Aliphatic) 2850-2980 cm⁻¹2850-2980 cm⁻¹2850-2980 cm⁻¹
C=O stretch (Carboxylic Acid) ~1700-1725 cm⁻¹~1705-1730 cm⁻¹~1695-1720 cm⁻¹
C=N and C=C stretch (Pyrimidine Ring) ~1450-1620 cm⁻¹~1450-1620 cm⁻¹~1450-1620 cm⁻¹

Causality Behind a priori Spectral Predictions:

  • The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[1] The exact position of the C=O stretch is sensitive to the electronic environment. The position of the substituents will influence the conjugation and inductive effects on the carbonyl group, leading to slight variations in its stretching frequency among the isomers. The complex pattern of C=N and C=C stretching vibrations in the fingerprint region will also differ for each isomer, providing a unique spectral signature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ based on the stability of the resulting fragments.

Ion Isomer 1 (this compound) Isomer 2 (4-Ethylpyrimidine-5-carboxylic acid) Isomer 3 (2-Ethylpyrimidine-4-carboxylic acid)
Molecular Ion [M]⁺ PresentPresentPresent
[M - OH]⁺ PresentPresentPresent
[M - C₂H₅]⁺ PresentPresentPresent
[M - COOH]⁺ PresentPresentPresent
Characteristic Fragments Fragments from pyrimidine ring cleavageFragments from pyrimidine ring cleavageFragments from pyrimidine ring cleavage

Causality Behind a priori Spectral Predictions:

  • The initial fragmentation will likely involve the loss of the hydroxyl radical (-OH), the ethyl radical (-C₂H₅), or the entire carboxyl group (-COOH). The relative abundance of these fragment ions will depend on the stability of the resulting carbocations, which is influenced by the substitution pattern on the pyrimidine ring. Subsequent fragmentation of the pyrimidine ring will produce a complex pattern of smaller ions, which can be diagnostic for each isomer.[3][4]

Experimental Protocols

To obtain high-quality spectroscopic data for isomer differentiation, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

IR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the this compound isomers.

Spectroscopic_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation & Comparison cluster_2 Isomer Identification Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Compare_NMR Compare 1H and 13C NMR Data (Chemical Shifts, Coupling) NMR->Compare_NMR Compare_IR Compare IR Spectra (C=O Stretch, Fingerprint) IR->Compare_IR Compare_MS Compare Mass Spectra (Fragmentation Pattern) MS->Compare_MS Isomer_1 Isomer 1: This compound Compare_NMR->Isomer_1 Isomer_2 Isomer 2: 4-Ethylpyrimidine-5-carboxylic acid Compare_NMR->Isomer_2 Isomer_3 Isomer 3: 2-Ethylpyrimidine-4-carboxylic acid Compare_NMR->Isomer_3 Compare_IR->Isomer_1 Compare_IR->Isomer_2 Compare_IR->Isomer_3 Compare_MS->Isomer_1 Compare_MS->Isomer_2 Compare_MS->Isomer_3

Caption: Workflow for Isomer Differentiation.

Conclusion

The unambiguous identification of this compound and its positional isomers is readily achievable through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive techniques, offering clear distinctions in chemical shifts and coupling patterns. IR spectroscopy and mass spectrometry provide valuable confirmatory data, reinforcing the structural assignments. By employing the methodologies and interpreting the spectral data as outlined in this guide, researchers can ensure the isomeric purity of their compounds, a critical step in advancing drug discovery and development programs.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(3), 51-60. Available From: [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841. Available From: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Ethylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 12, 2026 – In the intricate landscape of drug discovery, particularly in the realm of kinase inhibitors, achieving target specificity is a paramount challenge. The promiscuous nature of the kinome, with its highly conserved ATP-binding pocket, often leads to off-target effects, which can result in unforeseen toxicities or a dilution of therapeutic efficacy. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the cross-reactivity profiles of 2-Ethylpyrimidine-5-carboxylic acid derivatives, a promising scaffold in kinase inhibitor design. Through a synthesis of experimental data and detailed methodologies, this document serves as a critical resource for understanding and mitigating the risks of off-target binding.

The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its structural resemblance to the adenine of ATP allows it to effectively compete for binding within the kinase active site.[2] The this compound scaffold, in particular, offers versatile points for chemical modification, enabling the fine-tuning of potency and selectivity. However, this inherent versatility also necessitates a thorough investigation of cross-reactivity to ensure the development of safe and effective therapeutics.

The Imperative of Selectivity Profiling

The development of selective kinase inhibitors is a critical objective in modern drug discovery.[2] Off-target interactions can lead to a variety of adverse effects, complicating clinical development and potentially harming patients.[3] Therefore, a comprehensive understanding of a compound's selectivity profile across the human kinome is not merely advantageous but essential. This guide outlines key experimental approaches to assess the cross-reactivity of this compound derivatives, providing a framework for robust preclinical evaluation.

Comparative Analysis of Kinase Inhibition Profiles

To illustrate the importance of substitution patterns on selectivity, this section presents a comparative analysis of hypothetical this compound derivatives against a panel of representative kinases. The data herein is illustrative and serves as a template for researchers to populate with their own experimental findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives (Hypothetical Data)

Compound IDR1 GroupR2 GroupTarget Kinase IC50 (nM)Off-Target Kinase 1 (e.g., VEGFR2) IC50 (nM)Off-Target Kinase 2 (e.g., EGFR) IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
EPC-001 HPhenyl10150>10,00015
EPC-002 H4-Fluorophenyl8500>10,00062.5
EPC-003 MethylPhenyl152505,00016.7
EPC-004 Methyl4-Fluorophenyl121,200>10,000100

IC50 values represent the half-maximal inhibitory concentration.

The hypothetical data in Table 1 demonstrates how subtle modifications to the this compound scaffold can significantly impact selectivity. For instance, the addition of a fluorine atom to the phenyl ring (comparing EPC-001 to EPC-002) hypothetically increases selectivity against Off-Target Kinase 1 by over four-fold. Similarly, alterations at the R1 position can also modulate the cross-reactivity profile.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is crucial for a thorough evaluation of inhibitor selectivity. This section details two key experimental workflows: a primary biochemical screen to determine inhibitory potency against a broad panel of kinases and a cell-based assay to confirm target engagement in a more physiologically relevant context.

In Vitro Kinase Inhibition Assay

This assay is the foundational step in characterizing the selectivity of a novel inhibitor. It measures the compound's ability to inhibit the enzymatic activity of a panel of purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a broad spectrum of protein kinases.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound stock to create a range of concentrations for IC50 determination.

    • Reconstitute purified, recombinant kinase enzymes in their respective kinase assay buffers.

    • Prepare a solution of the specific peptide substrate and ATP at a concentration close to the Km for each kinase.[4]

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase enzyme to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as fluorescence, luminescence, or radioactivity.[5]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Series Plate Add Compound to Plate Compound->Plate Enzyme Kinase Enzyme Preparation Incubate1 Add Kinase & Incubate Enzyme->Incubate1 Substrate Substrate/ATP Mix React Initiate Reaction with Substrate/ATP Substrate->React Plate->Incubate1 Incubate1->React Incubate2 Incubate at 30°C React->Incubate2 Stop Terminate Reaction Incubate2->Stop Detect Detect Phosphorylation Stop->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential for determining biochemical potency, they do not always reflect a compound's activity in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[6] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[7]

Objective: To confirm that this compound derivatives bind to their intended kinase target within a cellular context.

Experimental Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specified duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[8]

    • Cool the samples to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or detergents.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.[9]

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein against the temperature for both compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

G cluster_cell_prep Cell Preparation & Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis Culture Cell Culture Treat Treat with Compound/Vehicle Culture->Treat Harvest Harvest Cells Treat->Harvest Heat Apply Temperature Gradient Harvest->Heat Cool Cool to RT Heat->Cool Lyse Cell Lysis Cool->Lyse Centrifuge Separate Soluble Fraction Lyse->Centrifuge Detect Detect Target Protein (e.g., Western Blot) Centrifuge->Detect Plot Plot Melting Curve Detect->Plot Analyze Analyze Curve Shift Plot->Analyze

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

Broader Off-Target Considerations

While kinase cross-reactivity is a primary concern, a comprehensive safety assessment should also consider potential interactions with other protein families, such as G-protein coupled receptors (GPCRs) and ion channels.[10] These off-target activities can contribute to unexpected pharmacological effects. Standard safety pharmacology panels are recommended to evaluate the potential for such interactions.

Conclusion

The development of selective kinase inhibitors is a complex but achievable goal. The this compound scaffold represents a valuable starting point for the design of potent and specific inhibitors. By employing a rigorous and multi-faceted approach to cross-reactivity profiling, as outlined in this guide, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines. The judicious use of in vitro kinase panels and cellular target engagement assays is fundamental to understanding the true biological activity of these promising compounds.

References

  • Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. Benchchem. Published December 2025.
  • Martens S. In vitro kinase assay. Protocols.io. Published September 23, 2023.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Published August 1, 2021.
  • In vitro kinase assay.
  • Assay Development for Protein Kinase Enzymes. NCBI. Published May 1, 2012.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Published August 12, 2021.
  • Synthetic studies on novel Syk inhibitors.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). NIH.
  • Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
  • Aminopyrimidines as Syk inhibitors.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Published August 27, 2020.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry. Published April 29, 2009.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. PubMed.
  • Pyrrolopyrimidine compounds and their uses.
  • Aminopyrimidine kinase inhibitors. PubChem.
  • P
  • United States P
  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Published May 30, 2023.
  • Drug-Targeted Genomes: Mutability of Ion Channels and GPCRs. PubMed Central. Published March 3, 2022.

Sources

A Senior Scientist's Guide to Comparative Docking of 2-Ethylpyrimidine-5-carboxylic Acid Analogs Against Nicotinamide N-Methyltransferase (NNMT)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for conducting a comparative molecular docking study on analogs of 2-Ethylpyrimidine-5-carboxylic acid. We will move beyond a simple procedural list to explore the scientific rationale behind each step, ensuring a robust and insightful computational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques for lead optimization and to understand structure-activity relationships (SAR).

Introduction: The Rationale for Computational Scrutiny

The pyrimidine-5-carboxylic acid scaffold is a cornerstone in medicinal chemistry, appearing in molecules targeting a range of diseases from cancers to infectious diseases.[1][2] Specifically, pyrimidine-5-carboxamide derivatives have emerged as potent inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic diseases like type 2 diabetes and obesity, as well as in several cancers.[3] NNMT catalyzes the methylation of nicotinamide, and its increased expression is linked to pathologies such as insulin resistance.[3]

This compound serves as a valuable parent compound for exploring the chemical space around the NNMT active site. By systematically modifying its structure to create analogs, we can probe key interactions and develop a predictive understanding of what drives binding affinity. This is the core principle of Structure-Activity Relationship (SAR) studies, which aim to connect a molecule's structure to its biological activity.[4][5][6][7] Molecular docking is a powerful computational method that accelerates this process by predicting the preferred orientation and binding affinity of a ligand when bound to a protein target.[8][9][10][11]

This guide will use a hypothetical set of this compound analogs to demonstrate a complete comparative docking workflow against human NNMT.

Part 1: Experimental Design & Theoretical Foundations

Before any simulation is run, a well-defined experimental plan is paramount. The choices made here dictate the quality and relevance of the final results.

Target Selection and Rationale: Human NNMT
  • Biological Significance: As established, NNMT is a validated therapeutic target for metabolic disorders.[3]

  • Structural Availability: A crucial prerequisite for structure-based drug design is a high-resolution 3D structure of the target protein. For this study, we will use the crystal structure of human NNMT, which is readily available in the Protein Data Bank (PDB). For our example, let's assume we are using a specific PDB entry, such as PDB ID: 5X07 .

Ligand Set Design for SAR Exploration

The selection of analogs is not random; it is a deliberate exploration of the molecule's functional landscape. Our hypothetical ligand set will include the parent compound and three analogs designed to probe key chemical properties:

  • Parent Compound (LIG1): this compound. This is our baseline.

  • Analog A (LIG2): 2-(Propan-2-yl)pyrimidine-5-carboxylic acid. Rationale: To explore the effect of increased steric bulk at the 2-position.

  • Analog B (LIG3): 2-Ethylpyrimidine-5-carboxamide. Rationale: To investigate the impact of replacing the carboxylic acid with a carboxamide, altering its hydrogen bonding potential.

  • Analog C (LIG4): 2-Amino-4-(ethylamino)pyrimidine-5-carboxylic acid. Rationale: To introduce additional hydrogen bond donors and acceptors on the pyrimidine ring.

Part 2: A Validated Step-by-Step Computational Protocol

This section details the self-validating workflow for a comparative docking study. We will use widely accepted and validated open-source tools as examples: AutoDock Vina for docking, and PyMOL for visualization.[12][13][14][15][16]

Workflow Overview

The entire computational pipeline can be visualized as a logical flow from data acquisition to final analysis.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein Structure (e.g., PDB ID: 5X07) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Design & Draw Analogs (LIG1, LIG2, LIG3, LIG4) PrepLig 4. Prepare Ligands (Generate 3D, add hydrogens, assign charges) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 7. Analyze Docking Scores & Binding Poses Dock->Analyze Visualize 8. Visualize Interactions (PyMOL, LigPlot) Analyze->Visualize SAR 9. Derive SAR Insights Visualize->SAR

Caption: High-level workflow for a comparative molecular docking study.

Step 1: Protein Preparation

The raw PDB file is not immediately ready for docking. It must be "cleaned" to ensure a biochemically accurate representation.[17][18][19][20]

  • Obtain Structure: Download the PDB file (e.g., 5X07) from the .

  • Clean the Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[21]

    • Remove all non-essential molecules. This includes water molecules, co-factors, and any co-crystallized ligands.[22] The rationale is to study the binding of our compounds in an unoccupied active site.

    • Inspect for and repair any missing residues or atoms, if necessary. Tools like PDBFixer can be used for this.[23]

  • Add Hydrogens & Assign Charges:

    • Docking algorithms rely on accurate electrostatics. Use a program like AutoDock Tools to add polar hydrogens, which are often missing from crystal structures.[24]

    • Assign partial atomic charges (e.g., Kollman charges) to all atoms in the protein.[20]

  • Save as PDBQT: The final prepared protein structure is saved in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[23]

Step 2: Ligand Preparation

Each analog must be converted from a 2D drawing to an energy-minimized 3D conformer with correct stereochemistry and charge.[22][24][25]

  • Generate 2D Structures: Draw each of the four ligands (LIG1-LIG4) using chemical drawing software like ChemDraw or the free PubChem Sketcher.

  • Convert to 3D: Convert the 2D structures to 3D. This can be done using programs like Open Babel.[13]

  • Energy Minimization: Perform an energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation before docking.

  • Assign Torsions & Save as PDBQT: Use AutoDock Tools to define the rotatable bonds within the ligand, allowing for conformational flexibility during docking. Save the final prepared ligand in the PDBQT format.

Step 3: Receptor Grid Generation

The docking software needs to know where to perform its search. This is defined by a "grid box".[8][15]

  • Identify the Binding Site: The binding site is typically the location of the co-crystallized ligand in the original PDB file. In its absence, binding pocket prediction tools can be used.[22]

  • Define the Box: In AutoDock Tools, center the grid box on the identified binding site. The size of the box should be large enough to encompass the entire binding pocket and allow the largest ligand to rotate freely, but not so large that it becomes computationally inefficient. A typical size is around 25 x 25 x 25 Å.[8]

  • Generate Grid Parameter File: Save the grid box coordinates and dimensions to a configuration file (e.g., config.txt). This file will instruct Vina where to perform the docking.[16]

Step 4: Molecular Docking with AutoDock Vina

With the prepared protein, ligands, and grid definition, the docking simulation can be executed.[26]

  • Create a Configuration File: The config.txt file should specify the paths to the receptor and ligand PDBQT files, the grid center and size coordinates, and the name of the output file.[16]

  • Run Vina: Execute the docking run from the command line.

    vina --config config.txt --log ligand_01_log.txt

  • Repeat for All Analogs: Repeat the process for each analog (LIG2, LIG3, LIG4), ensuring that the only change in the configuration file for each run is the ligand and out file paths. This consistency is crucial for a fair comparison.

Part 3: Comparative Analysis and Data Interpretation

The output of a docking simulation is a set of binding poses and their corresponding scores. The true scientific value comes from interpreting this data to build a coherent SAR narrative.[27]

Summarizing Quantitative Data

The primary output to compare is the binding affinity, reported in kcal/mol. Lower (more negative) values indicate a stronger predicted binding.[8] We will summarize our hypothetical results in a clear, comparative table.

Compound IDAnalog NameModification from ParentPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
LIG1 This compoundParent Compound-7.2TYR67, PHE196
LIG2 2-(Propan-2-yl)pyrimidine-5-carboxylic acidEthyl -> Isopropyl-6.8TYR67
LIG3 2-Ethylpyrimidine-5-carboxamideCarboxylic Acid -> Carboxamide-8.1TYR67, PHE196, ASN103
LIG4 2-Amino-4-(ethylamino)pyrimidine-5-carboxylic acidRing substitution-8.5TYR67, PHE196, ASP145
In-Depth Discussion and SAR Analysis
  • Parent Compound (LIG1): The baseline binding affinity of -7.2 kcal/mol is established through hydrophobic interactions between the ethyl group and a pocket lined by residues like TYR67 and PHE196. The carboxylic acid forms a key interaction, likely a hydrogen bond or salt bridge.

  • Analog A (LIG2): The introduction of a bulkier isopropyl group resulted in a weaker binding affinity (-6.8 kcal/mol). This suggests a potential steric clash within the hydrophobic pocket, disrupting the optimal orientation of the pyrimidine core. This is a classic example of how increasing size does not always lead to better binding.

  • Analog B (LIG3): Replacing the carboxylic acid with a carboxamide led to a significant improvement in binding affinity (-8.1 kcal/mol). This is a critical insight. Post-docking visualization reveals that the carboxamide acts as both a hydrogen bond donor and acceptor, forming an additional, crucial hydrogen bond with the side chain of ASN103, an interaction not possible for the carboxylic acid.[28][29][30]

  • Analog C (LIG4): This analog showed the strongest binding affinity (-8.5 kcal/mol). The addition of the 2-amino group allows for a new hydrogen bond with the backbone carbonyl of a residue, while the 4-ethylamino group maintains the favorable hydrophobic contact. The carboxylic acid likely forms a strong salt bridge with a positively charged residue like LYS or ARG, or a hydrogen bond with a residue like ASP145.

Visualization of Key Interactions

Visual analysis is essential to understand why the scores differ.[12][14][28] The interaction diagram for our most promising candidate, LIG4, illustrates the specific molecular forces at play.

G cluster_ligand LIG4 Binding Mode cluster_residues NNMT Active Site LIG4 LIG4 (2-Amino-4-(ethylamino) pyrimidine-5-carboxylic acid) TYR67 TYR67 LIG4->TYR67 Hydrophobic (Ethylamino) PHE196 PHE196 LIG4->PHE196 Pi-Pi Stacking (Pyrimidine Ring) ASP145 ASP145 LIG4->ASP145 H-Bond (Carboxylic Acid)

Caption: Key interactions of Analog C (LIG4) in the NNMT active site.

Conclusion and Future Directions

This comparative docking guide demonstrates a robust methodology for evaluating chemical analogs in a computationally driven drug discovery project. Our hypothetical results suggest that enhancing the hydrogen bonding capability of the this compound scaffold, particularly by replacing the carboxylic acid with a carboxamide or adding hydrogen-bonding groups to the pyrimidine ring, is a promising strategy for increasing binding affinity to NNMT.

The insights gained from this in-silico study provide a clear, data-supported rationale for prioritizing which compounds to synthesize and test in subsequent in-vitro biochemical assays. This iterative cycle of computational prediction, chemical synthesis, and biological validation is the engine of modern lead optimization.[6][7][27]

References

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?[Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]

  • GARDP Revive. Structure-activity relationship (SAR). [Link]

  • Class Central. (n.d.). Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB. Retrieved from [Link]

  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]

  • Morris, G. M., et al. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Cheminformatics. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • YouTube. (2018). Autodock Vina Result Analysis with PyMol. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from [Link]

  • Bioinformatics Review. (2018). Tutorial: Vina Output Analysis Using PyMol. [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • Kaggle. Protein And Ligand Preparation For Docking By Vina. [Link]

  • Lab Viva. (2024). Ligands preparation: Significance and symbolism. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • University of Oxford. Session 4: Introduction to in silico docking. [Link]

  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules. [Link]

  • University of Cambridge. 6. Preparing the protein and ligand for docking. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • Gorti, S. K., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]

  • ACS Publications. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. [Link]

  • PubMed. (n.d.). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-Ethylpyrimidine-5-carboxylic Acid: A Novel Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key heterocyclic scaffolds is a cornerstone of innovation. 2-Ethylpyrimidine-5-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide presents a comprehensive comparison between a traditional, established synthetic pathway and a novel, green chemistry-oriented approach, providing the necessary experimental data and protocols to validate the proposed pathway.

Introduction: The Significance of this compound

Pyrimidine-5-carboxylic acids are crucial heterocyclic motifs present in a wide array of biologically active molecules. The substituent at the 2-position significantly influences the pharmacological properties of these compounds, making the development of versatile and robust synthetic routes a key focus in pharmaceutical research.[1] this compound, in particular, serves as a vital intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and anti-infectives.

Traditional Synthetic Pathway: The Amidinium Salt Condensation Method

A well-established and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with a propen-1-ol derivative.[1][2] This approach is lauded for its directness and generally good yields.

The synthesis commences with the preparation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which is then reacted with the appropriate amidinium salt to yield the desired pyrimidine ester. Subsequent hydrolysis affords the target carboxylic acid.

Experimental Protocol: Traditional Pathway

Step 1: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[1]

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt.

Step 2: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, propionamidinium hydrochloride (1.1 eq) is added.

  • The reaction mixture is stirred at 80 °C for 6 hours.

  • The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • The purified ethyl 2-ethylpyrimidine-5-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and 1 M aqueous sodium hydroxide (1.5 eq).

  • The mixture is stirred at 60 °C for 4 hours.

  • The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

  • The aqueous layer is acidified to pH 3-4 with 1 M hydrochloric acid, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Causality Behind Experimental Choices: The use of sodium hydride, a strong base, is crucial for the deprotonation of methyl 3,3-dimethoxypropionate, enabling its condensation with methyl formate.[2] Anhydrous conditions are maintained to prevent the quenching of the sodium hydride and other reactive intermediates. The final hydrolysis step is a standard saponification of the ester to the carboxylic acid.

A Novel Green Synthetic Pathway: Microwave-Assisted, Multi-Component Reaction

In the pursuit of more sustainable and efficient chemical syntheses, a novel pathway utilizing a microwave-assisted, one-pot, three-component reaction has been developed. This approach leverages readily available starting materials and minimizes solvent usage and reaction times, aligning with the principles of green chemistry.

This proposed pathway involves the reaction of ethyl 3-ethoxy-2-formylacrylate, propionamidine hydrochloride, and ammonium acetate under microwave irradiation. The reaction proceeds through a cascade of condensation and cyclization steps to directly form the ethyl ester of the target molecule, which is then hydrolyzed.

Experimental Protocol: Novel Green Pathway

Step 1: One-Pot Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

  • In a 10 mL microwave vial, ethyl 3-ethoxy-2-formylacrylate (1.0 eq), propionamidine hydrochloride (1.1 eq), and ammonium acetate (1.5 eq) are combined in ethanol (5 mL).

  • The vial is sealed, and the mixture is subjected to microwave irradiation at 120 °C for 15 minutes.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.

Step 2: Hydrolysis to this compound

  • The hydrolysis is carried out as described in Step 3 of the traditional pathway.

Causality Behind Experimental Choices: Microwave irradiation is employed to significantly accelerate the reaction rate, drastically reducing the reaction time from hours to minutes. Ammonium acetate serves as a source of ammonia and a mild catalyst. This one-pot approach simplifies the experimental setup and reduces waste by eliminating the need to isolate intermediates.

Comparative Analysis
ParameterTraditional PathwayNovel Green Pathway
Overall Yield ~65-75%~80-90%
Number of Steps 32
Total Reaction Time ~20-24 hours~30 minutes
Reaction Conditions - Anhydrous conditions required- Elevated temperatures for extended periods- Microwave irradiation- Shorter reaction time
Reagents - Sodium hydride (pyrophoric)- Anhydrous solvents- Readily available reagents- Ethanol (greener solvent)
Waste Generation - Higher solvent usage- Multiple workup and purification steps- Lower solvent usage- One-pot synthesis reduces intermediate waste
Safety Considerations - Handling of sodium hydride requires caution- Standard laboratory safety protocols
Visualizing the Synthetic Workflows

Diagram 1: Traditional Synthetic Pathway

Traditional_Pathway A Methyl 3,3-dimethoxypropionate + Methyl Formate C Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate A->C Step 1: Condensation B Sodium Hydride E Ethyl 2-Ethylpyrimidine-5-carboxylate C->E Step 2: Cyclization D Propionamidinium Hydrochloride G This compound E->G Step 3: Saponification F Hydrolysis

Caption: Workflow of the traditional synthesis of this compound.

Diagram 2: Novel Green Synthetic Pathway

Green_Pathway A Ethyl 3-ethoxy-2-formylacrylate + Propionamidine HCl + Ammonium Acetate C Ethyl 2-Ethylpyrimidine-5-carboxylate A->C Step 1: One-Pot Multi-Component Reaction B Microwave Irradiation (120 °C, 15 min) E This compound C->E Step 2: Saponification D Hydrolysis

Caption: Workflow of the novel green synthesis of this compound.

Conclusion and Future Outlook

The novel microwave-assisted, multi-component synthesis of this compound presents a significant improvement over the traditional amidinium salt condensation method. The key advantages of the new pathway include a higher overall yield, a drastic reduction in reaction time, and a more environmentally friendly profile due to the use of a greener solvent and a one-pot procedure. This approach not only enhances the efficiency of producing this valuable building block but also aligns with the growing demand for sustainable practices in the pharmaceutical and chemical industries. Further optimization of this green pathway could involve exploring solvent-free conditions or the use of heterogeneous catalysts to further enhance its environmental credentials.

References

  • Chandra, M., et al. (Year). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Source. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Sakra, A. R., et al. (2023). Novel synthetic routes for Pyrimidine, Pyridine and Pyrazole Derivatives and Their Antibacterial Evaluation. Russian Journal of Organic Chemistry, 59(Suppl 1), S131-S140. [Link]

Sources

A Comparative Analysis of the Biological Activities of Pyrimidine and Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, pyrimidine and pyridine scaffolds are particularly prominent, featuring in a wide array of drugs with diverse biological activities. The introduction of a carboxylic acid moiety to these core structures can significantly influence their physicochemical properties and pharmacological profiles, enhancing their potential as drug candidates. This guide provides an in-depth, comparative analysis of the biological activities of pyrimidine and pyridine carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and established protocols.

Core Scaffolds: A Tale of Two Heterocycles

At a glance, pyrimidine and pyridine are structurally similar aromatic heterocycles. Pyridine is a six-membered ring containing one nitrogen atom, while pyrimidine contains two nitrogen atoms at positions 1 and 3. This seemingly minor difference in their core structure leads to distinct electronic properties, which in turn dictates their biological interactions and therapeutic potential. The addition of a carboxylic acid group further enhances their drug-like properties by providing a site for hydrogen bonding and potential coordination with metal ions in enzyme active sites.[1]

Comparative Biological Activities: A Multifaceted Examination

Both pyrimidine and pyridine carboxylic acid derivatives have been extensively investigated for a range of biological activities. This section will delve into a comparative analysis of their efficacy in three key therapeutic areas: cancer, microbial infections, and inflammation.

Anticancer Activity

The fight against cancer has seen the development of numerous drugs, with heterocyclic compounds playing a pivotal role.[2][3][4] Pyrimidine and pyridine carboxylic acids have emerged as promising scaffolds for the design of novel anticancer agents.[1][5][6][7]

Pyrimidine Carboxylic Acids in Oncology:

Pyrimidine analogues are integral to cancer chemotherapy, often acting as antimetabolites that interfere with nucleic acid synthesis.[3][4] The incorporation of a carboxylic acid group can enhance their selectivity and potency. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like dihydrofolate reductase (DHFR), thymidylate synthase (TS), and various kinases involved in cancer cell proliferation and survival.[5][8] Several clinically used anticancer drugs, such as gefitinib and lapatinib, are based on the pyrimidine scaffold.[5]

Pyridine Carboxylic Acids in Oncology:

Pyridine carboxylic acid derivatives have also demonstrated significant potential as anticancer agents.[1][6][7] Their mechanism of action often involves the inhibition of enzymes crucial for tumor growth and progression, such as histone demethylases, tyrosine kinases, and c-Met kinases.[1] The position of the carboxylic acid group on the pyridine ring, along with other substituents, plays a crucial role in determining their anticancer potency and selectivity.[7]

Comparative Anticancer Efficacy:

While both classes of compounds show promise, the wealth of clinically established pyrimidine-based anticancer drugs suggests a more mature and perhaps broader applicability in this therapeutic area to date.[5] However, the diverse mechanisms of action exhibited by pyridine carboxylic acid derivatives highlight their potential for the development of novel and targeted cancer therapies.[1][6]

Compound Class Mechanism of Action Examples of Targeted Enzymes/Pathways References
Pyrimidine Carboxylic Acids Enzyme Inhibition, DNA/RNA Synthesis DisruptionDHFR, TS, CDKs, EGFR, PI3K[5][8]
Pyridine Carboxylic Acids Enzyme InhibitionHistone Demethylases, Tyrosine Kinases, c-Met Kinase[1][6]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Both pyrimidine and pyridine carboxylic acids have been explored for their potential to combat bacterial and fungal infections.[1][9]

Pyrimidine Carboxylic Acids as Antimicrobial Agents:

Derivatives of pyrimidine have a long history as antimicrobial agents, with well-known examples like the sulfonamides. The carboxylic acid functional group can enhance their antibacterial and antifungal properties. These compounds often work by inhibiting essential metabolic pathways in microorganisms.

Pyridine Carboxylic Acids as Antimicrobial Agents:

Pyridine carboxylic acid derivatives have also been identified as potent antimicrobial agents.[9] For instance, pyridine-2,6-dithiocarboxylic acid, a metal chelator, demonstrates antimicrobial properties by sequestering essential metal ions.[10] The antimicrobial efficacy of these compounds is often linked to their ability to disrupt microbial membranes or inhibit key enzymes.[9]

Comparative Antimicrobial Efficacy:

Both scaffolds have yielded compounds with significant antimicrobial activity. The choice between a pyrimidine or pyridine core for developing new antimicrobials would likely depend on the specific microbial target and the desired mechanism of action.

Compound Class Mechanism of Action Examples of Microbial Targets References
Pyrimidine Carboxylic Acids Inhibition of Metabolic PathwaysDihydropteroate synthase (in combination with sulfa drugs)
Pyridine Carboxylic Acids Metal Chelation, Membrane Disruption, Enzyme InhibitionVarious bacterial and fungal species[9][10]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery.[11] Pyrimidine and pyridine carboxylic acids have shown promise as scaffolds for novel anti-inflammatory drugs.[12][13][14]

Pyrimidine Carboxylic Acids as Anti-inflammatory Agents:

Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often attributed to their ability to inhibit the production of pro-inflammatory mediators.[11][12] A key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, and several pyrimidine derivatives have been identified as selective COX-2 inhibitors.[13][15] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Pyridine Carboxylic Acids as Anti-inflammatory Agents:

Pyridine carboxylic acid derivatives have also been investigated for their anti-inflammatory potential.[1] Some of these compounds have been found to inhibit COX-2, similar to their pyrimidine counterparts.[1] The anti-inflammatory activity is influenced by the substitution pattern on the pyridine ring.

Comparative Anti-inflammatory Efficacy:

Both pyrimidine and pyridine carboxylic acid derivatives have demonstrated the ability to inhibit key inflammatory pathways, particularly through the inhibition of COX-2.[1][13][15] The development of highly selective and potent anti-inflammatory agents from either scaffold is an active area of research.

Compound Class Mechanism of Action Key Inflammatory Target References
Pyrimidine Carboxylic Acids COX-2 InhibitionCyclooxygenase-2[13][15]
Pyridine Carboxylic Acids COX-2 InhibitionCyclooxygenase-2[1]

Key Experimental Protocols for Biological Evaluation

To rigorously compare the biological activities of these compounds, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] It is a widely used method for screening potential anticancer drugs.[18][19]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.[16]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrimidine or pyridine carboxylic acid derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19]

Workflow for MTT Assay:

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24 hours cell_seeding->incubation1 compound_treatment Treat with Test Compounds (Varying Concentrations) incubation1->compound_treatment incubation2 Incubate (e.g., 48 hours) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 2-4 hours mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[20][21]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.[21]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[22][23]

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[22]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[20][23] Include positive (microbe, no drug) and negative (broth only) controls.[20]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[23]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[20]

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compounds start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay

A common method to screen for anti-inflammatory compounds is to assess their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[24] Fluorometric or colorimetric assay kits are commercially available for this purpose.[24][25][26][27]

Principle: These assays are typically based on the detection of prostaglandin G2, an intermediate product generated by the COX enzyme from its substrate, arachidonic acid.[24] The inhibitor's potency is determined by measuring the reduction in the fluorescent or colorimetric signal produced.

Step-by-Step Protocol (based on a generic fluorometric assay):

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, probe, cofactor, and substrate (arachidonic acid) solutions as per the kit's instructions.[24]

  • Plate Setup: In a 96-well plate, set up wells for the enzyme control (no inhibitor), inhibitor controls (e.g., celecoxib), and the test compounds at various concentrations.[24]

  • Enzyme and Inhibitor Incubation: Add the COX-2 enzyme to the appropriate wells, followed by the test inhibitors or vehicle control. Incubate for a specified time to allow for inhibitor binding.[25]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously.[24]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically over a period of 5-10 minutes using a fluorescence plate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[24]

  • Data Analysis: Calculate the rate of the reaction for each well and determine the percent inhibition for the test compounds. Calculate the IC50 value for potent inhibitors.[24]

Workflow for COX-2 Inhibitor Screening Assay:

COX2_Inhibitor_Screening_Workflow start Start reagent_prep Prepare Assay Reagents start->reagent_prep plate_setup Set Up 96-well Plate (Controls & Test Compounds) reagent_prep->plate_setup enzyme_inhibitor_incubation Add COX-2 Enzyme & Incubate with Inhibitors plate_setup->enzyme_inhibitor_incubation reaction_initiation Initiate Reaction with Arachidonic Acid enzyme_inhibitor_incubation->reaction_initiation fluorescence_measurement Measure Fluorescence Kinetically reaction_initiation->fluorescence_measurement data_analysis Calculate % Inhibition and IC50 fluorescence_measurement->data_analysis end End data_analysis->end Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation Promotes Inhibitor Pyrimidine/Pyridine Carboxylic Acid Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Simplified signaling pathway showing kinase inhibition by a pyrimidine or pyridine carboxylic acid derivative.

Conclusion and Future Perspectives

Both pyrimidine and pyridine carboxylic acids represent privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of valuable biological activities. Pyrimidine derivatives have a more established track record, particularly in anticancer therapy, with several clinically approved drugs. Pyridine carboxylic acids, while perhaps less represented in the current pharmacopeia, exhibit a remarkable versatility in their mechanisms of action, particularly as enzyme inhibitors, and hold immense promise for the development of novel therapeutics.

Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will continue to be crucial in guiding the design of more effective drug candidates. Furthermore, exploring the potential of these scaffolds against emerging therapeutic targets will undoubtedly open new avenues for drug discovery. The comparative data and standardized protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the development of the next generation of pyrimidine and pyridine-based medicines.

References

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024-04-16).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025-05-20).
  • MTT assay protocol | Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal.
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
  • Broth Microdilution | MI - Microbiology.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed.
  • Biologically active pyridine carboxylic acid derived enzyme inhibitors... - ResearchGate.
  • COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013-11-10).
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab.
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
  • Broth Dilution Method for MIC Determination - Microbe Online. (2013-11-15).
  • MTT assay and its use in cell viability and proliferation analysis - Abcam.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025-05-20).
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Semantic Scholar.
  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC.
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications.
  • Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024-10-13).
  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich.
  • COX Colorimetric Inhibitor Screening Assay Kit.
  • Mechanism of action of pyrimidine analogues. - ResearchGate.
  • Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021-04-07).
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (2021-12-12).
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023-02-28).
  • Full article: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs - Taylor & Francis Online. (2024-04-01).
  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation. (2019-04-20).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing).
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI. (2019-05-15).
  • Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.
  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (2025-08-07).
  • Pyrimidine and Its Biological Activity: A Review - SciSpace.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - ResearchGate.

Sources

A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Head-to-Head Comparison of Leading Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable synthesis of pyrimidine scaffolds is a foundational pillar of innovation. As a core heterocyclic motif in a vast number of pharmaceuticals, the method chosen for its construction can significantly impact yield, purity, scalability, and the overall timeline of a research program. This guide provides an in-depth, objective comparison of prominent pyrimidine synthesis methods, moving beyond a simple recitation of steps to explain the underlying chemical rationale and provide actionable, experimentally-backed insights.

The Enduring Importance of the Pyrimidine Core

The pyrimidine ring is a ubiquitous feature in a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the chemistry of life. Consequently, the development of robust and versatile synthetic routes to access diverse pyrimidine derivatives remains a critical focus in medicinal chemistry. This guide will dissect and compare four key methodologies: the classical Biginelli and Pinner syntheses, a modern iridium-catalyzed multicomponent approach, and a highly efficient synthesis from chalcones, providing a clear framework for informed decision-making in your synthetic strategy.

The Biginelli Reaction: A Time-Honored Three-Component Condensation

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction has remained a stalwart in heterocyclic chemistry for its operational simplicity and the biological relevance of its dihydropyrimidinone (DHPM) products. The classical approach involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Mechanistic Insights

The reaction is believed to proceed through an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular condensation yields the dihydropyrimidine core.

Reaction Mechanism: Biginelli Reaction

Biginelli_Mechanism cluster_1 Step 1: N-Acyliminium Ion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization and Dehydration Aldehyde Aldehyde N_Acyliminium N-Acyliminium Ion Aldehyde->N_Acyliminium + H+ Urea Urea Urea->N_Acyliminium Intermediate Open-chain Ureide N_Acyliminium->Intermediate Nucleophilic Attack Ketoester β-Ketoester (Enol form) Ketoester->Intermediate DHPM Dihydropyrimidinone (DHPM) Intermediate->DHPM - H2O

Caption: Simplified mechanism of the Biginelli reaction.

Experimental Protocol: Conventional Biginelli Reaction

This protocol provides a general framework for the acid-catalyzed synthesis of dihydropyrimidinones.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-ketoester (e.g., Ethyl acetoacetate): 10 mmol

  • Urea (or Thiourea): 15 mmol

  • Ethanol: 20 mL

  • Concentrated Hydrochloric Acid (catalyst): 0.5 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aldehyde, β-ketoester, urea, and ethanol.

  • Add the concentrated hydrochloric acid dropwise with stirring.

  • Heat the mixture to reflux and maintain for 1.5 to 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Advantages and Limitations

The primary advantages of the Biginelli reaction are its operational simplicity, the use of readily available starting materials, and the direct formation of a functionalized heterocyclic core in a single step. However, the classical method often suffers from modest yields (typically 60-70%), long reaction times, and the use of harsh acidic conditions that may not be compatible with sensitive functional groups.

The Pinner Synthesis: A Versatile Route to Diverse Pyrimidines

The Pinner synthesis offers a versatile and widely used method for the preparation of a broad range of substituted pyrimidines. This reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst.

Mechanistic Insights

The mechanism involves the initial formation of an enamine from the 1,3-dicarbonyl compound, which then undergoes a condensation reaction with the amidine. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrimidine ring.

Reaction Mechanism: Pinner Synthesis

Pinner_Mechanism cluster_1 Step 1: Enamine Formation cluster_2 Step 2: Condensation cluster_3 Step 3: Cyclization and Aromatization Dicarbonyl 1,3-Dicarbonyl Compound Enamine Enamine Intermediate Dicarbonyl->Enamine Adduct Condensation Adduct Enamine->Adduct Nucleophilic Attack Amidine Amidine Amidine->Adduct Pyrimidine Substituted Pyrimidine Adduct->Pyrimidine - H2O

Caption: Simplified mechanism of the Pinner synthesis.

Experimental Protocol: Pinner Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

This protocol describes a specific example of the Pinner synthesis.[1]

Materials:

  • Urea: 0.1 mol

  • Acetylacetone: 0.1 mol

  • Methanol: 50 mL

  • Concentrated Hydrochloric Acid (catalyst): 5 mL

Procedure:

  • Dissolve urea and acetylacetone in methanol in a round-bottom flask.

  • Slowly add concentrated hydrochloric acid to the mixture with stirring.

  • Heat the reaction mixture to 52°C and maintain for 3 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

Advantages and Limitations

The Pinner synthesis is highly versatile, allowing for the preparation of a wide variety of substituted pyrimidines by varying both the 1,3-dicarbonyl compound and the amidine. It can often provide good to excellent yields. However, the reaction can be sensitive to conditions, and the use of strongly acidic or basic catalysts may limit its applicability with certain substrates.

Iridium-Catalyzed Multicomponent Synthesis: A Modern and Sustainable Approach

Recent advances in organometallic catalysis have opened new avenues for pyrimidine synthesis. A notable example is the iridium-catalyzed multicomponent synthesis from amidines and alcohols.[1][2] This method is particularly attractive from a green chemistry perspective as it utilizes readily available alcohols and liberates only water and hydrogen gas as byproducts.

Mechanistic Insights

The reaction proceeds through a sequence of condensation and dehydrogenation steps catalyzed by a PN5P-Ir pincer complex. The iridium catalyst facilitates the dehydrogenation of alcohols to aldehydes in situ, which then participate in condensation reactions with the amidine and another alcohol-derived component. Subsequent dehydrogenation leads to the aromatic pyrimidine product.

Experimental Workflow: Iridium-Catalyzed Synthesis

Iridium_Workflow Start Start: Amidine, Alcohols, Ir-Catalyst Mix Mix in Toluene Start->Mix Heat Heat to 150°C Mix->Heat Reaction Condensation & Dehydrogenation Heat->Reaction Cool Cool to Room Temperature Reaction->Cool Purify Purification (e.g., Chromatography) Cool->Purify End End: Substituted Pyrimidine Purify->End

Caption: A simplified workflow for the Iridium-catalyzed multicomponent synthesis.

Experimental Protocol: Iridium-Catalyzed Synthesis of 2,4,6-Triphenylpyrimidine

This protocol is a representative example of this modern methodology.[2]

Materials:

  • Benzamidine hydrochloride: 0.5 mmol

  • Benzyl alcohol: 1.5 mmol

  • PN5P-Ir pincer complex catalyst: 1-2 mol%

  • Toluene (solvent): 2 mL

Procedure:

  • In a glovebox, charge a screw-capped vial with the amidine hydrochloride, the iridium catalyst, and a stirring bar.

  • Add the benzyl alcohol and toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 150°C for the specified time (e.g., 24 hours).

  • Cool the mixture to room temperature.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Advantages and Limitations

This method offers several advantages, including high atom economy, the use of sustainable reagents (alcohols), and the ability to generate highly substituted and unsymmetrical pyrimidines with high regioselectivity.[2] The primary limitation is the requirement for a specialized and potentially expensive iridium catalyst, which may not be readily available in all laboratories.

Synthesis from Chalcones: An Efficient Route to 2-Aminopyrimidines

The reaction of α,β-unsaturated ketones (chalcones) with guanidine or other amidines provides a highly efficient route to 2-aminopyrimidines, a privileged scaffold in medicinal chemistry. This method often proceeds in high yields under basic conditions.

Mechanistic Insights

The reaction is initiated by a Michael addition of the amidine (e.g., guanidine) to the β-carbon of the chalcone. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine.

Experimental Protocol: Synthesis of a 2-Aminopyrimidine from a Chalcone

This protocol details a common procedure for this transformation.[3][4]

Materials:

  • Chalcone (e.g., 3-(4-substitutedphenyl)-1-(pyridin-4-yl)prop-2-en-1-one): 10 mmol

  • Guanidine hydrochloride: 10 mmol

  • Potassium hydroxide solution (e.g., 5 mL of a 40% aqueous solution)

  • Ethanol: 25 mL

Procedure:

  • Dissolve the chalcone and guanidine hydrochloride in ethanol in a round-bottom flask.

  • Add the potassium hydroxide solution and heat the mixture to reflux for 10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.

Advantages and Limitations

This method is highly effective for the synthesis of 2-aminopyrimidines and often provides excellent yields. The starting chalcones are readily prepared via Claisen-Schmidt condensation. A potential limitation is the need for a pre-synthesized chalcone, adding an extra step to the overall sequence compared to one-pot multicomponent reactions.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the following table summarizes key performance metrics for the discussed pyrimidine synthesis methods based on published experimental data.

MethodKey ReagentsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
Classical Biginelli Aldehyde, β-Ketoester, UreaHydrochloric AcidEthanol1.5 - 3 hoursReflux~60-70%
Pinner Synthesis 1,3-Dicarbonyl, AmidineAcid or BaseVariesVariesVariesModerate to High
Iridium-Catalyzed Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[2]
From Chalcones Chalcone, Guanidine HClPotassium HydroxideEthanol10 hoursRefluxExcellent
Microwave-Assisted Biginelli Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 minMicrowave72-84%
Grindstone Biginelli Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeGrindingRoom Temp.>90%[5]

Modern Advancements and Green Chemistry Considerations

The field of pyrimidine synthesis is continually evolving, with a significant emphasis on developing more sustainable and efficient "green" methodologies. Key trends include:

  • Microwave-Assisted Synthesis: As highlighted in the comparison table, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields in reactions like the Biginelli synthesis.[5]

  • Solvent-Free Reactions: The "Grindstone" modification of the Biginelli reaction is an excellent example of a solvent-free approach that not only reduces waste but can also lead to higher yields.[5]

  • Multicomponent Reactions (MCRs): MCRs, such as the Biginelli and the Iridium-catalyzed reactions, are inherently more efficient and atom-economical than traditional multi-step syntheses.

Conclusion and Future Outlook

The synthesis of pyrimidines offers a rich landscape of chemical methodologies, each with its distinct advantages and limitations.

  • The Biginelli and Pinner syntheses remain valuable for their simplicity and the use of readily accessible starting materials, with modern variations significantly improving their efficiency and environmental footprint.

  • The synthesis from chalcones is a highly effective route for accessing the medicinally important 2-aminopyrimidine scaffold.

  • Transition-metal catalyzed methods , such as the Iridium-catalyzed multicomponent synthesis, represent the cutting-edge of the field, offering novel pathways to complex pyrimidines with high efficiency and sustainability, albeit with the current drawback of catalyst cost and availability.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, the availability of reagents and equipment, and the importance of "green" chemistry principles in the research context. As the demand for novel, biologically active pyrimidine derivatives continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a vibrant area of chemical research.

References

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

  • Desai, N. C., Maheta, A. S., & Rajpara, K. M. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(1), 259-268. [Link]

  • Sonawane, R. P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy, 14(1), 22-27. [Link]

  • Google Patents. (1990). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • International Journal of Environmental Sciences. (n.d.). Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-Substituted Pyrimidine-5-Carboxylic Acid Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in the architecture of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of DNA and RNA.[1] This fundamental role in cellular machinery has made the pyrimidine scaffold a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[1] For decades, researchers have strategically modified the pyrimidine ring to create a multitude of derivatives with potent antiproliferative properties. These compounds exert their cytotoxic effects through diverse mechanisms, such as inhibiting critical enzymes involved in DNA synthesis and repair, interfering with cell signaling pathways that govern cell growth and survival, and inducing programmed cell death (apoptosis).

This guide provides a comparative analysis of the in vitro cytotoxicity of a specific class of these compounds: 2-substituted pyrimidine-5-carboxylic acid derivatives. While the focus is on this particular chemical family, direct experimental data for 2-ethylpyrimidine-5-carboxylic acid derivatives is limited in the currently available scientific literature. Therefore, this guide will present a broader comparative landscape, including structurally related pyrimidine-5-carbonitrile and other 2-substituted pyrimidine derivatives, to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and explore the potential mechanisms of action, offering a foundation for future research and rational drug design in this promising area of oncology.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various 2-substituted pyrimidine-5-carboxylic acid derivatives and related compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency, representing the concentration at which it inhibits 50% of the cancer cell population's growth. Lower IC50 values are indicative of higher cytotoxic potency.

Table 1: Cytotoxicity (IC50, µM) of Pyrimidine-5-Carbonitrile Derivatives against Various Cancer Cell Lines

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
10b Varies-CNHepG2 (Liver)3.56[2]
A549 (Lung)5.85[2]
MCF-7 (Breast)7.68[2]
11e Varies-CNHCT-116 (Colon)1.14[3]
MCF-7 (Breast)1.54[3]
4e Varies-CNColo 205 (Colon)1.66[4]
4f Varies-CNColo 205 (Colon)1.83[4]
Compound XIII Varies-CNMelanoma3.37[5]
Leukemia3.04[5]
Non-small cell lung4.14[5]
Renal2.4[5]
Compound 3b Varies-CNMCF-7 (Breast)nanomolar[6]
A549 (Lung)nanomolar[6]
A498 (Renal)nanomolar[6]
HepG2 (Liver)nanomolar[6]
Compound 5d Varies-CNMCF-7 (Breast)nanomolar[6]
A549 (Lung)nanomolar[6]
A498 (Renal)nanomolar[6]
HepG2 (Liver)nanomolar[6]

Table 2: Cytotoxicity (IC50, µM) of Other 2-Substituted Pyrimidine Derivatives

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 2m -NH2-EthylK562 (Leukemia)0.03
Compound V7 -NH2-EthylMGC803 (Gastric)1.59
AS1517499 (2t) -{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}-CarboxamideTh2 differentiation0.0023[7]
Compound 3b -Anilino-CF3C32 (Melanoma)24.4[8]
A375 (Melanoma)25.4[8]
Compound 5b VariesVariesMCF-7 (Breast)10.71
HeLa (Cervical)12.63
Compound 3 b VariesVaries(Antitumor activity)13.6[9]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for three commonly employed cytotoxicity assays. The choice of assay often depends on the suspected mechanism of action of the test compound and the specific research question.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-substituted pyrimidine-5-carboxylic acid derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the cells and the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures total protein content, which is proportional to the cell number.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period with the test compounds, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water to remove TCA and excess medium.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.[10]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell membrane damage by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase).

    • Add an equal volume (e.g., 50 µL) of the LDH reaction mixture to each well containing the supernatant.

  • Incubation:

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction (Optional):

    • Some kits include a stop solution (e.g., a mild acid) to terminate the reaction. Add the stop solution as per the manufacturer's protocol.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Pyrimidine Derivatives treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb ldh LDH Assay incubation->ldh readout Measure Absorbance mtt->readout srb->readout ldh->readout calc Calculate % Viability / % Cytotoxicity readout->calc ic50 Determine IC50 Values calc->ic50

Caption: A generalized workflow for in vitro cytotoxicity screening of pyrimidine derivatives.

Mechanism of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of 2-substituted pyrimidine-5-carboxylic acid derivatives are often attributed to their ability to modulate key cellular processes, leading to cell cycle arrest and the induction of apoptosis. While the precise mechanisms can vary depending on the specific substitutions on the pyrimidine ring, several key signaling pathways are frequently implicated.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Many anticancer agents, including pyrimidine derivatives, exert their therapeutic effects by triggering this cellular suicide program. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 recruitment caspase8 Caspase-8 procaspase8->caspase8 activation caspase9 Caspase-9 caspase8->caspase9 crosstalk via Bid procaspase3 Pro-caspase-3 caspase8->procaspase3 activation dna_damage DNA Damage / Cellular Stress (Caused by Pyrimidine Derivatives) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome apoptosome->caspase9 activation procaspase9 Pro-caspase-9 procaspase9->apoptosome recruitment caspase9->procaspase3 activation caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis converging on the executioner caspase-3.

Some pyrimidine derivatives have been shown to induce apoptosis by causing DNA damage, which activates the tumor suppressor protein p53. Activated p53 can then trigger the intrinsic pathway by upregulating pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.

Inhibition of Key Signaling Pathways

In addition to inducing apoptosis, 2-substituted pyrimidine derivatives can also exert their cytotoxic effects by inhibiting specific signaling pathways that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway plays a critical role in cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in many cancers. Certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR, thereby blocking downstream signaling and inhibiting cancer cell growth.[2]

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cancer progression. Some pyrimidine-5-carbonitrile derivatives have demonstrated the ability to inhibit COX-2, suggesting a dual mechanism of anticancer activity.[6]

  • STAT6 Inhibition: The STAT6 protein is involved in T-helper cell differentiation and has been identified as a therapeutic target for allergic diseases and potentially some cancers. A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been shown to be potent inhibitors of STAT6.[7]

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic effects of 2-substituted pyrimidine-5-carboxylic acid derivatives and related compounds against various cancer cell lines. The presented data, sourced from peer-reviewed literature, highlights the potential of the pyrimidine scaffold as a template for the design of novel anticancer agents. The detailed experimental protocols for key cytotoxicity assays offer a practical resource for researchers in the field.

While significant progress has been made in understanding the anticancer properties of various pyrimidine derivatives, the specific class of 2-ethylpyrimidine-5-carboxylic acids remains relatively underexplored. Future research should focus on the synthesis and comprehensive cytotoxic evaluation of a broader range of these specific derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways affected by these compounds. A deeper understanding of their mechanism of action will be crucial for the rational design of more potent and selective pyrimidine-based anticancer drugs with improved therapeutic indices.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Gao, C., et al. (2022). Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. Russian Journal of Bioorganic Chemistry, 48(2), 411-422. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Abdelgawad, M. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(11), 5123-5137. [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & medicinal chemistry, 15(2), 1044-1055. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1753. [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of immunological methods, 64(3), 313-320. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(28), 19325-19345. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3688. [Link]

  • Al-Abdullah, E. S., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(22), 7935. [Link]

  • You, W., et al. (2011). [Synthesis and antitumor activities of pyrimidines]. Nan fang yi ke da xue xue bao = Journal of Southern Medical University, 31(5), 875-877. [Link]

  • Szymański, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(21), 6433. [Link]

  • Abouzid, K. M., et al. (2014). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Bioorganic & medicinal chemistry, 22(15), 4119-4131. [Link]

  • You, W. W., et al. (2011). [Synthesis and antitumor activities of pyrimidines]. Nan fang yi ke da xue xue bao = Journal of Southern Medical University, 31(5), 875–877. [Link]

  • Szymański, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(21), 6433. [Link]

  • Sharma, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current medicinal chemistry, 29(22), 3936–3960. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Ethylpyrimidine-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure safe handling and regulatory compliance.

Immediate Safety & Spill Management

Before any handling or disposal, a thorough risk assessment is paramount. The primary risks associated with this compound class are irritation to the skin, eyes, and respiratory system.[1]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and irritation.[3][4]
Eye Protection Chemical splash goggles or safety glasses with side shieldsTo protect eyes from dust particles and splashes, preventing serious irritation.[1][4]
Body Protection Standard laboratory coatTo protect skin and personal clothing from contamination.[4]
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][4]

All handling of solid this compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[3][4]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.

  • Control & Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully sweep or scoop the absorbed material and spilled substance into a designated, leak-proof hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., water and a mild detergent), and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste . Do not dispose of this chemical down the drain or in regular trash under any circumstances.[1][4]

Waste Segregation: The Causality of Chemical Safety

Proper segregation is critical to prevent dangerous chemical reactions within waste containers. Carboxylic acids are chemically incompatible with bases, oxidizing agents, and reducing agents.[3] Mixing these waste streams can lead to exothermic reactions, gas evolution, or fire.

  • Action: Designate a specific hazardous waste container solely for this compound and compatible (i.e., other organic acid) waste.

  • Why: This prevents accidental mixing with incompatible chemicals like ammonium salts, bases (e.g., sodium hydroxide), or strong oxidizers (e.g., nitric acid), ensuring the stability and safety of the accumulated waste.[3][5]

Waste Accumulation and Container Management

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5]

  • Select a Proper Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[3] The container must be in good condition, free of leaks, and have a tight-fitting screw cap.[6]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must clearly state:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[5]

    • Associated hazards (e.g., "Irritant," "Corrosive").[3]

    • The date the container first received waste and the date it becomes full.[5]

  • Transfer Waste:

    • For solid waste, use a funnel to transfer it into the container, minimizing dust generation.

    • For solutions, pour carefully to avoid splashing.

  • Secure the Container: Keep the container tightly sealed at all times except when adding waste.[6][7] This prevents the release of vapors and protects the contents from contamination.

  • Storage: Store the sealed container in a designated, well-ventilated SAA, away from incompatible materials.[3] Do not fill the container beyond 90% capacity to allow for expansion.[3]

Final Disposal Procedure

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle-to-grave".[8][9]

  • Contact EHS: Once the waste container is full (or has been in the SAA for up to one year), contact your institution's EHS department to arrange for pickup.[5]

  • Documentation: Your EHS department will manage the final disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6][8] They will ensure all regulatory requirements, including the hazardous waste manifest for transportation, are met.[6][10]

The following diagram outlines the decision-making workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated: This compound is_contaminated Is waste mixed with incompatible chemicals (bases, oxidizers)? start->is_contaminated improper_mixing IMMEDIATE HAZARD Consult EHS Immediately Do Not Consolidate Further is_contaminated->improper_mixing Yes select_container Select a clean, compatible (HDPE or Glass) waste container. is_contaminated->select_container No label_container Affix 'Hazardous Waste' label. List full chemical name & hazards. select_container->label_container transfer_waste Transfer waste into container in a fume hood. Keep container closed. label_container->transfer_waste store_waste Store in designated Satellite Accumulation Area (SAA). transfer_waste->store_waste is_full Is container full (or 1 year old)? store_waste->is_full continue_collection Continue to collect waste in SAA. is_full->continue_collection No contact_ehs Arrange for pickup by your institution's EHS department. is_full->contact_ehs Yes continue_collection->transfer_waste end EHS Manages Final Disposal (via licensed TSDF) contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
  • The Complete Beginners Guide to Chemical Disposal. (2022-04-15). Goodway Technologies.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet - Pyrimidine-2-carboxylic acid. (2024-09-06). Sigma-Aldrich.
  • Safety Data Sheet - 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid. AK Scientific, Inc.
  • Safety Data Sheet - 2-Thien-2-ylpyrimidine-5-carboxylic acid. Fisher Scientific.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - 5-Ethylpyridine-2,3-dicarboxylic acid. Fisher Scientific.
  • Learn the Basics of Hazardous Waste. (2025-03-24). U.S. Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency (EPA).
  • What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

Sources

Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 2-Ethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. Handling novel chemical compounds like 2-Ethylpyrimidine-5-carboxylic acid requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our goal is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Understanding the Hazard: Why Specific PPE is Crucial

Before handling any chemical, a comprehensive hazard assessment is the critical first step. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards from structurally similar compounds, such as other pyrimidine derivatives and carboxylic acids.

Based on analogous compounds, this compound should be handled as a substance that may cause:

  • Skin Irritation: Carboxylic acids can be corrosive or irritating to the skin upon contact.[1]

  • Serious Eye Irritation/Damage: Direct contact with the eyes can cause significant irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of the dust or fumes may lead to respiratory tract irritation.[2][3]

The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers be provided with information and training on the hazards of the chemicals they work with.[4] Therefore, treating this compound with a high degree of caution and using appropriate PPE is not just a best practice, but a regulatory requirement.[5][6]

The Core Ensemble: Essential PPE for Handling this compound

A multi-layered approach to PPE is necessary to provide comprehensive protection.[7] This includes protection for the eyes, face, hands, and body.[8][9]

Eye and Face Protection: The First Line of Defense

  • Chemical Splash Goggles: These are mandatory whenever handling this compound in liquid or solid form. They provide a seal around the eyes, protecting against splashes and airborne particles.[7][9]

  • Face Shield: When there is a significant risk of splashing, such as during large-scale reactions or when handling the material under pressure, a face shield should be worn in addition to chemical splash goggles.[10][11]

Hand Protection: Selecting the Right Gloves

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact with this compound.[10] They offer good resistance to a range of chemicals. For prolonged contact or immersion, it is crucial to consult the glove manufacturer's compatibility chart.

  • Double Gloving: For tasks with a higher risk of exposure, such as weighing out large quantities or during chemical transfers, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection in case the outer glove is compromised.

Body Protection: Shielding Against Contamination

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is essential to protect the skin and personal clothing from contamination.[10]

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an extra barrier of protection.[7]

Respiratory Protection: When to Escalate

  • Engineering Controls: The primary method for controlling exposure to airborne contaminants is through engineering controls, such as a certified chemical fume hood.[12] All procedures involving the handling of this compound that could generate dust or vapors must be performed in a fume hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations like a large spill, respiratory protection is required.[7][9] The use of a respirator necessitates a formal respiratory protection program, including fit testing and training, as mandated by OSHA.

Operational Plans: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from the initial setup to the final disposal of waste.

Pre-Operational Checklist:

  • Review the Chemical Hygiene Plan (CHP): Your institution's CHP provides specific safety protocols for working with hazardous chemicals.[4]

  • Inspect Your PPE: Before each use, check your gloves for any signs of degradation or punctures and ensure your eye protection is clean and in good condition.

  • Locate Emergency Equipment: Be aware of the location and proper operation of safety showers, eyewash stations, and fire extinguishers.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly before starting any work.[12]

Step-by-Step Guide to Donning and Doffing PPE:

  • Donning (Putting On):

    • Lab Coat

    • Goggles/Face Shield

    • Gloves (pull the cuffs over the sleeves of your lab coat)

  • Doffing (Taking Off):

    • Gloves (using a technique that avoids touching the outside of the gloves with your bare hands)

    • Lab Coat (turn it inside out as you remove it)

    • Goggles/Face Shield

Disposal of Contaminated PPE and Chemical Waste:

  • Contaminated PPE: Used gloves and any other disposable PPE that has come into contact with this compound must be disposed of as hazardous waste.[13]

  • Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled hazardous waste container.[13][14] Never dispose of this chemical down the drain.[13] The primary recommended disposal method is through a licensed professional waste disposal service, which may involve incineration in a chemical incinerator.[14]

Data and Diagrams for Enhanced Understanding

Table 1: Recommended PPE for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (in a fume hood) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot generally required
Preparing Solutions (in a fume hood) Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot generally required
Running Reactions (in a fume hood) Chemical Splash Goggles and Face ShieldDouble Pair of Nitrile GlovesLab Coat and Chemical-Resistant ApronNot generally required
Large Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant SuitAir-Purifying Respirator with appropriate cartridges

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood spill Is there a risk of a significant splash or is this a spill cleanup? fume_hood->spill Yes no_fume_hood STOP! Do not proceed without a functioning fume hood. fume_hood->no_fume_hood No weighing Is the task weighing a small quantity? spill->weighing No ppe_spill Spill Response PPE: - Chemical-Resistant Suit - Heavy-Duty Gloves - Goggles and Face Shield - Respirator spill->ppe_spill Yes ppe_basic Minimum PPE: - Lab Coat - Chemical Splash Goggles - Nitrile Gloves weighing->ppe_basic Yes ppe_enhanced Enhanced PPE: - Add Face Shield - Double Glove - Add Chemical-Resistant Apron weighing->ppe_enhanced No

Caption: A decision-making workflow for selecting the appropriate level of PPE.

By adhering to these rigorous PPE protocols and operational plans, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. (2022-12-07). [Link]

  • PPE for Hazardous Chemicals . Canada Safety Training. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . (2024-04-05). [Link]

  • Chemical Safety: Personal Protective Equipment . [Link]

  • How To Choose The Right PPE For Chemical Handling . Hazchem Safety. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. (2023-09-20). [Link]

  • OSHA Standards to Know Before Starting Your Lab . (2023-07-11). [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • OSHA Standards for Biological Laboratories . ASPR. [Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES . Chemistry LibreTexts. (2025-07-21). [Link]

  • Making carboxylic acids . Chemguide. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylpyrimidine-5-carboxylic acid
Reactant of Route 2
2-Ethylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.